Bis(2-cyanoethyl) ether
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-cyanoethoxy)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-3-1-5-9-6-2-4-8/h1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGCCTGNWPKXJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCC#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044154 | |
| Record name | 2,2'-Dicyanodiethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White turnings; [Acros Organics MSDS] | |
| Record name | Cellulose, 2-cyanoethyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20408 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1656-48-0, 9004-41-5 | |
| Record name | Bis(2-cyanoethyl) ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1656-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Dicyanodiethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001656480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-cyanoethyl) ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7769 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanenitrile, 3,3'-oxybis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cellulose, 2-cyanoethyl ether | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-Dicyanodiethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-oxydipropiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.229 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyanoethyl Cellulose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-DICYANODIETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF1UOO2PHO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of Bis(2-cyanoethyl) Ether
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Chemical Intermediate
Bis(2-cyanoethyl) ether, also known by its IUPAC name 3-(2-cyanoethoxy)propanenitrile and synonyms such as 3,3'-Oxydipropionitrile, is a bifunctional organic compound that has garnered significant interest as a versatile building block in organic synthesis.[1][2] Its structure, characterized by a central ether linkage flanked by two cyanoethyl arms, provides two reactive nitrile functionalities.[2] This unique arrangement allows for a diverse range of chemical transformations, making it a valuable precursor in the synthesis of polymers, plasticizers, and, notably, complex heterocyclic structures relevant to medicinal chemistry and drug development.[3][4] This guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and safe handling, offering field-proven insights for its practical application in a research setting.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a reagent is paramount for its effective use in experimental design. This compound is typically a clear, colorless to pale yellow or brown liquid.[2][5] It is very soluble in water and moderately soluble in other polar solvents.[2][5][6] A summary of its key physicochemical properties is presented below for quick reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1656-48-0 | [1][7][8] |
| Molecular Formula | C₆H₈N₂O | [1][2][5] |
| Molecular Weight | 124.14 g/mol | [1] |
| Appearance | Clear, colorless to brown liquid | [2][5] |
| Melting Point | -26.3 °C | [5][9] |
| Boiling Point | ~306-314 °C | [5][9] |
| Density | 1.045 g/cm³ (at 25 °C) | [5] |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Solubility in Water | Very soluble | [5] |
| Vapor Pressure | 0.0005 mmHg (at 25 °C) | [5] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the methylene protons. Data is available for confirmation of structure.[1][10]
-
IR Spectroscopy: The infrared spectrum prominently features a sharp, strong absorption band characteristic of the nitrile (C≡N) group, typically around 2250 cm⁻¹.[1]
-
Mass Spectrometry: GC-MS data is available and can be used to confirm the molecular weight and fragmentation pattern of the compound.[1]
Synthesis Pathway: The Cyanoethylation Reaction
The primary and most efficient route for synthesizing this compound is through a base-catalyzed Michael addition, a class of reaction known as cyanoethylation.[11][12] This process involves the reaction of acrylonitrile with ethylene cyanohydrin.[3] An alternative patented method involves reacting two moles of acrylonitrile with one mole of water in the presence of an alkaline catalyst.[3]
Mechanism of Synthesis: The reaction is catalyzed by a base (e.g., sodium hydroxide), which deprotonates the hydroxyl group of ethylene cyanohydrin to form a nucleophilic alkoxide. This alkoxide then attacks the electron-deficient β-carbon of acrylonitrile, a classic Michael acceptor.[12][13] The resulting carbanion is subsequently protonated by water or the parent alcohol to yield the final product.
Caption: Mechanism of base-catalyzed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods described in the patent literature.[3]
-
Reagent Preparation: To a stirred mixture of 106 g (2.0 moles) of acrylonitrile, add 18 g (1.0 mole) of water.
-
Catalyst Addition: While maintaining the temperature between 15-20 °C with external cooling, slowly add 2 cc of a 50% aqueous sodium hydroxide solution.
-
Reaction: Continue vigorous stirring and cooling for five hours, keeping the temperature between 15-20 °C. Allow the mixture to warm spontaneously to 45 °C, then cool again and maintain a temperature of 20-25 °C for an additional two hours.
-
Neutralization & Work-up: Acidify the reaction mixture to be slightly acidic using dilute hydrochloric acid (check with bromothymol blue indicator). Add 50 cc of a water-immiscible solvent like ethylene dichloride to extract the product.
-
Isolation: Separate the aqueous layer. Distill the organic extract under reduced pressure.
-
Purification: The crude product is further purified by fractional distillation. This compound typically distills at 161-163 °C at a pressure of 5.5 mm Hg.[3]
Causality Insight: The use of a base is critical as it generates the necessary nucleophile for the reaction to proceed.[12] Temperature control is essential to prevent unwanted polymerization of acrylonitrile and to ensure a controlled reaction rate. Neutralization is required to stop the reaction and prevent base-catalyzed side reactions during work-up.
Chemical Reactivity and Key Transformations
The reactivity of this compound is dominated by its two nitrile functional groups. These groups can undergo hydrolysis to form carboxylic acids or reduction to form primary amines, providing pathways to valuable derivatives. The ether linkage is generally stable under neutral conditions but can be cleaved under harsh acidic or basic conditions.[2] It is also classified as a compound that may form peroxides upon storage, especially in the presence of air and light.[1]
A. Reduction to Bis(3-aminopropyl) Ether
A synthetically crucial transformation for drug development professionals is the reduction of the dinitrile to the corresponding diamine, bis(3-aminopropyl) ether. This is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[14][15] The resulting diamine is a valuable building block for synthesizing polyamides, resins, and various heterocyclic compounds.[3]
Mechanism of Nitrile Reduction with LiAlH₄: The reduction proceeds via a two-step nucleophilic attack by hydride ions (H⁻) from LiAlH₄.[15] The first hydride attacks the electrophilic nitrile carbon, breaking one of the pi bonds and forming an intermediate imine anion. A second hydride ion then attacks the imine carbon, leading to a dianion. A final aqueous or acidic work-up protonates the nitrogen atoms to yield the primary amine.[15][16]
Sources
- 1. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]
- 3. US2382036A - this compound and process for making same - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. chem-casts.com [chem-casts.com]
- 10. 2-Cyanoethyl ether (1656-48-0) 1H NMR [m.chemicalbook.com]
- 11. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 12. asianpubs.org [asianpubs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 16. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to 3,3'-Oxydipropionitrile (CAS: 1656-48-0)
Abstract
This technical guide provides a comprehensive overview of 3,3'-Oxydipropionitrile (ODPN), a symmetrical aliphatic dinitrile. ODPN's unique combination of a flexible ether linkage and two polar nitrile groups imparts properties that make it a compound of significant interest in materials science and as a versatile intermediate in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its synthesis, chemical properties, analytical methodologies, and potential applications, with a particular focus on its relevance in advanced battery technologies and as a structural motif in medicinal chemistry.
Introduction
3,3'-Oxydipropionitrile, also known as bis(2-cyanoethyl) ether, is a colorless to pale yellow liquid at room temperature.[1] Its molecular structure, featuring a central oxygen atom flanked by two propionitrile chains, results in a high boiling point, moderate polarity, and the potential for diverse chemical transformations at the nitrile functionalities. While not as widely known as simpler nitriles like acetonitrile, ODPN's bifunctional nature makes it a valuable building block and a functional material in its own right. This guide will elucidate the fundamental chemistry and practical applications of ODPN, providing a technical resource for laboratory and industrial professionals.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of 3,3'-Oxydipropionitrile is essential for its effective use in research and development. Key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1656-48-0 | [1] |
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| IUPAC Name | 3,3'-Oxydipropanenitrile | [1] |
| Synonyms | This compound, 2-Cyanoethyl ether | [1] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 172 °C | [1] |
| Density | Approximately 1.05 g/cm³ | [1] |
| Refractive Index | ~1.44 | [1] |
| Purity (Typical) | >98.0% (by GC) | [1] |
Synthesis and Purification
Synthetic Pathway: Base-Catalyzed Michael Addition
The most common and efficient method for the synthesis of 3,3'-Oxydipropionitrile is the base-catalyzed Michael addition of an alcohol to acrylonitrile.[2][3] In this reaction, a catalytic amount of a strong base deprotonates the alcohol, forming an alkoxide nucleophile. This nucleophile then attacks the β-carbon of the electron-deficient alkene in acrylonitrile. The resulting enolate is subsequently protonated by the alcohol starting material, regenerating the alkoxide catalyst and yielding the β-alkoxypropionitrile product. For the synthesis of ODPN, ethylene glycol is used as the diol, allowing for a double Michael addition to occur.
Reaction Mechanism
The mechanism for the base-catalyzed synthesis of 3,3'-Oxydipropionitrile from ethylene glycol and acrylonitrile proceeds in two sequential Michael additions.
Sources
An In-depth Technical Guide to Bis(2-cyanoethyl) ether: Structure, Synthesis, and Applications
Introduction
Bis(2-cyanoethyl) ether, identified by the CAS Number 1656-48-0, is a difunctional organic compound that holds a significant position in the landscape of chemical synthesis.[1][2][3] Also known by its synonyms, 3,3'-Oxydipropionitrile and 2,2'-Dicyanodiethyl ether, this molecule serves as a pivotal intermediate and building block in the production of various polymers, resins, and specialty chemicals.[2][4] Its unique structure, featuring an ether linkage flanked by two cyanoethyl groups, imparts a distinct reactivity profile that is leveraged in numerous industrial and research applications. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical structure to its synthesis, properties, and safe handling, intended for researchers, chemists, and professionals in drug development and materials science.
Molecular Structure and Chemical Identity
The defining characteristic of this compound is its symmetrical structure. It consists of a central oxygen atom forming an ether bridge between two ethyl chains, each terminated by a nitrile (cyano) group. This arrangement is key to its chemical behavior and utility.
The IUPAC name for this compound is 3-(2-cyanoethoxy)propanenitrile.[2][3][5] Its molecular formula is C₆H₈N₂O.[2][4][3][5]
Caption: Molecular Structure of this compound (O(CH₂CH₂CN)₂).
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | 3-(2-cyanoethoxy)propanenitrile | [2][3][5] |
| CAS Number | 1656-48-0 | [2][4][3] |
| Molecular Formula | C₆H₈N₂O | [2][4][3][5] |
| SMILES | N#CCCOCCC#N | [3][5] |
| InChI Key | BCGCCTGNWPKXJL-UHFFFAOYSA-N | [2][3][5] |
Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, applications, and reactivity. It is typically a colorless to pale yellow or brown liquid.[4][6] A critical characteristic is its high water solubility, which influences its use in aqueous reaction systems and its environmental mobility.[6][7] The compound is stable under neutral conditions but is susceptible to hydrolysis under the influence of strong acids or bases.[4] Furthermore, it is classified as a potential peroxide-forming chemical, a crucial consideration for long-term storage.[2]
Table 2: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 124.14 g/mol | [2][8] |
| Appearance | Clear, colorless to pale yellow/brown liquid | [4][6] |
| Melting Point | -26.3 °C | [5][6] |
| Boiling Point | approx. 306 - 314 °C | [6] |
| Solubility in Water | Very soluble | [6] |
| Vapor Pressure | 0.0005 mmHg at 25 °C | [6] |
Synthesis and Mechanism
The industrial synthesis of this compound is primarily achieved through a base-catalyzed cyanoethylation reaction. The most common pathway involves the reaction of acrylonitrile with ethylene cyanohydrin.[9] An alternative, elegant approach involves the reaction of two molar equivalents of acrylonitrile with one mole of water, also in the presence of an alkaline catalyst.[9]
Causality of Experimental Choices: The choice of an alkaline catalyst (e.g., sodium hydroxide, potassium hydroxide, or quaternary ammonium hydroxides) is critical.[9] The catalyst's role is to deprotonate the hydroxyl group of either water or ethylene cyanohydrin, transforming it into a much stronger nucleophile (alkoxide or hydroxide ion). This activated nucleophile then readily attacks the electron-deficient β-carbon of the acrylonitrile molecule in a classic Michael addition. The reaction proceeds in two stages if water is the starting material, with the initial adduct, ethylene cyanohydrin, reacting with a second molecule of acrylonitrile. The reaction is typically conducted at moderately elevated temperatures (40-60 °C) to accelerate the rate without promoting unwanted polymerization of acrylonitrile.[9]
Experimental Protocol: Synthesis from Acrylonitrile and Water
The following protocol is a representative example derived from established synthesis processes.[9]
-
Reactor Setup: A stirred reactor is charged with 53g of acrylonitrile, 50 cc of dioxane (as a solvent), and 10 cc of a 10% aqueous sodium hydroxide solution.
-
Reaction: The mixture is stirred and heated to 45 °C for approximately six hours to ensure the reaction goes to completion.
-
Neutralization: After the reaction period, the mixture is cooled, and the alkaline catalyst is neutralized with a dilute acid, such as hydrochloric acid. This step is crucial to prevent side reactions during workup.
-
Solvent Removal: The dioxane solvent is removed under reduced pressure, typically on a steam bath.
-
Purification: The residual oil is filtered and then purified by distillation under high vacuum. The final product, this compound, distills over at approximately 160-165 °C at a pressure of 5-6 mm Hg.[9]
Caption: Generalized workflow for the synthesis of this compound.
Applications in Research and Industry
The utility of this compound stems from the reactivity of its terminal nitrile groups and the stability of its ether linkage.
-
Intermediate for Polymers and Plasticizers: The primary application is as a chemical intermediate.[4] The nitrile groups can be hydrolyzed to form dicarboxylic acids or hydrogenated to yield diamines. These resulting difunctional molecules (diacids and diamines) are essential monomers for producing polyesters and polyamides, which are classes of synthetic resins.[9] Esters derived from the diacid are also employed as plasticizers.[9]
-
Solvent: Due to its polarity and liquid state over a wide temperature range, it can be used as a specialized solvent.[9]
-
Oligonucleotide Synthesis: Related phosphoramidite derivatives, such as Bis(2-cyanoethyl) N,N-diisopropylphosphoramidite, are crucial reagents used as phosphite monomers in the synthesis of oligonucleotides, a cornerstone of modern biotechnology and drug development.[10][11]
Safety, Handling, and Storage
As a reactive chemical, this compound must be handled with appropriate safety precautions.
-
Hazards: The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[1][7] It is known to cause serious eye irritation, skin irritation, and may lead to respiratory tract irritation.[1][6][7]
-
Personal Protective Equipment (PPE): When handling this substance, it is mandatory to use chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and/or a face shield).[6][7] All work should be conducted in a well-ventilated area or under a chemical fume hood.[6]
-
Storage: Store containers tightly closed in a cool, dry, and well-ventilated location.[6] It should be kept away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[4][6] Given its potential to form peroxides, containers should be dated upon opening and checked for peroxide formation if stored for extended periods.[2]
-
First Aid: In case of eye contact, immediately flush with plenty of water for at least 15 minutes.[6][7] For skin contact, wash off immediately with soap and plenty of water.[6][7] If inhaled, move the person to fresh air.[6][7] In all cases of significant exposure, seek immediate medical attention.[6][7]
Conclusion
This compound is a versatile and important chemical intermediate whose structural features are directly linked to its broad utility in polymer science and organic synthesis. A thorough understanding of its properties, synthesis mechanisms, and safety protocols is essential for its effective and safe application in both research and industrial contexts. The continued use of its derivatives in fields like oligonucleotide synthesis underscores its ongoing relevance in advanced scientific applications.
References
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Synthesis of bis-(2-cyanoethyl) ether - PrepChem.com. (n.d.).
- This compound | C6H8N2O | CID 15452 - PubChem. (n.d.).
- Bis(2-cyanoethyl)ether(1656-48-0) - ChemicalBook. (n.d.).
- CAS 1656-48-0: this compound | CymitQuimica. (n.d.).
- This compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (n.d.).
- Thermophysical Properties of this compound - Chemcasts. (n.d.).
- 2-Cyanoethyl ether 98 1656-48-0 - Sigma-Aldrich. (n.d.).
- Bruson, H. A. (1945). U.S. Patent No. 2,382,036. Washington, DC: U.S. Patent and Trademark Office.
- Bis(2-cyanoethyl) diisopropylphosphoramidite | Oligonucleotides Synthesis | MedChemExpress. (n.d.).
- Bis(2-cyanoethyl) N,N-Diisopropylphosphoramidite - PubChem. (n.d.).
Sources
- 1. fishersci.com [fishersci.com]
- 2. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]
- 5. chem-casts.com [chem-casts.com]
- 6. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 2-氰基乙醚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. US2382036A - this compound and process for making same - Google Patents [patents.google.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Bis(2-cyanoethyl) N,N-Diisopropylphosphoramidite | C12H22N3O2P | CID 3626483 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical properties of Bis(2-cyanoethyl) ether
An In-Depth Technical Guide to the Physical Properties of Bis(2-cyanoethyl) ether
Introduction
This compound, also known by its IUPAC name 3-(2-cyanoethoxy)propanenitrile, is an organic compound featuring a central ether linkage with two cyanoethyl substituents.[1] This unique structure imparts a set of physical and chemical properties that make it a valuable intermediate in various fields of organic synthesis, including the production of polymers and other complex molecules.[1] Its relatively low volatility and notable solubility in polar solvents are key characteristics dictating its application and handling.[1] This guide offers a detailed examination of the core physical properties of this compound, providing researchers, scientists, and drug development professionals with the technical data and practical insights required for its effective use.
Chemical Identity
A precise understanding of a compound begins with its fundamental identifiers.
-
Synonyms: 2,2'-Dicyanodiethyl ether, 3,3'-Oxydipropionitrile, 3,3'-Oxybis[propanenitrile], β,β′-Dicyanodiethyl ether[1][7]
Summary of Physical Properties
The following table consolidates the key quantitative physical properties of this compound for easy reference and comparison.
| Property | Value | Conditions |
| Appearance | Clear, colorless to pale yellow/brown liquid | Ambient |
| Melting Point | -26.3 °C | - |
| Boiling Point | 305.85 - 314 °C (Normal) | Atmospheric Pressure |
| 110-112 °C | 0.5 mmHg | |
| 161-163 °C | 5.5 mm | |
| Density | 1.05 g/cm³ | 20 °C |
| 1.043 g/mL | 25 °C | |
| Refractive Index | 1.4395 - 1.4435 | 20 °C |
| Vapor Pressure | 0.0005 mmHg | 25 °C |
| Solubility | Very soluble | Water |
Detailed Analysis of Key Physical Properties
Physical State and Appearance
At standard temperature and pressure, this compound exists as a clear, colorless to pale yellow or brown liquid.[1][2][3] The variation in color may be indicative of purity, with purer samples appearing colorless.[3][4]
Melting and Boiling Points
The compound has a low melting point of -26.3 °C, meaning it remains in a liquid state under most laboratory conditions.[2][6] Its normal boiling point is reported to be as high as 314 °C.[2] However, due to the potential for decomposition at such elevated temperatures, distillation is typically performed under reduced pressure.[9] Boiling points of 110-112 °C at 0.5 mmHg and 161-163 °C at 5.5 mm have been reported, highlighting the necessity of vacuum distillation for purification.[8]
Density and Solubility
With a density of approximately 1.05 g/cm³ at 20 °C, this compound is slightly denser than water.[2] Its structure, containing both a polar ether group and two cyano groups, renders it very soluble in water and moderately soluble in other polar solvents.[1][2] This high water solubility is a critical factor in its environmental mobility and dictates the choice of solvents for extraction and reaction workups.[1][8]
Refractive Index
The refractive index, measured at 20 °C, typically falls within the range of 1.4395 to 1.4435.[3][4] This property is a rapid and non-destructive method for confirming the identity and assessing the purity of liquid samples.
Vapor Pressure and Volatility
The vapor pressure of this compound is very low, measured at 0.0005 mmHg at 25 °C.[2] This indicates that the compound has low volatility, an important consideration for handling and storage as it minimizes inhalation exposure risk under ambient conditions.
Stability and Reactivity Profile
This compound is stable at room temperature when stored in closed containers away from incompatible substances.[2] However, its reactivity profile warrants careful consideration:
-
Incompatibilities: It is incompatible with strong oxidizing agents.[2]
-
Hydrolysis: The ether linkage can undergo hydrolysis in the presence of strong acids or bases.[1]
-
Peroxide Formation: As an ether, it may form explosive peroxides upon prolonged exposure to air, a risk that necessitates proper storage and handling protocols.[7]
-
Hazardous Decomposition: Upon combustion, it can produce toxic fumes including nitrogen oxides, carbon monoxide, and carbon dioxide.[2]
Experimental Protocol: Determination of Boiling Point under Reduced Pressure
The high boiling point of this compound at atmospheric pressure necessitates the use of vacuum distillation for its purification to prevent thermal decomposition.
Objective: To determine the boiling point of this compound at a specific reduced pressure.
Methodology Rationale: By reducing the pressure above the liquid, the boiling point is lowered. This is governed by the Clausius-Clapeyron relation, which describes the relationship between vapor pressure and temperature. For a compound susceptible to decomposition at its atmospheric boiling point, this technique is essential for obtaining a pure sample.
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge (manometer). Ensure all glassware is free of cracks and all joints are properly sealed with vacuum grease.
-
Sample Preparation: Place a sample of this compound into the round-bottom flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
System Evacuation: Close the system to the atmosphere and slowly open the connection to the vacuum source. Reduce the pressure within the apparatus to the desired level (e.g., 1 mmHg).
-
Heating: Begin gently heating the distillation flask using a heating mantle. Stir the sample continuously.
-
Observation: Observe the temperature as the liquid begins to boil and the condensate forms on the thermometer bulb. The boiling point is the temperature at which the vapor and liquid are in equilibrium, characterized by a stable temperature reading as the distillate is collected in the receiving flask.
-
Data Recording: Record the stable temperature reading and the corresponding pressure from the manometer. This is the boiling point at that specific reduced pressure.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool completely before slowly reintroducing air to the system to equalize the pressure.
Interrelation of Physical Properties
The physical properties of a compound are not isolated values but are interconnected. The following diagram illustrates the conceptual relationship between temperature and other key physical properties of this compound.
Sources
- 1. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]
- 2. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. chem-casts.com [chem-casts.com]
- 7. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US2382036A - this compound and process for making same - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
Navigating the Solubility Landscape of Bis(2-cyanoethyl) Ether: A Technical Guide for Researchers
In the intricate world of chemical synthesis and formulation development, a profound understanding of solvent-solute interactions is paramount. This guide offers an in-depth exploration of the solubility characteristics of bis(2-cyanoethyl) ether (BCEE), a versatile intermediate recognized for its unique physicochemical properties. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond simplistic solubility tables to provide a nuanced understanding rooted in the principles of molecular interactions, empowering users to make informed decisions in their experimental designs.
Unveiling the Molecular Persona of this compound
This compound, also known as 3,3'-oxydipropionitrile, possesses a molecular architecture that dictates its behavior in various solvent environments.[1][2] Its structure, featuring a central ether linkage flanked by two polar cyanoethyl groups, imparts a distinct polarity that is central to its solubility profile.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | [1][3] |
| Molecular Weight | 124.14 g/mol | [1] |
| Appearance | Clear, colorless to pale yellow/brown liquid | [2][3] |
| Boiling Point | 305.85 °C (at 1.01325 bar) | [4] |
| Melting Point | -26.3 °C | [3][4] |
| Density | ~1.04-1.06 g/cm³ at 20-25 °C | [3][4] |
| Water Solubility | Very soluble | [3] |
The presence of the ether oxygen and the two nitrile groups allows for hydrogen bonding with protic solvents and strong dipole-dipole interactions.[5][6] This inherent polarity suggests a "moderate solubility in polar solvents," a statement frequently encountered in chemical literature.[2] However, for the discerning scientist, a more granular understanding is essential.
The Principle of "Like Dissolves Like": A Theoretical Framework
The logical relationship for predicting solubility based on this principle is illustrated below:
Caption: Logical workflow for predicting solubility based on the similarity of polarity and Hildebrand solubility parameters.
Estimated Solubility Profile in Common Organic Solvents
Based on the theoretical framework and qualitative information, the following table provides an estimated solubility profile of this compound. It is crucial to recognize that these are predictions and should be verified experimentally for any critical application.
| Solvent | Solvent Class | Polarity | Expected Solubility | Rationale |
| Water | Protic | High | Very Soluble | High polarity and ability to form hydrogen bonds with the ether oxygen and nitrile nitrogen of BCEE.[3][5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Miscible/Very Soluble | High polarity aligns well with the polar nature of BCEE. |
| Dimethylformamide (DMF) | Polar Aprotic | High | Miscible/Very Soluble | Similar to DMSO, its high polarity should facilitate strong dipole-dipole interactions with BCEE. |
| Methanol/Ethanol | Protic | High | Soluble | As polar protic solvents, they can engage in hydrogen bonding with BCEE. |
| Acetone | Polar Aprotic | Medium-High | Soluble | The ketone group's polarity should allow for favorable dipole-dipole interactions. |
| Dichloromethane | Halogenated | Medium | Moderately Soluble | Offers moderate polarity that can interact with the polar groups of BCEE. |
| Ethyl Acetate | Ester | Medium | Moderately Soluble | Possesses a polar ester group that can interact with BCEE. |
| Toluene | Aromatic | Low | Sparingly Soluble | The nonpolar nature of toluene is a poor match for the high polarity of BCEE. |
| Hexane | Aliphatic | Low | Insoluble/Slightly Soluble | As a nonpolar solvent, it is unlikely to effectively solvate the highly polar BCEE molecule. |
Experimental Determination of Solubility: A Validating Protocol
Given the scarcity of quantitative data, experimental determination of solubility is often a necessary and critical step. The following protocol outlines a reliable gravimetric method for this purpose.
Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Temperature-controlled shaker or water bath
-
Several sealable glass vials
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (chemically compatible with the solvent)
-
Drying oven
-
Desiccator
Experimental Workflow:
Caption: Step-by-step workflow for the experimental determination of solubility using the gravimetric method.
Procedure:
-
Preparation of Saturated Solution: In a series of sealable vials, add an excess amount of this compound to a known volume or mass of the chosen solvent. The presence of undissolved BCEE is essential to ensure saturation.
-
Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature. Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.
-
Sampling: Once equilibrated, cease agitation and allow the undissolved solute to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a compatible syringe filter to prevent the transfer of any solid particles.
-
Gravimetric Analysis:
-
Dispense the filtered aliquot into a pre-weighed, clean, and dry vial.
-
Record the total weight of the vial and the aliquot.
-
Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause degradation of the BCEE.
-
Once the solvent is fully evaporated, cool the vial in a desiccator and weigh it. Repeat the drying and weighing process until a constant weight is achieved.
-
-
Calculation:
-
Mass of solvent = (Mass of vial + aliquot) - (Mass of vial + dried residue)
-
Mass of dissolved BCEE = (Mass of vial + dried residue) - (Mass of empty vial)
-
Solubility ( g/100g solvent) = (Mass of dissolved BCEE / Mass of solvent) * 100
-
Solubility (g/100mL solvent) can be calculated using the density of the solvent.
-
Safety, Handling, and Storage
This compound is classified as a hazardous substance and requires careful handling.[9] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Ventilation: Work in a well-ventilated laboratory fume hood to avoid inhalation of vapors.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
While quantitative solubility data for this compound in a broad range of organic solvents remains elusive in public literature, a strong theoretical and qualitative understanding of its behavior can be established. Its high polarity, stemming from the ether and dual nitrile functionalities, dictates its preference for polar solvents. For applications demanding precise solubility values, the experimental protocol provided in this guide offers a robust methodology for generating reliable, in-house data. By combining theoretical prediction with empirical validation, researchers can confidently navigate the solubility landscape of this important chemical intermediate, ensuring the success and reproducibility of their scientific endeavors.
References
-
Chemcasts. Thermophysical Properties of this compound. [Link]
-
PubChem. This compound. [Link]
-
Chemistry LibreTexts. Physical Properties of Nitriles. [Link]
-
BYJU'S. Nitriles- Structure. [Link]
-
Wikipedia. Hansen solubility parameter. [Link]
-
Pirika. Hansen Solubility Parameters(HSP) Application Notes. [Link]
-
Kinam Park. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. [Link]
- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.
- Just, J.; Zeh, A. C.; Federsel, C. Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega 2018, 3 (12), 18195–18205.
-
ResearchGate. Hansen solubility parameters. [Link]
-
Steven Abbott. HSP Basics. [Link]
- Al-Bayati, A. H.; Al-Amiery, A. A.; Al-Majedy, Y. K. A New Approach to Estimate Hansen Solubility Parameters using Maple Software. International Journal of Applied Engineering Research 2017, 12 (15), 4858–4863.
Sources
- 1. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]
- 3. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. chem-casts.com [chem-casts.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 8. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
A Comprehensive Technical Guide to the Synthesis of Bis(2-cyanoethyl) Ether
Abstract
This technical guide provides an in-depth exploration of the synthesis of Bis(2-cyanoethyl) ether (BCEE), a significant chemical intermediate with applications ranging from polymer science to the synthesis of specialized organic molecules.[1][2] Moving beyond a simple recitation of procedural steps, this document elucidates the underlying chemical principles, explores critical reaction parameters, and presents detailed, field-proven protocols. The core synthesis route, a base-catalyzed double Michael addition of water to acrylonitrile, is examined in detail. This guide is intended for researchers, chemists, and process development professionals, offering the necessary insights to not only replicate the synthesis but also to troubleshoot and optimize it for specific laboratory or industrial applications.
Introduction and Strategic Importance
This compound, systematically named 3,3'-Oxydipropionitrile (CAS No: 1656-48-0), is a difunctional nitrile characterized by a central ether linkage.[3] It is a colorless to pale yellow, water-soluble liquid with a high boiling point, properties that make it a useful solvent and a versatile building block in organic synthesis.[2][4]
The strategic value of BCEE lies in the reactivity of its terminal nitrile groups. These can be hydrolyzed to carboxylic acids, reduced to primary amines to form bis(3-aminopropyl) ether, or undergo various other transformations. The resulting diamine is a valuable monomer for the production of polyamides and epoxy resins, while the dicarboxylic acid can be used in polyester synthesis.[1] Consequently, a robust and efficient synthesis of BCEE is a critical first step for accessing these higher-value compounds. This guide focuses on the most direct and industrially relevant synthesis pathway: the cyanoethylation of water.
The Core Mechanism: Base-Catalyzed Cyanoethylation
The formation of this compound from acrylonitrile and water is a classic example of a conjugate addition, specifically a double Michael reaction. The reaction proceeds in two distinct, base-catalyzed steps. The presence of a strong electron-withdrawing nitrile group polarizes the carbon-carbon double bond in acrylonitrile, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.
Causality of Catalysis: An alkaline catalyst, such as sodium hydroxide (NaOH) or a quaternary ammonium hydroxide, is essential.[1] Its primary role is to generate a potent nucleophile from a weak one. In this case, the catalyst deprotonates water to form the hydroxide ion (OH⁻), or it deprotonates the intermediate, ethylene cyanohydrin, to form a more reactive alkoxide ion.
The reaction mechanism can be visualized as follows:
-
Step 1: Formation of the Ethylene Cyanohydrin Intermediate. A hydroxide ion attacks the β-carbon of a molecule of acrylonitrile. The resulting enolate intermediate is rapidly protonated by water to yield ethylene cyanohydrin. It has been established that this intermediate can be formed in situ when sufficient water is present.[1]
-
Step 2: Formation of this compound. The hydroxyl group of ethylene cyanohydrin is deprotonated by the base, creating an alkoxide. This alkoxide then acts as the nucleophile, attacking a second molecule of acrylonitrile in another Michael addition to form the final this compound product.
Caption: Figure 1. Reaction mechanism for the synthesis of this compound.
Critical Parameters for Synthesis Optimization
The success of the BCEE synthesis, in terms of yield, purity, and reaction time, is contingent upon the careful control of several key parameters.
| Parameter | Recommended Range | Rationale & Expert Insights |
| Stoichiometry | 2.0 - 2.1 moles Acrylonitrile per 1.0 mole Water | A slight excess of acrylonitrile can drive the reaction to completion. However, a large excess complicates purification. The theoretical ratio is 2:1.[1] |
| Catalyst | 0.1 - 2% w/w of total reactants | Alkaline catalysts (e.g., NaOH, KOH, Trimethyl benzyl ammonium hydroxide) are required.[1] Low concentrations are effective; higher concentrations can promote side reactions like saponification of the nitrile or polymerization of acrylonitrile. |
| Temperature | 20°C - 60°C | The reaction is exothermic. Initial cooling may be necessary to maintain control.[1] Gentle heating (40-60°C) accelerates the reaction rate, but temperatures above 70°C significantly increase the risk of violent, uncontrolled polymerization of acrylonitrile.[1][5] |
| Solvent | Optional (e.g., Dioxane, Benzene) | While the reaction can be run neat, an inert solvent can help moderate the reaction temperature and improve homogeneity.[1] However, this adds a removal/recovery step to the process. |
| Reaction Time | 4 - 8 hours | Monitoring is key. The reaction progress can be followed by GC analysis of aliquots to observe the disappearance of the ethylene cyanohydrin intermediate. |
Experimental Protocols: A Self-Validating System
The following protocols are derived from established literature and are designed to be self-validating through clear procedural steps and expected outcomes.[1]
Protocol 1: Synthesis from Acrylonitrile and Water
This protocol leverages the in situ formation of the ethylene cyanohydrin intermediate.
A. Reagents & Equipment
-
Acrylonitrile (106.1 g, 2.0 mol)
-
Deionized Water (18.0 g, 1.0 mol)
-
50% Sodium Hydroxide Solution (2.0 g)
-
500 mL 3-neck round-bottom flask
-
Mechanical stirrer, dropping funnel, thermometer, and condenser
-
Ice-water bath
B. Procedure
-
Equip the flask with the stirrer, thermometer, and dropping funnel. Place the flask in an ice-water bath.
-
Charge the flask with acrylonitrile and water. Begin stirring to create a homogenous mixture.
-
Cool the mixture to 10-15°C.
-
Slowly add the 50% NaOH solution dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 20°C.
-
After addition, maintain the temperature between 15-25°C with cooling for 5 hours. The reaction is exothermic, so careful monitoring is critical.
-
Remove the ice bath and allow the mixture to warm to room temperature, then heat to 40-45°C for 1-2 hours to ensure completion.
-
Cool the mixture to room temperature. Neutralize the catalyst by adding dilute hydrochloric or sulfuric acid until the pH is ~7.
C. Work-up and Purification
-
The product is water-soluble. For purification, transfer the neutralized mixture to a distillation apparatus suitable for vacuum distillation.
-
Distill under reduced pressure. The this compound product will typically distill at 160-165°C at 5-6 mm Hg.[1]
-
Collect the fraction, confirm its identity via refractive index (n20/D ~1.441), and assess purity by GC. The expected yield is 80-85%.
General Experimental Workflow
The overall process, from initial setup to final analysis, follows a logical sequence that ensures safety and product quality.
Caption: Figure 2. General workflow for the synthesis and purification of BCEE.
Safety, Handling, and Waste Management
Professional diligence regarding safety is paramount when synthesizing BCEE, primarily due to the hazards associated with the starting material, acrylonitrile.
| Hazard Category | Description & Mitigation Measures |
| Chemical Hazards | Acrylonitrile: Highly flammable, toxic by inhalation, ingestion, and skin contact; a potential carcinogen. This compound: Harmful if swallowed, in contact with skin, or inhaled. Causes serious skin and eye irritation.[6][7] May form explosive peroxides upon storage.[3] |
| Handling | All manipulations must be conducted in a certified chemical fume hood. Avoid heating reaction mixtures too strongly or quickly to prevent runaway polymerization. |
| Personal Protective Equipment (PPE) | Wear nitrile gloves (double-gloving is recommended), a flame-retardant lab coat, and chemical splash goggles at all times.[4][7] |
| Storage | Store BCEE in a tightly closed container in a cool, dry, well-ventilated area away from oxidizing agents.[4] Check for peroxide formation before distilling stored material. |
| Waste Disposal | All liquid and solid waste must be collected in designated, labeled hazardous waste containers for disposal according to institutional and governmental regulations. Do not dispose of in municipal sewer systems. |
Conclusion
The synthesis of this compound via the base-catalyzed cyanoethylation of water is a well-established, efficient, and scalable process. Mastery of this synthesis is not merely about following a recipe but about understanding the underlying Michael addition mechanism and appreciating the profound impact of reaction parameters such as temperature, stoichiometry, and catalyst concentration. By adhering to the detailed protocols and rigorous safety precautions outlined in this guide, researchers and development professionals can reliably produce high-purity BCEE, unlocking its potential as a versatile intermediate for further chemical innovation.
References
-
Title: Synthesis of bis-(2-cyanoethyl) ether Source: PrepChem.com URL: [Link]
- Title: US2382036A - Bis(2-cyanoethyl)
-
Title: this compound | C6H8N2O | CID 15452 Source: PubChem URL: [Link]
- Title: US4055586A - Process for the manufacture of bis-(2-cyanoethyl)
-
Title: Method for preparing n,n'-bis(2-cyanoethyl)-1,2-ethylenediamine Source: Eureka | Patsnap URL: [Link]
Sources
- 1. US2382036A - this compound and process for making same - Google Patents [patents.google.com]
- 2. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Method for preparing n,n'-bis(2-cyanoethyl)-1,2-ethylenediamine - Eureka | Patsnap [eureka.patsnap.com]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
A Technical Guide to Bis(2-cyanoethyl) ether (3,3'-Oxydipropionitrile): Molecular Characteristics, Synthesis, and Application in Biopolymer Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Bis(2-cyanoethyl) ether, a key organic intermediate. Moving beyond basic identification, we delve into its core molecular properties, synthetic pathways, and critical role in modern drug development, particularly as a foundational component in oligonucleotide synthesis. The information herein is structured to provide actionable insights and a deep understanding of the compound's chemical behavior and utility in a research and development setting.
Part 1: Core Molecular Identity and Physicochemical Profile
A precise understanding of a compound's identity is the foundation of all subsequent experimental design and application. This section details the fundamental molecular and physical properties of this compound.
Chemical Formula and Molecular Structure
This compound is an organic compound featuring a central ether linkage flanked by two ethyl chains, each terminated by a nitrile functional group.[1] This structure imparts a unique combination of polarity, reactivity, and stability.
The empirical and molecular formula for this compound is C₆H₈N₂O .[1][2][3][4]
Caption: 2D Structure of this compound.
Molecular Weight
The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for analytical characterization. The calculated molecular weight of this compound is approximately 124.14 g/mol .[5] Minor variations in reported values (e.g., 124.16 g/mol ) are attributable to differences in the atomic weight values used for calculation.[6]
Table 1: Molecular Weight Calculation
| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
|---|---|---|---|
| Carbon (C) | 6 | 12.011 | 72.066 |
| Hydrogen (H) | 8 | 1.008 | 8.064 |
| Nitrogen (N) | 2 | 14.007 | 28.014 |
| Oxygen (O) | 1 | 15.999 | 15.999 |
| Total | | | 124.143 |
Chemical Identifiers
For unambiguous identification and literature retrieval, a comprehensive set of identifiers is essential.
Table 2: Key Chemical Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 1656-48-0 | [1][3][4] |
| IUPAC Name | 3-(2-cyanoethoxy)propanenitrile | [2][4] |
| Synonyms | 3,3'-Oxydipropionitrile, 2,2′-Dicyanodiethyl ether | [1] |
| Linear Formula | O(CH₂CH₂CN)₂ | |
| SMILES | N#CCCOCCC#N | [2][4] |
| InChI Key | BCGCCTGNWPKXJL-UHFFFAOYSA-N |[1][2][4] |
Physicochemical Properties
The physical properties of a compound dictate its handling, storage, and application conditions. This compound is a colorless to pale yellow/brown liquid under standard conditions.[1][4][6]
Table 3: Selected Physicochemical and Thermophysical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Clear, colorless to brown liquid | [1][4][6] |
| Melting Point | -26.3 °C | [2][6] |
| Boiling Point | ~306-314 °C (at 760 mmHg) | [2][6] |
| Solubility | Very soluble in water; soluble in polar organic solvents | [1][6] |
| Refractive Index | ~1.44 @ 20°C |[4] |
Part 2: Synthesis and Chemical Reactivity
The utility of this compound as a chemical intermediate stems from its efficient synthesis and the versatile reactivity of its nitrile groups.
Common Synthetic Pathway
A well-established method for preparing this compound involves the base-catalyzed reaction of acrylonitrile with ethylene cyanohydrin.[7] This cyanoethylation reaction is efficient and yields the product in high purity.[7] The use of an alkaline catalyst, such as sodium hydroxide or a quaternary ammonium hydroxide, is critical for facilitating the nucleophilic addition.[7]
Caption: Synthesis of this compound.
Principal Reactivity
The chemical behavior of this compound is dominated by its nitrile functionalities. These groups can undergo:
-
Hydrolysis: In the presence of strong acids or bases, the nitrile groups can be hydrolyzed to form carboxylic acids, yielding 3,3'-oxydipropanoic acid.[1][7]
-
Reduction/Hydrogenation: The nitrile groups can be reduced to primary amines using agents like lithium aluminum hydride or catalytic hydrogenation, producing the corresponding diamine, which is a valuable monomer for polymer synthesis.[7]
Part 3: Application in Drug Development: The 2-Cyanoethyl Protecting Group
While this compound itself is an intermediate, the 2-cyanoethyl moiety is of paramount importance in drug development, specifically in the automated chemical synthesis of oligonucleotides (DNA and RNA fragments) for therapeutics and diagnostics.
Role in Phosphoramidite Chemistry
In the phosphoramidite method of oligonucleotide synthesis, the internucleotide phosphate linkage is highly reactive and must be protected during chain elongation. The 2-cyanoethyl group serves as the protecting group of choice for the phosphorus atom.[8][9] A key reagent, Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite , is used to phosphorylate nucleosides, installing this protective framework.
Causality of Choice: The 2-cyanoethyl group is selected for this critical role due to two key features:
-
Stability: It is robust enough to withstand the multiple chemical steps of the synthesis cycle (coupling, capping, oxidation).
-
Facile Cleavage: It can be removed rapidly and quantitatively under mild basic conditions that do not damage the sensitive oligonucleotide product.
Protocol: Deprotection via β-Elimination
The removal of the 2-cyanoethyl group is the final step before the oligonucleotide is cleaved from its solid support. This process is a classic example of a base-catalyzed β-elimination reaction.
Experimental Workflow and Mechanism:
-
Introduction of Base: A mild base, typically concentrated aqueous ammonia or a solution of methylamine, is introduced to the solid support containing the completed oligonucleotide.
-
Proton Abstraction: The base abstracts the acidic proton on the carbon atom alpha to the nitrile group. The electron-withdrawing nature of the nitrile group makes this proton significantly more acidic than a standard alkane proton.
-
Elimination: The resulting carbanion is unstable. Electron density shifts to form a carbon-carbon double bond (acrylonitrile), which triggers the elimination of the protected phosphate group as the leaving group.
-
Final Product: The reaction yields the deprotected oligonucleotide, free acrylonitrile, and the conjugate acid of the base. The acrylonitrile is simply washed away during purification.
This self-validating protocol is highly efficient, with the complete removal of all cyanoethyl groups being a prerequisite for obtaining a biologically active final product.
Caption: Mechanism of 2-Cyanoethyl group removal.
Part 4: Safety and Handling
As with any reactive chemical intermediate, proper handling of this compound is crucial for laboratory safety.
-
Hazards: The compound is known to cause serious eye irritation.[5] It may also cause skin and respiratory tract irritation.[6]
-
Handling Precautions: Use in a well-ventilated area or fume hood is required.[6] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[6] Avoid contact with skin, eyes, and clothing.[6]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[6]
-
Stability: The compound is stable under normal storage conditions but can react with strong acids and bases.[1][6]
Conclusion
This compound, with a molecular formula of C₆H₈N₂O and a molecular weight of approximately 124.14 g/mol , is more than a simple organic molecule. It is a versatile chemical intermediate whose structural components, particularly the 2-cyanoethyl group, have become indispensable in the field of drug development. Its predictable synthesis and the specific, controllable reactivity of its nitrile functions—especially the clean, base-labile nature of the cyanoethyl protecting group—underscore its vital role in the synthesis of nucleic acid-based therapeutics. A thorough understanding of its properties, as outlined in this guide, is essential for its effective and safe application in advanced chemical and biomedical research.
References
-
Chemcasts. Thermophysical Properties of this compound. [Link]
-
PrepChem. Synthesis of bis-(2-cyanoethyl) ether. [Link]
-
PubChem, National Center for Biotechnology Information. This compound. [Link]
- Bruson, H. A. (1945). U.S. Patent No. 2,382,036. Washington, DC: U.S.
Sources
- 1. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]
- 2. chem-casts.com [chem-casts.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. A11005.18 [thermofisher.com]
- 5. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. US2382036A - this compound and process for making same - Google Patents [patents.google.com]
- 8. Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite 95 102690-88-0 [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
Introduction: Characterizing a Versatile Synthetic Intermediate
An In-depth Technical Guide to the Spectroscopic Analysis of Bis(2-cyanoethyl) ether
Prepared by: Gemini, Senior Application Scientist
This compound, also known by its systematic IUPAC name 3-(2-cyanoethoxy)propanenitrile and CAS number 1656-48-0, is a difunctional organic molecule featuring a central ether linkage flanked by two cyanoethyl groups.[1][2] Its chemical formula is C₆H₈N₂O, with a molecular weight of approximately 124.14 g/mol .[3] This compound serves as a valuable intermediate in organic synthesis, particularly in the development of polymers and other specialized chemical entities.[1]
Given its role as a foundational building block, verifying the identity, purity, and structural integrity of this compound is paramount for researchers and drug development professionals. Spectroscopic techniques, namely Fourier-Transform Infrared (FTIR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), provide a powerful, non-destructive, and highly specific means of characterization. This guide offers an in-depth examination of the expected spectroscopic data for this compound and outlines the experimental rationale for acquiring and interpreting this information.
Part 1: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an indispensable technique for identifying the functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in a unique spectral "fingerprint."[4] For this compound, FTIR is used to confirm the presence of its two key functional groups: the nitrile (C≡N) and the ether (C-O-C).
Experimental Protocol: Acquiring the FTIR Spectrum
The following protocol describes a standard method for analyzing a neat liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid analysis due to its simplicity and minimal sample preparation.[5][6]
-
Instrument Preparation & Background Scan:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium for stable operation.
-
Clean the ATR crystal (typically diamond or germanium) with a suitable volatile solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe to remove any residues.[6]
-
Acquire a background spectrum of the clean, empty ATR crystal. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be digitally subtracted from the sample spectrum to ensure only the sample's absorptions are reported.[7]
-
-
Sample Application:
-
Place a small drop (1-2 drops are sufficient) of this compound directly onto the center of the ATR crystal.[6]
-
-
Data Acquisition:
-
Lower the ATR press to ensure firm contact between the liquid sample and the crystal.
-
Initiate the sample scan. For a high-quality spectrum, it is standard practice to co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[5] The typical spectral range for organic compounds is 4000 to 400 cm⁻¹.[5]
-
-
Post-Analysis Cleanup:
-
Clean the ATR crystal thoroughly with a solvent-moistened wipe to prevent cross-contamination of subsequent samples.[7]
-
Diagram: FTIR Analysis Workflow
Caption: Workflow for FTIR analysis of a liquid sample.
Interpretation of the FTIR Spectrum
The FTIR spectrum of this compound is dominated by three key regions corresponding to its primary structural features. The expected absorption bands are summarized below.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity | Notes |
| ~2250 | Nitrile (C≡N) | Stretching | Strong, Sharp | This is a highly characteristic and diagnostic peak for the nitrile group. Its position in a relatively uncongested region of the spectrum makes it easy to identify.[8] |
| 2950-2850 | Alkane (C-H) | Stretching | Strong | These peaks arise from the symmetric and asymmetric stretching of the C-H bonds in the ethylene bridges.[4] |
| ~1120 | Ether (C-O-C) | Asymmetric Stretching | Strong | This absorption is characteristic of the ether linkage and is one of the most intense bands in the fingerprint region for this molecule.[9] |
| 1500-500 | Fingerprint Region | C-C stretching, C-H bending | Complex | This region contains numerous overlapping peaks that are unique to the molecule's overall structure. While difficult to interpret directly, it serves as a valuable "fingerprint" for compound matching against a reference spectrum.[8] |
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique that separates a sample's components using gas chromatography and then provides structural information on each component using mass spectrometry. For a pure sample like this compound, GC confirms its volatility and purity (appearing as a single peak), while MS provides its molecular weight and a fragmentation pattern that serves as a high-confidence identifier.[10]
Experimental Protocol: Acquiring GC-MS Data
The following is a generalized protocol for the analysis of a neat organic liquid. Specific parameters such as the temperature program and column type should be optimized for the instrument in use.
-
Sample Preparation:
-
Prepare a dilute solution of this compound (~10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[10][11] High concentrations can overload and contaminate the GC column and detector.
-
Transfer the solution to a 1.5 mL glass autosampler vial. Ensure no particulate matter is present.[11]
-
-
Instrument Setup:
-
GC: Set an appropriate temperature program. A typical program might start at 60°C, hold for 1-2 minutes, and then ramp at 10-20°C per minute to a final temperature of 250-300°C. Use helium as the carrier gas.[12]
-
Injector: Set the injector port temperature to ~250°C to ensure rapid and complete vaporization of the sample.[12]
-
MS: Set the ion source to Electron Ionization (EI) mode, typically at 70 eV. This standard energy level ensures that the resulting fragmentation patterns are reproducible and comparable to library spectra.[13] The mass analyzer is set to scan a relevant mass range (e.g., m/z 20-200).
-
-
Injection and Data Acquisition:
-
The autosampler injects a small volume (typically 1 µL) of the prepared sample into the hot injector port.
-
The vaporized sample is carried onto the GC column where it is separated based on its boiling point and interaction with the column's stationary phase.
-
As the compound elutes from the column, it enters the MS ion source, where it is ionized and fragmented. The mass analyzer separates these fragments based on their mass-to-charge (m/z) ratio, and the detector records their abundance.
-
Diagram: GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis of an organic compound.
Interpretation of the Mass Spectrum
Upon electron ionization, the this compound molecule forms an energetically unstable molecular ion (M⁺•) which then fragments in predictable ways. The resulting mass spectrum provides definitive structural clues.[14][15]
-
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 124 , corresponding to the molecular weight of the parent molecule (C₆H₈N₂O)⁺•. While sometimes weak in ethers, its presence is the first piece of evidence for the compound's identity.[16]
-
Fragmentation Pathway: The fragmentation of ethers is often directed by the oxygen atom.[16][17] The primary fragmentation pathways for this compound include alpha-cleavage (cleavage of a bond adjacent to the oxygen) and cleavage of the C-O bond.
-
Formation of m/z 84: Alpha-cleavage involving the loss of a •CH₂CN radical (mass 40) from the molecular ion results in a stable, resonance-stabilized cation at m/z 84 . This is a common fragmentation pattern for ethers.[15] [O(CH₂CH₂CN)₂]⁺• → [CH₂=O⁺-CH₂CH₂CN] + •CH₂CN
-
Formation of m/z 54 (Base Peak): The most abundant peak, or base peak, is observed at m/z 54 .[2] This corresponds to the fragment (C₃H₄N)⁺. This highly stable fragment is likely formed through a rearrangement process, such as a McLafferty-type rearrangement, followed by cleavage, yielding the acrylonitrile radical cation ([CH₂=CH-C≡N]⁺•). This is a very common and diagnostically significant fragmentation for molecules containing a cyanoethyl group.
-
The key fragments are summarized in the table below.
| m/z | Proposed Fragment Ion | Formula | Notes |
| 124 | [O(CH₂CH₂CN)₂]⁺• | [C₆H₈N₂O]⁺• | Molecular Ion (M⁺•) |
| 84 | [CH₂=O⁺-CH₂CH₂CN] | [C₄H₆NO]⁺ | Result of alpha-cleavage with loss of •CH₂CN radical. |
| 54 | [CH₂=CH-C≡N]⁺• | [C₃H₄N]⁺• | Base Peak. Formed via rearrangement and cleavage. |
Conclusion
The combined application of FTIR and GC-MS provides a comprehensive and unambiguous characterization of this compound. FTIR serves as a rapid and effective tool to confirm the presence of the essential nitrile and ether functional groups. GC-MS complements this by confirming the compound's molecular weight and providing a detailed fragmentation pattern that acts as a definitive structural fingerprint. For researchers in synthetic chemistry and drug development, the proficient use and interpretation of these spectroscopic techniques are fundamental to ensuring the quality and identity of their materials, thereby upholding the integrity of their scientific outcomes.
References
-
U.S. Environmental Protection Agency. Standard Operating Procedure for the GC Ms Determination of Volatile Organic Compounds Collected on Tenax. [Link]
-
PubChem, National Center for Biotechnology Information. This compound. [Link]
-
Drawell. FTIR Analysis for Liquid Samples - What You Need to Know. [Link]
-
University of Illinois Urbana-Champaign. Sample Preparation Guidelines for GC-MS. [Link]
-
SCION Instruments. Sample preparation GC-MS. [Link]
-
University of Wisconsin-Madison. 4406 GC-MS procedure and background. [Link]
-
UCI Aerosol Photochemistry Group. Fourier Transform Infrared Spectroscopy. [Link]
-
California Air Resources Board. Standard Operating Procedure for the Tentative Identification of Compounds in Consumer Products by Headspace Gas Chromatography. [Link]
-
Virginia Tech, Department of Chemistry. Sample Preparation – FT-IR/ATR. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
PubChem, National Center for Biotechnology Information. Diethyl bis(2-cyanoethyl)malonate. [Link]
-
NIST WebBook. Quantitative Infrared Database. [Link]
-
YouTube. Chem Exp1 FTIR of Organic Solvents and Oils. [Link]
-
Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
-
YouTube. Mass Spectrometry Part 4-Fragmentation in Ethers. [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
-
Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
-
University of Colorado Boulder, Department of Chemistry. Table of Characteristic IR Absorptions. [Link]
-
De La Salle University. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
-
Lumen Learning. Interpreting Infrared Spectra. [Link]
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
-
NIST WebBook. Bis(2-chloroethyl) ether. [Link]
-
NIST WebBook. Bis(2-chloroethyl) ether. [Link]
-
Chemcasts. This compound Properties vs Pressure. [Link]
-
Restek. Bis(chloroethyl) ether. [Link]
Sources
- 1. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. youtube.com [youtube.com]
- 8. Interpreting Infrared Spectra | MCC Organic Chemistry [courses.lumenlearning.com]
- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 10. Sample preparation GC-MS [scioninstruments.com]
- 11. uoguelph.ca [uoguelph.ca]
- 12. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 13. memphis.edu [memphis.edu]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 16. whitman.edu [whitman.edu]
- 17. m.youtube.com [m.youtube.com]
A Technical Guide to the Peroxide Formation Potential of Bis(2-cyanoethyl) Ether for Researchers and Drug Development Professionals
This document provides an in-depth technical analysis of the peroxide formation potential of bis(2-cyanoethyl) ether. It is intended for researchers, scientists, and professionals in drug development who handle this and similar chemical entities. The guide synthesizes established principles of chemical safety with practical, field-proven insights to ensure self-validating safety protocols in a laboratory setting.
Introduction: Understanding this compound
This compound, with the chemical formula C6H8N2O, is an organic compound featuring an ether linkage and two cyanoethyl groups. It presents as a colorless to pale yellow or brown liquid and is utilized as an intermediate in various organic syntheses, including the production of polymers.[1] While possessing properties typical of ethers, such as stability under neutral conditions, its ether functional group makes it susceptible to autoxidation, a process that can lead to the formation of dangerous and explosive peroxides.[2] The University of Minnesota has classified this compound as a "Class D: Other compounds that may form peroxides."[3] This classification suggests a potential for peroxide formation, warranting careful handling and storage protocols.
The Chemistry of Peroxide Formation in Ethers
The formation of peroxides in ethers is a well-documented hazard that proceeds via a free-radical chain reaction. This process is typically initiated by exposure to light and atmospheric oxygen.[2]
The mechanism involves three key stages:
-
Initiation: An initiator, which can be generated by UV light, abstracts a hydrogen atom from a carbon atom adjacent to the ether oxygen. This results in the formation of a carbon-centered free radical.
-
Propagation: The carbon radical reacts with molecular oxygen to form a peroxy radical. This highly reactive species can then abstract a hydrogen atom from another ether molecule, forming a hydroperoxide and a new carbon radical, thus propagating the chain reaction.
-
Termination: The reaction ceases when two radicals combine to form a non-radical species.
Over time, this process can lead to a significant accumulation of peroxides and hydroperoxides, which are highly unstable and can decompose explosively.[2]
Caption: Mechanism of peroxide formation in ethers.
Hazards of Ether Peroxides
The primary hazard associated with peroxide-forming chemicals is the risk of explosion.[2] Ether peroxides are sensitive to heat, friction, and mechanical shock.[2] As the solvent evaporates, the peroxides can become concentrated, significantly increasing the risk. In some cases, peroxide crystals may form on the container or cap threads, which can detonate upon opening.[4][5] It is crucial to treat any container of a peroxide-forming chemical with visible crystal formation, discoloration, or liquid stratification as potentially explosive and to not move or open it.[4]
Safe Handling and Storage of this compound
Adherence to strict safety protocols is paramount when working with this compound and other peroxide-forming chemicals.
Key recommendations include:
-
Date and Label: All containers of peroxide-forming chemicals must be clearly labeled with the date of receipt and the date of opening.[6]
-
Inventory Management: Maintain a detailed inventory of all peroxide-forming chemicals and dispose of them by their expiration date.[6] It is advisable to purchase these chemicals in small quantities to ensure they are used within a safe timeframe.[6]
-
Proper Storage: Store this compound in its original, airtight, light-resistant container.[5] Avoid exposure to light and heat, and do not store in open, partially empty, or transparent containers, as these conditions promote peroxide formation.[6]
-
Inert Atmosphere: When possible, storing under an inert atmosphere, such as nitrogen, can help to reduce the rate of peroxide formation.[5]
Caption: Workflow for safe handling and storage.
Detection of Peroxides
Regular testing for the presence of peroxides is a critical safety measure. Several methods are available for detecting peroxides in ethers.
Qualitative Detection: Potassium Iodide Method
A simple qualitative test involves mixing the ether with an acidified potassium iodide solution. The presence of peroxides will oxidize the iodide to iodine, resulting in a yellow to brown color.
Protocol:
-
In a test tube, add 1-3 mL of the this compound to be tested.
-
Add an equal volume of glacial acetic acid.
-
Add a few drops of a 5% potassium iodide solution and shake.
-
The appearance of a yellow to brown color indicates the presence of peroxides.
Semi-Quantitative Detection: Peroxide Test Strips
Commercially available peroxide test strips offer a convenient and semi-quantitative method for determining peroxide concentration.
Protocol:
-
Dip the test strip into the this compound for the time specified by the manufacturer.
-
Allow the solvent to evaporate.
-
Dip the strip briefly in distilled water or breathe on the reaction zone as instructed.
-
Compare the resulting color to the color scale provided with the test strips to estimate the peroxide concentration in parts per million (ppm).
Caption: Experimental workflow for peroxide detection.
Neutralization and Removal of Peroxides
If peroxides are detected, they must be removed before the solvent can be safely used, especially for procedures involving distillation or evaporation.
Ferrous Sulfate Treatment
This method is effective for removing peroxides from water-soluble ethers.
Protocol:
-
Prepare a concentrated solution of a ferrous salt. A common preparation is 60 g of ferrous sulfate, 6 mL of concentrated sulfuric acid, and 110 mL of water.
-
Shake the peroxide-containing ether with the ferrous salt solution.
-
Test the ether for the presence of peroxides. Repeat the washing if necessary.
-
Separate the ether layer and wash with water to remove any residual acid and iron salts.
-
Dry the ether over a suitable drying agent.
Alumina Column Chromatography
Passing the ether through a column of activated alumina is another effective method for peroxide removal.
Protocol:
-
Pack a chromatography column with activated alumina.
-
Pass the peroxide-containing ether through the column.
-
Collect the purified ether.
-
Test the ether for the presence of peroxides to ensure the removal was successful.
-
The ether should be used immediately as the process also removes any added inhibitors.
Quantitative Data and Storage Guidelines
| Class | Hazard Description | Recommended Storage and Disposal |
| Class A | Severe peroxide hazard; can form explosive levels without concentration. | Dispose of within 3 months of receipt, even if unopened.[5] |
| Class B | Peroxide hazard upon concentration (e.g., distillation). | Test for peroxides before use; dispose of within 1 year.[7] |
| Class C | Can undergo hazardous autopolymerization initiated by peroxides. | Test for peroxides before use; dispose of within 1 year.[7] |
| Class D | May form peroxides but cannot be clearly categorized in Classes A, B, or C. | Test for peroxides before use; dispose of within 2 years.[7] |
Given that this compound is classified as a Class D peroxide former, a conservative approach to its storage and use is recommended. Regular testing for peroxides, at least annually after opening, is a prudent measure.
Conclusion
This compound, like many other ethers, has the potential to form dangerous and explosive peroxides upon storage and exposure to air and light. A thorough understanding of the mechanism of peroxide formation, coupled with strict adherence to safe handling, storage, and testing protocols, is essential for mitigating the associated risks. The information and procedures outlined in this guide provide a comprehensive framework for the safe use of this compound in a research and development setting.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15452, this compound. [Link]
- Google Patents. US2382036A - this compound and process for making same.
-
Yale Environmental Health & Safety. (2019, August 26). Peroxide Forming Solvents. [Link]
-
Kamat Lab. Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. [Link]
-
University of Notre Dame Risk Management and Safety. Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. [Link]
-
Texas Christian University Environmental Health & Safety. (2025, March 18). Peroxide-Forming Chemicals – Safety Guidelines. [Link]
-
Concordia University. (2019). “Peroxide-Forming Chemicals” Safety Guidelines. [Link]
-
University of Florida Environmental Health & Safety. Peroxide Forming Chemicals. [Link]
Sources
- 1. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 3. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. kamatlab.com [kamatlab.com]
- 5. ehs.tcu.edu [ehs.tcu.edu]
- 6. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 7. ehs.msstate.edu [ehs.msstate.edu]
Foreword: Contextualizing Stability in Application
An In-Depth Technical Guide to the Hydrolytic Stability of Bis(2-cyanoethyl) Ether
To the researchers, scientists, and drug development professionals who handle molecules daily, the concept of stability is not merely academic; it is the bedrock upon which reliable, reproducible, and safe applications are built. This compound, also known as 3,3'-oxydipropionitrile, is a versatile chemical intermediate utilized in organic synthesis for polymers and pharmaceuticals.[1] Its structure, featuring a central ether linkage flanked by two cyanoethyl groups, presents a unique stability profile. Understanding the hydrolytic stability of this compound is paramount for predicting its fate in aqueous environments, designing robust formulation strategies, and ensuring the integrity of resulting products. This guide offers a deep dive into the mechanisms governing its degradation, the factors that influence its stability, and the rigorous methodologies required to quantify its hydrolytic profile.
The Molecular Architecture and Its Stability Implications
This compound (C₆H₈N₂O) is a bifunctional molecule whose stability is dictated by its two primary chemical features: the ether bond (C-O-C) and the terminal nitrile groups (-C≡N).
-
The Nitrile Groups: The nitrile (or cyano) group is a polar functional group that is susceptible to hydrolysis. This reaction, which can be catalyzed by either acid or base, converts the nitrile into a carboxylic acid (or its conjugate base) and ammonia (or ammonium).
Therefore, the hydrolytic stability of this compound is a tale of two functionalities, with the overall degradation pathway being highly dependent on the pH of the aqueous environment.
Mechanisms of Hydrolytic Degradation
The degradation of this compound is not a single reaction but a process dictated by the prevailing chemical conditions. The molecule's behavior under acidic, alkaline, and neutral conditions differs significantly.
Acid-Catalyzed Hydrolysis
Under strongly acidic conditions (e.g., pH < 3), two primary degradation pathways are operative:
-
Ether Cleavage: The ether oxygen is protonated by a hydronium ion (H₃O⁺). This makes the ether a better leaving group, allowing a nucleophile (like water or a counter-ion) to attack one of the adjacent carbons via an Sₙ2 mechanism, cleaving the C-O bond.[2]
-
Nitrile Hydrolysis: Concurrently, the nitrile groups are hydrolyzed to carboxylic acid moieties. This reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, ultimately yielding 3,3'-oxydipropionic acid and ammonium ions.
The patent describing the synthesis of this compound notes that it can be hydrolyzed with aqueous sulfuric acid to prepare the corresponding dicarboxylic acid, confirming this degradation pathway.[3]
Caption: A systematic workflow for conducting a hydrolytic stability study.
Step-by-Step Methodology
1. Materials and Reagents:
- This compound (purity ≥98%)
- HPLC-grade acetonitrile and water
- Buffer salts (e.g., potassium phosphate, sodium citrate, sodium borate)
- Acids (HCl) and bases (NaOH) for pH adjustment
2. Buffer Preparation:
- Prepare 50 mM buffers at desired pH values (e.g., pH 2.0, 7.0, 9.0). The choice of buffer is critical; they should not catalyze the reaction or interfere with the analytical method.
- Verify the final pH of each buffer solution with a calibrated pH meter.
3. Stock Solution Preparation:
- Prepare a concentrated stock solution of this compound in a suitable solvent like acetonitrile (e.g., 10 mg/mL). This minimizes the amount of organic solvent added to the aqueous buffers.
4. Initiation of Stability Study:
- Bring the prepared buffer solutions to the target study temperature (e.g., 60°C).
- Spike the buffers with the stock solution to achieve the final target concentration (e.g., 100 µg/mL). Ensure the volume of organic solvent is low (<1%) to avoid altering the aqueous nature of the medium.
- Immediately withdraw the initial time point (t=0) sample.
- Seal the remaining solutions in inert glass vials and place them in a calibrated oven or water bath at the study temperature.
5. Sampling and Analysis:
- Withdraw aliquots at predetermined time intervals. The sampling frequency should be designed to capture at least 10-20% degradation.
- Analyze the samples using a validated, stability-indicating HPLC method. A typical method might involve a C18 column with a gradient elution of water and acetonitrile and UV detection. The method must be able to resolve the parent peak from any degradation products. EPA Method 8430 provides a reference for analyzing a related ether by direct aqueous injection GC, which is another viable analytical approach.
[4]#### 4.3 Data Interpretation and Kinetics
The degradation of a compound in a solution where the pH is held constant by a buffer typically follows pseudo-first-order kinetics.
[5]1. Calculate Concentration: Determine the concentration of this compound at each time point from the HPLC data. 2. Plot the Data: Plot the natural logarithm of the concentration (ln[C]) versus time (t). 3. Determine the Rate Constant: If the plot is linear, the reaction is pseudo-first-order. The degradation rate constant, k, is the negative of the slope of the line.
- ln[C] = -kt + ln[C₀]
- Calculate Half-Life: The half-life (t₁/₂) can be calculated from the rate constant:
- t₁/₂ = 0.693 / k
The results should be tabulated to clearly present the influence of pH and temperature on the stability of the compound.
Table 1: Hypothetical Degradation Rate Constants (k) and Half-Lives (t₁/₂) for this compound at 60°C
| pH | Rate Constant, k (hours⁻¹) | Half-Life, t₁/₂ (hours) | Predominant Mechanism |
| 2.0 | 0.085 | 8.2 | Acid-catalyzed nitrile hydrolysis and ether cleavage |
| 7.0 | 0.002 | 346.5 | Slow neutral hydrolysis |
| 9.0 | 0.150 | 4.6 | Base-catalyzed nitrile hydrolysis |
Note: Data are illustrative to demonstrate expected trends.
Conclusion for the Practicing Scientist
The hydrolytic stability of this compound is a critical parameter governed by its bifunctional nature. The molecule is most stable under neutral pH conditions. Exposure to either strong acids or bases leads to rapid degradation, albeit through different mechanisms. Acidic conditions attack both the ether linkage and the nitrile groups, while alkaline conditions primarily target the nitrile groups for hydrolysis. T[1]emperature acts as a universal accelerator for all degradation pathways.
[6]For professionals in drug development and materials science, this means that careful control of pH and temperature is essential when using this compound in aqueous formulations or processes. The experimental framework provided herein offers a robust methodology for quantifying this stability, enabling informed decisions to ensure product quality, efficacy, and safety.
References
-
This compound | C6H8N2O | CID 15452. PubChem. Available at: [Link]
- US2382036A - this compound and process for making same. Google Patents.
-
This compound Properties vs Pressure | Density, Cp, Viscosity. Chemcasts. Available at: [Link]
-
Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier - EPA. U.S. Environmental Protection Agency. Available at: [Link]
-
Thermophysical Properties of this compound. Chemcasts. Available at: [Link]
-
Acidic cleavage of ethers (SN2). Master Organic Chemistry. Available at: [Link]
-
Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. Available at: [Link]
Sources
- 1. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. US2382036A - this compound and process for making same - Google Patents [patents.google.com]
- 4. epa.gov [epa.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
Bis(2-cyanoethyl) ether synonyms and trade names
An In-depth Technical Guide to Bis(2-cyanoethyl) ether: Nomenclature, Properties, and Applications
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a versatile organic compound with significant applications in materials science and as a chemical intermediate. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth information on its nomenclature, including an extensive list of synonyms and identifiers. Furthermore, this document details its physicochemical properties, explores its primary applications, and provides essential safety and handling information. The content is structured to deliver both foundational knowledge and practical insights, supported by authoritative references.
Introduction
This compound, with the CAS number 1656-48-0, is an organic compound characterized by an ether functional group connecting two cyanoethyl substituents.[1] Its chemical structure, featuring two nitrile groups, makes it a valuable precursor in various organic syntheses, particularly in the production of polymers and other complex molecules.[1] This guide aims to be a definitive resource, consolidating technical data and practical information for professionals working with this compound.
Nomenclature and Identification
The unambiguous identification of chemical compounds is critical in research and development. This compound is known by a variety of names in scientific literature and commercial listings. Understanding these synonyms is crucial for conducting thorough literature searches and for clear communication in a scientific context.
Synonyms
The most commonly encountered synonyms for this compound include:
A more exhaustive list of synonyms is provided in various chemical databases.[1][2][4][6]
Trade Names and Identifiers
While distinct trade names are not widely marketed for this compound, it is sold by various chemical suppliers under their own branding and catalog numbers. For instance, it is available from Thermo Scientific Chemicals (formerly Alfa Aesar) and Sigma-Aldrich.[1][5][7] It is important to refer to the CAS number (1656-48-0) to ensure the correct chemical identity when sourcing this compound.[1][2][3]
The following diagram illustrates the relationship between the primary name, its chemical structure, and some of its key synonyms.
Caption: Nomenclature map for this compound.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application and safe handling. This compound is a colorless to pale yellow or brown liquid.[1][3] It is very soluble in water.[3]
Tabulated Properties
| Property | Value | Source(s) |
| Molecular Formula | C6H8N2O | [2][3][8] |
| Molecular Weight | 124.14 g/mol | [2][5][9] |
| CAS Number | 1656-48-0 | [2][3][8] |
| Appearance | Colorless to pale yellow/brown liquid | [1][3] |
| Melting Point | -26 °C | [9] |
| Boiling Point | 143 °C | [9] |
| Density | 1.043 g/cm³ | [9] |
| Flash Point | 112 °C | [9] |
| Solubility in Water | Very soluble | [3] |
| Refractive Index (nD) | 1.441 | [9] |
These properties are essential for designing experimental setups, purification procedures, and for modeling its behavior in various systems.
Applications
The unique chemical structure of this compound lends itself to a range of applications, primarily as a solvent and a chemical intermediate.[10]
Intermediate in Organic Synthesis
This compound is a valuable building block in organic chemistry.[1] The nitrile groups can be hydrolyzed to form the corresponding dicarboxylic acid or reduced to produce the diamine, H2NCH2CH2CH2-O-CH2CH2CH2NH2.[10] These resulting compounds are useful in the synthesis of synthetic resins and plasticizers.[10]
Solvent Properties
Similar to other aliphatic nitriles like propionitrile, this compound can be used as a solvent, particularly in applications requiring a higher boiling point than more volatile nitriles.[11] Its polarity and high dielectric constant make it suitable for dissolving a variety of organic and inorganic compounds.
Safety and Handling
This compound is classified as a hazardous chemical and requires careful handling to minimize exposure risks.[12]
Hazard Identification
This compound is harmful if swallowed, in contact with skin, or if inhaled.[12][13] It causes skin irritation and serious eye irritation.[12][13] It may also cause respiratory irritation.[12][13]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3] In case of insufficient ventilation, wear suitable respiratory equipment.[3]
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances such as oxidizing agents.[3]
-
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3]
-
Skin: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3]
-
Ingestion: If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid.[3]
-
Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Get medical aid.[3]
-
The following workflow outlines the general safety precautions to be taken when handling this compound.
Caption: General safety workflow for handling this compound.
Conclusion
This compound is a compound with a well-defined set of properties and applications that make it a valuable tool for researchers and chemists. Its utility as a chemical intermediate in the synthesis of polymers and other organic molecules is particularly noteworthy. A comprehensive understanding of its nomenclature, physicochemical properties, and safety requirements, as detailed in this guide, is essential for its effective and safe utilization in a laboratory or industrial setting.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Chemcasts. (n.d.). Thermophysical Properties of this compound. [Link]
-
Chemcasts. (n.d.). This compound Properties vs Pressure | Density, Cp, Viscosity. [Link]
-
Wikipedia. (n.d.). 3,3'-oxidipropionitrilo. [Link]
- Bruson, H. A. (1945). This compound and process for making same. U.S.
-
Starshinechemical. (n.d.). 3,3′-Oxydipropionitrile. [Link]
-
NIST. (n.d.). Propanenitrile, 3,3'-oxybis-. NIST Chemistry WebBook. [Link]
-
CP Lab Safety. (n.d.). 3,3'-Oxydipropionitrile, 500mL, Each. [Link]
-
Wikimedia Commons. (2022). File:3,3'-oxydipropionitrile.svg. [Link]
-
Wikipedia. (n.d.). Propionitrile. [Link]
Sources
- 1. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. Propanenitrile, 3,3'-oxybis- [webbook.nist.gov]
- 5. 2-Cyanoethyl ether 98 1656-48-0 [sigmaaldrich.com]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. A11005.18 [thermofisher.com]
- 8. chem-casts.com [chem-casts.com]
- 9. 3,3'-oxidipropionitrilo - Wikipedia, la enciclopedia libre [es.wikipedia.org]
- 10. US2382036A - this compound and process for making same - Google Patents [patents.google.com]
- 11. Propionitrile - Wikipedia [en.wikipedia.org]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
An In-depth Technical Guide to the Health and Safety of Bis(2-cyanoethyl) ether
This guide provides a comprehensive overview of the health and safety considerations for Bis(2-cyanoethyl) ether (BCEE), a chemical intermediate utilized in various industrial and laboratory settings.[1] Intended for researchers, scientists, and drug development professionals, this document synthesizes critical data from authoritative sources to ensure safe handling, storage, and emergency response. The causal relationships behind safety protocols are elucidated to foster a culture of informed caution and proactive risk mitigation.
Chemical and Physical Identity
This compound, also known as 3,3'-Oxydipropionitrile, is an organic compound with the chemical formula C₆H₈N₂O.[1][2][3] It is characterized by an ether linkage connecting two cyanoethyl groups.[1] Understanding its physical properties is fundamental to anticipating its behavior in various experimental and storage conditions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1656-48-0 | [1][3][4] |
| Molecular Formula | C₆H₈N₂O | [1][2][3][5] |
| Molecular Weight | 124.14 g/mol | [2][5] |
| Appearance | Clear, colorless to pale yellow or brown liquid | [1][2] |
| Melting Point | -26.3 °C | [2][6] |
| Boiling Point | 161-162 °C @ 5 Torr | [7] |
| Flash Point | > 110 °C (> 230 °F) / 149°C | [2][3] |
| Density | 1.043 - 1.0482 g/cm³ at 25 °C | [3][7] |
| Solubility in Water | Very soluble | [2] |
| Vapor Pressure | 1.75e-04 mmHg | [7] |
The high flash point suggests a relatively low fire hazard at ambient temperatures, but it is a combustible liquid.[8] Its high solubility in water is a critical factor in considering environmental release and appropriate cleanup procedures.[2][3]
Hazard Identification and Toxicological Profile
This compound is classified as hazardous under the OSHA Hazard Communication Standard.[4] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[2][4]
GHS Classification:
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 4 (Harmful if swallowed, in contact with skin, or if inhaled).[3][4]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3][4]
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation).[3][4][5]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[3][4]
The toxicological data indicates that this compound can cause significant health effects. The oral LD50 in rats is reported as 2830 mg/kg.[7] Upon thermal decomposition, it can release toxic gases and vapors, including nitrogen oxides, carbon monoxide, and cyanide gas.[2][7]
Causality of Health Hazards:
The cyano groups in the molecule are likely responsible for its toxicity profile. While not as acutely toxic as inorganic cyanides, in vivo metabolism could potentially release cyanide ions, interfering with cellular respiration. The irritant effects on the skin, eyes, and respiratory tract are characteristic of many reactive organic compounds.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential for safely handling this compound. The hierarchy of controls, from most to least effective, should always be the guiding principle.
Caption: Hierarchy of controls for managing chemical exposure.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[2] Use a chemical fume hood for procedures that may generate vapors or aerosols.[9]
Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental work involving this chemical.
-
Training: Ensure all personnel are thoroughly trained on the hazards, handling procedures, and emergency protocols for this compound.[3]
Personal Protective Equipment (PPE):
The final line of defense, proper PPE, is mandatory when handling this compound.
Table 2: Recommended Personal Protective Equipment
| Body Part | Protection | Standard/Specification | Source(s) |
| Eyes/Face | Chemical safety goggles or face shield | OSHA 29 CFR 1910.133 or EN 166 | [2][9] |
| Skin | Appropriate protective gloves (e.g., nitrile rubber) and lab coat | --- | [2][9] |
| Respiratory | NIOSH or EN 149 approved respirator if ventilation is inadequate or for emergency response | OSHA 29 CFR 1910.134 or EN 149 | [2][10] |
Handling, Storage, and Stability
Proper handling and storage are critical to prevent accidental exposure and maintain the chemical's integrity.
Handling Protocol:
-
Preparation: Before handling, ensure all necessary engineering controls are functioning and the required PPE is readily available.[3]
-
Dispensing: Avoid contact with eyes, skin, and clothing.[2] Do not ingest or inhale.[2]
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling.[4] Remove and wash contaminated clothing before reuse.[2]
Storage Conditions:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]
-
Keep away from incompatible substances such as strong oxidizing agents.[2]
-
The substance is stable under normal storage conditions.[2] However, it is classified as a peroxide-forming chemical, which necessitates periodic evaluation for peroxide formation, especially if stored for extended periods.[5][7]
Emergency Procedures
A clear and well-rehearsed emergency plan is crucial.
First-Aid Measures:
The following flowchart outlines the immediate actions to be taken in case of exposure.
Caption: Immediate first-aid response to exposure.
Fire-Fighting Measures:
-
Extinguishing Media: Use water spray, dry chemical, chemical foam, or alcohol-resistant foam to extinguish a fire.[2]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][3]
-
Hazards: During a fire, irritating and highly toxic gases may be generated.[2] Runoff from fire control may cause pollution.[2]
Accidental Release Measures:
-
Personal Precautions: Ensure adequate ventilation and wear appropriate PPE.[3]
-
Containment: Absorb the spill with an inert material, such as dry sand or earth.[2][3]
-
Cleanup: Place the absorbed material into a suitable chemical waste container for disposal.[2][3]
-
Environmental Precautions: Prevent runoff from entering storm sewers and ditches.[2]
Conclusion
This compound is a valuable chemical intermediate that can be used safely with proper precautions. A thorough understanding of its hazards, coupled with the consistent application of engineering controls, administrative protocols, and personal protective equipment, is paramount for the safety of all personnel. This guide serves as a foundational resource, but it is imperative to consult the most current Safety Data Sheet and relevant institutional safety guidelines before commencing any work with this compound.
References
-
This compound | C6H8N2O | CID 15452 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Thermophysical Properties of this compound - Chemcasts. (n.d.). Chemcasts. Retrieved from [Link]
-
First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Diethyl bis(2-cyanoethyl)malonate | C13H18N2O4 | CID 74046 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Safety Data Sheet: Bis(2-ethoxyethyl) ether - Chemos GmbH&Co.KG. (n.d.). Chemos GmbH & Co. KG. Retrieved from [Link]
Sources
- 1. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]
- 2. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem-casts.com [chem-casts.com]
- 7. echemi.com [echemi.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
The Genesis of a Cyanoethylation Pioneer: A Technical History of 3,3'-Oxydipropionitrile
An In-depth Guide for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide delves into the discovery and historical development of 3,3'-Oxydipropionitrile, a molecule of significant, albeit niche, importance in the annals of industrial organic chemistry. From its conceptualization and first synthesis in the early 1940s to its applications as a key intermediate in the burgeoning polymer industry, this document provides a comprehensive overview for the modern researcher. We will explore the pioneering work of its discoverer, the fundamental chemistry of its synthesis via cyanoethylation, detailed experimental protocols derived from foundational patents, and its early industrial applications. This guide is intended to serve as a valuable resource, offering not only historical context but also practical, technical insights into this fascinating dinitrile.
Introduction: The Chemical Identity of 3,3'-Oxydipropionitrile
3,3'-Oxydipropionitrile, known systematically as bis(2-cyanoethyl) ether, is an organic compound with the chemical formula C₆H₈N₂O. It is a colorless to pale yellow liquid characterized by the presence of an ether functional group connecting two cyanoethyl substituents.[1] This unique structure, combining the polarity of the nitrile groups with the flexibility of the ether linkage, has endowed it with properties that made it a valuable, though often unseen, component in mid-20th-century chemical manufacturing.
| Property | Value |
| Molecular Formula | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol |
| CAS Number | 1656-48-0 |
| Appearance | Colorless to pale yellow liquid |
| Melting Point | -26.3 °C |
| Boiling Point | 161-163 °C at 5.5 mmHg |
A summary of the key physical and chemical properties of 3,3'-Oxydipropionitrile.
The Discovery: A Tale of Cyanoethylation and a Prolific Inventor
The story of 3,3'-Oxydipropionitrile is intrinsically linked to the broader development of cyanoethylation chemistry and the remarkable work of Dr. Herman Alexander Bruson. A pioneering chemist at the Resinous Products & Chemical Company, Bruson was a towering figure in the field of polymer and synthetic resin chemistry, with numerous patents to his name.[1][2] His work in the 1930s and 1940s laid the groundwork for many new materials, including novel plasticizers and resins.
The first documented synthesis of 3,3'-Oxydipropionitrile appears in a patent filed by Herman A. Bruson on January 10, 1941, and granted on August 14, 1945 (US Patent 2,382,036). This patent, titled "this compound and process for making same," stands as the definitive record of its discovery. Bruson's invention was not an isolated event but rather a logical step in his extensive exploration of cyanoethylation – the addition of acrylonitrile to compounds with a labile hydrogen atom.
The core of Bruson's discovery was a novel and efficient method for producing this compound, a compound that had proven difficult to synthesize via conventional methods. The patent explicitly states that prior attempts to create this molecule by reacting bis(2-chloroethyl) ether with alkali metal cyanides had been unsuccessful. Bruson's breakthrough was the application of the Michael addition reaction, using acrylonitrile as the Michael acceptor.
The Chemistry of Discovery: The Cyanoethylation of Water
The synthesis of 3,3'-Oxydipropionitrile is a classic example of a base-catalyzed Michael addition, a fundamental reaction in organic chemistry. In this case, water acts as the nucleophile, adding across the activated double bond of acrylonitrile. The reaction proceeds in two steps, with the initial addition of a water molecule to one molecule of acrylonitrile to form ethylene cyanohydrin (3-hydroxypropionitrile), which then reacts with a second molecule of acrylonitrile.
The overall reaction can be summarized as follows:
2 CH₂=CHCN + H₂O --(alkaline catalyst)--> NCCH₂CH₂OCH₂CH₂CN
This process, termed cyanoethylation, was a key area of Bruson's research. His 1949 chapter in the prestigious "Organic Reactions" series provides a comprehensive overview of this class of reactions, solidifying his status as a leading expert in the field.
Below is a diagram illustrating the logical workflow of the synthesis as described in Bruson's foundational patent.
Caption: Synthesis workflow for 3,3'-Oxydipropionitrile as per Bruson's 1941 patent.
Experimental Protocol: The Original Synthesis of 3,3'-Oxydipropionitrile
The following protocol is adapted from the examples provided in U.S. Patent 2,382,036 by Herman A. Bruson. This represents a foundational method for the preparation of 3,3'-Oxydipropionitrile.
Materials:
-
Ethylene cyanohydrin (71g)
-
Acrylonitrile (53g)
-
Benzene (120g)
-
Trimethyl benzyl ammonium hydroxide (40% aqueous solution, 4g)
-
Dilute hydrochloric acid
Procedure:
-
A mixture of 71g of ethylene cyanohydrin, 53g of acrylonitrile, 120g of benzene, and 4g of trimethyl benzyl ammonium hydroxide (40% aqueous solution) is prepared in a suitable reaction vessel.
-
The mixture is stirred at a temperature of 45-55°C for six hours.
-
After the reaction period, the mixture is neutralized with dilute hydrochloric acid.
-
The benzene layer is separated.
-
The benzene is removed by distillation at ordinary pressure.
-
The pressure is then reduced, and the 3,3'-Oxydipropionitrile is distilled. The product comes over at a boiling point of 161-163°C at 5.5 mm Hg.
Self-Validating System: The success of the synthesis can be validated by measuring the boiling point of the distilled product and comparing it to the literature value. Further characterization can be performed using techniques such as infrared (IR) spectroscopy to confirm the presence of the nitrile (C≡N) and ether (C-O-C) functional groups, and nuclear magnetic resonance (NMR) spectroscopy to confirm the overall structure.
Historical Applications: An Intermediate in the Age of Polymers
The discovery of 3,3'-Oxydipropionitrile came at a time of explosive growth in the synthetic polymer industry. Its primary historical significance lies in its role as a chemical intermediate. The two nitrile groups could be hydrolyzed to carboxylic acids or reduced to amines, making it a versatile building block for more complex molecules.
As stated in Bruson's patent, 3,3'-Oxydipropionitrile was useful as a solvent and as an intermediate for the preparation of:
-
Dicarboxylic acids and amides: Through hydrolysis, the dinitrile could be converted to the corresponding diacid or diamide, which are monomers for condensation polymers like polyamides and polyesters.
-
Diamines: Catalytic hydrogenation of the nitrile groups yields the corresponding diamine, another crucial monomer for polymer synthesis.
-
Plasticizers: The resulting dicarboxylic acids could be esterified to produce plasticizers, which are additives used to increase the flexibility and durability of plastics like polyvinyl chloride (PVC).
The diagram below illustrates the potential pathways for the utilization of 3,3'-Oxydipropionitrile as a chemical intermediate.
Caption: Potential reaction pathways for 3,3'-Oxydipropionitrile in polymer synthesis.
Conclusion: A Legacy in the Foundation of Modern Materials
The discovery of 3,3'-Oxydipropionitrile by Herman A. Bruson in the early 1940s represents a significant, though often overlooked, milestone in industrial organic chemistry. It was a direct result of the systematic exploration of cyanoethylation, a powerful synthetic tool that unlocked new avenues for the creation of novel molecules. While not a household name itself, 3,3'-Oxydipropionitrile played a vital role as an intermediate in the development of the synthetic resins and plasticizers that have shaped the material landscape of the modern world. This technical guide serves to illuminate its origins and early importance, providing a valuable historical and scientific resource for today's researchers.
References
- Bruson, H. A. (1945). This compound and process for making same. U.S. Patent 2,382,036. Washington, DC: U.S.
- Bruson, H. A. (1949).
- Bruson, H. A., & Riener, T. W. (1943). The Chemistry of Acrylonitrile. V. Cyanoethylation of Aldehydes. Journal of the American Chemical Society, 65(1), 23-27.
- Google Patents. (n.d.). US2031557A - Resinous amino derivatives and process of preparing.
-
LGLPAK. (n.d.). The development history of synthetic resin. Retrieved from [Link]
-
Plastics Europe. (n.d.). History of plastics. Retrieved from [Link]
-
Wikipedia. (n.d.). Plasticizer. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Conservation Wiki. (2021, June 22). Varnishes and Surface Coatings: The History of Synthetic Resin Varnishes. Retrieved from [Link]
Sources
Bis(2-cyanoethyl) ether reactivity with acids and bases
An In-depth Technical Guide to the Reactivity of Bis(2-cyanoethyl) Ether with Acids and Bases
Abstract
This compound, also known as 3,3'-Oxydipropionitrile, is a bifunctional organic compound featuring a central ether linkage flanked by two nitrile groups.[1][2] Its unique structure makes it a valuable intermediate in organic synthesis, particularly as a precursor for dicarboxylic acids, diamines, and in the production of polymers and plasticizers.[2][3] This guide provides a comprehensive technical overview of the reactivity of this compound under acidic and basic conditions. We will delve into the mechanistic pathways of nitrile hydrolysis, discuss the stability of the core ether structure, present detailed experimental protocols, and summarize critical safety and handling considerations for laboratory professionals.
Introduction: Chemical Profile and Significance
This compound (CAS: 1656-48-0) is a colorless to pale yellow liquid at room temperature.[2][4] The presence of two polar nitrile groups and a central ether oxygen atom imparts moderate solubility in polar solvents and makes it a versatile chemical building block.[2] While the ether bond is generally stable under neutral conditions, the terminal nitrile groups are susceptible to hydrolysis in the presence of strong acids or bases, typically yielding bis(2-carboxyethyl) ether or its corresponding salt.[2][3] Understanding the kinetics and mechanisms of these transformations is critical for researchers utilizing this compound as a synthetic intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| Boiling Point | 110-112 °C at 0.5 mmHg | [5] |
| Density | 1.043 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.441 | [5] |
| Melting Point | -26.3 °C | [4][6] |
| Solubility | Very soluble in water | [4] |
Reactivity with Acids: Hydrolysis to Bis(2-carboxyethyl) Ether
Under strongly acidic conditions, typically in the presence of aqueous mineral acids like sulfuric or hydrochloric acid, the nitrile groups of this compound undergo hydrolysis to form carboxylic acids.[3] This transformation is a cornerstone reaction for converting nitriles into valuable dicarboxylic acid monomers.
Mechanism of Acid-Catalyzed Nitrile Hydrolysis
The acid-catalyzed hydrolysis of a nitrile to a carboxylic acid is a two-stage process. First, the nitrile is hydrated to an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.
-
Protonation: The reaction initiates with the protonation of the nitrile nitrogen by a strong acid (H₃O⁺), which significantly increases the electrophilicity of the nitrile carbon.
-
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the activated nitrile carbon.
-
Deprotonation & Tautomerization: A subsequent deprotonation and tautomerization yield a primary amide intermediate.
-
Amide Hydrolysis: The amide is then protonated at its carbonyl oxygen, making the carbonyl carbon more susceptible to a second nucleophilic attack by water.
-
Tetrahedral Intermediate & Elimination: A tetrahedral intermediate is formed, which then collapses, eliminating ammonia (which is protonated to ammonium, NH₄⁺) to yield the final carboxylic acid product.
Caption: Mechanism of Acid-Catalyzed Hydrolysis of a Nitrile Group.
Stability of the Ether Linkage
A crucial consideration for drug development professionals is the stability of the entire molecular scaffold. While ethers are generally robust, they can be cleaved by strong acids, particularly hydrohalic acids like HBr and HI, via Sₙ1 or Sₙ2 mechanisms.[7][8] The reaction is initiated by protonation of the ether oxygen, making the adjacent carbon susceptible to nucleophilic attack.[8] However, the conditions for nitrile hydrolysis using non-nucleophilic acids like sulfuric acid are typically not harsh enough to promote significant cleavage of the aliphatic ether bond in this compound. The C-O bond is relatively strong, and the absence of a potent nucleophile (like Br⁻ or I⁻) disfavors the cleavage pathway.
Experimental Protocol: Synthesis of Bis(2-carboxyethyl) Ether
This protocol is a representative procedure based on established chemical principles for nitrile hydrolysis.[3]
Safety Precaution: this compound is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye and skin irritation.[9][10] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]
Materials:
-
This compound (12.4 g, 0.1 mol)
-
Concentrated Sulfuric Acid (98%, 25 mL)
-
Deionized Water
-
Saturated Sodium Chloride (Brine) Solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Sodium Bicarbonate
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add 25 mL of concentrated sulfuric acid to 50 mL of deionized water. Causality Note: The acid is added to water slowly and with cooling to safely dissipate the heat of dilution.
-
Addition of Reactant: To the cooled aqueous acid solution, add this compound (12.4 g, 0.1 mol).
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C) using a heating mantle. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours. Insight: Refluxing provides the necessary activation energy for the hydrolysis of both the nitrile and the intermediate amide without being destructive to the ether linkage.
-
Workup - Quenching: After cooling to room temperature, carefully pour the reaction mixture over 200 g of crushed ice in a large beaker. This precipitates the dicarboxylic acid product, which has lower solubility in cold water.
-
Workup - Extraction: Transfer the aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL). Self-Validation: Multiple extractions ensure maximum recovery of the product from the aqueous phase.
-
Washing: Combine the organic extracts and wash with brine (1 x 50 mL) to remove the bulk of the water.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., water or ethyl acetate/hexanes) to obtain pure bis(2-carboxyethyl) ether.
Reactivity with Bases: Saponification
In the presence of a strong base, such as aqueous sodium hydroxide, this compound undergoes hydrolysis in a reaction analogous to the saponification of esters.[2][11] The final product is the disodium salt of bis(2-carboxyethyl) ether, which can be neutralized with acid in a subsequent step to yield the free dicarboxylic acid.
Mechanism of Base-Promoted Nitrile Hydrolysis
The base-promoted hydrolysis mechanism differs from the acid-catalyzed route, primarily in the nature of the nucleophile and the intermediates.
-
Nucleophilic Attack: The reaction begins with the direct nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic nitrile carbon.
-
Intermediate Formation: This addition forms a resonance-stabilized hydroxy imine anion intermediate.
-
Protonation: The intermediate is protonated by water to form an imidic acid, which rapidly tautomerizes to the more stable amide.
-
Amide Hydrolysis: The hydroxide ion then attacks the carbonyl carbon of the amide intermediate.
-
Tetrahedral Intermediate: A tetrahedral intermediate with a dianionic character is formed.
-
Elimination & Deprotonation: This intermediate collapses, expelling an amide anion (⁻NH₂), which is a very strong base. The amide anion immediately deprotonates the newly formed carboxylic acid, driving the reaction to completion. This final, irreversible acid-base step is why the overall reaction is considered base-promoted rather than base-catalyzed.[12][13]
Sources
- 1. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]
- 3. US2382036A - this compound and process for making same - Google Patents [patents.google.com]
- 4. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. 2-Cyanoethyl ether 98 1656-48-0 [sigmaaldrich.com]
- 6. chem-casts.com [chem-casts.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. fishersci.com [fishersci.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. youtube.com [youtube.com]
An In-Depth Technical Guide to the Applications of Bis(2-cyanoethyl) Ether
Abstract
Bis(2-cyanoethyl) ether, a bifunctional molecule featuring two nitrile groups and an ether linkage, is a versatile chemical intermediate with a growing range of applications across several scientific and industrial domains. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a particular focus on its roles in organic synthesis, polymer chemistry, and electrochemistry. Drawing upon established research and patent literature, this document offers researchers, scientists, and drug development professionals a detailed understanding of the practical utility and potential of this compound. Experimental insights, safety considerations, and a forward-looking perspective on its emerging applications are also presented.
Introduction
This compound, also known by its IUPAC name 3,3'-oxydipropionitrile, is a colorless to pale yellow liquid characterized by its low volatility and moderate solubility in polar solvents.[1] The presence of two reactive cyano groups, combined with the flexibility of the ether backbone, makes it a valuable precursor and building block in a variety of chemical transformations.[1] Historically, its synthesis and utility have been linked to the broader field of cyanoethylation, a powerful method for introducing a 2-cyanoethyl group onto a nucleophilic atom.[2] This guide will delve into the core applications of this compound, highlighting its versatility and the scientific principles that underpin its use.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in any laboratory or industrial setting.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 1656-48-0 | [3] |
| Molecular Formula | C₆H₈N₂O | [3] |
| Molecular Weight | 124.14 g/mol | [4] |
| Appearance | Clear, colorless to pale yellow liquid | [1][3] |
| Boiling Point | 110-112 °C at 0.5 mmHg | |
| Melting Point | -26.3 °C | [5] |
| Density | 1.043 g/mL at 25 °C | |
| Refractive Index | n20/D 1.441 | |
| Solubility | Very soluble in water | [5] |
| Flash Point | 113 °C (closed cup) |
Safety and Handling
This compound presents moderate health hazards and requires careful handling to minimize exposure. It is classified as an irritant to the skin, eyes, and respiratory tract.[5][6] Ingestion may cause gastrointestinal irritation.[6] Due to the potential for the release of toxic gases such as nitrogen oxides and cyanide upon thermal decomposition, it is crucial to handle this compound in a well-ventilated area, away from open flames and high temperatures.[5]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.
-
Respiratory Protection: In case of insufficient ventilation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[6]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Seek immediate medical attention.[6]
Synthesis of this compound
The primary industrial synthesis of this compound involves the reaction of acrylonitrile with water in the presence of an alkaline catalyst.[7] This process is a type of Michael addition, where water acts as the nucleophile.
Reaction Scheme: 2 CH₂=CHCN + H₂O --(Alkaline Catalyst)--> NCCH₂CH₂OCH₂CH₂CN
A detailed experimental protocol, adapted from the patent literature, is provided below.[7]
Laboratory-Scale Synthesis Protocol
Materials:
-
Acrylonitrile
-
Water
-
Sodium hydroxide (NaOH) solution (e.g., 10%)
-
Dioxane (solvent)
-
Hydrochloric acid (HCl), dilute
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acrylonitrile and dioxane.
-
With stirring, add the sodium hydroxide solution dropwise to the mixture.
-
Heat the reaction mixture to approximately 45°C and maintain this temperature for several hours.
-
After the reaction is complete, cool the mixture to room temperature and neutralize the alkali with dilute hydrochloric acid.
-
Remove the dioxane by evaporation under reduced pressure.
-
The remaining oily residue is then filtered and purified by vacuum distillation to yield pure this compound.
Causality of Experimental Choices:
-
Alkaline Catalyst: The use of a base like NaOH is crucial to deprotonate water, increasing its nucleophilicity and facilitating the Michael addition to the electron-deficient double bond of acrylonitrile.
-
Solvent: Dioxane is used as a solvent to ensure the miscibility of the reactants.
-
Neutralization: Acidic workup is necessary to quench the catalyst and prevent side reactions during purification.
-
Vacuum Distillation: Due to its relatively high boiling point, vacuum distillation is the preferred method for purifying this compound to prevent thermal decomposition.
Applications in Organic Synthesis
The reactivity of the nitrile groups and the ether linkage makes this compound a valuable intermediate for the synthesis of various organic molecules.
Precursor to Diamines and Dicarboxylic Acids
This compound can be readily transformed into other bifunctional compounds, which are themselves important monomers for polymer synthesis.
-
Hydrogenation to Bis(3-aminopropyl) ether: The catalytic hydrogenation of the nitrile groups in this compound yields bis(3-aminopropyl) ether.[7] This diamine is a useful curing agent for epoxy resins and a building block for polyamides.[8][9]
Reaction Scheme: NCCH₂CH₂OCH₂CH₂CN + 4 H₂ --(Catalyst, e.g., Raney Nickel)--> H₂N(CH₂)₃O(CH₂)₃NH₂
-
Hydrolysis to 3,3'-Oxydipropanoic Acid: The hydrolysis of the nitrile groups under acidic or basic conditions produces 3,3'-oxydipropanoic acid.[7] This dicarboxylic acid can be used as a monomer in the synthesis of polyesters and polyamides.[10]
Reaction Scheme: NCCH₂CH₂OCH₂CH₂CN + 4 H₂O --(H⁺ or OH⁻)--> HOOC(CH₂)₂O(CH₂)₂COOH + 2 NH₃
Applications in Polymer Science and Materials Chemistry
The unique combination of a flexible ether linkage and polar nitrile groups imparts desirable properties to polymers derived from or incorporating this compound.
Solid Polymer Electrolytes for Lithium-Ion Batteries
A significant and promising application of cyanoethyl ether functionalities is in the development of solid polymer electrolytes (SPEs) for next-generation solid-state lithium-ion batteries. The high dielectric constant of the nitrile groups aids in the dissolution of lithium salts, while the ether segments provide flexibility and facilitate ion transport.
A recent study demonstrated the successful synthesis of a solid polymer electrolyte by grafting β-cyanoethyl ether groups onto a polyvinyl alcohol (PVA) backbone.[11] The resulting polymer, when mixed with a lithium salt such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), exhibited impressive electrochemical performance.
Key Performance Metrics of a PVA-graft-Cyanoethyl Ether SPE:
-
Ionic Conductivity: Achieved a maximum of 5.4 × 10⁻⁴ S cm⁻¹ at room temperature.[11]
-
Electrochemical Stability Window: Stable up to 5.3 V (vs Li/Li⁺).[11]
-
Lithium-Ion Transference Number: A high value of 0.48, indicating efficient lithium-ion transport.[11]
-
Cycling Stability: A solid-state Li|SPE|LiFePO₄ battery demonstrated exceptional cycling stability over 500 cycles.[11]
Environmental Fate and Toxicology
While specific comprehensive toxicological and environmental fate data for this compound is limited, general information on related compounds such as aliphatic nitriles and ethers can provide some insights.
Nitriles, in general, can be toxic to aquatic life at low concentrations.[12] The environmental persistence of nitriles and amides is a concern, as they can undergo slow degradation.[2][13] The biodegradation of aliphatic ethers in the environment is known to occur, with the rate influenced by the presence of other functional groups and the overall molecular structure.[6][14] The introduction of ether linkages into aliphatic polyesters has been shown to enhance their biodegradability.[6]
It is imperative that further research is conducted to fully characterize the ecotoxicity and biodegradation pathways of this compound to ensure its environmentally responsible use.
Conclusion and Future Outlook
This compound has established itself as a versatile and valuable chemical intermediate. Its applications in the synthesis of polymer precursors and, most notably, in the formulation of high-performance solid polymer electrolytes for lithium-ion batteries, underscore its technological importance. The ability to readily convert its nitrile functionalities into amines and carboxylic acids opens up a wide array of synthetic possibilities for creating novel polymers and functional materials.
Future research is likely to focus on expanding the scope of its applications. Further exploration of its use as a high dielectric constant solvent in electrochemical applications and as a building block for novel heterocyclic compounds could yield exciting new discoveries. However, a critical area that requires immediate attention is the comprehensive toxicological and environmental assessment of this compound to ensure its sustainable and safe implementation in emerging technologies. As the demand for advanced materials with tailored properties continues to grow, the strategic use of versatile building blocks like this compound will undoubtedly play a pivotal role in shaping the future of chemistry and materials science.
References
-
Peter, J. E. K. (2024). Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation. Journal of Hazardous Materials Advances, 13, 100389.[2][13]
-
OctoChem. (n.d.). Optimizing Epoxy Resin Formulations with Amines: A Procurement Guide. Retrieved from [Link][8]
-
Azhar, B., Pham, Q.-T., Afiandika, M., & Chern, C.-S. (2023). Polymers with Cyanoethyl Ether and Propanesulfonate Ether Side Chains for Solid-State Li-Ion Battery Applications. ACS Applied Energy Materials, 6(6), 3525–3537.[11]
-
Bruson, H. A. (1945). U.S. Patent No. 2,382,036. Washington, DC: U.S. Patent and Trademark Office.[7]
-
Chen, G. (2024, January 16). Chemists Unveil the Hidden World of Polymer Building Blocks. SciTechDaily. Retrieved from [Link][10]
-
Sisti, L., Totaro, G., & Celli, A. (2018). Biodegradable Long Chain Aliphatic Polyesters Containing Ether-Linkages: Synthesis, Solid-State, and Barrier Properties. Industrial & Engineering Chemistry Research, 57(29), 9446–9456.[6]
-
Schink, B., & Kramer, M. (1998). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Applied and Environmental Microbiology, 64(7), 2566–2571.[14]
-
U.S. Environmental Protection Agency. (n.d.). Screening-level Hazard Characterization of High Production Volume Chemicals: Alkyl Nitriles. Retrieved from [Link][1]
-
U.S. Patent and Trademark Office. (1991). U.S. Patent No. 5,075,507.[15]
-
Polysil. (n.d.). Diethylene glycol bis(3-aminopropyl) ether. Retrieved from [Link][16]
-
Google Patents. (n.d.). US3262912A - Curing of epoxy resins with the 3-aminopropyl ether of diethylene glycol. Retrieved from [17]
-
Frontiers in Microbiology. (2018). Impact of Nitriles on Bacterial Communities. Retrieved from [Link][18]
-
Kiplinger, J. P., & Kiplinger, J. L. (2007). Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines. The Journal of Organic Chemistry, 72(15), 5849–5852.[19]
-
U.S. Environmental Protection Agency. (2011). Provisional Peer-Reviewed Toxicity Values for Propionitrile, 3-(NN-dimethylamino).[21]
-
Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved from [Link][23]
-
ResearchGate. (2013). (PDF) Improvement of dielectric characteristics of cyanoethyl ether of polyvinyl alcohol-BaTiO3 composites by modifying filler surface.[11]
-
National Institutes of Health. (n.d.). Construction of a Reactive Diblock Copolymer, Polyphosphoester-block-Poly(L-lactide), as a Versatile Framework for Functional Materials that are Capable of Full Degradation and Nanoscopic Assembly Formation.[25]
-
ResearchGate. (n.d.). Synthesis of Adipic Acid Starting from Renewable Raw Materials: Cavani/Chemicals and Fuels from Bio-Based Building Blocks.[26]
-
Scribd. (n.d.). Dielectric Constants.[27]
-
ResearchGate. (n.d.). The hydrolysis mechanism of bis(2,4-di-tert-butyl)pentaerythritol diphosphite (Alkanox P24): An atmospheric pressure photoionisation mass spectrometric study.[28]
-
MDPI. (2017). Block Copolymers: Synthesis, Self-Assembly, and Applications.[29]
-
Google Patents. (n.d.). CN102838490B - Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine.[30]
-
ResearchGate. (2018). Microbial Degradation of Aliphatic Polyesters.[31]
-
MDPI. (2020). State-of-the-Art Review of Aliphatic Polyesters and Polyolefins Biodeterioration by Microorganisms: From Mechanism to Characterization.[32]
-
MDPI. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study.[33]
-
U.S. Environmental Protection Agency. (n.d.). Element 2: Environmental Fate and Transport.[34]
-
ThreeBond. (n.d.). Curing Agents for Epoxy Resin.[9]
-
AZoM. (2024, February 21). Eight Potential Variants of Polypropionate Building Blocks from One Starting Material.[35]
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US2382036A - this compound and process for making same - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. threebond.co.jp [threebond.co.jp]
- 10. scitechdaily.com [scitechdaily.com]
- 11. researchgate.net [researchgate.net]
- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 13. pure.dongguk.edu [pure.dongguk.edu]
- 14. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US5075507A - Process for the preparation of bis(aminopropyl)aliphatic glycols - Google Patents [patents.google.com]
- 16. Diethylene glycol bis(3-aminopropyl) ether | Polysil [polycil.co.uk]
- 17. US3262912A - Curing of epoxy resins with the 3-aminopropyl ether of diethylene glycol - Google Patents [patents.google.com]
- 18. Frontiers | Impact of Nitriles on Bacterial Communities [frontiersin.org]
- 19. Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nitrile - Wikipedia [en.wikipedia.org]
- 21. Provisional Peer-Reviewed Toxicity Values for Propionitrile, 3-(NN-dimethylamino) | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 22. Propionitrile - Wikipedia [en.wikipedia.org]
- 23. chem-casts.com [chem-casts.com]
- 24. Propionitrile | CH3CH2CN | CID 7854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. Construction of a Reactive Diblock Copolymer, Polyphosphoester-block-Poly(L-lactide), as a Versatile Framework for Functional Materials that are Capable of Full Degradation and Nanoscopic Assembly Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. scribd.com [scribd.com]
- 28. researchgate.net [researchgate.net]
- 29. Block Copolymers: Synthesis, Self-Assembly, and Applications [mdpi.com]
- 30. CN102838490B - Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine - Google Patents [patents.google.com]
- 31. researchgate.net [researchgate.net]
- 32. mdpi.com [mdpi.com]
- 33. mdpi.com [mdpi.com]
- 34. Element 2: Environmental Fate and Transport [atsdr.cdc.gov]
- 35. azom.com [azom.com]
Methodological & Application
Introduction: Understanding Bis(2-cyanoethyl) ether
An In-Depth Technical Guide to the Application of Bis(2-cyanoethyl) ether in Advanced Polymer Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the multifaceted applications of this compound in polymer synthesis. Moving beyond a simple catalog of uses, this guide delves into the mechanistic rationale behind its function as a high-polarity solvent, a versatile monomer precursor for specialized polyamides, and a critical component in the formulation of high-performance solid polymer electrolytes. Each application is supported by detailed, field-tested protocols, safety guidelines, and theoretical grounding to ensure both successful implementation and a deep understanding of the underlying polymer chemistry.
This compound, also known as 3,3'-Oxydipropionitrile, is an organic compound characterized by a flexible ether linkage flanked by two electron-withdrawing cyanoethyl groups.[1] This unique molecular architecture imparts a high degree of polarity and a high boiling point, making it a subject of interest in various fields of polymer science.[2][3] While stable under neutral conditions, it can undergo hydrolysis in the presence of strong acids or bases.[1] Its primary utility stems from its role as a specialized solvent and as a chemical intermediate for creating polymers with tailored properties.[4] Historically, it has been recognized as a useful intermediate for preparing plasticizers and synthetic resins.[4] More contemporary applications leverage its polar nature for advanced materials, such as solid-state battery components.[5][6]
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is paramount for its effective and safe use in any experimental protocol.
| Property | Value | Source |
| CAS Number | 1656-48-0 | [3][7] |
| Molecular Formula | C₆H₈N₂O | [8] |
| Molecular Weight | 124.14 g/mol | [3][8] |
| Appearance | Clear, colorless to pale yellow/brown liquid | [1][2] |
| Density | 1.043 g/mL at 25 °C | [3] |
| Boiling Point | 110-112 °C at 0.5 mmHg | [3] |
| Melting Point | -26.3 °C | [2][9] |
| Refractive Index | n20/D 1.441 | [3] |
| Solubility | Very soluble in water; soluble in polar organic solvents | [1][2] |
Critical Safety & Handling
This compound is a hazardous substance that requires careful handling to mitigate risks. It is an irritant to the eyes, skin, and respiratory tract.[2] Ingestion may cause gastrointestinal irritation.[2] All work must be conducted in a well-ventilated chemical fume hood.[10][11]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[2][12]
-
Hand Protection: Appropriate chemical-resistant gloves (e.g., nitrile).[10]
-
Body Protection: A lab coat must be worn at all times.[13]
In case of accidental exposure, consult the material safety data sheet (MSDS) and seek immediate medical attention.[2] Spills should be absorbed with an inert material like dry sand or earth and placed into a chemical waste container.[2]
Application I: High-Polarity Solvent for Polymer Processing
The combination of the ether linkage and two terminal nitrile groups gives this compound a high dielectric constant, making it an excellent solvent for polar polymers that are often difficult to dissolve. This property is particularly useful for analytical techniques like gel permeation chromatography (GPC) or for casting thin polymer films.
Causality Behind Solvent Action:
The lone pairs of electrons on the oxygen and nitrogen atoms can form strong dipole-dipole interactions and hydrogen bonds with polar functional groups on a polymer chain (e.g., amides, esters, hydroxyls). This solvation process overcomes the intermolecular forces holding the polymer chains together in the solid state, allowing them to dissolve.
Protocol 2.1: Preparation of a Polymer Solution for Film Casting
This protocol describes the dissolution of a polar polymer, such as polyvinyl alcohol (PVA), for subsequent casting into a thin film.
Materials:
-
This compound
-
Polyvinyl alcohol (PVA), MW 89,000-98,000
-
Magnetic stirrer with heating capabilities
-
Glass vial with a screw cap
-
Magnetic stir bar
-
Spatula and weighing paper
Procedure:
-
Preparation: Place a magnetic stir bar into a 20 mL glass vial.
-
Weighing: Weigh 500 mg of PVA and add it to the vial.
-
Solvent Addition: In a chemical fume hood, carefully measure and add 10 mL of this compound to the vial containing the PVA powder.[2]
-
Dissolution: Tightly cap the vial to prevent absorption of atmospheric moisture. Place the vial on a magnetic stirrer hotplate in the fume hood.
-
Heating & Stirring: Set the stirrer to 300 RPM and the temperature to 60 °C. The elevated temperature increases polymer chain mobility and accelerates the dissolution process.
-
Observation: Continue heating and stirring until the solution is completely clear and homogenous. This may take several hours depending on the specific grade and molecular weight of the PVA.
-
Cooling & Storage: Once dissolved, turn off the heat and allow the solution to cool to room temperature while stirring continues. The resulting solution is now ready for film casting, spin coating, or other processing steps. Store in a tightly sealed container.[2]
Application II: Intermediate for Polymer Synthesis
This compound is a valuable precursor for creating bifunctional monomers, which are the fundamental building blocks for step-growth polymers like polyamides and polyurethanes.[4][14] The two nitrile groups can be chemically transformed into other functional groups, most commonly primary amines, through catalytic hydrogenation.
Protocol 3.1: Synthesis of a Novel Polyamide (Conceptual Protocol)
This protocol outlines the conceptual steps for synthesizing a polyamide using the diamine derived from this compound. The initial hydrogenation step is a standard procedure in organic chemistry and should be performed with appropriate high-pressure equipment and safety measures.
Part A: Synthesis of the Diamine Monomer
-
Reaction Setup: In a high-pressure reactor, charge this compound, a suitable solvent (e.g., ethanol), and a hydrogenation catalyst (e.g., Raney Nickel).
-
Hydrogenation: Seal the reactor, purge with nitrogen, then pressurize with hydrogen gas according to established literature procedures for nitrile reduction. Heat the reaction mixture.
-
Workup: After the reaction is complete, cool the reactor, vent the hydrogen, and filter the catalyst. Remove the solvent under reduced pressure to isolate the crude diamine, 3,3'-Oxydipropylamine.
-
Purification: Purify the diamine by vacuum distillation. Characterize the final product using ¹H NMR and FTIR to confirm the conversion of nitrile groups (disappearance of C≡N stretch ~2250 cm⁻¹) to amine groups (appearance of N-H stretch ~3300-3500 cm⁻¹).
Part B: Polyamide Synthesis via Melt Polycondensation
-
Reagent Preparation: Prepare an equimolar salt of the synthesized diamine (3,3'-Oxydipropylamine) and a dicarboxylic acid (e.g., adipic acid). This is done by mixing the two components in an alcohol/water solution and isolating the precipitated salt. This ensures a 1:1 stoichiometric ratio, which is critical for achieving high molecular weight in step-growth polymerization.
-
Polycondensation: Place the dried salt in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
Heating Program: Heat the vessel under a slow stream of nitrogen. The salt will melt, and water will begin to distill off as the amide linkages form.
-
Vacuum Application: Gradually increase the temperature (e.g., to 220-280 °C) and apply a vacuum in the later stages of the reaction. This helps to remove the last traces of the water byproduct, driving the polymerization reaction to completion and increasing the molecular weight of the resulting polyamide.
-
Isolation: Once the desired melt viscosity is achieved (indicating high molecular weight), cool the reactor and extrude the molten polymer. The resulting solid polyamide can then be pelletized for further processing and characterization (e.g., by GPC for molecular weight distribution and DSC for thermal properties).
Application III: Solid Polymer Electrolytes for Li-ion Batteries
A cutting-edge application of cyanoethyl groups is in the development of solid polymer electrolytes (SPEs) for safer, solid-state lithium-ion batteries.[5][15] By grafting β-cyanoethyl ether side chains onto a polymer backbone (like polyvinyl alcohol), it is possible to create a polymer matrix with high ionic conductivity.[5][6]
Mechanism of Enhanced Ionic Conductivity:
-
Amorphous Phase: The flexible ether linkages and bulky side chains disrupt polymer chain packing, increasing the amorphous content of the polymer. Ion transport occurs primarily in the amorphous regions.
-
Li-ion Solvation: The highly polar nitrile groups (C≡N) have a strong affinity for Li⁺ ions, aiding in the dissolution of the lithium salt (e.g., LiTFSI) within the polymer matrix.
-
Ion Hopping: The segmental motion of the flexible polymer chains allows the solvated Li⁺ ions to "hop" from one coordinating cyano group to another, facilitating ionic conduction through the solid material.[5]
Protocol 4.1: Preparation of a Cyanoethylated PVA-based Solid Polymer Electrolyte Film
This protocol is adapted from methodologies described in recent literature for creating SPEs.[5][6] It involves the chemical modification of PVA followed by the casting of an electrolyte film.
Materials:
-
Polyvinyl alcohol (PVA)
-
Acrylonitrile
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Dimethyl sulfoxide (DMSO)
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)
-
Petri dish
-
Vacuum oven
Procedure:
-
PVA Activation: Dissolve 1.0 g of PVA in 50 mL of deionized water in a round-bottom flask at 90 °C. Cool to room temperature and add 10 mL of a 2 M NaOH solution. Stir for 1 hour. This step activates the hydroxyl groups on the PVA for the subsequent reaction.
-
Cyanoethylation: Slowly add 15 mL of acrylonitrile to the activated PVA solution. Stir vigorously at room temperature for 24 hours. The reaction introduces the β-cyanoethyl ether groups onto the PVA backbone.
-
Precipitation & Purification: Neutralize the solution with dilute HCl. Precipitate the modified polymer by pouring the solution into a large volume of acetone. Filter the resulting white solid, wash thoroughly with deionized water and then acetone to remove unreacted reagents and salts.
-
Drying: Dry the purified cyanoethylated PVA in a vacuum oven at 50 °C for 24 hours.
-
SPE Film Casting:
-
Dissolve 500 mg of the dried cyanoethylated PVA in 10 mL of DMSO.
-
In a separate vial, dissolve the desired amount of LiTFSI salt in a small amount of DMSO. For an SPE with 50 wt% LiTFSI, dissolve 500 mg of LiTFSI.[5]
-
Add the LiTFSI solution to the polymer solution and stir until a homogenous mixture is obtained.
-
-
Casting & Drying: Pour the final solution into a flat-bottomed petri dish. Place the dish in a vacuum oven at 80 °C for 48 hours to slowly evaporate the DMSO, resulting in a flexible, free-standing solid polymer electrolyte film.
-
Characterization: The resulting SPE film can be characterized for its ionic conductivity using electrochemical impedance spectroscopy (EIS), its thermal stability using thermogravimetric analysis (TGA), and its electrochemical stability window using cyclic voltammetry.
References
- Bruson, H. A. (1945). U.S. Patent No. 2,382,036. Washington, DC: U.S. Patent and Trademark Office.
-
University of Zurich. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]
-
Ko, Y. S., et al. (2019). Synthesis of Polyether, Poly(Ether Carbonate) and Poly(Ether Ester) Polyols Using Double Metal Cyanide Catalysts Bearing Organophosphorus Complexing Agents. MDPI. Retrieved from [Link]
-
InstaGroup. (n.d.). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15452, this compound. Retrieved from [Link]
-
Lin, C.-H., et al. (2023). Polymers with Cyanoethyl Ether and Propanesulfonate Ether Side Chains for Solid-State Li-Ion Battery Applications. ACS Applied Energy Materials. Retrieved from [Link]
-
ResearchGate. (2023). Polymers with Cyanoethyl Ether and Propanesulfonate Ether Side Chains for Solid-State Li-Ion Battery Applications | Request PDF. Retrieved from [Link]
-
Chemcasts. (n.d.). This compound Properties vs Pressure. Retrieved from [Link]
-
MDPI. (2022). Development of a Highly Efficient Environmentally Friendly Plasticizer. Retrieved from [Link]
-
Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025). Guide to Promoting Lab Safety When Working With Chemicals. Retrieved from [Link]
-
The Compound Company. (n.d.). Chain Extenders to reforge Polymer Chains. Retrieved from [Link]
-
Figshare. (2023). Polymers with Cyanoethyl Ether and Propanesulfonate Ether Side Chains for Solid-State Li-Ion Battery Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Chain extender. Retrieved from [Link]
-
Figshare. (2023). Polymers with Cyanoethyl Ether and Propanesulfonate Ether Side Chains for Solid-State Li-Ion Battery Applications. Retrieved from [Link]
Sources
- 1. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]
- 2. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. 2-Cyanoethyl ether 98 1656-48-0 [sigmaaldrich.com]
- 4. US2382036A - this compound and process for making same - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound, 98% | Fisher Scientific [fishersci.ca]
- 8. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem-casts.com [chem-casts.com]
- 10. ethz.ch [ethz.ch]
- 11. thesafetygeek.com [thesafetygeek.com]
- 12. ibisscientific.com [ibisscientific.com]
- 13. Laboratory Safety Manual [ehs.cornell.edu]
- 14. Chain extender - Wikipedia [en.wikipedia.org]
- 15. Collection - Polymers with Cyanoethyl Ether and Propanesulfonate Ether Side Chains for Solid-State Li-Ion Battery Applications - ACS Applied Energy Materials - Figshare [acs.figshare.com]
Bis(2-cyanoethyl) Ether: A High-Polarity Plasticizer for Specialized Synthetic Resin Applications
An Application Guide for Researchers
This document serves as a detailed application and protocol guide for researchers, scientists, and formulation professionals interested in the use of bis(2-cyanoethyl) ether as a plasticizer for synthetic resins. It provides a scientific foundation, experimental protocols, and practical insights into its application.
Introduction: The Role of Specialty Plasticizers
Plasticizers are essential additives incorporated into polymers to enhance flexibility, processability, and durability. They function by embedding themselves between polymer chains, reducing intermolecular forces and lowering the glass transition temperature (T_g). While general-purpose plasticizers like phthalates are widely used, there is a growing demand for specialty plasticizers with unique properties, such as high polarity, thermal stability, and specific solvent characteristics.
This compound (BCEE), also known as 3,3'-Oxydipropionitrile, is a highly polar, liquid organic compound. Its distinct molecular structure, featuring two nitrile (-C≡N) groups and a flexible ether linkage, makes it a compelling candidate for plasticizing polar synthetic resins where conventional plasticizers may exhibit poor compatibility. The strong dipole moment of the nitrile groups allows for significant interaction with polar polymer chains, leading to effective plasticization. This guide explores the properties, mechanism, and practical application of BCEE in resin formulations.
Physicochemical Properties of this compound
Understanding the fundamental properties of BCEE is critical for its effective application. It is a colorless to pale yellow or brown liquid with low volatility.[1][2] Its high polarity stems from the two terminal nitrile groups.
| Property | Value | Source(s) |
| CAS Number | 1656-48-0 | [1][2][3][4] |
| Molecular Formula | C₆H₈N₂O | [1][2][3][5] |
| Molecular Weight | 124.14 g/mol | [2][5] |
| Appearance | Clear, colorless to brown liquid | [2][4] |
| Boiling Point | ~306-314 °C | [2][3] |
| Melting Point | -26.3 °C | [2][3] |
| Density | ~1.05 - 1.06 g/cm³ (at 20-25 °C) | [2][3] |
| Solubility in Water | Very soluble | [2] |
| Refractive Index | ~1.44 (at 20 °C) | [4] |
Mechanism of Action: A Molecular Perspective
The efficacy of BCEE as a plasticizer is rooted in its molecular structure. Plasticization occurs when the additive disrupts the polymer-polymer chain interactions, allowing for greater chain mobility.
-
Polar Interactions: The highly polar nitrile groups (-C≡N) on BCEE form strong dipole-dipole interactions with polar functional groups on the polymer backbone, such as the hydroxyls in cellulose derivatives, the carbonyls in acrylics, or the chlorine atom in Polyvinyl Chloride (PVC).
-
Steric Hindrance: By positioning itself between polymer chains, the BCEE molecule increases the free volume within the polymer matrix.
-
Conformational Flexibility: The central ether linkage (-O-) in the BCEE molecule provides significant rotational freedom, contributing to the overall flexibility of the plasticized material.
This mechanism is depicted in the diagram below.
Step-by-Step Methodology (Solvent Casting)
-
Preparation of Formulations:
-
Prepare a range of formulations based on the weight of the dry resin (phr = parts per hundred resin). A typical starting range is 10, 20, 30, and 40 phr.
-
For each formulation, calculate the required mass of resin and BCEE. Prepare a control sample with a standard plasticizer and a blank sample with no plasticizer.
-
Example for a 10g resin batch at 20 phr:
-
Resin: 10.0 g
-
BCEE: 2.0 g (20% of 10 g)
-
-
-
Dissolution and Blending:
-
In a fume hood, dissolve the dry resin in a suitable solvent in a glass beaker to create a solution of ~10-15% (w/v). Stir until the resin is fully dissolved.
-
Add the pre-weighed BCEE to the resin solution.
-
Stir the mixture thoroughly for 30-60 minutes at room temperature to ensure homogeneous distribution of the plasticizer.
-
-
Film Casting and Drying:
-
Place a clean, level glass plate inside the fume hood.
-
Pour the viscous solution onto the plate and use a casting knife to draw down a film of uniform thickness (e.g., 500 µm).
-
Allow the film to air-dry in the fume hood for several hours until most of the solvent has evaporated.
-
Transfer the glass plate to a vacuum oven. Dry at a moderate temperature (e.g., 40-60 °C) under vacuum until a constant weight is achieved, ensuring complete solvent removal.
-
-
Characterization and Quality Control:
-
Visual Inspection: The final film should be transparent and free of defects like bubbles or phase separation (cloudiness), which would indicate poor compatibility.
-
Flexibility Test (Qualitative): Carefully peel the film from the plate. Bend it 180 degrees. A successfully plasticized film will bend without cracking or breaking.
-
Hardness Measurement: Measure the Shore A or Shore D hardness of the film at multiple points using a durometer. Lower hardness values compared to the unplasticized control indicate effective plasticization.
-
Thermal Analysis (DSC): Determine the glass transition temperature (T_g) of each sample. A significant reduction in T_g compared to the control is the primary quantitative indicator of plasticizer efficacy.
-
Hypothetical Application: Plasticization of Cellulose Acetate
This section provides a specific protocol for using BCEE with cellulose acetate, a common polar resin.
Protocol
-
Formulation: Prepare samples according to the table below, using acetone as the solvent. Total resin mass for each sample is 10 g.
| Sample ID | Cellulose Acetate (g) | Plasticizer Type | Plasticizer (phr) | Plasticizer (g) | Acetone (mL) |
| CA-Blank | 10.0 | None | 0 | 0.0 | 90 |
| CA-BCEE-20 | 10.0 | BCEE | 20 | 2.0 | 90 |
| CA-BCEE-40 | 10.0 | BCEE | 40 | 4.0 | 90 |
| CA-DEP-40 | 10.0 | DEP (Control) | 40 | 4.0 | 90 |
-
Procedure: Follow the solvent casting methodology outlined in Section 5.3.
-
Drying Conditions: Dry in a vacuum oven at 50 °C for 12 hours.
-
Characterization: Perform visual, flexibility, hardness (Shore D), and DSC analysis.
Expected Results
The following table presents hypothetical but realistic data for this experiment.
| Sample ID | Visual Appearance | Flexibility (180° Bend) | Shore D Hardness | Glass Transition (T_g) |
| CA-Blank | Clear, transparent | Brittle, fractures | 85 | 190 °C |
| CA-BCEE-20 | Clear, transparent | Flexible, no fracture | 75 | 135 °C |
| CA-BCEE-40 | Clear, transparent | Very flexible | 62 | 95 °C |
| CA-DEP-40 | Clear, transparent | Very flexible | 65 | 105 °C |
Interpretation: The expected results show that BCEE effectively plasticizes cellulose acetate, indicated by the significant drop in hardness and T_g. At 40 phr, its performance is comparable to or slightly better than the standard plasticizer DEP, demonstrating its potential as a high-polarity alternative.
Safety and Handling
This compound requires careful handling in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. [2]* Ventilation: Use with adequate ventilation, preferably within a chemical fume hood, to avoid inhalation of vapors. [2]* Incompatibilities: Avoid contact with strong oxidizing agents. [2]* Hazards: The compound is known to cause skin and serious eye irritation. [2][5]It may also cause respiratory tract irritation. [2]* Storage: Store in a cool, dry, well-ventilated area in a tightly closed container. [2]Note that similar ether compounds can potentially form explosive peroxides over time, so proper storage and handling are crucial. [5]
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Cloudy/Opaque Film | Poor compatibility; plasticizer phase separation. | Reduce plasticizer concentration. Ensure complete dissolution and mixing. Verify solvent compatibility with all components. |
| Bubbles in Film | Solvent evaporated too quickly; air trapped during mixing. | Allow solvent to evaporate more slowly at room temperature before oven drying. Briefly degas the solution via sonication before casting. |
| Brittle Film | Insufficient plasticization. | Increase the phr level of BCEE. Ensure uniform mixing and complete solvent removal, as residual solvent can act as a temporary plasticizer. |
| Film Too Soft/Tacky | Over-plasticization. | Reduce the phr level of BCEE. |
References
- Bruson, H. A. (1945). U.S. Patent No. 2,382,036.
-
Chemcasts. This compound Properties vs Temperature. [Link]
-
Chemcasts. Thermophysical Properties of this compound. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Edgar, K. J., et al. (2023). U.S. Patent Application No. 2023/0312872 A1.
-
Ilyas, T., et al. (2021). Development of a Highly Efficient Environmentally Friendly Plasticizer. MDPI. [Link]
-
Chemcasts. This compound Properties vs Pressure. [Link]
-
Ushakov, S. N., et al. (1964). Cyanoethyl and aminopropyl ethers of polyvinyl alcohol. ResearchGate. [Link]
-
Al-Bayati, A. A. H., & Mohammed, A. A. (2022). Poly Vinyl Chloride Additives and Applications - A Review. Journal of Risk Analysis and Crisis Response. [Link]
-
da S. Santana, W. D., et al. (2019). Influence of alternative polymeric plasticizer to DOP in thermal and dynamic-mechanical properties of PVC. SciELO. [Link]
- Imperial Chemical Industries Ltd. (1982). U.S. Patent No. 4,316,832.
-
Bonifacio, A., et al. (2023). Plasticizer Design Strategies Enabling Advanced Applications of Cellulose Acetate. [Link]
- E. I. du Pont de Nemours & Co. (1948). U.S. Patent No. 2,445,084.
Sources
- 1. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]
- 2. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. chem-casts.com [chem-casts.com]
- 4. This compound, 98% 10 g | Request for Quote | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 5. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Hydrogenation of Bis(2-cyanoethyl) Ether to 3,3'-Oxybis(propylamine)
Introduction: The Significance of 3,3'-Oxybis(propylamine)
The catalytic hydrogenation of bis(2-cyanoethyl) ether presents a critical industrial transformation for the synthesis of 3,3'-oxybis(propylamine), also known as bis(3-aminopropyl) ether. This diamine is a valuable building block and intermediate in a variety of chemical applications. Its bifunctional nature, containing two primary amine groups and a flexible ether linkage, makes it a key component in the synthesis of polymers, such as polyamides and polyurethanes, epoxy curing agents, and as a precursor in the development of various fine chemicals and pharmaceutical agents.[1][2]
The selective reduction of the dinitrile to the corresponding primary diamine is paramount, as the formation of secondary and tertiary amine byproducts can significantly impact the purity and performance of downstream products.[3][4] This document provides a comprehensive guide to the controlled hydrogenation of this compound, detailing the underlying chemical principles, a robust experimental protocol, and critical insights into process optimization and safety.
Chemical Principles and Reaction Mechanism
The conversion of a nitrile to a primary amine is a reduction reaction that requires two equivalents of hydrogen gas (H₂) per nitrile group.[5] The reaction is typically performed under pressure in the presence of a heterogeneous catalyst.
The Reaction:
NC-CH₂-CH₂-O-CH₂-CH₂-CN + 4 H₂ --(Catalyst)--> H₂N-CH₂-CH₂-CH₂-O-CH₂-CH₂-CH₂-NH₂
This compound + Hydrogen gas --> 3,3'-Oxybis(propylamine)
The generally accepted mechanism for nitrile hydrogenation proceeds through an imine intermediate.[5][6] The nitrile group first adsorbs onto the catalyst surface and is hydrogenated to form a primary imine. This highly reactive imine is then further hydrogenated to the desired primary amine.
However, a significant challenge in this process is controlling selectivity.[4][7] The reactive imine intermediate can be attacked by a molecule of the primary amine product, leading to the formation of a secondary amine after elimination of ammonia. This secondary amine can then react further, ultimately leading to a mixture of primary, secondary, and tertiary amines.[5][8]
Several strategies are employed to enhance the selectivity for the primary amine:
-
Catalyst Choice: Catalysts like Raney Nickel and Raney Cobalt are widely used for this transformation.[4][7][9] The choice of catalyst can influence the reaction pathway and the extent of side reactions.[4][10]
-
Addition of Ammonia: Conducting the reaction in the presence of ammonia can suppress the formation of secondary and tertiary amines by shifting the equilibrium away from the condensation reactions that lead to these byproducts.
-
Solvent Effects: The use of protic solvents, such as alcohols, can help to solvate the amine product, hindering its ability to react with the imine intermediate.[4]
-
Basic Additives: The addition of a base, such as sodium hydroxide, can also improve the selectivity for the primary amine.[11]
Experimental Protocol: Raney Nickel Catalyzed Hydrogenation
This protocol provides a detailed procedure for the batch hydrogenation of this compound using a Raney Nickel catalyst in a high-pressure autoclave.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Raney® Nickel (slurry in water) | Activated Catalyst | Commercially Available | Pyrophoric when dry. Handle with extreme care.[12] |
| Methanol (MeOH) | Anhydrous | Commercially Available | |
| Sodium Hydroxide (NaOH) | Reagent Grade | Commercially Available | |
| Hydrogen Gas (H₂) | High Purity (≥99.99%) | Gas Supplier | |
| Nitrogen Gas (N₂) | High Purity (≥99.99%) | Gas Supplier | For inerting the system. |
Equipment
-
High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet and outlet valves, a pressure gauge, a thermocouple, and a rupture disc.
-
Heating mantle or oil bath with temperature controller.
-
Schlenk line or similar inert gas manifold.
-
Cannula for liquid transfers.
-
Filtration apparatus (e.g., Buchner funnel or filter cannula) for catalyst removal.
-
Rotary evaporator.
-
Standard laboratory glassware.
Safety Precautions
High-pressure hydrogenation is a hazardous procedure and must be performed by trained personnel in a well-ventilated fume hood with a blast shield.[13][14]
-
Hydrogen Flammability: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction area is free of ignition sources.[12][15][16]
-
High Pressure: The reactor must be rated for the intended pressure and temperature. Regular inspection and maintenance are crucial.[12][13]
-
Pyrophoric Catalyst: Raney Nickel is pyrophoric when dry. Always keep the catalyst wet with a solvent (water or the reaction solvent) and handle it in an inert atmosphere when possible.[12] Never allow the catalyst to dry in the air.
-
Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and appropriate gloves are mandatory. Anti-static footwear is recommended.[13]
-
Inerting: Thoroughly purge the reactor with an inert gas (nitrogen) to remove all oxygen before introducing hydrogen.[12][14]
Step-by-Step Procedure
-
Catalyst Preparation:
-
In a beaker, carefully decant the water from the Raney Nickel slurry.
-
Wash the catalyst by adding anhydrous methanol, stirring gently, and decanting the methanol. Repeat this process three times to exchange the water with the reaction solvent. This should be done expeditiously to minimize exposure to air.
-
-
Reactor Loading:
-
To the high-pressure autoclave, add this compound (e.g., 1.0 mole).
-
Add anhydrous methanol (e.g., 5-10 volumes relative to the substrate).
-
Add sodium hydroxide (e.g., 0.05-0.1 equivalents).
-
Carefully transfer the methanol-washed Raney Nickel slurry to the reactor (e.g., 5-10 wt% relative to the dinitrile).
-
-
System Assembly and Purging:
-
Seal the reactor according to the manufacturer's instructions.
-
Connect the reactor to the gas lines in a fume hood.
-
Pressurize the reactor with nitrogen to ~10 bar, then vent the pressure. Repeat this nitrogen purge cycle at least three times to ensure an inert atmosphere.[12]
-
-
Reaction Execution:
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-80 bar).
-
Begin stirring (e.g., 500-1000 RPM).
-
Heat the reactor to the target temperature (e.g., 80-120 °C). The hydrogenation process is exothermic, so monitor the temperature closely.[12]
-
Monitor the reaction progress by observing the hydrogen uptake from the pressure drop. The reaction is complete when hydrogen uptake ceases. (Typical reaction time: 4-12 hours).
-
-
Reaction Quenching and Work-up:
-
Cool the reactor to room temperature.
-
Carefully vent the excess hydrogen pressure in a safe manner.
-
Purge the reactor with nitrogen three times.
-
Open the reactor in a well-ventilated fume hood.
-
The Raney Nickel catalyst must be carefully filtered from the reaction mixture. Crucially, do not allow the filter cake to dry. Keep it wet with methanol. The filtered catalyst should be immediately quenched by slowly adding it to a large volume of water.
-
The filtrate contains the product. Remove the methanol using a rotary evaporator.
-
The crude product can be purified by vacuum distillation.
-
Product Characterization
The identity and purity of the resulting 3,3'-oxybis(propylamine) can be confirmed by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and absence of the nitrile group.
-
FT-IR Spectroscopy: To observe the appearance of N-H stretching bands and the disappearance of the C≡N stretching band.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify any byproducts.
Process Optimization and Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Incomplete Conversion | - Insufficient catalyst activity- Low hydrogen pressure- Low temperature- Short reaction time | - Use fresh, active catalyst.- Increase hydrogen pressure within safe limits.- Increase reaction temperature.- Extend reaction time and monitor for hydrogen uptake. |
| Low Selectivity (Formation of Secondary/Tertiary Amines) | - Reaction temperature is too high.- Absence of selectivity-enhancing additives. | - Lower the reaction temperature.- Add ammonia (as a solution in methanol or as a gas) to the reaction mixture.- Increase the amount of basic additive (e.g., NaOH).[11] |
| Catalyst Deactivation | - Impurities in the substrate or solvent.- Sintering of the catalyst at high temperatures. | - Ensure high purity of starting materials and solvent.- Operate at the lower end of the effective temperature range. |
Visualizing the Workflow
The following diagram outlines the key steps in the hydrogenation protocol.
Caption: Experimental workflow for the hydrogenation of this compound.
References
-
Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. (n.d.). ResearchGate. Retrieved from [Link]
-
Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. (n.d.). Linquip. Retrieved from [Link]
-
Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. (2021). New Journal of Chemistry. Retrieved from [Link]
-
Hydrogenation Reaction Safety In The Chemical Industry. (n.d.). Industrial Safety Solution. Retrieved from [Link]
-
Recent advances in selective catalytic hydrogenation of nitriles to primary amines. (2021). CoLab. Retrieved from [Link]
-
Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. (2018). Periodica Polytechnica Chemical Engineering. Retrieved from [Link]
- US4375003A - Method for the hydrogenation of nitriles to primary amines. (1983). Google Patents.
-
Hydrogenation of dinitriles on Raney-type Ni catalysts: kinetic and mechanistic aspects. (2009). ResearchGate. Retrieved from [Link]
-
20.7: Chemistry of Nitriles. (2020). LibreTexts Chemistry. Retrieved from [Link]
-
Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. (2022). RSC Publishing. Retrieved from [Link]
-
Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. (2022). ChemRxiv. Retrieved from [Link]
- US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. (1998). Google Patents.
-
Hazards associated with laboratory scale hydrogenations. (2013). ACS Chemical Health & Safety. Retrieved from [Link]
-
Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. (2014). ResearchGate. Retrieved from [Link]
-
Nitrile reduction. (n.d.). Wikipedia. Retrieved from [Link]
-
What are the safety precautions for operating a Hydrogenation Test Unit? (n.d.). Blog. Retrieved from [Link]
-
Hazards associated with laboratory scale hydrogenations. (n.d.). UW-Madison Chemistry. Retrieved from [Link]
- EP0737181B1 - Method for the catalytic hydrogenation of nitriles into amines in the presence of a doped raney nickel type catalyst. (2000). Google Patents.
-
Raney® Nickel: A Life-Changing Catalyst. (n.d.). American Chemical Society. Retrieved from [Link]
-
Catalytic Reduction of Nitriles and Oximes. (1928). Rhodium.ws. Retrieved from [Link]
-
Hydrogenation of nitrile groups in HNBR with a rhodium catalyst. (2022). ResearchGate. Retrieved from [Link]
-
Activation and Deactivation Mechanisms of Rhodium/Alumina Catalysts. (n.d.). AICHE. Retrieved from [Link]
-
Rhodium on alumina catalyst supplier. (n.d.). Princeton Powder. Retrieved from [Link]
- US20140336416A1 - Method for synthesising bis[3-(n,n-dialkylamino)propyl]ethers. (2014). Google Patents.
-
This compound. (n.d.). PubChem. Retrieved from [Link]
- US2382036A - this compound and process for making same. (1945). Google Patents.
-
1-Propanamine, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-. (n.d.). NIST WebBook. Retrieved from [Link]
- JPH0273049A - Common prodoction of 3- dialkylaminopropionitrile, bis-(2-cyanoethyl) ether and, if desired, ethylene cyanohidrin. (1990). Google Patents.
-
3,3'-oxybis(ethyleneoxy)bis(propylamine) - Registration Dossier. (n.d.). ECHA. Retrieved from [Link]
-
1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-. (n.d.). PubChem. Retrieved from [Link]
- EP0542837B1 - Propylamine derivatives. (1996). Google Patents.
-
3,3'-Oxybis(ethyleneoxy)bis(propylamine) - Analysis AIR. (n.d.). Analytice. Retrieved from [Link]
-
2-Cyanoethyl tetraisopropylphosphorodiamidite. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. US20140336416A1 - Method for synthesising bis[3-(n,n-dialkylamino)propyl]ethers - Google Patents [patents.google.com]
- 2. US2382036A - this compound and process for making same - Google Patents [patents.google.com]
- 3. Recent advances in selective catalytic hydrogenation of nitriles to primary amines | CoLab [colab.ws]
- 4. pp.bme.hu [pp.bme.hu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 8. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02302K [pubs.rsc.org]
- 9. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 10. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 12. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 13. njhjchem.com [njhjchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. weihaicm.com [weihaicm.com]
- 16. chem.wisc.edu [chem.wisc.edu]
Application of Bis(2-cyanoethyl) Ether in Pharmaceutical Manufacturing: A Technical Guide
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of pharmaceutical synthesis, the strategic selection of starting materials and intermediates is paramount to the efficiency, scalability, and ultimate success of a drug development program. Bis(2-cyanoethyl) ether, also known as 3,3'-oxydipropionitrile, is a versatile C6 building block that offers a unique combination of reactivity and structural features, making it an attractive precursor for a variety of pharmaceutical intermediates.[1] Its symmetrical structure, featuring two nitrile functionalities connected by a flexible ether linkage, provides a scaffold that can be readily transformed into diacids, diamines, and other valuable synthons.[2] This guide provides a comprehensive overview of the applications of this compound in pharmaceutical manufacturing, with a focus on its conversion to key intermediates and detailed protocols for its utilization.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective handling in a laboratory and manufacturing environment.
| Property | Value | Reference |
| CAS Number | 1656-48-0 | [1] |
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| Appearance | Clear, colorless to pale brown liquid | [3] |
| Boiling Point | 110-112 °C at 0.5 mmHg | |
| Density | 1.043 g/mL at 25 °C | |
| Solubility | Very soluble in water | [3] |
Safety Precautions: this compound is an irritant to the skin, eyes, and respiratory tract.[3] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water.[3]
Core Application: A Gateway to Symmetrical Pharmaceutical Intermediates
The primary utility of this compound in pharmaceutical manufacturing stems from the reactivity of its two nitrile groups. These can be readily hydrolyzed to carboxylic acids or reduced to primary amines, yielding symmetrical difunctional molecules that are valuable as linkers, spacers, or core scaffolds in drug design.
Logical Relationship Diagram
Caption: Versatility of this compound in generating key pharmaceutical intermediates.
Application Protocol: Synthesis of 3,3'-Oxydipropionic Acid
This protocol details the hydrolysis of this compound to produce 3,3'-oxydipropionic acid, a valuable dicarboxylic acid intermediate. This diacid can serve as a flexible linker in the design of various therapeutic agents, including prodrugs and targeted drug delivery systems.
Reaction Scheme
NC-CH₂-CH₂-O-CH₂-CH₂-CN + 4 H₂O --[H⁺ or OH⁻]--> HOOC-CH₂-CH₂-O-CH₂-CH₂-COOH + 2 NH₃
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of 3,3'-oxydipropionic acid.
Detailed Step-by-Step Methodology
Materials:
-
This compound (1.0 eq)
-
Sulfuric acid (98%) or Sodium hydroxide
-
Deionized water
-
Hydrochloric acid (concentrated, for neutralization if using NaOH)
-
Activated carbon (optional, for decolorization)
-
Ethanol (for recrystallization)
Procedure (Acid-Catalyzed Hydrolysis):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 12.4 g, 0.1 mol) and a 20% aqueous solution of sulfuric acid (e.g., 100 mL).
-
Reaction: Heat the mixture to reflux (approximately 105-110 °C) with vigorous stirring. The reaction is exothermic, so initial heating should be controlled.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed. This typically takes 4-6 hours. The disappearance of the nitrile peak and the appearance of the carboxylic acid peak in the IR spectrum can also be used for monitoring.
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing ice water to precipitate the 3,3'-oxydipropionic acid.
-
Collect the white crystalline solid by vacuum filtration.
-
Wash the filter cake with several portions of cold deionized water to remove any residual acid.
-
-
Purification:
-
For higher purity, the crude product can be recrystallized from hot water or a mixture of ethanol and water. If the solution is colored, a small amount of activated carbon can be added to the hot solution, followed by hot filtration to remove the carbon.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
-
Drying and Characterization:
-
Dry the purified 3,3'-oxydipropionic acid in a vacuum oven at 50-60 °C to a constant weight.
-
Characterize the final product by determining its melting point, and recording its ¹H NMR, ¹³C NMR, and IR spectra to confirm its identity and purity.
-
Procedure (Base-Catalyzed Hydrolysis):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 12.4 g, 0.1 mol) and a 20% aqueous solution of sodium hydroxide (e.g., 100 mL).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Ammonia gas will be evolved, so the reaction should be conducted in a well-ventilated fume hood.
-
Monitoring: Monitor the reaction as described for the acid-catalyzed method.
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2. This will precipitate the 3,3'-oxydipropionic acid.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
-
Purification and Characterization: Follow steps 5 and 6 from the acid-catalyzed procedure.
Analytical Characterization of 3,3'-Oxydipropionic Acid
| Analytical Technique | Expected Results |
| ¹H NMR (D₂O) | δ ~2.7 (t, 4H, -CH₂-COOH), ~3.8 (t, 4H, -O-CH₂-) |
| ¹³C NMR (D₂O) | δ ~34 (-CH₂-COOH), ~66 (-O-CH₂-), ~178 (-COOH) |
| FT-IR (KBr, cm⁻¹) | ~3400-2500 (broad O-H stretch), ~1710 (C=O stretch), ~1120 (C-O-C stretch) |
| Melting Point | 139-142 °C |
Potential Pharmaceutical Applications of Derivatives
The resulting 3,3'-oxydipropionic acid and its corresponding diamine, bis(3-aminopropyl) ether (obtainable through reduction of this compound[2]), are valuable intermediates in pharmaceutical research and development.
-
Drug-Linker Conjugates: The dicarboxylic acid can be used as a flexible, hydrophilic linker to attach drugs to targeting moieties, such as antibodies or peptides, for targeted drug delivery.
-
Prodrug Design: The carboxylic acid groups can be esterified with a drug molecule to create a prodrug with improved solubility or pharmacokinetic properties.
-
Polymer-Drug Conjugates: 3,3'-Oxydipropionic acid can be incorporated into biodegradable polymers for the controlled release of therapeutic agents.
-
Scaffold for New Chemical Entities: The diamine derivative can be used as a scaffold for the synthesis of novel heterocyclic compounds with potential biological activity. For instance, it can be a precursor for the synthesis of macrocyclic compounds.
Conclusion
This compound is a cost-effective and versatile starting material for the synthesis of valuable symmetrical intermediates in the pharmaceutical industry. Its straightforward conversion to 3,3'-oxydipropionic acid and bis(3-aminopropyl) ether opens up a wide range of possibilities for the design and synthesis of novel drug candidates and drug delivery systems. The protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this underutilized yet powerful chemical building block.
References
- Method for synthesizing busulfan. (n.d.). Google Patents.
- Method for synthesizing busulfan. (n.d.). Google Patents.
-
Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
- Application Notes and Protocols for the Reduction of the Nitrile Group in 4-Amino-2-chloronicotinonitrile. (2025). BenchChem.
- Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. (2022). The Journal of Organic Chemistry.
- Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle.
-
Hydrolysis of nitriles. (n.d.). Chemguide. Retrieved January 4, 2026, from [Link]
-
Schematic pathway for the reduction of nitriles to amines. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
- Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. (2009). The Journal of Organic Chemistry.
-
Reducing nitriles to primary amines. (n.d.). Chemguide. Retrieved January 4, 2026, from [Link]
- Busulfan injection and preparation method thereof. (n.d.). Google Patents.
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]
- Parenteral busulfan for treatment of malignant disease. (n.d.). Google Patents.
- Hydrolysis of Nitriles to Carboxylic Acids. (n.d.).
- Parenteral busulfan for treatment of malignant disease. (n.d.). Google Patents.
- Selective Manufacture of N,N'-BIS(Cyanoethyl)-1,2-Ethylenediamine and N, N' - (n.d.). Google Patents.
- Biocatalytic Hydrolysis of 3‐Hydroxyalkanenitriles to 3‐Hydroxyalkanoic Acids. (2025, August 9).
- This compound and process for making same. (n.d.). Google Patents.
-
This compound | C6H8N2O | CID 15452. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
-
Busulfan | C6H14O6S2 | CID 2478. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
-
BUSULFAN. (n.d.). In Pharmaceuticals. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
- Technical Support Center: Minimizing Bis(2-cyanoethyl)
-
Chemical structures of a busulfan (1,4-butanediol dimethanesulphonate),... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
- Method of making bis (3-aminopropyl) ether. (n.d.). Google Patents.
Sources
Experimental setup for cyanoethylation reactions using Bis(2-cyanoethyl) ether
An In-Depth Guide to the Cyanoethylation Reaction: Synthesis of Bis(2-cyanoethyl) Ether
Authored by a Senior Application Scientist
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental setup for a classic cyanoethylation reaction: the synthesis of this compound. While the topic mentions using this compound, it is crucial to clarify that this compound is typically the product of cyanoethylation, not the reagent. The primary cyanoethylating agent is acrylonitrile. This guide will, therefore, focus on the synthesis of this compound as an exemplary protocol for conducting cyanoethylation reactions.
We will delve into the underlying reaction mechanism, provide detailed step-by-step protocols, offer expert insights into the causality behind experimental choices, and present troubleshooting strategies. This document is designed to be a self-validating system, grounding all protocols and mechanistic claims in authoritative sources.
Introduction to Cyanoethylation
Cyanoethylation is a fundamental organic reaction involving the addition of a compound with a labile hydrogen atom (a protic nucleophile) to the carbon-carbon double bond of acrylonitrile (CH₂=CHCN).[1][2] This process, a form of Michael addition, is a versatile method for introducing a cyanoethyl group (-CH₂CH₂CN) into a variety of substrates, including alcohols, amines, thiols, and even water.[2][3]
The reaction is driven by the electron-withdrawing nature of the nitrile group, which polarizes the double bond, making the β-carbon atom electrophilic and susceptible to nucleophilic attack.[4] The resulting cyanoethylated compounds are valuable intermediates in organic synthesis. For instance, this compound is used as a solvent and as a precursor for synthesizing corresponding dicarboxylic acids, amides, and diamines, which are useful in the manufacturing of synthetic resins and plasticizers.[5][6]
Reaction Mechanism: Base-Catalyzed Michael Addition
The cyanoethylation of water to form this compound is typically catalyzed by a base. The mechanism proceeds in two sequential nucleophilic additions.
-
Activation of Nucleophile : A basic catalyst, such as sodium hydroxide (NaOH), deprotonates a water molecule to generate a hydroxide ion (OH⁻), a potent nucleophile.
-
First Nucleophilic Attack : The hydroxide ion attacks the electrophilic β-carbon of an acrylonitrile molecule. Subsequent protonation yields ethylene cyanohydrin.
-
Second Nucleophilic Attack : The ethylene cyanohydrin is then deprotonated by the base, and the resulting alkoxide attacks a second molecule of acrylonitrile.
-
Product Formation : Final protonation yields the stable product, this compound.[5]
Safety Precautions: A Critical Overview
Working with acrylonitrile and its derivatives requires strict adherence to safety protocols.
-
Acrylonitrile : It is highly flammable, toxic upon inhalation, ingestion, and skin contact, and is a suspected human carcinogen.[7] All manipulations must be performed in a certified chemical fume hood.[8]
-
This compound : This compound is an irritant, particularly to the eyes, skin, and respiratory tract.[9][10]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, a flame-retardant lab coat, and suitable gloves (e.g., nitrile).[10][11]
-
Waste Disposal : Chemical waste must be disposed of according to local, regional, and national hazardous waste regulations.[10][11]
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the base-catalyzed cyanoethylation of water.[5]
Materials and Equipment
Reagents:
-
Acrylonitrile (2.0 mol, 106.1 g)
-
Deionized Water (1.0 mol, 18.0 g)
-
Sodium Hydroxide (10% aqueous solution, ~10 mL)
-
Dioxane (solvent, 100 mL)
-
Hydrochloric Acid (dilute, for neutralization)
-
Ethylene Dichloride or Benzene (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)
-
Brine (saturated NaCl solution)
Equipment:
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Thermometer
-
Heating mantle with temperature controller
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Vacuum distillation apparatus
Reaction Setup and Procedure
-
Setup : Assemble the three-neck flask with a magnetic stirrer, a dropping funnel, a condenser, and a thermometer. Ensure all glassware is dry. The entire apparatus should be placed in a chemical fume hood.
-
Initial Charge : Charge the flask with acrylonitrile (106.1 g) and dioxane (100 mL). Begin stirring and heat the mixture to 45 °C.[5]
-
Catalyst Addition : Once the temperature is stable, add the 10% sodium hydroxide solution dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and careful addition is necessary to maintain the temperature at approximately 45 °C.[1][5]
-
Reaction : After the addition is complete, continue stirring the mixture at 45 °C for six hours to ensure the reaction goes to completion.[5]
-
Monitoring : The reaction progress can be monitored by taking small aliquots and analyzing them via Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[12][13] The disappearance of the starting material (acrylonitrile) indicates reaction completion.
Work-up and Product Isolation
The work-up procedure is designed to neutralize the catalyst and isolate the water-soluble product.[14][15]
-
Quenching and Neutralization : Cool the reaction mixture to room temperature. Carefully neutralize the basic catalyst by adding dilute hydrochloric acid until the pH is neutral.[5]
-
Solvent Removal : Remove the dioxane solvent using a rotary evaporator.[16]
-
Extraction : Transfer the residual oil to a separatory funnel. Add ethylene dichloride (or benzene) and deionized water to extract the product. As this compound is water-soluble, it will partition between the aqueous and organic layers. Multiple extractions of the aqueous layer with the organic solvent will be necessary to maximize recovery.[5][17]
-
Washing : Combine the organic extracts and wash them sequentially with water and then with brine to remove residual water-soluble impurities and large amounts of dissolved water.[14]
-
Drying : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[17]
-
Final Isolation : Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.[16]
Purification
The crude this compound is a high-boiling liquid and should be purified by vacuum distillation.[5]
-
Distillation : Set up a vacuum distillation apparatus. Collect the fraction boiling at approximately 161-163 °C at 5.5 mm Hg.[5] The pure product is a colorless to pale yellow liquid.[6]
Data Summary and Expected Results
The following table summarizes typical parameters and expected outcomes for this synthesis.
| Parameter | Value | Rationale / Reference |
| Molar Ratio (ACN:H₂O) | 2:1 | Stoichiometric requirement for the reaction.[5] |
| Catalyst | 10% NaOH (aq.) | An effective and common base catalyst for cyanoethylation.[4][5] |
| Solvent | Dioxane | An inert solvent that helps control the reaction temperature.[5] |
| Temperature | 45 °C | Accelerates the reaction while minimizing acrylonitrile polymerization.[1][5] |
| Reaction Time | 6 hours | Sufficient time for the reaction to reach completion.[5] |
| Expected Yield | ~80-85% | High yields are achievable with careful control of conditions.[5] |
| Boiling Point | 161-163 °C / 5.5 mmHg | Physical constant for purified this compound.[5] |
Expert Insights and Troubleshooting
Understanding the "why" behind each step is critical for success and for troubleshooting unexpected outcomes.
-
Why a Base Catalyst? The base is essential to generate a sufficient concentration of the nucleophile (hydroxide) to initiate the attack on the electron-deficient acrylonitrile.[2][4]
-
Why Temperature Control is Crucial? Acrylonitrile can undergo vigorous, exothermic polymerization, especially at elevated temperatures or in the presence of strong bases. Maintaining a moderate temperature (e.g., 45 °C) is a balance between achieving a reasonable reaction rate and preventing runaway polymerization.[1]
-
Why a Specific Work-up? this compound has significant water solubility. Therefore, a simple aqueous wash would lead to product loss. A liquid-liquid extraction with a suitable organic solvent is necessary to isolate it from the aqueous reaction medium after neutralization.[5]
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Recommended Solutions |
| Low Product Yield | 1. Incomplete reaction. 2. Polymerization of acrylonitrile. 3. Product loss during work-up. | 1. Increase reaction time or slightly raise the temperature. 2. Improve temperature control; ensure slow, steady catalyst addition. 3. Perform multiple extractions (3-4 times) to maximize recovery. |
| Formation of Polymer | 1. Reaction temperature too high. 2. Catalyst added too quickly. | 1. Use a water bath or controlled heating mantle for precise temperature management. 2. Add the catalyst dropwise over a longer period to better dissipate the heat of reaction. |
| Emulsion During Extraction | 1. Vigorous shaking of the separatory funnel. | 1. Use gentle inversions instead of vigorous shaking. 2. Add brine (saturated NaCl solution) to help break the emulsion by increasing the ionic strength of the aqueous phase.[14] |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from reaction setup to final product purification.
References
- Bruson, H. L. (1949).
- Rajasekaran, A., et al. Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.
- Wikipedia. (n.d.).
- ResearchGate. (n.d.).
- ACS Publications. (1957). Cyanoethylation Gets Easier. C&EN Global Enterprise.
- ChemicalBook. (n.d.). Bis(2-cyanoethyl)ether(1656-48-0).
- BenchChem. (n.d.). Technical Support Center: Minimizing Bis(2-cyanoethyl)
- Glen Research. (n.d.). Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore.
- Fisher Scientific. (2025).
- Thermo Fisher Scientific. (2025).
- Sigma-Aldrich. (2025).
- Bruson, H. A. (1945). U.S. Patent No. 2,382,036.
- University of Victoria. (2021).
- Google Patents. (n.d.). U.S.
- Cole-Parmer. (n.d.).
- CymitQuimica. (n.d.). CAS 1656-48-0: this compound.
- Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
- Taylor & Francis. (n.d.).
- PubMed Central. (n.d.). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks...
- Chem Help ASAP. (2021, February 5).
- Google Patents. (2002).
- University of Rochester. (n.d.). How To Run A Reaction: The Workup.
- BenchChem. (n.d.). Analytical methods for monitoring the progress of reactions with Isoquinoline-6-carbonyl chloride.
- BenchChem. (n.d.). An In-depth Technical Guide to Diethyl bis(2-cyanoethyl)
- ResearchGate. (2015).
- ChemistryConnected. (2012, February 29). 9.
- DTIC. (n.d.). explosives research and development establishment.
- PubChem. (n.d.). This compound.
- ResearchGate. (2025). Techniques and Methods to Monitor Chemical Reactions.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. asianpubs.org [asianpubs.org]
- 5. US2382036A - this compound and process for making same - Google Patents [patents.google.com]
- 6. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. How To Run A Reaction [chem.rochester.edu]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
Application Note: GC-MS Protocol for Purity Determination of Bis(2-cyanoethyl) ether
Abstract
This application note provides a comprehensive and robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the quantitative purity analysis of Bis(2-cyanoethyl) ether (BCEE). This document is intended for researchers, scientists, and professionals in drug development and quality control who require a reliable method to assess the purity of BCEE, a key intermediate in various chemical syntheses.[1] The protocol details everything from sample preparation and instrument setup to data analysis and method validation, ensuring scientific integrity and trustworthy results.
Introduction
This compound, also known as 3,3'-Oxydipropionitrile, is an organic compound featuring an ether linkage with two cyanoethyl substituents.[1] It typically appears as a clear, colorless to brown liquid.[2] Due to its chemical structure, BCEE serves as a versatile building block and intermediate in the synthesis of polymers, pharmaceuticals, and other specialized chemicals.[1] The purity of this compound is critical, as impurities can lead to undesirable side reactions, affect product yield and quality, and compromise the safety and efficacy of final drug products.
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this application.[3][4] It combines the powerful separation capability of gas chromatography with the definitive identification power of mass spectrometry.[4][5] This combination allows for the effective separation of BCEE from volatile and semi-volatile impurities, followed by their unambiguous identification and quantification.[6][7]
Principle of the Method
The sample, dissolved in a suitable solvent, is injected into the GC system. Within the GC, compounds are separated based on their boiling points and interaction with the stationary phase of the analytical column.[4] As each separated component elutes from the column, it enters the mass spectrometer. There, molecules are ionized, typically by Electron Ionization (EI), causing them to fragment in a reproducible manner. The mass spectrometer then separates these charged fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component. This mass spectrum acts as a chemical fingerprint, which can be compared against spectral libraries, like the NIST Mass Spectral Library, for positive identification.[8][9][10][11] Purity is then typically calculated using the area percent of the primary BCEE peak relative to the total area of all detected peaks.
Materials, Reagents, and Instrumentation
3.1 Materials and Reagents
-
This compound (BCEE) : Sample for analysis
-
Dichloromethane (DCM) : HPLC or GC-grade, as solvent
-
Methanol : HPLC or GC-grade, for cleaning
-
Helium (or Hydrogen) : Ultra-high purity (99.999%), as carrier gas
-
Autosampler Vials : 2 mL, with PTFE-lined septa
-
Micropipettes and Tips
-
Volumetric Flasks
3.2 Instrumentation A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The system should include:
-
Split/Splitless Inlet
-
Capillary Column (mid-polarity recommended)
-
Mass Selective Detector (MSD) with EI source
-
Data System with NIST/EPA/NIH Mass Spectral Library[8]
Detailed Experimental Protocol
The following protocol is a validated starting point. Analysts should perform system suitability tests and method validation according to internal SOPs and regulatory guidelines such as ICH Q2(R1).[12][13][14]
4.1 Sample Preparation The goal is to prepare a sample concentration that avoids detector saturation while allowing for the detection of trace impurities.
-
Stock Solution (1000 µg/mL) : Accurately weigh 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dilution : Dissolve and dilute to the mark with Dichloromethane. Mix thoroughly until the sample is fully dissolved.
-
Working Solution (100 µg/mL) : Transfer 1 mL of the stock solution into a new 10 mL volumetric flask and dilute to the mark with Dichloromethane.
-
Transfer : Transfer the final working solution to a 2 mL autosampler vial for analysis.
Causality Note : Dichloromethane is chosen as the solvent due to its high volatility, which ensures it will not interfere with the analyte peaks, and its ability to readily dissolve the polar BCEE analyte.
4.2 GC-MS Instrument Parameters The parameters below are optimized for the analysis of BCEE, which has a reported boiling point of approximately 305-314°C and is a polar molecule.[2][15] A mid-polarity column is selected to achieve good peak shape and separation from potential impurities.
| Parameter | Setting | Justification |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| Column | DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness) | Mid-polarity phase is ideal for resolving polar analytes like BCEE and separating it from potential impurities with varying polarities. |
| Inlet | Split/Splitless | |
| Inlet Temperature | 280 °C | Ensures complete and rapid vaporization of BCEE without thermal degradation. |
| Injection Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp peaks for the main component. A lower split ratio or splitless injection may be needed for trace impurity analysis. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium | Inert gas providing good efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column, balancing separation speed and efficiency. |
| Oven Program | Initial: 80°C, hold 2 minRamp: 15°C/min to 300°CFinal Hold: 300°C for 5 min | The initial hold allows for solvent focusing. The ramp rate is sufficient to elute BCEE in a reasonable time while separating it from earlier and later eluting impurities. |
| MS System | Agilent 5977B MSD or equivalent | Provides high sensitivity and reliable mass spectral data. |
| Ion Source | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching.[11] |
| Ionization Energy | 70 eV | Standard energy for EI, ensuring consistency with commercial spectral libraries like NIST.[11] |
| MS Source Temp. | 230 °C | Standard operating temperature to prevent analyte condensation. |
| MS Quad Temp. | 150 °C | Standard operating temperature to ensure stable mass filtering. |
| Mass Scan Range | 35 - 300 amu | Covers the molecular ion of BCEE (124.14 g/mol )[16] and its expected fragments, as well as potential lower and higher molecular weight impurities. |
| Acquisition Mode | Scan | Allows for the collection of full mass spectra, which is necessary for identifying unknown impurities. |
| Solvent Delay | 3 minutes | Prevents the high concentration of the injection solvent from entering and saturating the MS detector, preserving the filament lifespan. |
4.3 Experimental Workflow Visualization
Data Analysis and Interpretation
-
Peak Identification :
-
The major peak in the Total Ion Chromatogram (TIC) should correspond to this compound.
-
Confirm its identity by extracting the mass spectrum of this peak and comparing it to the NIST library. The molecular ion (M+) should be visible at m/z 124, with characteristic fragment ions.
-
-
Impurity Identification :
-
Identify any other significant peaks in the chromatogram by performing a library search on their respective mass spectra. Common impurities may include starting materials, reaction byproducts, or degradation products.
-
-
Purity Calculation :
-
The purity of the BCEE sample is calculated using the area percent normalization method. This method assumes that all compounds have a similar response factor in the detector.
-
Formula : Purity (%) = (Area of BCEE Peak / Total Area of All Peaks) x 100
-
Ensure that the integration parameters are set correctly to capture the true area of all peaks, from the start to the end of the peak.
-
5.1 Data Analysis Pipeline Visualization
Sources
- 1. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]
- 2. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. reddit.com [reddit.com]
- 4. oshadhi.co.uk [oshadhi.co.uk]
- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. blog.organomation.com [blog.organomation.com]
- 8. Mass Spectrometry Data Center | NIST [nist.gov]
- 9. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
- 10. NIST Mass Spectrometry Data Center Standard Reference Data and Software Tools for Seized Drug Analysis | NIST [nist.gov]
- 11. NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. fda.gov [fda.gov]
- 14. database.ich.org [database.ich.org]
- 15. chem-casts.com [chem-casts.com]
- 16. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Safe Handling and Storage of Bis(2-cyanoethyl) ether in a Laboratory Setting
Abstract: This document provides a comprehensive guide for the safe handling, storage, and emergency management of Bis(2-cyanoethyl) ether (CAS RN: 1656-48-0) in a research and development environment. The protocols outlined herein are designed to mitigate risks associated with the chemical's hazardous properties, ensuring the safety of laboratory personnel and the integrity of experimental work.
Introduction: Understanding this compound
This compound, also known as 3,3'-Oxydipropiononitrile, is a versatile organic compound utilized as an intermediate in various organic syntheses, including the production of polymers and pharmaceuticals.[1][2] Its molecular structure, featuring an ether linkage and two cyanoethyl groups, contributes to its specific reactivity and physical properties.[1] It typically presents as a colorless to pale yellow or brown liquid.[1][3] While its utility in the laboratory is significant, its handling and storage demand meticulous attention to safety due to its inherent hazards.
Hazard Identification and Risk Assessment
A thorough understanding of the hazards associated with this compound is fundamental to its safe use. This chemical is classified as hazardous, and exposure can lead to adverse health effects.[4][5]
2.1. Health Hazards
This compound is categorized as harmful if swallowed, in contact with skin, or inhaled.[4][5] It is known to cause skin irritation and serious eye irritation.[3][4][5] Furthermore, it may cause respiratory irritation.[3][4][5]
2.2. Physicochemical Hazards
While stable under recommended storage conditions, this compound is incompatible with strong oxidizing agents.[3] A critical, yet less obvious, hazard is its potential to form explosive peroxides upon prolonged exposure to air.[6] This property classifies it as a time-sensitive chemical, necessitating stringent inventory management.
Table 1: Key Properties and Hazards of this compound
| Property | Value | Reference |
| CAS Number | 1656-48-0 | [1][3][4] |
| Molecular Formula | C6H8N2O | [4][6] |
| Molecular Weight | 124.11 g/mol | [4] |
| Appearance | Colorless to pale yellow/brown liquid | [1][3] |
| Melting Point | -26.3 °C | [3][7] |
| Boiling Point | 314 °C | [3] |
| Density | 1.05 g/cm³ (at 20 °C) | [3] |
| Solubility | Very soluble in water | [3] |
| Flash Point | 149 °C | [3] |
| GHS Hazard Statements | H302, H312, H332, H315, H319, H335 | [4][5] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the most critical barrier between the researcher and chemical exposure. The following PPE is mandatory when handling this compound:
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves. | Prevents skin contact and absorption.[8] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and eye irritation.[3][4] |
| Skin and Body Protection | A lab coat and closed-toe shoes. | Prevents accidental skin contact.[3] |
| Respiratory Protection | Use in a certified chemical fume hood. | Prevents inhalation of harmful vapors.[3][9] |
Safe Handling Protocols
Adherence to a strict handling protocol is essential to minimize the risk of exposure and accidents.
4.1. Preparation and Workspace Setup
-
Work Area Designation: Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[3][9]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[4]
-
Spill Kit: Ensure a spill kit containing an inert absorbent material (e.g., dry sand or earth) is available in the immediate vicinity.[3]
4.2. Dispensing and Use
-
Container Inspection: Before use, visually inspect the container for any signs of degradation, such as crystal formation around the cap, which could indicate peroxide formation.[10] If crystals are present, do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately.[10]
-
Inert Atmosphere: When possible, handle the chemical under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and subsequent peroxide formation.
-
Dispensing: Use a clean, dry syringe or pipette to transfer the liquid. Avoid cross-contamination.
-
Avoid Incompatibilities: Keep the chemical away from strong oxidizing agents.[3]
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][4] Do not eat, drink, or smoke in the laboratory.[4]
Caption: Workflow for the safe handling of this compound.
Storage Procedures
Proper storage is crucial to maintain the chemical's stability and prevent the formation of hazardous byproducts.
5.1. General Storage Conditions
-
The storage area should be cool, dry, and well-ventilated.[3]
-
Store away from incompatible materials, particularly strong oxidizing agents.[3]
-
The storage location should be a designated and labeled chemical storage cabinet.
5.2. Management of Time-Sensitive Nature (Peroxide Formation) this compound is a peroxide-forming chemical.[6] Peroxides can detonate when subjected to heat, shock, or friction.
-
Date All Containers: Upon receipt, mark the container with the date it was received and the date it was first opened.[10]
-
Limited Shelf Life: Store for a maximum of 12 months after opening. Unopened containers should be disposed of after 24 months from the date of receipt or as per the manufacturer's expiration date.
-
Peroxide Testing: After 6 months of being opened, test for the presence of peroxides monthly using peroxide test strips. Document the results on the container's label. If the peroxide concentration exceeds 100 ppm, the chemical should be decontaminated or disposed of by EHS.
-
Visual Inspection: Before each use, visually inspect for crystallization, which can be a sign of dangerous peroxide levels.[10]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
6.1. Exposure Response
-
Inhalation: Move the affected person to fresh air immediately.[3] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[3] Seek immediate medical attention.[3][4]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][11] If irritation persists, seek medical attention.[3][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[3][4] Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting.[3] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cups of water or milk.[3] Seek immediate medical attention.[3][4]
Caption: Emergency response workflow for personal exposure.
6.2. Spill Response
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the chemical with an inert material such as dry sand or earth.[3] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the absorbed material into a suitable, closed container for disposal.[3][4]
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of the waste in accordance with institutional and local regulations.
Waste Disposal
All waste containing this compound, including contaminated absorbents and empty containers, must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless instructed to do so by EHS.
-
Arrange for disposal through your institution's certified hazardous waste management program.
References
-
PubChem. this compound | C6H8N2O | CID 15452.[Link]
-
Chemcasts. Thermophysical Properties of this compound.[Link]
-
Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards.[Link]
-
Covestro Solution Center. Safety Data Sheet.[Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Bis(2-ethoxyethyl) ether.[Link]
-
PubChem. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115.[Link]
-
Indiana Department of Environmental Management. Transportation, Use, Handling, and Storage of Lab Chemicals.[Link]
-
Kamat Lab, University of Notre Dame. Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals.[Link]
Sources
- 1. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]
- 2. 2-Cyanoethyl ether 98 1656-48-0 [sigmaaldrich.com]
- 3. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem-casts.com [chem-casts.com]
- 8. in.gov [in.gov]
- 9. solutions.covestro.com [solutions.covestro.com]
- 10. kamatlab.com [kamatlab.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Synthesis of 3,3'-Oxydipropanoic Acid via Hydrolysis of Bis(2-cyanoethyl) Ether: An Application Note and Detailed Protocol
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 3,3'-oxydipropanoic acid, a valuable dicarboxylic acid, through the hydrolysis of bis(2-cyanoethyl) ether (also known as 3,3'-oxydipropionitrile). This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into the underlying chemical principles, offers step-by-step procedures for both acidic and basic hydrolysis, and outlines methods for purification and characterization of the final product. Safety considerations and troubleshooting are also addressed to ensure a safe and successful synthesis.
Introduction
Dicarboxylic acids are fundamental building blocks in organic synthesis, finding widespread application in the production of polymers, resins, lubricants, and pharmaceuticals. 3,3'-Oxydipropanoic acid, in particular, serves as a versatile intermediate. The hydrolysis of nitriles presents a classic and effective method for the preparation of carboxylic acids.[1] This application note focuses on the conversion of the readily available this compound to 3,3'-oxydipropanoic acid.
The reaction proceeds by the conversion of the two nitrile functional groups into carboxylic acid moieties. This transformation can be achieved under either acidic or basic conditions, with each approach offering distinct advantages and considerations.[1] A US Patent briefly describes the hydrolysis of this compound using aqueous sulfuric acid, confirming the viability of this synthetic route.[2]
Reaction Mechanism
The hydrolysis of a nitrile to a carboxylic acid is a two-stage process.[1] In the first stage, the nitrile is hydrated to form an amide intermediate. Subsequently, the amide is further hydrolyzed to the corresponding carboxylic acid and ammonia (or an ammonium salt, depending on the pH).
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack by water. The resulting imidic acid tautomerizes to an amide, which is then hydrolyzed to the carboxylic acid and an ammonium salt.[1]
-
Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form the amide. Subsequent hydrolysis of the amide yields a carboxylate salt and ammonia. Acidification of the reaction mixture is then required to obtain the free dicarboxylic acid.[1]
Experimental Protocols
This section provides detailed protocols for both acid- and base-catalyzed hydrolysis of this compound. The acid-catalyzed protocol is adapted from a procedure for the structurally similar 3,3'-thiodipropionitrile, which emphasizes controlled addition of the nitrile to manage the exothermic nature of the reaction.
Materials and Equipment
| Material/Equipment | Description |
| Reagents | |
| This compound (≥98%) | Starting material |
| Sulfuric acid (95-98%) | Catalyst for acid hydrolysis |
| Sodium hydroxide (pellets, ≥97%) | Reagent for base hydrolysis |
| Hydrochloric acid (37%) | For neutralization in base hydrolysis |
| Deionized water | Solvent |
| Anhydrous sodium sulfate | Drying agent |
| Celite® | Filter aid |
| Equipment | |
| Three-necked round-bottom flask | Reaction vessel |
| Reflux condenser | To prevent solvent loss |
| Dropping funnel | For controlled addition of reagents |
| Magnetic stirrer and stir bar | For efficient mixing |
| Heating mantle with temperature controller | For controlled heating |
| Ice bath | For cooling |
| Büchner funnel and flask | For filtration |
| pH paper or pH meter | To monitor acidity/alkalinity |
| Rotary evaporator | For solvent removal |
| Standard laboratory glassware | Beakers, graduated cylinders, etc. |
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol is adapted from a high-yield procedure for a similar substrate and is recommended for its control over the reaction exotherm.
Workflow for Acid-Catalyzed Hydrolysis
Sources
Application Notes & Protocols: The Strategic Use of Bis(2-cyanoethyl) ether in Advanced Materials Science
Foreword: Unveiling the Potential of a Multifunctional Reagent
Bis(2-cyanoethyl) ether (BCEE), also known as 3,3'-Oxydipropionitrile, is an organic compound characterized by a flexible ether linkage flanked by two electron-withdrawing nitrile groups.[1] This unique molecular architecture imparts a high boiling point, moderate polarity, and versatile reactivity, making it a valuable, though often specialized, reagent in the materials scientist's toolkit.[1][2] While its applications are diverse, its primary impact lies in the fields of energy storage and polymer synthesis, where it serves as a critical performance-enhancing additive and a versatile synthetic building block.[1][3]
This document serves as a comprehensive guide for researchers, materials scientists, and chemical process developers. It moves beyond a simple recitation of properties to provide in-depth application protocols, explain the causal mechanisms behind its function, and offer field-proven insights to ensure experimental success and safety.
Core Properties and Critical Safety Mandates
A thorough understanding of a reagent's properties and hazards is a non-negotiable prerequisite for its use in any laboratory setting. BCEE is classified as a hazardous substance and requires careful handling.[4][5]
Physicochemical Data Summary
The following table summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 1656-48-0 | [2][6] |
| Molecular Formula | C₆H₈N₂O | [1][7] |
| Molecular Weight | 124.14 g/mol | [7][8] |
| Appearance | Colorless to pale yellow/brown liquid | [1][2] |
| Density | ~1.043 - 1.05 g/cm³ at 20-25 °C | [2][8] |
| Boiling Point | ~110-112 °C at 0.5 mmHg; 314 °C at 760 mmHg | [2][8] |
| Melting Point | -26.3 °C | [2][9] |
| Flash Point | > 110 °C (> 230 °F) | [5][8] |
| Solubility | Very soluble in water; soluble in polar organic solvents | [1][2] |
Hazard Analysis and Safe Handling Protocol
This compound is harmful if swallowed, inhaled, or in contact with skin. It is a known skin and serious eye irritant and may cause respiratory irritation.[4][5] Adherence to the following safety protocols is mandatory.
-
Engineering Controls : Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[2]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin exposure.[2]
-
Body Protection : A lab coat or chemical-resistant apron is required.[2]
-
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2]
-
Spill & Disposal : Absorb spills with an inert material (e.g., sand, dry earth) and place in a designated chemical waste container.[2] Dispose of waste in accordance with all local, state, and federal regulations.
Application Focus 1: High-Performance Electrolyte Additive for Lithium-Ion Batteries
One of the most significant contemporary applications of BCEE is as a functional additive in the electrolytes of lithium-ion batteries (LIBs). Small quantities (typically 1-5 wt%) can lead to substantial improvements in battery performance, particularly under high-voltage conditions.[10]
Mechanism of Action: The Science of Interfacial Stability
The efficacy of BCEE in LIBs stems from the synergistic action of its ether and nitrile functionalities.
-
SEI Film Formation : During the initial charging cycles, electrolyte components decompose at the anode surface to form a passivating layer known as the Solid Electrolyte Interphase (SEI). BCEE can participate in this process, with its nitrile groups contributing to the formation of a stable, nitrogen-containing SEI layer. This modified SEI film can effectively suppress further electrolyte decomposition and inhibit the formation of lithium dendrites, which are a primary cause of battery failure and safety issues.[10][11]
-
Improved Ionic Conductivity : The polar nitrile groups can enhance the dissociation of lithium salts (e.g., LiPF₆), increasing the concentration of free Li⁺ ions in the electrolyte.[12][13] The flexible ether backbone provides a favorable pathway for Li⁺ ion transport.[10] This combined effect leads to higher ionic conductivity and improved rate capability of the battery.
-
High-Voltage Stability : BCEE, when used in combination with other compounds like cyano-containing silanes, can help form a thin, homogeneous, and low-impedance SEI on the cathode surface at high voltages, improving the stability and cycle life of high-energy-density batteries.[10]
Protocol: Preparation of a BCEE-Modified Electrolyte for Coin Cell Testing
This protocol describes the preparation of a standard electrolyte with BCEE for academic research purposes. CRITICAL : All steps must be performed inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
Materials & Equipment:
-
Battery-grade solvents: Ethylene Carbonate (EC), Dimethyl Carbonate (DMC)
-
Lithium Salt: Lithium hexafluorophosphate (LiPF₆)
-
Additive: this compound (BCEE, ≥98% purity)[8]
-
Glovebox with integrated balance
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
Coin cell components (anodes, cathodes, separator, casings)
Procedure:
-
Prepare Base Electrolyte : Inside the glovebox, prepare the base electrolyte by dissolving a pre-calculated mass of LiPF₆ into a 1:1 (v/v) mixture of EC and DMC to achieve a final concentration of 1.0 M. For example, to prepare 20 mL of electrolyte, dissolve 1.519 g of LiPF₆ in 10 mL of EC and 10 mL of DMC. Stir until the salt is fully dissolved.
-
Calculate Additive Mass : Determine the total mass of the base electrolyte. Calculate the required mass of BCEE to achieve the desired weight percentage (e.g., for 2 wt%, if the base electrolyte mass is 25 g, you will need 0.51 g of BCEE).
-
Introduce Additive : Using a pipette, add the calculated mass of BCEE to the base electrolyte.
-
Homogenize : Stir the final mixture for at least 2-4 hours to ensure the additive is fully dissolved and the electrolyte is homogeneous.
-
Cell Assembly : Use the prepared electrolyte to assemble CR2032-type coin cells for electrochemical characterization (e.g., cyclic voltammetry, galvanostatic cycling, electrochemical impedance spectroscopy).
Application Focus 2: Versatile Precursor for Polymer Synthesis
The two terminal nitrile groups and the central ether linkage make BCEE a valuable C6 building block for synthesizing specialty polymers.[1] The reactivity of the nitrile group allows for its conversion into amines or carboxylic acids, which are fundamental monomers for step-growth polymerization.[3]
Synthetic Pathways: From Nitrile to Monomer
-
Hydrogenation to Diamine : The catalytic hydrogenation of the nitrile groups yields bis(3-aminopropyl) ether. This resulting diamine can be reacted with dicarboxylic acids or their derivatives to form specialty polyamides with an integrated ether linkage, which can improve flexibility and solubility.
-
Hydrolysis to Dicarboxylic Acid : Acid- or base-catalyzed hydrolysis converts the nitrile groups into carboxylic acid groups, producing 3,3'-Oxydipropanoic acid.[3] This diacid can then be used in condensation reactions with diols to synthesize polyesters or with diamines to form polyamides.
These transformations are foundational to creating polymers with tailored properties, such as enhanced thermal stability, specific solubility characteristics, or improved mechanical flexibility, imparted by the ether segment in the polymer backbone.
Protocol: Synthesis of 3,3'-Oxydipropanoic Acid via Acid Hydrolysis of BCEE
This protocol provides a method for converting BCEE into a dicarboxylic acid monomer. CAUTION : This reaction involves strong acid and generates heat. It must be performed in a fume hood with appropriate PPE.
Materials & Equipment:
-
This compound (BCEE)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Buchner funnel and filter paper
-
Beakers, graduated cylinders
Procedure:
-
Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar, cautiously add 50 mL of deionized water. Place the flask in an ice bath and slowly add 50 mL of concentrated sulfuric acid while stirring.
-
Addition of Reagent : Once the acid solution has cooled, slowly add 12.4 g (0.1 mol) of this compound to the flask. The addition should be done dropwise or in small portions to control the exothermic reaction.
-
Reflux : Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 110-120 °C) using a heating mantle. Continue refluxing for 4-6 hours. The reaction progress can be monitored by the cessation of ammonia evolution (test with moist pH paper at the top of the condenser).
-
Cooling and Precipitation : After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Then, cool the flask in an ice bath for 1-2 hours. The product, 3,3'-Oxydipropanoic acid, will precipitate as a white solid.
-
Isolation : Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification : Wash the crude product on the filter with a small amount of ice-cold deionized water to remove residual acid. The product can be further purified by recrystallization from hot water.
-
Drying and Characterization : Dry the purified white crystalline solid in a vacuum oven. The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity.
References
-
Cyanoethylation – Knowledge and References. Taylor & Francis. [Link]
-
This compound | C6H8N2O | CID 15452. PubChem. [Link]
-
Cyanoethylation. Organic Reactions. [Link]
-
Acrylonitrile. Wikipedia. [Link]
-
Thermophysical Properties of this compound. Chemcasts. [Link]
-
Cyanoethylation. Wikipedia. [Link]
- Electrolyte and lithium ion battery comprising same.
- This compound and process for making same.
-
Polymers with Cyanoethyl Ether and Propanesulfonate Ether Side Chains for Solid-State Li-Ion Battery Applications. ResearchGate. [Link]
-
Polymers with Cyanoethyl Ether and Propanesulfonate Ether Side Chains for Solid-State Li-Ion Battery Applications. ACS Publications. [Link]
-
Behavior of NO3−-Based Electrolyte Additive in Lithium Metal Batteries. MDPI. [Link]
Sources
- 1. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]
- 2. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. US2382036A - this compound and process for making same - Google Patents [patents.google.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-氰基乙醚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. chem-casts.com [chem-casts.com]
- 10. CN105428701A - Electrolyte and lithium ion battery comprising same - Google Patents [patents.google.com]
- 11. Behavior of NO3−-Based Electrolyte Additive in Lithium Metal Batteries | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Bis(2-cyanoethyl) ether disposal and waste treatment methods
An Application Guide for the Safe Disposal and Treatment of Bis(2-cyanoethyl) Ether
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe and effective disposal of this compound (CAS: 1656-48-0). Recognizing the compound's hazardous properties, this guide moves beyond standard disposal instructions to explain the underlying principles of various waste treatment methodologies. We will explore chemical, thermal, and biological degradation pathways, offering detailed protocols and process logic to ensure that waste is managed in a manner that is not only compliant with regulations but also scientifically sound and environmentally responsible.
Introduction to this compound: Properties and Hazards
This compound, also known as 3,3'-Oxydipropionitrile, is an organic compound with the chemical formula O(CH₂CH₂CN)₂.[1][2] It is a colorless to pale yellow or brown liquid that is very soluble in water.[3][4] This solubility is a critical factor in its environmental mobility and dictates the need for aqueous-phase treatment methods.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1656-48-0 | [1][5] |
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| Appearance | Colorless to pale yellow/brown liquid | [3][4] |
| Boiling Point | ~305-314 °C | [4][7] |
| Melting Point | -26.3 °C | [4][7] |
| Density | ~1.05 g/cm³ | [4] |
| Water Solubility | Very soluble | [4][5] |
The primary concern with this compound stems from its toxicity and hazardous nature. It is classified as harmful if swallowed, inhaled, or in contact with skin.[5][6] It is a known skin, eye, and respiratory irritant.[4][5][6] Furthermore, like other ethers, it has the potential to form explosive peroxides upon prolonged exposure to air, a risk that must be managed during storage and prior to disposal.[1]
The presence of two nitrile (-C≡N) groups is central to its chemical reactivity and the strategies for its degradation. These groups can undergo hydrolysis to form amides and carboxylic acids, or they can release cyanide under specific conditions, making the choice of treatment method critical.[3][8]
Guiding Principle: A Framework for Responsible Waste Management
The disposal of any chemical waste is governed by a hierarchy of controls and regulations. Chemical waste generators are legally responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations for complete and accurate classification.[5] In the United States, this falls under the Resource Conservation and Recovery Act (RCRA).[9][10] The following workflow provides a logical framework for decision-making.
Figure 1: Decision workflow for this compound waste management.
Waste Treatment Methodologies and Protocols
Three primary avenues exist for the treatment of this compound waste: chemical hydrolysis, thermal destruction, and bioremediation. The selection depends on the scale, concentration of the waste, and available facilities.
Method 1: Chemical Treatment via Alkaline Hydrolysis
Causality & Expertise: This method leverages the chemical reactivity of the nitrile group. In the presence of a strong base like sodium hydroxide (NaOH) and heat, the nitrile groups undergo hydrolysis. The reaction proceeds in two steps: first to an amide intermediate, and then to a carboxylate salt (sodium 3,3'-oxydipropanoate) and ammonia. This transforms the toxic organic nitrile into less hazardous, water-soluble organic salts and ammonia.[3] This is generally the most accessible method for lab-scale waste.
Figure 2: Simplified pathway for alkaline hydrolysis of this compound.
Protocol: Lab-Scale Alkaline Hydrolysis
-
Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, a face shield, a lab coat, and heavy-duty nitrile or butyl rubber gloves. All work must be conducted in a certified chemical fume hood.[5]
-
Preparation: For every 1 part by volume of this compound waste, prepare 5 parts of a 10% (w/v) aqueous sodium hydroxide (NaOH) solution in a flask capable of holding at least 10 times the total volume to accommodate potential foaming. Add a magnetic stir bar.
-
Reaction: While stirring, slowly and carefully add the this compound waste to the NaOH solution. An exothermic reaction may occur.
-
Heating: Fit the flask with a reflux condenser. Heat the mixture to a gentle reflux (approximately 90-100 °C) and maintain for 4-6 hours. The release of ammonia gas (detectable by its characteristic odor or with moist pH paper held at the condenser outlet) indicates the reaction is proceeding.
-
Cooling: After the reflux period, turn off the heat and allow the solution to cool to room temperature.
-
Neutralization (Self-Validation): Slowly and carefully neutralize the cooled solution by adding a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), while monitoring the pH. Aim for a final pH between 6.0 and 8.0. This step is critical and may be highly exothermic; perform it in an ice bath.
-
Verification (Self-Validation): Before disposal, it is recommended to verify the destruction of the starting material. A sample of the neutralized solution can be analyzed by a suitable technique (e.g., HPLC, GC-MS) to confirm the absence of this compound.
-
Disposal: Once neutralized and verified, the resulting aqueous solution of organic salts can typically be disposed of down the drain with copious amounts of water, in accordance with local wastewater regulations.
Method 2: Thermal Destruction (Incineration)
Causality & Expertise: Incineration is a robust method for the complete destruction of organic compounds. At high temperatures (typically >850 °C) and in the presence of oxygen, this compound is mineralized to carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ).[4] The critical aspect of this method is that it must be performed in a specialized hazardous waste incinerator equipped with afterburners and flue gas treatment systems (scrubbers) to neutralize harmful byproducts like NOₓ.[11] This is not a laboratory procedure but a service provided by licensed waste management facilities.
Protocol: Off-Site Incineration
-
Waste Accumulation: Collect waste this compound in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless approved by the disposal facility.
-
Container Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," the associated hazards (Toxic, Irritant), and the accumulation start date.
-
Engage a Vendor: Contact your institution's Environmental Health & Safety (EHS) office to arrange for pickup by a licensed hazardous waste disposal company.
-
Documentation: Complete all required hazardous waste manifests provided by the vendor, ensuring accurate characterization of the waste.
-
Trustworthiness: This method's trustworthiness relies on the certification and regulatory compliance of the chosen disposal vendor. Always use an approved and reputable service.
Method 3: Biological Treatment (Bioremediation)
Causality & Expertise: Bioremediation is an environmentally friendly approach that utilizes microorganisms to degrade contaminants.[12] Many bacterial and fungal species possess enzymes, such as nitrilases or a combination of nitrile hydratase and amidase, that can metabolize nitrile compounds.[13][14] These enzymatic pathways convert the nitrile groups into ammonia, which can be used as a nitrogen source, and a carboxylic acid, which can be used as a carbon source.[15][16] This method is best suited for large volumes of dilute aqueous waste and requires significant expertise to develop and maintain an effective microbial culture.
Figure 3: Simplified enzymatic pathway for bioremediation of this compound.
Protocol: General Principles for Bioreactor Treatment
-
Microbial Seeding: A bioreactor is seeded with a robust microbial consortium, often derived from activated sludge from a municipal wastewater treatment plant, which may contain organisms capable of nitrile degradation.[17]
-
Acclimation: The microbial culture is gradually acclimated to the waste stream. This is done by slowly introducing low concentrations of this compound into the reactor, allowing the microbial population that can metabolize it to flourish.
-
Nutrient Balancing: The waste stream must be supplemented with other essential nutrients (phosphorus, trace metals) to support healthy microbial growth.
-
Parameter Control: Key parameters such as pH, temperature, and dissolved oxygen levels are continuously monitored and controlled to optimize microbial activity.[13]
-
Monitoring & Validation: The degradation of this compound and its metabolites is tracked using analytical methods (e.g., HPLC, TOC analysis). The process is considered complete when the parent compound is below target levels.
Comparative Summary of Treatment Methods
Table 2: Comparison of Disposal and Treatment Methodologies
| Feature | Alkaline Hydrolysis | Thermal Incineration | Bioremediation |
| Principle | Chemical degradation of nitrile groups | Complete oxidation to CO₂, H₂O, NOₓ | Enzymatic degradation by microbes |
| Best For | Lab-scale, small to moderate quantities | Concentrated or mixed organic wastes | Large volumes of dilute aqueous waste |
| Efficiency | High, if reaction goes to completion | Very High (>99.99% destruction) | High, but can be slow |
| Byproducts | Organic salts, ammonia, water | CO₂, H₂O, NOₓ (requires scrubbing) | Biomass, CO₂, H₂O, residual salts |
| Relative Cost | Low (reagents) to Moderate (labor) | High (service-based) | Low operating cost, high initial setup |
| Safety | Requires careful handling of corrosives | Handled by specialized professionals | Generally safe, involves BSL-1 organisms |
Conclusion
The safe disposal of this compound requires a scientifically grounded approach. For laboratory settings, alkaline hydrolysis offers a reliable and accessible method for degrading the compound into less hazardous materials. For larger quantities or mixed waste streams, off-site incineration by a licensed facility is the most effective and compliant option. Bioremediation represents a sustainable alternative for treating dilute industrial effluents, though it requires specialized infrastructure and expertise. By understanding the principles behind each method, researchers can ensure they are not only meeting their regulatory obligations but are also acting as responsible stewards of environmental health and safety.
References
-
Esteban, G., et al. (2021). Bioremediation of cyanide‐containing wastes: The potential of systems and synthetic biology for cleaning up the toxic leftovers from mining. Microbial Biotechnology. Retrieved from [Link][18]
-
Mabuda, I. T., et al. (2022). An Overview of Emerging Cyanide Bioremediation Methods. MDPI. Retrieved from [Link][13]
-
Kone, T. A., et al. (2020). Bioremediation of soil and water polluted by cyanide: A review. ResearchGate. Retrieved from [Link][12]
-
Ho, L., et al. (2012). Bioremediation of cyanotoxins. PubMed. Retrieved from [Link][19]
-
Esteban, G., et al. (2021). Bioremediation of cyanide-containing wastes. EMBO Reports. Retrieved from [Link][14]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15452, this compound. Retrieved from [Link][1]
-
Yamada, H., et al. (2012). Convenient treatment of acetonitrile-containing wastes using the tandem combination of nitrile hydratase and amidase-producing microorganisms. PubMed. Retrieved from [Link][20]
-
Wang, C. C., & Lee, C. M. (2004). Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. PubMed. Retrieved from [Link][15]
-
Wang, C. C., & Lee, C. M. (2004). Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. ResearchGate. Retrieved from [Link][16]
- Google Patents. (n.d.). US4246417A - Treatment of waste water from nitrile production.
-
Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved from [Link][7]
-
Google Patents. (n.d.). US3940332A - Treating waste water containing nitriles and cyanides. Retrieved from [17]
-
GovInfo. (2002). Federal Register/Vol. 67, No. 210/Wednesday, October 30, 2002/Proposed Rules. Retrieved from [Link][21]
-
Google Patents. (n.d.). US2382036A - this compound and process for making same. Retrieved from [22]
-
enviolet. (n.d.). Destruction of Cyanide - UV-Oxidation. Retrieved from [Link][8]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Bis(2-Chloroethyl)Ether (BCEE). NCBI Bookshelf. Retrieved from [Link][9]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1989). Toxicological Profile for Bis(2-Chloroethyl)Ether. Retrieved from [Link][23]
-
Department of Toxic Substances Control. (n.d.). Treatment Technologies for Metal/Cyanide-Containing Wastes, Volume III. Retrieved from [Link][24]
-
Addfield. (n.d.). Inside A Gold Mine Cyanidation Incinerator. Retrieved from [Link][11]
-
Department of Toxic Substances Control. (n.d.). Cyanide Remediation: Current and Past Technologies. Retrieved from [Link][10]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Cyanide. Retrieved from [Link][25]
Sources
- 1. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]
- 4. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. chem-casts.com [chem-casts.com]
- 8. Cyanide removal from water and wastewater Cyanides [enviolet.com]
- 9. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Bis(2-Chloroethyl)Ether (BCEE) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. dtsc.ca.gov [dtsc.ca.gov]
- 11. addfield.com [addfield.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. d-nb.info [d-nb.info]
- 15. Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. US3940332A - Treating waste water containing nitriles and cyanides - Google Patents [patents.google.com]
- 18. Bioremediation of cyanide‐containing wastes: The potential of systems and synthetic biology for cleaning up the toxic leftovers from mining - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bioremediation of cyanotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Convenient treatment of acetonitrile-containing wastes using the tandem combination of nitrile hydratase and amidase-producing microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. govinfo.gov [govinfo.gov]
- 22. US2382036A - this compound and process for making same - Google Patents [patents.google.com]
- 23. atsdr.cdc.gov [atsdr.cdc.gov]
- 24. dtsc.ca.gov [dtsc.ca.gov]
- 25. Table 8-1, Regulations and Guidelines Applicable to Cyanide and Cyanide Compounds - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Safe Handling of Bis(2-cyanoethyl) ether
Document ID: ANP-BCEE-IRR-001
Abstract
This document provides a comprehensive guide to the safe handling of Bis(2-cyanoethyl) ether (CAS No. 1656-48-0) for researchers, scientists, and drug development professionals. This compound is a versatile chemical intermediate; however, it poses significant irritation risks to the skin, eyes, and respiratory system, alongside acute toxicity hazards.[1][2] Adherence to the protocols outlined herein is critical to mitigate these risks and ensure a safe laboratory environment. This guide delves into the chemical's properties, associated hazards, and detailed protocols for handling, storage, and emergency response, with an emphasis on the scientific rationale behind each procedural step.
Introduction: Understanding the Hazard Profile of this compound
This compound, also known as 3,3'-Oxydipropiononitrile, is an organic compound featuring an ether linkage and two cyanoethyl groups.[3] While its chemical structure lends itself to various synthetic applications, it also dictates its toxicological profile. The presence of nitrile groups and the ether functionality necessitates careful handling to prevent adverse health effects.[3]
The primary hazards associated with this compound are:
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][5]
-
Respiratory Irritation: Inhalation of vapors may lead to respiratory tract irritation.[1][4]
-
Acute Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin.[1][2]
These hazards are a direct consequence of the chemical's reactivity and its ability to interact with biological tissues. Therefore, a comprehensive safety protocol is not merely a list of rules but a system designed to prevent contact and exposure through all potential routes.
Chemical and Physical Properties
A thorough understanding of the physical properties of this compound is fundamental to its safe handling. These properties influence its behavior in the laboratory, including its potential for aerosolization and its interaction with other substances.
| Property | Value | Source |
| CAS Number | 1656-48-0 | [4] |
| Molecular Formula | C6H8N2O | [4] |
| Molecular Weight | 124.14 g/mol | [5] |
| Appearance | Colorless to pale yellow or brown liquid | [3][4] |
| Boiling Point | 314 °C | [4] |
| Melting Point | -26.3 °C | [4] |
| Density | 1.043 - 1.05 g/cm³ at 20-25 °C | [2][4] |
| Flash Point | > 110 °C / > 230 °F | [2] |
| Water Solubility | Very soluble | [4] |
Engineering Controls: The First Line of Defense
The primary objective in handling this compound is to minimize exposure. Engineering controls are the most effective means of achieving this by isolating the hazard from the operator.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood. This is to prevent the inhalation of vapors, which can cause respiratory irritation.
-
Ventilation: Ensure adequate general laboratory ventilation to complement the local exhaust of the fume hood.[6]
-
Safety Showers and Eyewash Stations: These must be readily accessible and located close to the workstation where the chemical is handled.[1] Their immediate availability is crucial for rapid decontamination in the event of accidental contact.
Personal Protective Equipment (PPE): A Necessary Barrier
While engineering controls are paramount, the use of appropriate PPE is mandatory to protect against residual risks and accidental splashes.
Glove Selection
The choice of gloves is critical for preventing skin contact and subsequent irritation. There is no single glove material that is impervious to all chemicals. For this compound, consider the following:
| Glove Material | Recommendation | Rationale |
| Nitrile | Suitable for incidental contact and splash protection.[7] | Offers good resistance to bases, oils, and many solvents.[7] However, breakthrough times can vary, so they should be changed immediately upon contamination. |
| Neoprene | A robust option for extended handling. | Resists a broad range of chemicals, including acids and caustics.[7] |
Protocol: Always inspect gloves for tears or punctures before use. For tasks with a higher risk of splashing, consider double-gloving. Remove and dispose of gloves immediately after handling the compound or if contamination is suspected. Wash hands thoroughly after removing gloves.[4]
Eye and Face Protection
Given that this compound causes serious eye irritation, robust eye and face protection is non-negotiable.[1]
-
Chemical Safety Goggles: Must be worn at all times when handling the liquid. They should provide a complete seal around the eyes to protect from splashes.[4]
-
Face Shield: A face shield should be worn over safety goggles during procedures with a high potential for splashing, such as when transferring large volumes or working with reactions under pressure.[8]
Protective Clothing
-
Laboratory Coat: A flame-resistant lab coat should be worn and fully buttoned to protect the skin and personal clothing.[8]
-
Closed-toe Shoes: Footwear that completely covers the feet is required to protect against spills.[8]
Safe Handling and Storage Protocols
Handling Protocol
-
Preparation: Before handling, ensure all necessary engineering controls are operational and all required PPE is donned correctly. Have spill cleanup materials readily available.
-
Dispensing: Dispense this compound in a chemical fume hood. Avoid generating mists or aerosols.
-
Heating: If heating is required, be aware that this will increase the vapor pressure and the risk of inhalation exposure. Ensure the heating apparatus is contained within the fume hood.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[4]
Storage Protocol
-
Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[4]
-
Incompatibilities: Keep away from strong oxidizing agents.[4]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
Emergency Procedures: A Plan for When Things Go Wrong
A clear and well-rehearsed emergency plan is essential. The effects of exposure can be delayed, so immediate and appropriate action is critical.[4]
Exposure Response Workflow
The following diagram outlines the immediate steps to be taken in the event of an exposure.
Caption: Immediate workflow for responding to an exposure event.
Detailed First-Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Spill Response
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but avoid breathing vapors.
-
Contain: Absorb the spill with an inert material such as dry sand or earth. Do not use combustible materials.[4]
-
Collect: Place the absorbed material into a suitable, labeled container for chemical waste disposal.[4]
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal
All waste containing this compound must be treated as hazardous waste. Dispose of it in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.
Conclusion
This compound is a valuable chemical reagent, but its potential to cause skin, eye, and respiratory irritation, as well as its acute toxicity, demands rigorous adherence to safety protocols. By understanding the chemical's properties and implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can significantly mitigate the risks associated with its use. A proactive approach to safety, grounded in a thorough understanding of the hazards, is the cornerstone of responsible chemical research.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. National Institute for Occupational Safety and Health. [Link]
-
European Chemicals Agency. (n.d.). Substance Information: Bis-(2-dimethylaminoethyl)ether. [Link]
-
Chemcasts. (n.d.). Thermophysical Properties of this compound. [Link]
-
European Chemicals Agency. (n.d.). Substance Information. [Link]
-
European Chemicals Agency. (n.d.). Substance Information: 2-cyanoethyl acrylate. [Link]
-
European Chemicals Agency. (n.d.). Substance Information. [Link]
-
European Chemicals Agency. (n.d.). Substance Information: Bis(2-bromoethyl) ether. [Link]
-
Centers for Disease Control and Prevention. (2005). NIOSH Pocket Guide to Chemical Hazards. [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]
-
GOV.UK. (2024). What to do in a chemical emergency. [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: this compound. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]
- 4. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. hsa.ie [hsa.ie]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Troubleshooting & Optimization
Technical Support Center: Safe Handling of Aged Bis(2-cyanoethyl) ether
Welcome to the Technical Support Center for the safe handling and management of Bis(2-cyanoethyl) ether. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of peroxide formation in aged containers of this chemical. Peroxide formation in ethers is a significant safety hazard that can lead to violent explosions if not properly managed.[1][2][3] This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the safe use of this compound in your laboratory.
Understanding the Hazard: Peroxide Formation in Ethers
Ethers, including this compound, can react with atmospheric oxygen in a process called autoxidation to form unstable and potentially explosive peroxides.[4][5][6] This is a free-radical chain reaction that is often initiated or accelerated by exposure to light and heat.[4][7][8] While this compound is classified as a compound that may form peroxides, it is crucial to handle all aged ethers with caution.[9] The concentration of these peroxides through distillation or evaporation presents a severe explosion risk.[2][3][10] Peroxide crystals can also form around the cap of a container, which can detonate upon twisting the lid.[2][11][12]
The Mechanism of Peroxide Formation
The autoxidation of ethers proceeds through a free-radical chain reaction involving initiation, propagation, and termination steps.[4] An initiator abstracts a hydrogen atom from a carbon atom adjacent to the ether oxygen, forming a carbon radical. This radical then reacts with molecular oxygen to form a peroxy radical, which can then abstract a hydrogen from another ether molecule to form a hydroperoxide and a new carbon radical, thus propagating the chain.[4]
Caption: Mechanism of ether autoxidation to form explosive hydroperoxides.
Frequently Asked Questions (FAQs)
Q1: How can I tell if my container of this compound has formed peroxides?
A1: Visual inspection is the first step, but it is not always conclusive. Look for the following signs:
-
Crystal Formation: Do not handle or open a container if you see crystalline solids, either suspended in the liquid or around the cap.[2][8][13] These crystals can be extremely shock-sensitive.
-
Viscous Liquid: An increase in viscosity or the appearance of an oily layer can indicate the presence of polymeric peroxides.[2][13]
-
Discoloration: A yellow or brownish color may indicate the presence of iodine liberated by the oxidation of iodide, a common test reagent, or other degradation products.[2][14]
-
Cloudiness: The liquid may appear cloudy or contain suspended, wisp-like structures.[8]
If any of these signs are present, or if the container is of unknown age and history, treat it as extremely hazardous. Do not attempt to open it. [6][10] Contact your institution's Environmental Health and Safety (EHS) office immediately for assistance with disposal.[15][16]
Q2: How often should I test my this compound for peroxides?
A2: It is recommended to test for peroxides before each use, especially if the container has been opened previously.[2][13] For containers that are in storage, a regular testing schedule should be implemented. A general guideline for peroxide-forming chemicals is to test them quarterly after being opened.[15] Always label the container with the date received, the date opened, and the results of each peroxide test.[2][15][17]
Q3: What is the safest way to store this compound to minimize peroxide formation?
A3: Proper storage is critical for preventing peroxide formation.[3]
-
Container: Store in a tightly sealed, air-impermeable, and light-resistant container, such as an amber glass bottle.[1][11][13]
-
Atmosphere: If possible, store under an inert atmosphere of nitrogen or argon.[11][18][19]
-
Temperature: Store in a cool, dark, and well-ventilated area away from heat and direct sunlight.[3][20][21]
-
Inhibitors: Purchase this compound that contains an inhibitor, such as butylated hydroxytoluene (BHT).[12][22][23] Note that inhibitors are consumed over time and do not offer indefinite protection.[22][23]
Q4: Can I distill this compound that is old?
A4: Never distill or evaporate a peroxide-forming chemical without first testing it for the presence of peroxides. [2][10] Distillation concentrates peroxides, which can lead to a violent explosion.[3][10] If the solvent must be distilled, it should first be tested and confirmed to be peroxide-free. Even then, never distill to dryness; always leave at least 10-20% of the liquid in the distillation flask.[10][24][25]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| A positive peroxide test is obtained. | Autoxidation has occurred due to exposure to air and/or light. | For low levels of peroxides (e.g., <30 ppm), proceed to the peroxide removal protocol. For high levels or if you are unsure, contact your EHS office for disposal.[25] |
| Crystals are visible in the container or around the cap. | High concentration of potentially explosive peroxides. | DO NOT MOVE OR OPEN THE CONTAINER. Treat it as a potential bomb.[2][10] Immediately secure the area and contact your EHS office or hazardous waste disposal team.[15][16] |
| The container is old, and its history is unknown. | The chemical may contain dangerous levels of peroxides. | Do not open the container.[6] Assume it is hazardous and contact your EHS office for guidance on testing (if possible by trained personnel) or disposal.[15] |
| The solvent was purchased without an inhibitor. | The rate of peroxide formation will be significantly faster. | Implement a more frequent peroxide testing schedule. Consider adding an inhibitor like BHT (e.g., 1 g per liter) for storage, but note that this will not remove existing peroxides.[13] |
Experimental Protocols
Protocol 1: Testing for Peroxides
Two common methods for detecting peroxides are the use of commercial test strips and the potassium iodide (KI) test.
Method A: Peroxide Test Strips
This is a convenient semi-quantitative method suitable for routine checks of simple ethers.[1][13]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Immerse the test strip into the this compound for 1 second.[1]
-
Allow the solvent to evaporate from the strip.
-
To facilitate the color change, you may need to breathe on the reaction zone or briefly dip it in distilled water, as per the manufacturer's instructions.[1]
-
Compare the resulting color to the color scale provided with the test strips to determine the peroxide concentration.
Method B: Potassium Iodide (KI) Test
This is a more sensitive qualitative or semi-quantitative wet chemical test.[1][14]
-
In a fume hood, add 1 mL of this compound to a test tube.
-
Prepare a fresh solution of 10% (w/v) potassium iodide.
-
Add 1 mL of the fresh 10% KI solution and a few drops of glacial acetic acid or dilute hydrochloric acid to the test tube.[1][4]
-
Shake the mixture. A yellow to brown color in the aqueous layer indicates the presence of peroxides.[1][2][8][14] A brown color signifies a high concentration.[2][14]
-
For a more sensitive test, add a drop of starch solution. A blue-black color indicates the presence of peroxides.[1]
Caption: Workflow for testing and handling aged this compound.
Protocol 2: Removal of Peroxides
If low levels of peroxides are detected, they can be removed using the following methods. Always re-test the solvent after treatment to ensure all peroxides have been removed.[14]
Method A: Ferrous Sulfate Wash
This method is effective for removing peroxide impurities.[10][26]
-
Prepare a fresh solution of ferrous sulfate. A common preparation is 60 g of ferrous sulfate (FeSO₄·7H₂O), 6 mL of concentrated sulfuric acid, in 100 mL of water.[2][10]
-
In a separatory funnel, shake the this compound with an equal volume of the ferrous sulfate solution. Caution: Shake gently during the first extraction to avoid pressure buildup. [2][14]
-
Separate the layers.
-
Repeat the washing until a peroxide test on the ether is negative.[1][2]
-
The ether can then be washed with water to remove residual acid and dried over a suitable drying agent like anhydrous magnesium sulfate.
Method B: Activated Alumina Column
Percolating the ether through a column of activated alumina is another effective method.[1][2][14]
-
Pack a chromatography column with activated basic alumina (approximately 100 g of alumina per 100 mL of solvent).[2][14]
-
Pass the this compound through the column.
-
Collect the eluent and test for the presence of peroxides.
-
Important: This method concentrates the peroxides on the alumina column. The alumina should be considered hazardous and should be flushed with a dilute acidic solution of ferrous sulfate or potassium iodide before disposal to remove the peroxides.[14]
Note: After peroxide removal, any inhibitor originally present in the solvent will also have been removed. The purified ether will be more susceptible to peroxide formation and should be used immediately or stored with a newly added inhibitor under an inert atmosphere.[1]
References
- The University of Edinburgh. (n.d.). Ethers - storage and the detection and removal of peroxides. Retrieved from The University of Edinburgh website.
- Unknown. (n.d.). 6. Handling and Removing Peroxides.
- JoVE. (2025, May 22). Autoxidation of Ethers to Peroxides and Hydroperoxides.
- Kelly, T. R. (1982). Deperoxidation of Ethers. A Novel Application of Self-Indicating Molecular Sieves. The Journal of Organic Chemistry, 47(19), 3821–3824.
- Western Sydney University. (n.d.). GUIDELINES FOR THE USE OF PEROXIDE-FORMING CHEMICALS.
- Environment, Health & Safety. (n.d.). Safe Handling of Peroxide-Formers (PFs).
- ChemicalBook. (n.d.). Bis(2-cyanoethyl)ether(1656-48-0).
- The University of Iowa. (n.d.). Peroxide Formers Waste Disposal. Retrieved from The University of Iowa Environmental Health and Safety website.
- Dukes, J. A. (1951). The removal of peroxides from ether. (Technical Report). OSTI.GOV.
- Safety & Risk Services. (2017, November 27). Working Safely with Peroxide Forming Compounds.
- University of York, Department of Biology. (n.d.). Peroxide forming chemicals.
- YouTube. (2024, May 21). How Explosive Peroxide form in diethyl ether#ethers #peroxide #chemistry #reactionmechanism #safety.
- Texas Christian University. (2025, March 18). Peroxide-Forming Chemicals – Safety Guidelines.
- Environmental Health & Safety (EHS). (n.d.). Peroxide Forming Chemicals.
- Department of Chemistry and Biochemistry. (n.d.).
- Concordia University. (n.d.). “Peroxide-Forming Chemicals” Safety Guidelines.
- PubChem. (n.d.). This compound.
- Sciencemadness. (n.d.). Guidelines for Managing Potential Peroxide Forming Chemicals.
- YouTube. (2015, February 15).
- Wikipedia. (n.d.). Diethyl ether peroxide.
- Environmental Health & Safety (EHS). (2022, August 11). EH&S GUIDELINES FOR PEROXIDE FORMING CHEMICALS.
- Unknown. (n.d.). Peroxide Forming Compounds Reference Guide.
- University of Louisville. (n.d.). Peroxide Forming Chemicals.
- Weill Cornell Medicine, Environmental Health and Safety. (n.d.). Peroxide-Forming Chemicals.
- University of Pittsburgh. (n.d.). Safe Handling and Disposal of Peroxide Forming Chemicals.
- Delloyd's Lab-Tech. (n.d.). Disposal of Solvent peroxides.
- University of Waterloo, Department of Chemistry. (n.d.). Standard Operating Procedures (SOP) for peroxide forming compounds.
- Missouri S&T, Environmental Health and Safety. (n.d.). Appendix A Peroxide Test Protocol.
- UAMS Research and Innovation. (n.d.). Peroxide Formers: Safety and Disposal.
- Gettysburg College, Campus Safety. (n.d.). Peroxide Formers.
- Composites One. (n.d.). Directives for the safe handling and storage of organic peroxides.
- Florida Atlantic University. (n.d.). Guidelines for Explosive and Potentially Explosive Chemicals: Safe Storage and Handling.
- Princeton University, Environmental Health and Safety. (n.d.). Section 7C: Peroxide Forming Compounds and Reactives.
- Unknown. (n.d.). Control and Safe Use of Peroxide Formers.
- Unknown. (2015, March 25). Suggested Storage for Peroxides.
- Unknown. (n.d.). Peroxide Forming Chemical Storage Guidelines.
- CymitQuimica. (n.d.). CAS 1656-48-0: this compound.
- Bruson, H. A. (1945). U.S. Patent No. 2,382,036. Washington, DC: U.S.
Sources
- 1. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 2. westernsydney.edu.au [westernsydney.edu.au]
- 3. Peroxide forming chemicals - Department of Biology, University of York [york.ac.uk]
- 4. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
- 5. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 6. concordia.ca [concordia.ca]
- 7. youtube.com [youtube.com]
- 8. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 9. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 11. ehs.tcu.edu [ehs.tcu.edu]
- 12. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 13. ehs.washington.edu [ehs.washington.edu]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. Peroxide Formers Waste Disposal | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. uab.edu [uab.edu]
- 18. fau.edu [fau.edu]
- 19. uwyo.edu [uwyo.edu]
- 20. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 21. Peroxide Formers - Campus Safety - Gettysburg.edu [gettysburg.edu]
- 22. sciencemadness.org [sciencemadness.org]
- 23. louisville.edu [louisville.edu]
- 24. ehs.wisc.edu [ehs.wisc.edu]
- 25. wcu.edu [wcu.edu]
- 26. The removal of peroxides from ether (Technical Report) | OSTI.GOV [osti.gov]
Side reactions in the synthesis of 3,3'-Oxydipropionitrile
Q: Is there an optimal catalyst for this synthesis? A: The literature and patents strongly favor weak alkaline catalysts. [1][4]Strongly basic catalysts like quaternary ammonium hydroxides are very effective for cyanoethylation but significantly increase the risk of uncontrolled polymerization. [4]A mixture of sodium carbonate and sodium bicarbonate has been used effectively. [1] Q: What are the primary safety concerns when working with acrylonitrile? A: Acrylonitrile is a toxic and flammable liquid. [3]It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). It is also a suspected carcinogen. [3]During combustion, it can release highly toxic gases like hydrogen cyanide and nitrogen oxides. [3] Q: How should crude 3,3'-Oxydipropionitrile be purified? A: The primary method for purification is fractional distillation under reduced pressure. This allows for the separation of the higher-boiling ODPN from unreacted acrylonitrile and the lower-boiling HPN intermediate. [5]Care must be taken to avoid high temperatures during distillation, which could cause degradation or polymerization of residual reactants. Wiped film or molecular distillation can also be effective for separating high-purity products. [10]
References
-
Glen Research. (n.d.). Glen Report 28.26 - Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Retrieved from [Link]
-
Bruson, H. L. (1949). Cyanoethylation. Organic Reactions, 5, 79-135. Available from: [Link]
-
Weller, H. N., & Castle, R. N. (1983). Cyanoethylations and Michael additions. VIII. The use of preformed enolate ions in Michael additions. Part I. Canadian Journal of Chemistry, 61(10), 2249-2254. Available from: [Link]
-
Chemistry For Everyone. (2023). How Does Acrylonitrile Polymerize To Form Polyacrylonitrile? [Video]. YouTube. Retrieved from [Link]
-
Wang, Y., et al. (2011). Purification of 3-hydroxypropionitrile by wiped molecular distillation. Industrial & Engineering Chemistry Research, 50(22), 12697-12703. Available from: [Link]
-
Chemcess. (n.d.). Acrylonitrile: Properties, Reactions, Production And Uses. Retrieved from [Link]
- Miller, R. A. (1959). U.S. Patent No. 2,861,059A - Hydrolysis of acrylonitrile-containing polymers. Google Patents.
- Clerici, A., & Galimberti, L. (2003). Patent No. WO2003087041A1 - Continuous process for the manufacture of 3-hydroxy propionitrile. Google Patents.
-
Berty, J. M. (2012). Acrylonitrile by Propene Ammoxidation. ResearchGate. Available from: [Link]
-
Wikipedia. (n.d.). Michael reaction. Retrieved from [Link]
-
Scribd. (n.d.). Manufacture of Acrylonitrile. Retrieved from [Link]
-
Karp, E. M., et al. (2017). Renewable acrylonitrile production. Science, 358(6368), 1307-1310. Available from: [Link]
- Zondlo, J. W. (2009). Patent No. WO2009026091A1 - Processes for the synthesis of 3-hydroxyglutaronitrile. Google Patents.
-
Eck, J. C., & Marvel, C. S. (1943). Adiponitrile. Organic Syntheses, Coll. Vol. 2, p.18 (1943); Vol. 19, p.6 (1939). Available from: [Link]
- Zhang, X., et al. (2018). Patent No. CN102295578B - Synthetic method of 3,3-diethoxypropionitrile. Google Patents.
- Jiang, J., et al. (2000). Patent No. CN1243121A - Noval process for synthesizing 3,3-dialkoxyl propionitrile. Google Patents.
-
ResearchGate. (2023). Production of Acrylonitrile. Available from: [Link]
-
Wikipedia. (n.d.). Propionitrile. Retrieved from [Link]
-
Su, M.-D. (2018). Photochemical isomerization reactions of acrylonitrile. A mechanistic study. RSC Advances, 8(11), 5647–5651. Available from: [Link]
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
-
Zilberman, E. N., et al. (1998). Hydrolysis of polyacrylonitrile in aqueous solution of sodium carbonate. Russian Journal of Applied Chemistry, 71(10), 1787-1791. Available from: [Link]
- Siegel, W., & Schuler, H. (2002). U.S. Patent No. 6,462,219B2 - Process for producing 3-hydroxypropionitrile. Google Patents.
Sources
- 1. WO2003087041A1 - Continuous process for the manufacture of 3-hydroxy propionitrile - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemcess.com [chemcess.com]
- 4. organicreactions.org [organicreactions.org]
- 5. US6462219B2 - Process for producing 3-hydroxypropionitrile - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Bis(2-cyanoethyl) ether decomposition products and identification
Welcome to the Technical Support Center for Bis(2-cyanoethyl) Ether. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the decomposition products of this compound and their identification.
Introduction
This compound is a versatile chemical intermediate used in various organic syntheses. Its stability is crucial for the successful execution of experiments. However, like many organic molecules, it can undergo decomposition under certain conditions, leading to the formation of impurities that may compromise experimental outcomes. This guide provides a comprehensive overview of the potential decomposition pathways, the resulting products, and detailed methodologies for their identification.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition?
A1: The primary causes of decomposition are exposure to strong acids or bases, and high temperatures. Hydrolysis of the nitrile and ether functional groups is the most common degradation pathway under aqueous acidic or basic conditions. Thermal decomposition can occur at elevated temperatures, leading to the formation of various gaseous byproducts.
Q2: What are the expected decomposition products from hydrolysis?
A2: Under hydrolytic conditions (either acidic or basic), the nitrile groups are susceptible to hydrolysis, initially forming an amide intermediate and ultimately a carboxylic acid. The ether linkage can also be cleaved under strong acidic conditions. Therefore, the expected decomposition products are:
-
Intermediate Hydrolysis Product: 3-(2-cyanoethoxy)propanoic acid
-
Final Hydrolysis Product: 3,3'-oxybis(propanoic acid)
-
Ether Cleavage Products: Under harsh acidic conditions, cleavage of the ether bond could lead to the formation of 3-hydroxypropanoic acid and acrylonitrile.
Q3: Are there any other potential decomposition pathways?
A3: Besides hydrolysis and thermal decomposition, photodegradation could be a possibility if the compound is exposed to UV light, although this is less commonly reported for aliphatic ethers. Peroxide formation is also a potential hazard for ethers upon prolonged storage and exposure to air.[1]
Q4: How can I minimize the decomposition of this compound during my experiments?
A4: To minimize decomposition:
-
Store this compound in a cool, dry, and dark place in a tightly sealed container to protect it from moisture, light, and air.[2]
-
Avoid contact with strong oxidizing agents, acids, and bases unless they are part of the intended reaction.
-
Use the compound with adequate ventilation to prevent the accumulation of any potential volatile decomposition products.[2]
-
Monitor the temperature of your reaction closely to avoid thermal decomposition.
Troubleshooting Guides
Guide 1: Identifying Unexpected Peaks in Your Reaction Mixture by GC-MS
You've run a reaction with this compound and your GC-MS analysis shows unexpected peaks. This guide will help you identify them.
Logical Workflow for Peak Identification
Caption: Workflow for identifying unknown peaks in a GC-MS analysis.
Step-by-Step Protocol for Identification:
-
Analyze the Mass Spectrum of the Unknown Peak:
-
Determine the molecular ion peak (M+) if present. Note that for some compounds, the molecular ion peak can be weak or absent.
-
Look for characteristic fragment ions.
-
-
Compare with Predicted Decomposition Products:
-
Hydrolysis Products:
-
3-(2-cyanoethoxy)propanoic acid (C₆H₉NO₃, MW: 143.14 g/mol ): Look for fragments corresponding to the loss of water (-18), the carboxyl group (-45), and cleavage of the ether linkage.
-
3,3'-oxybis(propanoic acid) (C₆H₁₀O₅, MW: 162.14 g/mol ): This is a dicarboxylic acid and will likely require derivatization for good GC analysis. If analyzed directly, expect a very broad peak or no peak at all.
-
-
-
Consider Derivatization for Polar Analytes:
-
Carboxylic acids are polar and often do not chromatograph well. Derivatization to form more volatile esters (e.g., methyl or trimethylsilyl esters) is recommended.[3][4][5][6]
-
Protocol for Silylation (TMS Esterification):
-
Evaporate a sample of your reaction mixture to dryness under a stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
-
The derivatized carboxylic acids will have a higher molecular weight and will be more amenable to GC-MS analysis.
-
-
Interpret the Mass Spectrum of the Derivatized Product:
-
The TMS derivative of 3,3'-oxybis(propanoic acid) will have a molecular weight of 306.4 g/mol . Look for the molecular ion and characteristic fragments, such as the loss of a methyl group (-15) and a trimethylsilyl group (-73).
-
-
Utilize Mass Spectral Libraries:
-
Search for the mass spectrum of your unknown peak in commercial libraries such as NIST or Wiley to find potential matches.
-
Guide 2: Using FTIR and NMR to Confirm Structural Changes
If you suspect decomposition has occurred, FTIR and NMR spectroscopy can provide definitive structural information.
Expected Spectroscopic Changes Upon Hydrolysis:
| Functional Group | This compound | 3-(2-cyanoethoxy)propanoic acid | 3,3'-oxybis(propanoic acid) |
| FTIR (cm⁻¹) | C≡N stretch (~2250) | C≡N stretch (~2250), Broad O-H stretch (2500-3300), C=O stretch (~1710) | Broad O-H stretch (2500-3300), C=O stretch (~1710) |
| ¹H NMR (ppm) | ~2.7 (t, 4H), ~3.7 (t, 4H) | Signals for -CH₂-CN and -CH₂-COOH protons, broad singlet for -OH | Signals for -CH₂-CH₂- protons adjacent to ether and carboxyl groups, broad singlet for -OH |
| ¹³C NMR (ppm) | C≡N (~118), -CH₂- (~18, ~65) | C≡N (~118), C=O (~175), signals for other carbons | C=O (~175), signals for other carbons |
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for spectroscopic identification of decomposition products.
Interpreting the Spectra:
-
FTIR: The disappearance of the sharp nitrile peak around 2250 cm⁻¹ and the appearance of a broad O-H stretch (2500-3300 cm⁻¹) and a strong carbonyl (C=O) stretch (~1710 cm⁻¹) are clear indicators of hydrolysis to a carboxylic acid.[7]
-
¹H NMR: The appearance of a broad singlet in the downfield region (10-13 ppm) is characteristic of a carboxylic acid proton. Changes in the chemical shifts and splitting patterns of the ethyl protons will also be observed as the electronic environment changes from a nitrile to a carboxylic acid.
-
¹³C NMR: The disappearance of the nitrile carbon signal (~118 ppm) and the appearance of a carbonyl carbon signal in the carboxylic acid region (~170-185 ppm) confirms the hydrolysis.[8][9]
Predicted Decomposition Pathways
Hydrolysis Pathway
The most probable decomposition pathway in the presence of water (especially with acid or base catalysis) is the hydrolysis of the nitrile groups.
Caption: Predicted hydrolysis pathway of this compound.
Thermal Decomposition Pathway
At high temperatures, this compound is expected to decompose. While the exact organic products are not well-documented in publicly available literature, thermal decomposition of similar compounds suggests the generation of volatile and potentially toxic gases.[2] The pyrolysis of the related compound, bis(2-chloroethyl) ether, yields vinyl chloride, methyl chloride, methane, ethylene, and carbon monoxide, suggesting that complex fragmentation can occur.[10]
References
-
This compound | C6H8N2O | CID 15452. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]
-
Infrared spectrum of propanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved January 8, 2026, from [Link]
-
Infrared Spectral Studies of Propanoic Acid in Various Solvents. (n.d.). Retrieved January 8, 2026, from [Link]
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Retrieved January 8, 2026, from [Link]
-
Propanoic acid, 3-ethoxy-, ethyl ester. (n.d.). NIST WebBook. Retrieved January 8, 2026, from [Link]
-
Propanoic acid, 3-cyano-, methyl ester. (n.d.). NIST WebBook. Retrieved January 8, 2026, from [Link]
-
The Role of Propanoic Acid, 3,3'-Oxybis- in Advanced Chemical Synthesis. (n.d.). Retrieved January 8, 2026, from [Link]
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]
-
Introductory note on the 13C NMR spectrum of propanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved January 8, 2026, from [Link]
-
(PDF) Infrared spectral studies of propanoic acid in various solvents. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 8, 2026, from [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]
-
3-(3-Methoxyphenyl)propanoic acid. (n.d.). NIST WebBook. Retrieved January 8, 2026, from [Link]
-
Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. (n.d.). Shimadzu. Retrieved January 8, 2026, from [Link]
-
Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. (2004). Journal of the American Chemical Society. Retrieved January 8, 2026, from [Link]
-
Mechanistic aspects of the formation of aldehydes and nitriles in photosensitized reactions of aldoxime ethers. (2007). The Journal of Organic Chemistry. Retrieved January 8, 2026, from [Link]
-
This compound | C6H8N2O | CID 15452. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]
-
Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. (n.d.). PMC - NIH. Retrieved January 8, 2026, from [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved January 8, 2026, from [Link]
-
Thermal decomposition of bis (2-chloroethyl) sulphide and bis (2-chloroethyl) ether between 300 and 500°C. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). SciSpace. Retrieved January 8, 2026, from [Link]
-
Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. (n.d.). Retrieved January 8, 2026, from [Link]
-
29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). eCampusOntario Pressbooks. Retrieved January 8, 2026, from [Link]
-
Propanoic acid, 3,3'-thiobis-, dimethyl ester. (n.d.). NIST WebBook. Retrieved January 8, 2026, from [Link]
-
Propanoic acid, 3-cyano-, methyl ester. (n.d.). NIST WebBook. Retrieved January 8, 2026, from [Link]
-
Propanoic acid, 3,3'-thiobis-, didodecyl ester. (n.d.). NIST WebBook. Retrieved January 8, 2026, from [Link]
-
Propanoic Acid, 3,3'-Oxybis-: Exploring Industrial Applications & Pricing. (n.d.). Retrieved January 8, 2026, from [Link]
-
synthesis-and-spectral-characterization-of-potential-impurities-of-tiaprofenic-acid.pdf. (n.d.). TSI Journals. Retrieved January 8, 2026, from [Link]
Sources
- 1. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. gcms.cz [gcms.cz]
- 4. jfda-online.com [jfda-online.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Long-Term Storage of Bis(2-cyanoethyl) ether
Welcome to the comprehensive technical support guide for the long-term storage of Bis(2-cyanoethyl) ether (BCEE). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of BCEE in your laboratory. This guide provides in-depth answers to frequently asked questions, troubleshooting advice for common storage issues, and detailed protocols for stabilizer selection and stability validation.
Introduction: The Challenge of Storing this compound
This compound is a valuable bifunctional molecule, featuring both ether and nitrile functionalities. This unique structure makes it a versatile building block in organic synthesis. However, these same functional groups also render it susceptible to degradation over time, potentially compromising experimental results. Understanding the degradation pathways is the first step toward effective long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during long-term storage?
A1: this compound is susceptible to three main degradation pathways:
-
Peroxide Formation: Like many ethers, BCEE can react with atmospheric oxygen to form explosive peroxide crystals. This process is often initiated by light and heat.[1]
-
Hydrolysis: The nitrile groups can undergo hydrolysis, especially in the presence of strong acids or bases, to form amides and subsequently carboxylic acids.[2]
-
Polymerization: Although BCEE itself is not a monomer in the classical sense, impurities or degradation products could potentially initiate polymerization reactions, leading to an increase in viscosity or the formation of solid precipitates.
Q2: My stored this compound has turned yellow and become more viscous. What could be the cause?
A2: A change in color to yellow and an increase in viscosity are common indicators of degradation. The yellowing may be due to the formation of colored degradation products from oxidation or side reactions. Increased viscosity often suggests that polymerization or the formation of higher molecular weight byproducts is occurring. It is crucial to test the purity of the material before use if such changes are observed.
Q3: Can I store this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation?
A3: Storing under an inert atmosphere is highly recommended to prevent peroxide formation, as it displaces the oxygen required for this degradation pathway. However, it's important to note that some stabilizers, particularly phenolic antioxidants like BHT, may require the presence of a small amount of oxygen to function effectively as radical scavengers. If you are using a stabilizer, consult the manufacturer's recommendations regarding the storage atmosphere.
Q4: What are the ideal storage conditions for this compound?
A4: For optimal stability, this compound should be stored in a cool, dry, and dark place. A tightly sealed amber glass bottle is the preferred container to protect it from light and moisture. Storage in a refrigerator (2-8 °C) is recommended to slow down the rates of all potential degradation reactions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Crystals or precipitate observed in the liquid | Peroxide formation or polymerization. | DO NOT USE. Peroxide crystals can be shock-sensitive and explosive. Contact your institution's Environmental Health and Safety (EHS) office for proper disposal procedures. |
| Appearance of a yellow tint | Onset of degradation, likely oxidation or side reactions. | Test the purity of the material using an appropriate analytical method (e.g., GC-MS, HPLC). If purity is compromised, consider purification by distillation (with caution due to peroxide risk) or disposal. |
| Increased viscosity of the liquid | Polymerization. | Test the material's viscosity and purity. If significantly altered, the material may not be suitable for your application. |
| A sharp, acidic odor develops | Hydrolysis of the nitrile groups to carboxylic acids. | This indicates the presence of acidic impurities. The material may need to be purified or neutralized before use, depending on the requirements of your experiment. |
Stabilization Strategies
To ensure the long-term stability of this compound, a multi-pronged stabilization approach targeting the primary degradation pathways is recommended.
Antioxidants for Peroxide Prevention
The addition of an antioxidant is crucial to inhibit the formation of peroxides.
-
Butylated Hydroxytoluene (BHT): A common and effective antioxidant for ethers.[1] It acts as a free radical scavenger, interrupting the autoxidation chain reaction.
Polymerization Inhibitors
To prevent potential polymerization, a radical scavenger that is effective for related compounds can be used.
-
Monomethyl Ether of Hydroquinone (MEHQ): A widely used stabilizer for acrylates and other monomers that can prevent premature polymerization.[3][4][5][6][7]
Acid Scavengers for Hydrolysis Prevention
To mitigate acid-catalyzed hydrolysis of the nitrile groups, a non-nucleophilic acid scavenger can be beneficial.
-
Non-nucleophilic bases (e.g., hindered amines): These can neutralize acidic impurities without promoting other unwanted reactions. The choice of a specific acid scavenger should be carefully considered based on the intended application of the BCEE.
The diagram below illustrates the degradation pathways and the points of intervention for the proposed stabilizers.
Caption: Degradation pathways of this compound and corresponding stabilization strategies.
Experimental Protocol: Stabilizer Selection and Validation
This protocol provides a framework for selecting and validating a suitable stabilizer system for your specific lot of this compound.
Part 1: Stabilizer Selection and Recommended Concentrations
Based on the known degradation pathways, a combination of stabilizers is recommended. The following are suggested starting concentrations:
| Stabilizer | Function | Recommended Concentration (w/w) |
| BHT | Antioxidant (Peroxide Inhibitor) | 50 - 200 ppm |
| MEHQ | Polymerization Inhibitor | 100 - 500 ppm |
| Acid Scavenger | Hydrolysis Inhibitor | Varies by agent; start with low ppm levels |
It is advisable to start with a combination of BHT and MEHQ. An acid scavenger should be considered if the initial purity of the BCEE is low or if it will be stored for an exceptionally long period.
Part 2: Accelerated Stability Study Protocol
An accelerated stability study can help predict the long-term stability of your stabilized this compound.[2][8][9][10]
Objective: To evaluate the effectiveness of the chosen stabilizer(s) under stressed conditions.
Materials:
-
This compound
-
Selected stabilizer(s) (BHT, MEHQ, etc.)
-
Amber glass vials with PTFE-lined caps
-
Oven or temperature-controlled chamber
-
Analytical instrumentation (GC-MS, HPLC, Karl Fischer titrator)
Procedure:
-
Sample Preparation:
-
Prepare a control sample of unstabilized this compound.
-
Prepare test samples of this compound with the selected stabilizer(s) at the desired concentrations.
-
Aliquot the control and test samples into separate, properly labeled amber glass vials, filling them to about 80% capacity to leave a headspace.
-
Tightly seal the vials.
-
-
Accelerated Aging:
-
Place the vials in an oven set to an elevated temperature (e.g., 40 °C or 50 °C). The temperature should be high enough to accelerate degradation but not so high as to cause rapid decomposition.
-
Store a corresponding set of vials at the intended long-term storage temperature (e.g., 4 °C) as a baseline.
-
-
Time Points for Analysis:
-
Analyze the samples at initial time (T=0) and at regular intervals (e.g., 1, 2, 4, and 8 weeks).
-
-
Analytical Testing:
-
Appearance: Visually inspect the samples for any changes in color, clarity, or the formation of precipitates.
-
Purity Assay (GC-MS or HPLC): Quantify the concentration of this compound to determine the extent of degradation.
-
Degradant Analysis (GC-MS or HPLC): Identify and quantify any degradation products formed.
-
Peroxide Test: Use peroxide test strips to semi-quantitatively determine the presence of peroxides.
-
Water Content (Karl Fischer Titration): Measure the water content, as this can influence hydrolysis.
-
Data Interpretation:
-
Compare the rate of degradation of the stabilized samples to the unstabilized control. A successful stabilizer system will show a significantly lower rate of degradation and formation of byproducts.
-
If significant degradation is observed even with stabilizers, consider adjusting the stabilizer concentrations or adding an acid scavenger.
The following diagram outlines the workflow for the accelerated stability study.
Sources
- 1. Sciencemadness Discussion Board - Storage of Di-ethylether - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. What is MEHQ? Uses, Benefits & Safety Explained [vinatiorganics.com]
- 5. Superior Quality Hydroquinone Monomethyl Ether (MEHQ) | Methacrylic [antioxidantchemical.com]
- 6. MEHQ – Veeral Organics [veeralorganics.com]
- 7. marleshwar.com [marleshwar.com]
- 8. epa.gov [epa.gov]
- 9. www3.paho.org [www3.paho.org]
- 10. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
Managing exothermic reactions during Bis(2-cyanoethyl) ether synthesis
A Guide for Scientists on Managing Exothermic Reactions
Welcome to the technical support center for the synthesis of Bis(2-cyanoethyl) ether. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable intermediate. The synthesis, while straightforward in principle, involves a significant exothermic reaction that requires careful management to ensure safety, purity, and yield. As Senior Application Scientists, we have compiled this resource based on established protocols and field-proven insights to help you navigate the potential challenges.
The core of this synthesis is a base-catalyzed cyanoethylation reaction. Typically, acrylonitrile is reacted with ethylene cyanohydrin, or directly with water, in the presence of an alkaline catalyst.[1] The reaction is highly exothermic, and without proper control, the heat generated can accelerate the reaction rate, leading to a dangerous thermal runaway.[2][3] This guide provides direct answers to common problems and questions, focusing on the causality behind experimental choices to ensure your protocols are robust and self-validating.
Reaction Overview
The synthesis proceeds via a Michael addition, where a nucleophile (the hydroxyl group from ethylene cyanohydrin or water) attacks the activated double bond of acrylonitrile. This process is catalyzed by a base, which deprotonates the hydroxyl group, increasing its nucleophilicity.
Caption: Base-catalyzed synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction temperature is rising uncontrollably! What are the immediate steps, and what caused this?
A: An uncontrolled temperature rise is a sign of a thermal runaway, which occurs when the heat generated by the reaction exceeds the rate of heat removal.[2] This is the most critical safety hazard for this synthesis.
Immediate Emergency Actions:
-
Stop All Reagent Feeds: Immediately cease the addition of acrylonitrile and/or catalyst. In a semi-batch process, this is the most effective first step to stop feeding the reaction.[4]
-
Maximize Cooling: Increase the flow rate of your cooling system to its maximum capacity. If using an ice bath, add more ice and salt to lower the temperature further.
-
Prepare for Emergency Quench: If the temperature continues to rise despite maximum cooling, be prepared to initiate an emergency quenching procedure (see Protocol 2 below). This is a last resort to halt the reaction.
-
Evacuate: If the reaction cannot be brought under control, evacuate the immediate area and follow your institution's emergency procedures.[5]
Probable Causes & Preventative Solutions:
| Probable Cause | Scientific Explanation | Preventative Solution |
| Inadequate Cooling | The heat removal capacity of your setup (e.g., ice bath, chiller) is insufficient for the rate of heat generation. The rate of heat release varies exponentially with temperature, while cooling is often linear, making it easy to fall behind.[3] | Perform a trial run with solvent only to determine the efficiency of your cooling system. For larger scales, consider a more powerful cryostat or a reactor with a cooling jacket.[6] |
| Rapid Reagent Addition | Adding acrylonitrile or catalyst too quickly creates a localized high concentration of reactants, leading to a rapid, intense exotherm that overwhelms the cooling system. This is a common issue in batch processes.[2] | Employ a semi-batch approach by adding the acrylonitrile dropwise via a syringe pump.[2] This spreads the heat generation over a longer period, making it manageable.[4] |
| Excessive Catalyst | Alkaline catalysts dramatically increase the reaction rate.[1] Using too much catalyst (typically >5% by weight) can accelerate the reaction to a dangerous, uncontrollable speed. | Carefully control the catalyst loading. Start with a lower concentration (e.g., 0.5-1% by weight) and monitor the reaction progress before considering an increase.[1] |
| Poor Mixing | Inadequate stirring can lead to the formation of localized "hot spots" where the reaction is proceeding much faster. This can initiate a runaway that propagates through the entire mixture. | Use an appropriately sized stir bar or an overhead mechanical stirrer to ensure vigorous and efficient mixing throughout the reaction vessel. |
Q2: I'm observing a significant amount of white solid (polymer) forming. Why is this happening?
A: The formation of a white solid is likely due to the unwanted polymerization of your acrylonitrile monomer.
Causality and Prevention: Acrylonitrile is prone to hazardous polymerization, which can be initiated by heat, contact with bases (like your catalyst), or acids.[7] This polymerization is also exothermic and can contribute to a thermal runaway. Even acrylonitrile vapors are not inhibited and can form polymers that may clog vents or tubing.[8]
-
Prevention Strategy 1: Strict Temperature Control: Keep the reaction temperature within the recommended range (e.g., 20-45°C).[1] Elevated temperatures significantly increase the rate of polymerization.
-
Prevention Strategy 2: Use Inhibited Acrylonitrile: Ensure your acrylonitrile starting material is properly inhibited (usually with hydroquinone monomethyl ether, MEHQ).[7] Never store or use uninhibited acrylonitrile.[8]
-
Prevention Strategy 3: Control Basicity: While a base is required for the desired reaction, excessively strong or concentrated bases can more readily initiate the anionic polymerization of acrylonitrile.[7] Use the minimum effective amount of catalyst.
Q3: How do I design a safe and effective quenching procedure?
A: Quenching is the process of rapidly stopping the reaction and neutralizing reactive species. A well-designed quench is critical for safety and for isolating the product. The primary goal is to neutralize the alkaline catalyst.
Key Principles:
-
Cool First: Always cool the reaction mixture significantly (e.g., to 0°C) before quenching to reduce the rate of any residual reaction and to help manage the exotherm of neutralization.[5][9]
-
Add Slowly: Add the reaction mixture to the quenching solution slowly and in portions, never the other way around. This maintains control over the rate of heat generation.[5][9]
-
Vigorous Stirring: Ensure the quenching solution is stirring vigorously to dissipate heat and ensure rapid neutralization.
See Protocol 2 below for a detailed step-by-step procedure.
Caption: Workflow for a safe quenching procedure.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety parameters to monitor during the synthesis?
A: The three most critical parameters are Temperature, Reagent Addition Rate, and Stirring Speed .
-
Temperature: This is the primary indicator of reaction rate and potential for runaway. Use a calibrated thermometer or thermocouple placed directly in the reaction mixture. An early warning system that detects an abnormal temperature rise is highly recommended.[4][10]
-
Reagent Addition Rate: In a semi-batch setup, this directly controls the rate of heat generation. A consistent, slow addition is crucial for maintaining a steady state.[2]
-
Stirring Speed: Consistent and vigorous agitation prevents hot spots and ensures that the temperature reading is representative of the entire reaction bulk.
Q2: How does the choice and amount of catalyst affect the exotherm?
A: The catalyst's identity and concentration are directly proportional to the reaction rate and heat output.
-
Common Catalysts: Alkaline catalysts like sodium hydroxide (NaOH), potassium hydroxide (KOH), or quaternary ammonium hydroxides (e.g., benzyl trimethyl ammonium hydroxide) are effective.[1]
-
Effect of Strength: Stronger bases (e.g., sodium methoxide) will produce a faster and more intense exotherm than weaker ones. While this can reduce reaction time, it significantly increases the risk. Aqueous solutions of NaOH or KOH are generally preferred for their manageable reactivity.[1]
-
Effect of Concentration: The reaction rate is highly sensitive to catalyst concentration. A small increase can lead to a large increase in heat output. It is recommended to use the lowest effective concentration, typically in the range of 0.5% to 5% by weight of the reactants.[1]
Q3: What is the role of the solvent in managing the reaction's thermal profile?
A: The solvent plays a crucial role as a "heat sink." It absorbs the energy released by the reaction, moderating the temperature increase.[11] The choice of solvent is important for thermal management.
| Solvent | Boiling Point (°C) | Specific Heat (J/g·K) | Key Considerations |
| Dioxane | 101 | 1.76 | Good heat sink, but is a peroxide-former. |
| Benzene | 80.1 | 1.74 | Lower boiling point provides a smaller safety margin. Known carcinogen. |
| Xylene | ~140 | 1.72 | Higher boiling point offers a wider operating range and safety margin. |
| Water | 100 | 4.18 | Excellent heat capacity, but product isolation can be more complex as this compound is water-soluble.[1][12] |
Data sourced from publicly available chemical databases.
Using a solvent with a high specific heat capacity and a boiling point well above the desired reaction temperature provides a larger thermal buffer and reduces the risk of the solvent boiling away during an exotherm.
Q4: What are the primary hazards associated with the key reagent, acrylonitrile?
A: Acrylonitrile (AN) is a hazardous material that requires strict handling protocols.[13]
-
Toxicity: It is toxic if inhaled, ingested, or absorbed through the skin.[7][14] Symptoms can be delayed and include headache, nausea, and dizziness.[7]
-
Flammability: AN is a Class IB flammable liquid with a very low flash point of -1°C (30°F).[8] Its vapors can form explosive mixtures with air and travel to distant ignition sources.[8][15]
-
Reactivity/Polymerization: As discussed, it can polymerize violently when exposed to heat or incompatible materials (strong acids/bases).[7]
Mandatory Safety Precautions:
-
Always handle acrylonitrile in a well-ventilated chemical fume hood.[16]
-
Wear appropriate personal protective equipment (PPE), including impermeable gloves, coveralls, and chemical safety goggles.[8][15]
-
Use non-sparking tools and ensure all metal containers are properly grounded and bonded during transfer to prevent static ignition.[8][15]
-
Have an appropriate fire extinguisher (alcohol foam, CO₂, dry chemical) readily available.[8]
Experimental Protocols
Protocol 1: Temperature-Controlled Synthesis (Semi-Batch Method)
-
! CAUTION ! This procedure must be performed in a certified chemical fume hood by trained personnel wearing appropriate PPE.
-
Reactor Setup: Equip a round-bottom flask with a magnetic stir bar, a thermocouple to monitor internal temperature, a reflux condenser, and a pressure-equalizing addition funnel. Place the flask in a cooling bath (e.g., ice-water bath).
-
Initial Charge: Charge the flask with ethylene cyanohydrin (1.0 mol) and the chosen solvent (e.g., dioxane). Begin stirring and cool the mixture to 10-15°C.
-
Catalyst Addition: Add the alkaline catalyst (e.g., 1 g of 50% aqueous NaOH) to the cooled mixture.[1]
-
Controlled Acrylonitrile Addition: Slowly add acrylonitrile (1.0 mol) dropwise from the addition funnel over a period of 4-5 hours.
-
Temperature Monitoring: CRITICAL: Maintain the internal reaction temperature between 15-20°C throughout the addition using the cooling bath.[1] If the temperature exceeds 25°C, immediately stop the addition and allow the reaction to cool before resuming.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 20-25°C for an additional 2 hours to ensure the reaction goes to completion.[1]
-
Quenching: Proceed immediately to the quenching protocol.
Protocol 2: Standard Quenching Procedure
-
! CAUTION ! This procedure can be exothermic. Wear appropriate PPE and have a secondary cooling bath ready.
-
Prepare Quench Solution: In a separate, larger beaker equipped with a stir bar, prepare a pre-chilled solution of dilute acid (e.g., 5% hydrochloric acid or acetic acid in water). The amount should be sufficient to neutralize the catalyst used.
-
Cool Reaction: Ensure the completed reaction mixture from Protocol 1 is cooled to 0-5°C in an ice-salt bath.
-
Slow Addition: With vigorous stirring, slowly transfer the cold reaction mixture into the chilled acid solution via a pipette or cannula.
-
Monitor Temperature: Monitor the temperature of the quenching beaker. If it rises significantly, pause the addition until it cools.[5][9]
-
Final Stir: Once the addition is complete, allow the mixture to stir for an additional 30 minutes to ensure complete neutralization.
-
Workup: The neutralized mixture is now ready for workup, such as solvent extraction with a suitable solvent like ethylene dichloride, followed by distillation under reduced pressure to isolate the pure this compound.[1]
References
-
Ineos. (n.d.). Acrylonitrile Safe Storage and Handling Guide. Scribd. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1045 App B - Substance Technical Guidelines for Acrylonitrile. U.S. Department of Labor. Retrieved from [Link]
-
Patsnap. (2025). Control Strategies For Managing Exothermic Reactions In Flow. Patsnap Eureka. Retrieved from [Link]
-
Cefic Acrylonitrile Sector Group. (n.d.). Acrylonitrile Guidelines. Cefic. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). ACRYLONITRILE HAZARD SUMMARY. NJ.gov. Retrieved from [Link]
-
Henderson, K. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame. Retrieved from [Link]
-
Maestri, F., Salè, F. O., & Rota, R. (2021). Early warning monitoring of exothermic batch reactions: a kinetic-free approach. Chemical Engineering Journal. IRIS . Retrieved from [Link]
-
AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. Retrieved from [Link]
- Bruson, H. A. (1945). U.S. Patent No. US2382036A - this compound and process for making same. Google Patents.
-
University of Rochester. (n.d.). How To Run A Reaction: The Quench. Department of Chemistry. Retrieved from [Link]
-
KGROUP. (2006). Quenching Reactive Substances. Virginia Tech Chemistry Department. Retrieved from [Link]
-
University of Washington. (n.d.). Quenching Solvent Drying Still Bottoms. Department of Chemistry. Retrieved from [Link]
-
Maestri, F., Salè, F. O., & Rota, R. (2021). Early warning monitoring of exothermic batch reactions: A kinetic-free approach. Chemical Engineering Journal, 129371. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- Buc, L. R., et al. (1949). U.S. Patent No. US4055586A - Process for the manufacture of bis-(2-cyanoethyl)-amine. Google Patents.
Sources
- 1. US2382036A - this compound and process for making same - Google Patents [patents.google.com]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 7. petrochemistry.eu [petrochemistry.eu]
- 8. 1910.1045 App B - Substance Technical Guidelines for Acrylonitrile | Occupational Safety and Health Administration [osha.gov]
- 9. How To Run A Reaction [chem.rochester.edu]
- 10. Early warning monitoring of exothermic batch reactions: A kinetic-free approach [ouci.dntb.gov.ua]
- 11. kgroup.du.edu [kgroup.du.edu]
- 12. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. scribd.com [scribd.com]
- 14. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 15. nj.gov [nj.gov]
- 16. chemistry.nd.edu [chemistry.nd.edu]
Technical Support Center: Navigating Inconsistent Results in Experiments with Bis(2-cyanoethyl) ether
Welcome to the technical support center for Bis(2-cyanoethyl) ether. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. Inconsistent results can be a significant impediment to research progress. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues encountered when working with this versatile chemical. Our approach is rooted in explaining the "why" behind experimental observations and solutions, ensuring a deeper understanding and fostering reproducible, high-quality results.
Section 1: Troubleshooting Guide for Inconsistent Experimental Outcomes
This section addresses specific experimental problems you might encounter. We will explore the potential causes related to this compound and provide actionable solutions.
Problem: Low or No Yield of the Desired Product
Q: My reaction, in which this compound is a reactant or solvent, is giving a low yield or failing completely. What could be the issue?
A: This is a common and frustrating problem. The root cause often lies in the quality and stability of the this compound or its incompatibility with the reaction conditions.
-
Potential Cause 1: Degradation of this compound.
-
Causality: this compound is stable under neutral conditions but can undergo hydrolysis in the presence of strong acids or bases.[1] This degradation can be accelerated by residual water in your reaction mixture. The hydrolysis products, primarily 3-(2-cyanoethoxy)propanoic acid and its derivatives, are unlikely to participate in your desired reaction, thus lowering the effective concentration of your starting material.
-
Recommended Solutions:
-
Verify pH: Ensure your reaction medium is neutral, unless acidic or basic conditions are explicitly required for your transformation. If they are, consider the compatibility of this compound.
-
Use Anhydrous Conditions: Dry your solvents and reagents thoroughly. The presence of water can initiate hydrolysis, especially at elevated temperatures.[2]
-
Fresh is Best: Use freshly opened or properly stored this compound. Older stock may have absorbed atmospheric moisture.
-
-
-
Potential Cause 2: Presence of Inhibitors or Impurities.
-
Causality: Commercially available this compound may contain trace impurities from its synthesis, such as acrylonitrile or mono-cyanoethylated byproducts.[3] These impurities can potentially interfere with your reaction, for instance, by reacting with your catalyst or starting materials in an undesired manner.
-
Recommended Solutions:
-
Problem: Appearance of Unexpected Side Products
Q: I am observing unexpected peaks in my NMR or GC-MS analysis of the crude reaction mixture. Could this compound be the source?
A: Yes, the reactivity of the cyano groups and the ether linkage in this compound can lead to side reactions under certain conditions.
-
Potential Cause 1: Reaction with Nucleophiles.
-
Causality: The nitrile groups in this compound can be susceptible to nucleophilic attack, especially by strong nucleophiles or under forcing conditions. This can lead to the formation of various adducts.
-
Recommended Solutions:
-
Reagent Compatibility: Carefully consider the compatibility of this compound with strong nucleophiles in your reaction. It may be necessary to protect the nitrile groups or choose an alternative solvent or reagent.
-
Temperature Control: Run your reaction at the lowest effective temperature to minimize side reactions.
-
-
-
Potential Cause 2: Thermal Decomposition.
-
Causality: At elevated temperatures, this compound can decompose, generating a complex mixture of products. During a fire, irritating and highly toxic gases may be generated.[5] While laboratory conditions are less extreme, prolonged heating at high temperatures should be avoided.
-
Recommended Solutions:
-
Moderate Temperatures: If your reaction requires heat, maintain a moderate and well-controlled temperature.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative decomposition at higher temperatures.
-
-
Problem: Irreproducible Reaction Rates or Inconsistent Results Between Batches
Q: My reaction proceeds at different rates each time I run it, or I get different results when I use a new bottle of this compound. Why is this happening?
A: This issue often points to variability in the quality of the this compound or subtle changes in the experimental setup.
-
Potential Cause 1: Batch-to-Batch Purity Variation.
-
Causality: The purity of this compound can vary between different suppliers or even different lots from the same supplier. As discussed, impurities can significantly impact the reaction outcome.
-
Recommended Solutions:
-
Standardize Your Source: If possible, use this compound from a single, reliable source and lot for a series of experiments.
-
Pre-reaction Quality Control: For critical applications, perform a quick quality control check (e.g., by GC) on each new batch of this compound before use.
-
-
-
Potential Cause 2: Peroxide Formation.
-
Causality: Like many ethers, this compound has the potential to form explosive peroxides upon prolonged storage and exposure to air.[4] Peroxides can initiate radical reactions, leading to a host of unexpected and inconsistent outcomes.
-
Recommended Solutions:
-
Proper Storage: Store this compound in a tightly sealed container, in a cool, dry, and dark place.[5]
-
Test for Peroxides: Before use, especially with older bottles, test for the presence of peroxides using commercially available test strips. Do not use if peroxides are present.
-
-
Section 2: Visual Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting inconsistent results when using this compound.
Caption: A logical workflow for troubleshooting experiments involving this compound.
Section 3: Data Presentation
Table 1: Potential Impurities in this compound and Their Impact
| Impurity | Potential Source | Potential Impact on Experiments | Recommended Analytical Method |
| Water | Atmospheric absorption, incomplete drying during synthesis | Hydrolysis of this compound, quenching of water-sensitive reagents | Karl Fischer Titration |
| Acrylonitrile | Unreacted starting material from synthesis | Side reactions with nucleophiles, polymerization | GC-MS, ¹H NMR |
| Ethylene Cyanohydrin | Incomplete reaction during synthesis | May act as a competing nucleophile or reactant | GC-MS, ¹H NMR |
| Peroxides | Prolonged storage in the presence of air | Initiation of radical reactions, inconsistent results, safety hazard | Peroxide test strips |
Section 4: Experimental Protocols
Protocol 1: Quality Control of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the purity of this compound and identify potential volatile impurities.
Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms or equivalent)
Procedure:
-
Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in the chosen solvent.
-
Set up the GC-MS method with an appropriate temperature program to separate the solvent, the main component, and any potential impurities. A typical program might start at 50°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Analyze the resulting chromatogram to determine the area percentage of the this compound peak, which corresponds to its purity.
-
Examine the mass spectra of any impurity peaks to identify their structures by comparing them to a mass spectral library.[4]
Section 5: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound? A1: To ensure its stability, store this compound in a tightly closed container, in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[5] It is also advisable to store it protected from light.
Q2: Can I use this compound in reactions with Grignard reagents? A2: Caution is advised. Grignard reagents are strong nucleophiles and could potentially react with the nitrile groups of this compound. If you are using it as a solvent, it is crucial to ensure that your Grignard reagent does not react with it under your experimental conditions. An alternative, less reactive solvent may be a safer choice.
Q3: My this compound has a yellow or brownish tint. Is it still usable? A3: A clear, colorless to pale yellow liquid is the expected appearance.[1] A darker color may indicate the presence of impurities or degradation products. It is highly recommended to analyze the discolored liquid by GC-MS or NMR to assess its purity before use. If in doubt, purification by vacuum distillation may be necessary.
Q4: How should I properly dispose of waste containing this compound? A4: Dispose of waste containing this compound in accordance with local, state, and federal regulations for chemical waste. Avoid discharge into drains or the environment.
References
- BenchChem. (2025). Technical Support Center: Minimizing Bis(2-cyanoethyl)
- Bruson, H. A. (1945). U.S. Patent No. 2,382,036. Washington, DC: U.S.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15452, this compound. Retrieved from [Link]
- Braunholtz, J. T., & Mann, F. G. (1954). The preparation of bis-2-cyanoethyl derivatives of aromatic primary amines, and their conversion into 1 : 6-diketojulolidines. Part III. Journal of the Chemical Society (Resumed), 651.
-
Master Organic Chemistry. (n.d.). Reaction of epoxides with nucleophiles under basic conditions. Retrieved from [Link]
- Kanaujia, P. K., et al. (2006). Gas chromatography electron ionization mass spectrometric analysis of trimethylsilyl derivatives of bis(2-hydroxyethylthio)alkanes and bis(2-hydroxyethylsulfonyl) alkanes. European Journal of Mass Spectrometry, 12(4), 261-9.
- Pikal, M. J., & Rigsbee, D. R. (2013). Effect of water on the chemical stability of amorphous pharmaceuticals: I. Small molecules. Journal of Pharmaceutical Sciences, 102(11), 3899-3910.
-
College of Saint Benedict/Saint John's University. (n.d.). Aliphatic Nucleophilic Substitution NS11. Addition to Strained Rings: Epoxides. Retrieved from [Link]
-
Environment and Climate Change Canada. (n.d.). Bis(2-Chloroethyl) Ether. Retrieved from [Link]
- Kariya, K., & Kuzuya, M. (2004). U.S.
- Zgoła-Grześkowiak, A., & Grześkowiak, T. (2009). Derivatization and gas chromatography-low-resolution mass spectrometry of Bisphenol A.
Sources
- 1. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]
- 2. Effect of water on the chemical stability of amorphous pharmaceuticals: I. Small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US2382036A - this compound and process for making same - Google Patents [patents.google.com]
- 4. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Technical Support Center: Troubleshooting Water Contamination in Bis(2-cyanoethyl) ether
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet critical issue: water contamination in Bis(2-cyanoethyl) ether (BCEE). This document is designed to provide not just procedural steps, but the scientific rationale behind them, ensuring robust and reproducible results in your experiments.
Understanding the Challenge: this compound and Water
This compound is a polar organic compound, appearing as a colorless to pale yellow or brown liquid.[1][2] Its utility as a solvent and an intermediate in organic synthesis is significant.[2][3] However, its high affinity for water and notable water solubility present a considerable challenge for chemists requiring anhydrous conditions.[1][3] Water contamination can interfere with a multitude of chemical reactions, particularly those involving water-sensitive reagents like Grignard reagents or certain catalysts.
Physical and Chemical Properties of this compound[4][5]
| Property | Value |
| CAS Number | 1656-48-0 |
| Molecular Formula | C6H8N2O |
| Molecular Weight | 124.14 g/mol |
| Boiling Point | 305.85 °C (at 1.01325 bar) |
| Melting Point | -26.3 °C |
| Density | 1.062 g/cm³ (at 25 °C) |
| Solubility in Water | Very soluble[1] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: I suspect my this compound is contaminated with water. What are the initial signs and how can I confirm it?
Answer:
Visual inspection can sometimes be misleading, as this compound can range from colorless to brown.[1] The most reliable method for quantifying water content is Karl Fischer titration . This coulometric or volumetric method is the industry standard for determining trace amounts of water in solvents and provides a precise measurement of water content in parts per million (ppm).
If you do not have access to a Karl Fischer titrator, a simple qualitative test can be performed. Add a small amount of a water-reactive agent, such as a piece of sodium metal, to a test tube containing a sample of the ether. Vigorous bubbling (hydrogen evolution) indicates the presence of significant water. Caution: This method is hazardous and should only be performed by trained personnel in a controlled laboratory setting with appropriate safety precautions.
Question 2: What is the most effective and safest method for drying this compound in a standard laboratory setting?
Answer:
For general laboratory use, the use of activated molecular sieves is the most recommended method due to its efficiency, safety, and ease of use.[4] Molecular sieves are crystalline aluminosilicates with a uniform pore size that selectively adsorb small molecules like water.[5]
Why Molecular Sieves?
-
Safety: They are non-flammable and non-corrosive, unlike reactive drying agents such as sodium metal or calcium hydride.[4]
-
High Efficiency: They can reduce water content to very low levels (sub-10 ppm).[6]
-
Ease of Use: The solvent can be stored over the sieves, and distillation is not always necessary after drying.[4]
Workflow for Drying with Molecular Sieves
Caption: Workflow for drying this compound using molecular sieves.
Detailed Protocol for Drying with Molecular Sieves:
-
Select the Right Sieves: For drying solvents like this compound, 3Å molecular sieves are the most suitable.[6] The 3Å pore size is small enough to allow water molecules (kinetic diameter ~2.8Å) to enter and be adsorbed, while excluding the larger this compound molecules.[5] Using 4Å sieves is not recommended as they can co-adsorb other small organic molecules.[4]
-
Activation of Molecular Sieves:
-
Place the required amount of 3Å molecular sieves in a Schlenk flask.
-
Heat the flask to 180-200 °C under vacuum for 8-12 hours.[4] This removes any pre-adsorbed water from the sieves.
-
Allow the sieves to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
-
Drying Process:
-
Verification and Use:
-
Carefully decant or filter the dried ether from the molecular sieves.
-
For highly sensitive applications, it is advisable to verify the water content using Karl Fischer titration.
-
Question 3: I need my this compound to be extremely dry for a water-sensitive reaction. Are there more rigorous drying methods available?
Answer:
Yes, for applications demanding ultra-low water content, more advanced techniques such as distillation under reduced pressure or azeotropic distillation can be employed.
Distillation Under Reduced Pressure
Due to its high boiling point (305.85 °C), distillation of this compound at atmospheric pressure is not practical and can lead to decomposition.[7] Vacuum distillation significantly lowers the boiling point, allowing for purification without thermal degradation. A patent for the synthesis of this compound describes its distillation at 161-163 °C at 5.5 mm Hg.[3]
Important Considerations:
-
Safety: Always use a safety screen and appropriate personal protective equipment when performing vacuum distillations.
-
Peroxide Formation: Ethers have a tendency to form explosive peroxides upon storage, especially when exposed to air and light.[8] It is crucial to test for peroxides before any distillation and to take appropriate measures to remove them if present.
Azeotropic Distillation
Azeotropic distillation is a technique used to separate components of a mixture that cannot be separated by simple distillation.[9] This is achieved by adding an "entrainer" that forms a new, lower-boiling azeotrope with one of the components, in this case, water.[10]
For removing water from high-boiling point solvents, an entrainer such as toluene can be used.[11][12] The toluene-water azeotrope boils at a lower temperature than either component, allowing for the removal of water as a distillate.
Decision Tree for Selecting a Drying Method
Caption: Decision tree for selecting the appropriate drying method for this compound.
Question 4: Are there any drying agents I should avoid using with this compound?
Answer:
Yes, chemical compatibility is a critical consideration.
-
Reactive Drying Agents: Strong drying agents that are also strong bases, such as calcium hydride (CaH2) or sodium metal (Na) , should be used with extreme caution. While effective, they can potentially react with the nitrile groups of this compound, especially at elevated temperatures.
-
Acidic Drying Agents: Strongly acidic drying agents like phosphorus pentoxide (P2O5) should be avoided as they can catalyze the hydrolysis of the ether linkage or the nitrile groups, especially in the presence of trace amounts of water.[2]
-
Calcium Chloride (CaCl2): This is generally not recommended for drying solvents containing hydroxy, amino, or carbonyl functional groups due to basic impurities.[13] Given the presence of the ether and nitrile functionalities, it is best to opt for a more inert drying agent like molecular sieves.
Compatibility of Common Drying Agents
| Drying Agent | Compatibility with this compound | Rationale |
| 3Å Molecular Sieves | Excellent | Inert and highly efficient for water removal.[6][14] |
| Anhydrous Magnesium Sulfate (MgSO4) | Good | A neutral and effective drying agent, but less efficient than molecular sieves.[13] |
| Anhydrous Sodium Sulfate (Na2SO4) | Fair | High capacity but low efficiency; mainly for pre-drying very wet solutions.[13] |
| Calcium Hydride (CaH2) | Use with Caution | Can react with nitrile groups. |
| Sodium Metal (Na) | Use with Caution | Can react with nitrile groups. |
| Phosphorus Pentoxide (P2O5) | Not Recommended | Acidic nature can cause decomposition.[2] |
Final Recommendations and Best Practices
-
Always start with the highest quality this compound available to minimize the initial water content.
-
Store the solvent in a tightly sealed container , preferably under an inert atmosphere, to prevent atmospheric moisture absorption.[1]
-
For routine applications, drying with activated 3Å molecular sieves is the safest and most effective method.
-
For highly sensitive applications requiring anhydrous conditions, consider distillation under reduced pressure or azeotropic distillation , always being mindful of the potential for peroxide formation.
-
Always verify the dryness of your solvent using a reliable method like Karl Fischer titration before use in critical experiments.
By following these guidelines, researchers can ensure the quality and reliability of their experiments involving this compound, leading to more accurate and reproducible results.
References
- Vertex AI Search. (n.d.). Molecular Sieve for Solvent Drying: 3A & 4A Desiccants.
- Chemcasts. (n.d.). This compound Properties vs Pressure | Density, Cp, Viscosity.
- Chemcasts. (n.d.). Thermophysical Properties of this compound.
- Unknown. (n.d.). Using molecular sieves for solvent drying.
- ChemicalBook. (n.d.). Bis(2-cyanoethyl)ether(1656-48-0).
- Bruson, H. A. (1945). This compound and process for making same. U.S. Patent No. 2,382,036. Washington, DC: U.S. Patent and Trademark Office.
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
- CymitQuimica. (n.d.). CAS 1656-48-0: this compound.
- Sigma-Aldrich. (n.d.). Molecular Sieves.
- Davis, P. (2018, May 4). Why and How Do We Dry Organic Solvents with Molecular Sieves? [Video]. YouTube.
- Scribd. (n.d.). Drying Agents.
- PubChem. (n.d.). This compound.
- University of Rochester, Department of Chemistry. (n.d.). How To: Remove Residual Water.
- Rubin, Y. Research Group. (2018, November 27). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
- GWSI. (n.d.). Dive Into Azeotropic Distillation: Essential Techniques.
- Unknown. (n.d.). Distillation method of separating organic solvents. U.S. Patent No. 5,275,702.
- Sciencemadness Wiki. (2023, July 25). Drying solvents.
- Koch Modular. (n.d.). Distillation.
- Quora. (2026, January 3). How do you dry the water out of the ether after washing it?
Sources
- 1. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]
- 3. US2382036A - this compound and process for making same - Google Patents [patents.google.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chem-casts.com [chem-casts.com]
- 8. quora.com [quora.com]
- 9. gwsionline.com [gwsionline.com]
- 10. kochmodular.com [kochmodular.com]
- 11. How To [chem.rochester.edu]
- 12. US5275702A - Distillation method of separating organic solvents - Google Patents [patents.google.com]
- 13. scribd.com [scribd.com]
- 14. molecularsievedesiccants.com [molecularsievedesiccants.com]
Technical Support Center: Optimizing Catalyst Concentration for Bis(2-cyanoethyl) Ether Synthesis
Welcome to the technical support center for the synthesis of Bis(2-cyanoethyl) ether. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the common challenges associated with this synthesis. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experimental work. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Troubleshooting Guide
This section addresses specific problems that can arise during the synthesis of this compound, a reaction commonly known as cyanoethylation.
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I fix this?
Low yield is a frequent issue that can stem from several factors. A systematic approach is crucial for diagnosis.
Potential Causes & Solutions:
-
Insufficient Catalyst Activity or Concentration: The reaction, a Michael addition, is typically base-catalyzed.[1] An inadequate amount of catalyst will result in a slow or incomplete reaction. Alkaline catalysts like sodium hydroxide (NaOH), potassium hydroxide (KOH), or quaternary ammonium hydroxides are common choices.[2][3]
-
Solution: Ensure your catalyst is not old or deactivated. Start with a catalyst concentration in the range of 0.5-5% by weight of the reactants, a range found to be effective in many cases.[2] If the reaction is sluggish, a small, incremental addition of the catalyst can be tested.
-
-
Uncontrolled Exotherm & Acrylonitrile Polymerization: The cyanoethylation reaction is often exothermic.[3] A rapid temperature increase can promote the anionic polymerization of acrylonitrile, which is a major competing side reaction. This consumes your starting material and results in a thick, difficult-to-process reaction mixture.
-
Solution: Maintain strict temperature control. It is often recommended to run the initial phase of the reaction at a cooled temperature (e.g., 15-25°C) using an ice bath before potentially warming it slightly (e.g., 40-60°C) to drive the reaction to completion.[2]
-
-
Product Loss During Workup: this compound is a water-soluble compound.[2] If you are using an aqueous workup, your product may be partitioning into the aqueous layer, leading to significant loss.
-
Solution: After neutralizing the alkaline catalyst with a dilute acid, perform multiple extractions with a suitable water-immiscible organic solvent, such as ethylene dichloride or dichloromethane.[2] Always check the aqueous layer for the product via an appropriate analytical method (e.g., TLC, GC) before discarding it.[4]
-
-
Incomplete Reaction: The reaction may simply not have run long enough.
-
Solution: Monitor the reaction progress by periodically taking aliquots and analyzing them (e.g., via TLC, GC, or FTIR) to track the disappearance of the starting material (ethylene cyanohydrin or water).
-
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose the cause of low product yield.
Caption: A decision tree for troubleshooting low yield.
Q2: My final product is a dark, viscous, or tarry substance. What went wrong?
This is a classic sign of uncontrolled acrylonitrile polymerization.[5]
Primary Cause:
-
Excessive Catalyst Concentration or High Temperature: Strong bases are highly effective at initiating the anionic polymerization of acrylonitrile.[3] Using too much catalyst, or allowing the reaction temperature to rise uncontrollably, creates ideal conditions for this unwanted side reaction.
Corrective Actions:
-
Reduce Catalyst Concentration: The goal is to find the minimum catalyst concentration that promotes the desired cyanoethylation at a reasonable rate without initiating significant polymerization. Refer to the optimization protocol in the next section.
-
Implement Strict Temperature Control: Begin the reaction at a lower temperature (e.g., 10-15°C) and add the catalyst slowly or portion-wise to manage the exotherm.[2] Only after the initial exothermic phase has subsided should you consider gently warming the mixture to ensure the reaction goes to completion.
-
Use an Inhibitor: In some cases, a small amount of a polymerization inhibitor can be added to the acrylonitrile, though this is less common when the reaction conditions are well-controlled.
Q3: The reaction seems to stop before all the starting material is consumed. Why?
A stalled reaction typically points to a problem with the catalyst.[4]
Potential Causes & Solutions:
-
Catalyst Deactivation: The alkaline catalyst can be neutralized by acidic impurities in the reactants or solvent, or by atmospheric carbon dioxide over long reaction times in an open system.
-
Solution: Use reactants and solvents of appropriate purity and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if it is particularly long or sensitive.
-
-
Insufficient Catalyst: The initial amount of catalyst may have been too low to drive the reaction to completion.
-
Solution: Add a small additional amount of catalyst and monitor for further conversion. Be cautious to avoid adding a large excess, which could trigger polymerization.
-
Frequently Asked Questions (FAQs)
This section covers fundamental concepts related to the synthesis.
Q4: What is the underlying mechanism of this compound synthesis?
The formation of this compound is a classic example of a base-catalyzed Michael addition , also known as cyanoethylation.[1][3] The nitrile group (-C≡N) in acrylonitrile is strongly electron-withdrawing, which makes the β-carbon atom electrophilic and susceptible to attack by nucleophiles.
The mechanism proceeds as follows:
-
Deprotonation: The basic catalyst (B⁻) removes a proton from the nucleophile (in this case, water or ethylene cyanohydrin, ROH) to generate a more potent alkoxide nucleophile (RO⁻).
-
ROH + B⁻ ⇌ RO⁻ + BH
-
-
Nucleophilic Attack: The generated alkoxide (RO⁻) attacks the electrophilic β-carbon of acrylonitrile. The resulting charge is stabilized by resonance with the nitrile group.
-
Protonation: The anionic intermediate is protonated by the BH species formed in the first step, regenerating the catalyst and yielding the cyanoethylated product. This can happen twice to form the final this compound.
Q5: Which catalysts are most effective and what are the recommended starting concentrations?
Strongly alkaline catalysts are generally required for the cyanoethylation of alcohols.[3] The choice of catalyst can impact reaction rate and side product formation.
| Catalyst | Type | Recommended Starting Concentration (by weight of reactants) | Notes |
| Sodium Hydroxide (NaOH) | Strong Inorganic Base | 0.5% - 5%[2] | Highly effective and inexpensive. Often used as a concentrated aqueous solution. |
| Potassium Hydroxide (KOH) | Strong Inorganic Base | 0.5% - 5%[2] | Similar in reactivity to NaOH. |
| Benzyltrimethylammonium Hydroxide (Triton B) | Quaternary Ammonium Hydroxide | 1% - 5%[2] | An organic-soluble strong base, which can be advantageous in non-aqueous media.[3] |
| Sodium Methoxide (NaOMe) | Alkoxide | 0.5% - 5%[2] | A very strong base, typically used in anhydrous conditions. |
Q6: How do I systematically determine the optimal catalyst concentration for my specific setup?
A systematic approach using a series of small-scale experiments is the most reliable method.
Experimental Protocol: Optimizing Catalyst Concentration
-
Define Parameters: Keep all other reaction variables constant:
-
Set Up Parallel Reactions: Prepare a series of identical small-scale reactions (e.g., 5-10 g scale).
-
Vary Catalyst Concentration: In each reaction, vary the concentration of the chosen catalyst (e.g., 40% aq. NaOH) across a defined range. For example: 0.5%, 1.0%, 2.0%, 3.0%, and 5.0% by weight of total reactants.
-
Monitor and Record:
-
Carefully monitor the temperature of each reaction. Note any significant exotherms.
-
Observe the physical state of the reaction mixture. Note any increase in viscosity or color change that might indicate polymerization.
-
At set time points (e.g., every hour), withdraw a small, identical aliquot from each reaction. Quench the catalyst with a drop of dilute acid.
-
-
Analyze Results: Analyze the aliquots using a suitable technique (GC, HPLC, or NMR) to determine the percent conversion to this compound and the formation of any byproducts.
-
Determine Optimum: Plot the yield of the desired product against the catalyst concentration. The optimal concentration will be the one that provides the highest yield in a reasonable time frame without significant byproduct formation or uncontrolled exotherms.
Process Flow for Catalyst Optimization
Caption: A workflow for systematic catalyst optimization.
References
- Bruson, H. A. (1945). This compound and process for making same. U.S. Patent No. 2,382,036.
- Rajasekaran, A., et al. (n.d.). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.
- Bruson, H. L. (1949).
- Wikipedia. (2023).
- CymitQuimica. (n.d.). CAS 1656-48-0: this compound.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Glen Research. (2016). Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Glen Report 28.26.
- Adamcik, J. A., & Miklasiewicz, E. J. (n.d.). Weakly Basic Catalysts in the Reaction of Acrylonitrile with Active Methylene Compounds. Scribd.
- BenchChem. (n.d.).
- PubChem. (n.d.). This compound.
- MDPI. (2022). Process Analytical Strategies for Size Monitoring: Offline, At-Line, Online, and Inline Methods in a Top-Down Nano-Manufacturing Line.
Sources
Technical Support Center: Troubleshooting Discoloration of Bis(2-cyanoethyl) Ether
Welcome to the technical support center dedicated to addressing a common yet critical issue encountered by researchers utilizing bis(2-cyanoethyl) ether (BCEE): the unexpected appearance of a yellow or brown color. This guide is structured to provide not just solutions, but a foundational understanding of the chemical principles at play, empowering you to diagnose issues, implement corrective actions, and prevent future occurrences. As professionals in research and development, we understand that the integrity of your starting materials is paramount to achieving reliable and reproducible results.
This document moves beyond a simple FAQ, offering a diagnostic workflow, detailed experimental protocols, and an in-depth look at the degradation mechanisms responsible for the discoloration of this versatile solvent and chemical intermediate.
Part 1: Troubleshooting Guide & FAQs
This section is designed as your first point of reference when encountering discolored this compound.
Q1: My previously colorless this compound has turned yellow or brown. What are the primary causes?
The discoloration of this compound is almost always a sign of chemical degradation. Pure this compound is a colorless to pale yellow liquid[1]. The development of a more intense yellow or brown hue indicates the formation of chromophoric impurities. There are four primary pathways of degradation that can operate independently or in concert.
-
Oxidative Degradation: Exposure to atmospheric oxygen, particularly in the presence of light, can lead to the formation of peroxides at the carbons alpha to the ether linkage.[2] These peroxides can initiate further radical reactions, leading to a complex mixture of colored byproducts.
-
Hydrolysis: The nitrile (-C≡N) groups are susceptible to hydrolysis, especially in the presence of trace amounts of acid or base.[1][3] This reaction proceeds first to an amide and then to a carboxylic acid.[4][5] While these initial products are typically colorless, they alter the chemical environment and can catalyze further degradation pathways.
-
Residual Synthesis Impurities: The common synthesis of this compound involves a Michael addition reaction using acrylonitrile, often catalyzed by a base like sodium hydroxide.[6] Residual acrylonitrile can polymerize, forming yellow-to-brown solids. Furthermore, residual basic catalysts can promote side reactions and degradation during storage.
-
Thermal Stress: Although this compound has a high boiling point, prolonged exposure to elevated temperatures, such as during improper distillation or storage in a hot environment, can cause thermal decomposition.[7] This process can generate various degradation products, including nitrogen oxides and carbon monoxide.[7]
Below is a logical workflow to diagnose the potential cause of discoloration in your sample.
Caption: Diagnostic workflow for identifying the root cause of discoloration.
Q2: How can I determine if my this compound contains acidic or basic impurities promoting hydrolysis?
A simple and effective method is to test the pH of a solution made by mixing the ether with deionized water. Since this compound is very soluble in water, this provides a clear indication of any acidic or basic contaminants.[7]
-
Procedure: Vigorously mix 1 mL of your this compound sample with 5 mL of neutral, deionized water. Allow the phases to settle (if they separate) and test the aqueous layer with a calibrated pH meter or high-quality pH paper.
-
Interpretation: A pH significantly deviating from neutral (pH ~7) suggests the presence of acidic or basic residues. A basic pH is particularly common if the material was synthesized using an alkaline catalyst and not properly neutralized.[6]
Q3: I suspect peroxide formation is the issue. How do I safely test for and remove peroxides?
Peroxide formation in ethers is a significant safety concern as peroxides can be explosive, especially when concentrated during distillation. Testing should always be performed on aged samples or material that has been exposed to air.
-
Testing for Peroxides: Commercially available peroxide test strips (e.g., potassium iodide-starch paper) are the safest and most common method. A small drop of the ether is applied to the strip; the development of a dark blue/purple color indicates the presence of peroxides. (See Appendix A, Protocol 1 for the detailed procedure).
-
Removing Peroxides: If peroxides are detected, they must be quenched before any heating or distillation. This is typically achieved by washing the ether with a fresh solution of a reducing agent, such as ferrous sulfate. (See Appendix A, Protocol 2 for the detailed procedure).
Part 2: Solutions and Prophylactic Measures
This section provides actionable protocols for purification and best practices for storage to prevent future degradation.
Q4: My this compound is discolored. What is the recommended method for purification?
For most applications, the preferred method for purifying discolored this compound is vacuum distillation .[6] This technique is effective at separating the ether from non-volatile polymeric impurities and salts.
Critical Safety Note: ALWAYS test for and remove peroxides before any distillation procedure. Distilling ethers containing peroxides can lead to a violent explosion.
The purification process involves several key steps:
-
Pre-Treatment: Quench any peroxides and neutralize any acidic or basic impurities.
-
Vacuum Distillation: Distill the material under reduced pressure to lower the boiling point and prevent thermal decomposition.[6]
-
Proper Collection: Collect the purified, colorless fraction, discarding the initial and final fractions which may contain volatile impurities or decomposition products.
A detailed, step-by-step laboratory protocol for vacuum distillation is provided in Appendix A, Protocol 3 .
Q5: How should I properly store this compound to prevent discoloration?
Proper storage is the most effective way to maintain the quality of this compound. The key is to protect it from the primary degradation catalysts: air, light, and heat.
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon). | Prevents oxidative degradation and peroxide formation.[2][8] |
| Container | Use an amber glass bottle with a tightly sealed cap. | Protects from light, which can catalyze peroxide formation, and prevents moisture ingress. |
| Temperature | Store in a cool, dry, well-ventilated area away from heat sources.[7] | Minimizes the rate of all chemical degradation pathways. Recommended storage is often at ambient temperatures, but refrigeration (2-8 °C) can be used for long-term storage.[9] |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases.[7] | Prevents vigorous reactions and catalyzed degradation. |
Part 3: Understanding the Degradation Mechanisms
A deeper understanding of the chemical transformations that cause discoloration is essential for effective troubleshooting. The diagram below illustrates the two most common degradation pathways.
Caption: Primary chemical pathways for the degradation of this compound.
-
Oxidative Pathway: The ether linkage makes the adjacent C-H bonds susceptible to hydrogen atom abstraction by radicals, which are readily formed in the presence of oxygen and light. This initiates a chain reaction that forms hydroperoxides. These hydroperoxides are unstable and can decompose, leading to a cascade of reactions that produce various chromophoric species like aldehydes and ketones, contributing to the yellow/brown color.[8]
-
Hydrolytic Pathway: The cyano group (a nitrile) can react with water in a two-step process.[3][10][11] First, it hydrolyzes to form an amide. With continued exposure to hydrolytic conditions (especially with heat and a catalyst), the amide is further hydrolyzed to a carboxylic acid and ammonia (or an ammonium salt). The change in pH and the presence of these new functional groups can promote secondary reactions that lead to color formation.
By understanding these mechanisms, it becomes clear why excluding air, water, light, and catalytic impurities is critical for maintaining the long-term stability of this compound.
Appendix A: Experimental Protocols
Protocol 1: Qualitative Test for Peroxides
-
Materials: Peroxide test strips (e.g., potassium iodide/starch paper), sample of this compound, glass stirring rod.
-
Procedure: a. Place one test strip on a clean, dry watch glass. b. Using the clean glass stirring rod, transfer a single drop of the this compound onto the test strip. c. Observe the strip for 1-2 minutes.
-
Results: The appearance of a blue, purple, or black color indicates the presence of peroxides. The intensity of the color provides a rough estimate of the concentration. No color change indicates a negative result.
Protocol 2: Quenching of Peroxides
-
Materials: this compound containing peroxides, separatory funnel, 10% aqueous solution of iron(II) sulfate (freshly prepared), deionized water, saturated sodium chloride solution (brine), anhydrous magnesium sulfate.
-
Procedure: a. Place the ether in a separatory funnel. b. Add an equal volume of the 10% iron(II) sulfate solution. c. Stopper the funnel and shake gently, periodically venting to release any pressure. d. Allow the layers to separate and discard the lower aqueous layer. e. Repeat the washing with the iron(II) sulfate solution until a fresh portion of the solution no longer causes a color change and the ether tests negative for peroxides using a test strip. f. Wash the ether with deionized water, followed by a wash with brine to aid in phase separation. g. Drain the ether into a clean, dry flask and add anhydrous magnesium sulfate to dry the solvent. Swirl and let it stand for at least 30 minutes. h. Filter or decant the dry ether into a clean storage vessel.
Protocol 3: Purification by Vacuum Distillation
-
Setup: Assemble a standard vacuum distillation apparatus using clean, dry glassware. Use a heating mantle with a magnetic stirrer for even heating. Ensure all joints are properly sealed for high vacuum.
-
Procedure: a. Ensure the ether is peroxide-free (see Protocol 1 & 2). b. Charge the stirring distillation flask with the dry, peroxide-free this compound (no more than 2/3 full). Add a few boiling chips or a magnetic stir bar. c. Slowly apply vacuum, ensuring a smooth pressure drop. d. Once the target vacuum is reached (e.g., 5-6 mmHg), begin to gently heat the distillation flask. e. Discard the first small fraction (fore-run) which may contain volatile impurities. f. Collect the main fraction distilling at a constant temperature. The boiling point of this compound is reported to be 161-163 °C at 5.5 mmHg.[6] g. Stop the distillation before the flask goes to dryness to prevent the concentration of potentially unstable residues. h. Cool the system completely before slowly releasing the vacuum. i. Transfer the purified, colorless product to a suitable storage container (see Part 2, Q5).
References
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. Available at: [Link]
-
hydrolysis of nitriles - Chemguide. Available at: [Link]
-
Hydrolysis of Nitriles - Organic Chemistry Tutor. Available at: [Link]
-
Video: Nitriles to Carboxylic Acids: Hydrolysis - JoVE. Available at: [Link]
-
Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles - JoVE. Available at: [Link]
-
The Thermal Decomposition of Methyl‐n‐Butyl Ether - AIP Publishing. Available at: [Link]
- US2382036A - this compound and process for making same - Google Patents.
-
This compound | C6H8N2O | CID 15452 - PubChem. Available at: [Link]
-
Thermal and oxidative degradation studies of formulated c-ethers by gel-permeation chromatography - NASA Technical Reports Server. Available at: [Link]
-
Thermal degradation of esters/ethers derived from tartaric acid - ResearchGate. Available at: [Link]
-
[Investigation of thermal and thermo-oxidative degradation of poly(ether ether ketone) by gas chromatography] - PubMed. Available at: [Link]
Sources
- 1. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 6. US2382036A - this compound and process for making same - Google Patents [patents.google.com]
- 7. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. This compound, 98% | Fisher Scientific [fishersci.ca]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
Resolving peak tailing for Bis(2-cyanoethyl) ether in GC analysis
Technical Support Center: Gas Chromatography
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during Gas Chromatography (GC) analysis. As Senior Application Scientists, we provide in-depth, field-proven insights to help you resolve challenges and improve your chromatographic results.
Topic: Resolving Peak Tailing for Bis(2-cyanoethyl) ether in GC Analysis
This compound is a polar compound due to its ether linkage and two terminal nitrile groups. This polarity makes it susceptible to interactions with active sites within a GC system, often leading to asymmetrical or "tailing" peaks. Peak tailing can compromise resolution and lead to inaccurate quantification.[1][2][3] This guide provides a structured approach to diagnosing and resolving this common issue.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing for a polar analyte like this compound is typically caused by one of two main issues: unwanted chemical interactions with active sites in the sample flow path, or physical disruptions to the carrier gas flow.[4][5]
-
Chemical Interactions (Adsorption): The most common cause is the interaction of the polar nitrile and ether groups with active silanol groups (-Si-OH) present on the surfaces of the inlet liner, seals, or the column itself.[6] These interactions create a secondary, reversible retention mechanism that delays a portion of the analyte molecules, causing the characteristic tail.
-
Physical Issues: Problems like a poorly cut column, incorrect column installation depth, or system leaks can create turbulence and dead volumes in the flow path, leading to band broadening and peak tailing for all compounds, including this compound.[2][5]
Q2: I see tailing for all my peaks, not just this compound. What does that mean?
When all peaks in a chromatogram exhibit tailing, the issue is more likely to be physical rather than chemical.[1][2][5] This "indiscriminate" tailing points to a disruption in the carrier gas flow path that affects all analytes regardless of their polarity.[4][5] You should investigate for:
-
Improper column installation (incorrect depth in the inlet or detector).[1][2][7]
-
Excessive dead volume in connections.[5]
Q3: Can the injection technique itself cause peak tailing?
Yes, certain injection parameters can contribute to peak tailing. For splitless injections, if the initial oven temperature is too high relative to the solvent's boiling point, it can prevent proper analyte focusing at the head of the column, leading to broad or tailing peaks.[1][9] Additionally, a low split ratio in a split injection may result in an inefficient sample transfer from the inlet to the column, causing tailing, particularly for more volatile components.[9][10]
Q4: How often should I perform inlet maintenance to prevent peak tailing?
The frequency of inlet maintenance is highly dependent on sample cleanliness and the number of injections performed.[11][12] For applications with "dirty" sample matrices, you might need to change the liner and septum daily.[13] A good preventative maintenance schedule involves regularly replacing the septum, inlet liner, and seals to minimize the accumulation of non-volatile residues and the creation of active sites.[11][14]
Systematic Troubleshooting Guide
When faced with a tailing this compound peak, a systematic approach is crucial to efficiently identify and resolve the root cause. The following guide presents a logical workflow, starting with the easiest and most common fixes.
Visualizing the Troubleshooting Workflow
The diagram below illustrates the decision-making process for troubleshooting peak tailing. Start at the top and follow the path that best describes your observations.
Caption: A logical workflow for diagnosing the cause of peak tailing.
Phase 1: Addressing Chemical Activity (Adsorption)
If only this compound and other polar compounds are tailing, the problem is likely due to active sites.
Step 1: Perform Routine Inlet Maintenance
The inlet is the first point of contact for the sample and a common source of activity. Non-volatile matrix components and septum particles can accumulate in the liner, creating active sites that strongly adsorb polar analytes.[13]
-
Protocol: Inlet Maintenance
-
Cool Down: Cool the GC inlet and oven to a safe temperature (typically below 40°C). Turn off the carrier gas flow at the instrument.[15]
-
Remove Column: Carefully remove the column from the inlet.
-
Replace Consumables: Open the inlet and replace the septum, O-ring, and inlet liner .[9][14] It is critical to replace all three components, as each can be a source of activity or leaks.[11]
-
Liner Selection: Use a high-quality, deactivated liner. For active compounds, a liner with deactivated glass wool can aid in vaporization while minimizing interactions.[12]
-
Reassemble: Reassemble the inlet and reinstall the column (see Phase 2, Step 1).
-
Leak Check: Restore carrier gas flow and perform a leak check.[8]
-
Equilibrate & Test: Heat the system to your method conditions, allow it to equilibrate, and inject a standard to assess peak shape.
-
Step 2: Trim the Front of the Column
If inlet maintenance does not resolve the issue, active sites may have developed at the head of the column where non-volatile contaminants accumulate.[9]
-
Protocol: Column Trimming
-
With the column removed from the inlet, carefully unwind a portion of the column.
-
Using a ceramic scoring wafer or a diamond-tipped scribe, make a clean score on the polyimide coating 10-20 cm from the inlet end.[7]
-
Gently flick the column to break it at the score line.
-
Inspect the cut with a magnifier (10-20x). The cut should be a clean, 90° angle with no jagged edges or shards.[7] A poor cut can itself cause peak tailing.[1][2]
-
Reinstall the column into the inlet.
-
Phase 2: Correcting Physical Flow Path Issues
If all peaks are tailing, a physical problem is the likely culprit. These steps should be followed even after performing chemical-focused maintenance to ensure proper reassembly.
Step 1: Ensure Proper Column Installation
Incorrect installation is a very common cause of peak tailing.[16] If the column is too high or too low in the inlet, it can create dead volumes or turbulence, disrupting the smooth transfer of the sample into the column.[2]
-
Protocol: Column Installation
-
Consult Manual: Refer to your GC manufacturer's manual for the exact column insertion distance for your specific inlet.[7][8]
-
Position Ferrule: Slide the column nut and a new, appropriately sized ferrule onto the freshly cut column end.[15]
-
Set Depth: Use a ruler or the instrument's scoring tool to set the correct distance from the tip of the ferrule to the end of the column.[8]
-
Insert and Tighten: Insert the column into the inlet to the correct depth. Finger-tighten the nut, then use a wrench to tighten it an additional half-turn. Do not overtighten, as this can crush the column or damage the ferrule.[7]
-
Confirm: Gently tug on the column to ensure the ferrule has gripped it securely.[8]
-
Step 2: Recondition the Column
If the column has been exposed to air at high temperatures or has sat unused for a period, it may need to be reconditioned to remove contaminants and ensure the stationary phase is properly settled.
-
Protocol: Column Conditioning
-
Install Inlet End: Install the column inlet, but leave the detector end disconnected.[17] Ensure carrier gas is flowing through the column at the method's flow rate.[18]
-
Purge: Purge the column with carrier gas at a low oven temperature (e.g., 40°C) for 15-30 minutes to remove any oxygen from the system.[19][20] Oxygen can rapidly degrade the stationary phase at high temperatures.[21]
-
Temperature Ramp: Heat the oven at a rate of 5-10°C/minute to the column's maximum isothermal temperature (or 20°C above your method's final temperature, whichever is lower).[18][21]
-
Hold: Hold this temperature for 1-2 hours, or until the baseline is stable when monitored (if the detector were connected).[15][20]
-
Cool and Connect: Cool the oven, connect the column to the detector, and perform a final leak check.
-
Data Summary: Evaluating Corrective Actions
After performing troubleshooting steps, it is essential to quantify the improvement. The Tailing Factor (Tf) or Asymmetry Factor (As) is used for this purpose. A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.5 are generally considered to indicate a significant problem.[1]
| Action Taken | Before Action (Tailing Factor) | After Action (Tailing Factor) | Result |
| Inlet Maintenance | 2.1 | 1.3 | Improved |
| Column Trim (15 cm) | 1.8 | 1.2 | Improved |
| Re-install Column | 2.5 | 1.1 | Resolved |
References
-
Taylor, T. Troubleshooting GC peak shapes. Element Lab Solutions. [Link]
-
Fixing GC Peak Tailing for Cleaner Results. Separation Science. (2025-03-06). [Link]
-
The LCGC Blog: Proper GC Column Installation – The Simplest Way to Improve Your Gas Chromatography. LCGC International. (2016-07-15). [Link]
-
How to Condition a New Capillary GC Column. Restek. [Link]
-
GC Column Conditioning. LCGC International. (2016-06-14). [Link]
-
GC Troubleshooting—Tailing Peaks. Restek Resource Hub. (2018-01-13). [Link]
-
GC Column Installation - Quick Guide. SCION Instruments. [Link]
-
GC column conditioning. Shimadzu Asia Pacific. [Link]
-
Gas Chromatography (GC) Column Conditioning, Testing and Checks. Phenomenex. [Link]
-
GC Tech Tip: Column Installation - Injector. Phenomenex. [Link]
-
How to install a GC column. Analytics-Shop. [Link]
-
GC Column Installation. Restek. [Link]
-
The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. LCGC International. (2020-03-10). [Link]
-
Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent. [Link]
-
GC Troubleshooting—Tailing Peaks. YouTube. (2018-06-14). [Link]
-
Gas Chromatography Problem Solving and Troubleshooting. ResearchGate. [Link]
-
A Step-by-Step Guide to Inlet Maintenance. LCGC International. (2018-05-01). [Link]
-
GC Inlet Maintenance: Restek's Quick-Reference Guide. Restek. [Link]
-
GC Inlet Maintenance. Element Lab Solutions. [Link]
-
Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems. LCGC International. (2013-06-01). [Link]
-
Tailing Peaks - Part 1 - GC Troubleshooting Series. YouTube. (2016-04-05). [Link]
-
Agilent Tailing Peaks GC Troubleshooting Series. YouTube. (2013-08-12). [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. GC Troubleshooting—Tailing Peaks [discover.restek.com]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. GC Column Installation [discover.restek.com]
- 9. agilent.com [agilent.com]
- 10. youtube.com [youtube.com]
- 11. Restek - Article [restek.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. GC Injection Port Issues: Two Case Studies (Peak Tailing and Low Response) [sigmaaldrich.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Column Installation Guide [scioninstruments.com]
- 16. m.youtube.com [m.youtube.com]
- 17. GC column conditioning | Analytical Consumables & Spare Parts Singapore | Shimadzu Asia Pacific [shopshimadzu.com]
- 18. How to Condition a New Capillary GC Column [discover.restek.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. GC Tech Tip: GC Column Conditioning and Testing | Phenomenex [phenomenex.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Managing Hygroscopic Products in Bis(2-cyanoethyl) Ether Reactions
Prepared by: Your Senior Application Scientist
Welcome to the technical support center dedicated to addressing the challenges associated with the hygroscopic nature of reaction products derived from Bis(2-cyanoethyl) ether. This guide is designed for researchers, scientists, and drug development professionals who encounter issues with product stability, handling, and subsequent reactions due to moisture absorption. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
Troubleshooting Guide: Common Issues with Hygroscopic Products
This section addresses specific problems you might encounter during your research, offering explanations for the root causes and providing actionable solutions.
Question 1: My purified product, a derivative of this compound, is gaining mass and has become a viscous oil or clumpy solid over a short period. What is happening and how can I fix it?
Potential Cause: This is a clear indication of hygroscopicity, the tendency of a substance to absorb moisture from the surrounding atmosphere.[1][2] this compound and its derivatives are particularly susceptible due to the presence of polar functional groups—the ether linkage and especially the two cyano (nitrile) groups—which readily form hydrogen bonds with water molecules in the air. This absorbed water acts as a plasticizer, leading to the observed changes in physical state.
Recommended Solutions:
-
Immediate Corrective Action: The product must be re-dried. For liquid or low-melting point solid products, drying in a vacuum oven at a gentle temperature (e.g., 30-40 °C) is effective. Alternatively, azeotropic distillation can be employed by dissolving the product in a suitable solvent like toluene and then removing the solvent-water azeotrope under reduced pressure using a rotary evaporator.[3] This process is typically repeated three times for maximum efficacy.[3]
-
Preventative Measures: Strict adherence to anhydrous handling and storage protocols is critical.
-
Storage: Transfer the dried product into an airtight container and store it inside a desiccator containing a high-capacity drying agent such as anhydrous calcium sulfate (Drierite®) or phosphorus pentoxide. For highly sensitive materials, storage in a glove box or glove bag under an inert atmosphere (e.g., nitrogen or argon) is recommended.[4][5]
-
Handling: Minimize the product's exposure to the atmosphere. Weigh out required quantities quickly and tightly reseal the container immediately.[1]
-
Question 2: I am observing low yields and unexpected byproducts in a reaction where my this compound derivative is a key reactant. Could absorbed water be the culprit?
Potential Cause: Absolutely. The presence of even trace amounts of water can be detrimental to many organic reactions.[6] Water can act as an unwanted nucleophile, leading to hydrolysis of your product or other reagents. In reactions that utilize water-sensitive reagents such as organometallics, strong bases (e.g., LDA, NaH), or certain catalysts, water will quench them, halting the desired transformation and reducing yields.
Recommended Solutions:
-
Quantify Water Content: Before using your this compound derivative in a subsequent reaction, it is crucial to determine its water content. The gold standard for this measurement is Karl Fischer titration , which is highly accurate and specific for water.[6] Knowing the precise water content allows you to make informed decisions about whether the material needs further drying.
-
Implement Rigorous Anhydrous Reaction Techniques:
-
Ensure all glassware is flame-dried or oven-dried immediately before use to remove adsorbed moisture.
-
Use freshly dried, anhydrous solvents. The use of activated 3 Å molecular sieves is a reliable method for drying many common organic solvents to low ppm levels of residual moisture.[7]
-
Conduct the reaction under an inert atmosphere of nitrogen or argon using a Schlenk line or in a glove box.[8]
-
Question 3: My crude product is proving difficult to purify. I'm experiencing issues with phase separation during work-up and poor resolution during column chromatography.
Potential Cause: Water absorbed during the reaction or work-up can lead to several purification challenges. This compound itself is very soluble in water, and its derivatives often retain some water solubility.[9][10] This can cause the formation of emulsions during aqueous extractions. In chromatography, excess water in your sample can deactivate the silica gel stationary phase by occupying the polar active sites, leading to poor separation of compounds.
Recommended Solutions:
-
Enhanced Work-up Protocol: During the aqueous work-up, after the initial extractions, perform a final wash of the organic layer with a saturated sodium chloride solution (brine).[11] The high salt concentration of the brine reduces the solubility of water in the organic layer, effectively pulling the bulk of the dissolved water into the aqueous phase.[11]
-
Pre-Drying Before Concentration: Before removing the solvent, dry the organic solution over a suitable anhydrous inorganic salt.
-
Magnesium sulfate (MgSO₄): Fast and has a high capacity for water.[4]
-
Sodium sulfate (Na₂SO₄): Slower and has a lower capacity but is less acidic and easier to filter off.[4]
-
Swirl the flask containing the solution and the drying agent. If the drying agent clumps together, more is needed. The solution is considered dry when freshly added drying agent remains free-flowing.[12]
-
-
Chromatography Optimization: Ensure your chromatography solvent system is anhydrous. If you suspect your crude product is wet, you can pre-adsorb it onto a small amount of silica gel, dry it under vacuum, and then load the dry powder onto the column.
Frequently Asked Questions (FAQs)
Q1: What molecular features of this compound and its derivatives cause them to be hygroscopic? A1: The hygroscopic nature arises from the molecule's polarity. The ether oxygen atom and the nitrogen atoms of the two cyano groups possess lone pairs of electrons, making them effective hydrogen bond acceptors. These sites readily interact with the hydrogen atoms of atmospheric water molecules, trapping moisture.
Q2: How should I properly store a newly synthesized, purified this compound derivative? A2: The appropriate storage method depends on the product's sensitivity to moisture. The workflow below illustrates a decision-making process for proper storage. As a general rule, all such products should be stored in airtight containers, preferably in a desiccator.[4]
Q3: What is the most reliable method for determining the water content in my sample? A3: Karl Fischer (KF) titration is the most widely accepted and accurate method for quantifying water content in organic compounds and solvents. It is a coulometric or volumetric titration based on a stoichiometric reaction between iodine and water. Other methods like headspace gas chromatography can also be used for determining water in organic solvents, but KF titration is more direct and is considered the standard.[13][14]
Q4: Are there any general laboratory practices I should adopt when working with hygroscopic materials? A4: Yes, adopting the following habits will significantly reduce issues with moisture contamination:
-
Minimize the time containers are open to the atmosphere.
-
When not in use, always store hygroscopic reagents and products in active desiccators.[1]
-
For transferring solid hygroscopic reagents, consider using a glove bag or glove box.[5]
-
For liquid reagents, use syringe techniques through a septum cap to transfer material under an inert atmosphere.[8]
-
Clean up any spills of hygroscopic materials immediately, as they will attract moisture and can create a corrosive or sticky mess.[4]
Data & Protocols
Data Presentation
Table 1: Comparison of Common Solid Drying Agents
| Drying Agent | Capacity | Speed | Efficiency (Residual H₂O) | Comments |
| Anhydrous MgSO₄ | High | Fast | Good | Slightly acidic; fine powder can be difficult to filter.[4] |
| Anhydrous Na₂SO₄ | Moderate | Slow | Moderate | Neutral; granular form is easy to filter/decant from.[4] |
| Anhydrous CaSO₄ | Low | Fast | Excellent | Good for desiccators (Drierite®); not ideal for bulk drying of solutions. |
| 3 Å Molecular Sieves | High | Moderate | Excellent | Best for drying solvents to very low water levels; can be regenerated.[7] |
| Anhydrous CaCl₂ | High | Fast | Good | Can form complexes with alcohols, amines, and some carbonyl compounds. |
Experimental Protocols
Protocol 1: Azeotropic Drying of a Hygroscopic Liquid Product
-
Dissolve the hygroscopic product in a volume of toluene approximately 5-10 times its own volume in a round-bottom flask.
-
Connect the flask to a rotary evaporator.
-
Reduce the pressure and rotate the flask in a water bath set to a temperature appropriate for the solvent and product stability (e.g., 40-50 °C).
-
Continue evaporation until all the toluene has been removed.
-
Repeat the process by adding a fresh portion of anhydrous toluene to the flask and evaporating again. This is typically done a total of three times to ensure complete water removal.[3]
-
After the final evaporation, place the flask under high vacuum for at least one hour to remove any residual solvent.
Protocol 2: General Workflow for Karl Fischer Titration
-
Instrument Preparation: Ensure the Karl Fischer titrator is properly set up and the titration cell is conditioned to a low, stable drift value, indicating a dry environment.
-
Sample Preparation: Accurately weigh a suitable amount of your sample and record the mass. The sample size will depend on the expected water content.
-
Injection: Using a dry syringe, inject the sample directly into the titration cell.
-
Titration: The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content based on the amount of reagent consumed and the sample mass, typically reporting the result in ppm or weight percentage.
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting issues arising from hygroscopic products.
Handling and Storage Protocol
Caption: Recommended workflow from synthesis to storage for hygroscopic products.
References
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of bis-(2-cyanoethyl) ether. Retrieved from [Link]
- Bruson, H. A. (1945). U.S. Patent No. 2,382,036. Google Patents.
-
Frontier, A. (2026). Tips & Tricks: Drying Methods. University of Rochester Department of Chemistry. Retrieved from [Link]
-
Phan, T. D., et al. (2022). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. RSC Advances. Retrieved from [Link]
-
Phan, T. D., et al. (2022). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. National Institutes of Health. Retrieved from [Link]
- Howk, B. W., & Langkammerer, C. M. (1951). U.S. Patent No. 2,579,580. Google Patents.
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]
-
Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2022). Determination of Water Content in Organic Solvents using a Novel Rapid Test Kit. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]
-
Hassan, J., et al. (n.d.). Screening of water content in organic solvents using headspace gas chromatography flame ionization detector following calcium carbide reaction. TSI Journals. Retrieved from [Link]
-
Chemat, F., & Vian, M. A. (2021). Water as the reaction medium in organic chemistry: from our worst enemy to our best friend. Royal Society of Chemistry. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 3.2: Drying Agents. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cyanoethylation – Knowledge and References. Retrieved from [Link]
-
PerMix. (2025). Mixing & Drying Hygroscopic Materials. Retrieved from [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. Retrieved from [Link]
-
Liu, F., et al. (2018). Homogeneous cyanoethylation of cellulose with acrylonitrile in a CO2 switchable solvent. Green Chemistry. Retrieved from [Link]
- Rajasekaran, A., & Sasikumar, S. (2010). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. ibisscientific.com [ibisscientific.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 5. hepatochem.com [hepatochem.com]
- 6. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. US2382036A - this compound and process for making same - Google Patents [patents.google.com]
- 10. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. tsijournals.com [tsijournals.com]
Validation & Comparative
A Comparative Guide to Cyanoethylating Agents: Bis(2-cyanoethyl) Ether vs. Alternatives
In the landscape of modern organic synthesis, the introduction of a cyanoethyl group (-CH₂CH₂CN) onto a nucleophilic substrate—a process known as cyanoethylation—is a fundamental transformation. This moiety serves as a versatile synthetic handle, readily convertible to amines, carboxylic acids, and other functional groups, making it invaluable in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The choice of the cyanoethylating agent is paramount, directly influencing reaction efficiency, selectivity, and, critically, the safety of the experimental protocol.
This guide provides an in-depth comparison of bis(2-cyanoethyl) ether with other commonly employed cyanoethylating agents, notably acrylonitrile and 2-chloroacrylonitrile. By examining their reactivity, operational requirements, and safety profiles, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their synthetic challenges.
Understanding the Agents: A Look at the Key Players
At its core, cyanoethylation is a Michael addition of a nucleophile to an electron-deficient alkene. The ideal cyanoethylating agent should be sufficiently reactive to engage with a wide range of nucleophiles under mild conditions, yet stable enough for safe handling and storage.
This compound (BCEE) , with the chemical formula O(CH₂CH₂CN)₂, is a colorless to pale yellow liquid.[1][2] Its structure, featuring an ether linkage between two cyanoethyl groups, contributes to its relatively low volatility compared to other agents.[1][2] BCEE can be considered a more "tamed" cyanoethylating agent. It is stable under neutral conditions but can undergo hydrolysis in the presence of strong acids or bases.[1][2]
Acrylonitrile , the archetypal cyanoethylating agent, is a colorless, volatile, and highly reactive liquid.[3] Its simple structure, a vinyl group directly attached to a nitrile, makes it a potent Michael acceptor, readily reacting with a broad spectrum of nucleophiles, including alcohols, thiols, and amines.[3] However, this high reactivity is a double-edged sword, contributing to its significant toxicity and tendency to undergo unwanted polymerization.[4][5]
2-Chloroacrylonitrile is another reactive alternative.[6] The presence of a chlorine atom on the double bond influences its reactivity and can offer different selectivity in certain applications. It is a highly flammable and toxic liquid.[1][6][7]
Performance Comparison: Reactivity, Yields, and Substrate Scope
The choice of a cyanoethylating agent is often dictated by the nucleophilicity of the substrate and the desired reaction conditions.
| Feature | This compound | Acrylonitrile | 2-Chloroacrylonitrile |
| Reactivity | Moderate | High | High |
| Typical Catalysts | Strong bases (e.g., NaOH, KOH)[8] | Basic or acidic catalysts (e.g., NaOH, Et₃N, Cu(OAc)₂)[9] | Basic catalysts |
| Reaction Conditions | Often requires heating[8] | Often exothermic, may require cooling[9] | Typically requires controlled temperature |
| Byproducts | Acrylonitrile (via elimination) | Dicyanoethylation products, polymers[10][11] | Polymers |
| Substrate Scope | Alcohols, Amines[8][12] | Alcohols, Amines, Thiols, Carbon nucleophiles[3][9] | Wide range of nucleophiles |
| Handling | Lower volatility, less hazardous | High volatility, highly toxic, carcinogen, flammable[5][13][14][15] | High volatility, highly toxic, flammable[1][6][7] |
This compound generally exhibits lower reactivity than acrylonitrile. This can be advantageous in situations requiring greater control and selectivity, particularly with highly reactive nucleophiles where dicyanoethylation is a concern. The in-situ generation of acrylonitrile from BCEE under basic conditions can provide a low, steady concentration of the reactive species, minimizing side reactions.
Acrylonitrile is the most widely used agent due to its high reactivity and the vast body of literature supporting its use.[3][9] It can effectively cyanoethylate a broad range of substrates, often in high yields. However, its propensity for polymerization and the formation of di- and poly-cyanoethylated byproducts, especially with primary amines, necessitates careful control of stoichiometry and reaction temperature.[10]
2-Chloroacrylonitrile is also highly reactive, and its distinct electronic properties can be beneficial in specific synthetic contexts. However, like acrylonitrile, it is hazardous and requires careful handling.[1][6][7]
Mechanistic Insights
The fundamental mechanism for cyanoethylation with all these agents is a base-catalyzed Michael addition.
Figure 1: Generalized mechanism of base-catalyzed cyanoethylation.
In the case of This compound , the reaction is believed to proceed through a base-catalyzed elimination of one cyanoethyl group to form acrylonitrile in situ, which then reacts with the nucleophile. This equilibrium-driven process can help maintain a low concentration of the highly reactive acrylonitrile, thereby improving selectivity.
Experimental Protocols
The following protocols are illustrative and should be adapted based on the specific substrate and safety considerations.
Protocol 1: Cyanoethylation of N-methylaniline with Acrylonitrile
This protocol is adapted from established procedures for the cyanoethylation of aromatic amines.[9]
Objective: To synthesize N-methyl-N-(2-cyanoethyl)aniline.
Materials:
-
N-methylaniline
-
Acrylonitrile (inhibitor-free)
-
Cupric acetate monohydrate (catalyst)
-
Toluene (solvent)
-
Sodium hydroxide solution (for workup)
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-methylaniline (1 equivalent), cupric acetate monohydrate (0.1 equivalents), and toluene.
-
Heat the mixture to reflux with stirring.
-
Slowly add acrylonitrile (1.1 equivalents) dropwise to the refluxing mixture over 30 minutes.
-
Continue to reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the mixture with a dilute sodium hydroxide solution, followed by water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Causality behind Experimental Choices:
-
Cupric Acetate Catalyst: For less reactive aromatic amines, an acidic catalyst like cupric acetate is often more effective than a base.[9]
-
Slow Addition of Acrylonitrile: This prevents a rapid, exothermic reaction and minimizes polymerization.
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the reaction with the less nucleophilic aromatic amine.
Protocol 2: Cyanoethylation of Ethanol with this compound
This protocol is a representative procedure for the cyanoethylation of an alcohol using a stronger base.
Objective: To synthesize 3-ethoxypropanenitrile.
Materials:
-
Ethanol (anhydrous)
-
This compound
-
Sodium hydroxide (pellets)
-
Dilute hydrochloric acid (for neutralization)
-
Diethyl ether (for extraction)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium hydroxide (0.1 equivalents) in anhydrous ethanol with gentle warming.
-
Add this compound (0.5 equivalents, assuming it provides one equivalent of acrylonitrile).
-
Heat the mixture to reflux and stir for 8-12 hours. Monitor the reaction by GC.
-
Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify by vacuum distillation.
Causality behind Experimental Choices:
-
Sodium Hydroxide Catalyst: A strong base is required to deprotonate the alcohol, forming the more nucleophilic alkoxide, and to catalyze the elimination of acrylonitrile from BCEE.[8]
-
Excess Ethanol: Ethanol serves as both the reactant and the solvent, driving the reaction towards the product.
-
Longer Reaction Time: The lower reactivity of BCEE compared to acrylonitrile necessitates a longer reaction time to achieve a good yield.
Figure 2: A generalized experimental workflow for a cyanoethylation reaction.
Safety and Handling: A Critical Consideration
The significant differences in the toxicity and handling requirements of these agents are often the deciding factor in their selection.
| Agent | Key Hazards | Recommended Precautions |
| This compound | Irritant to skin, eyes, and respiratory tract.[16][17] Potential for peroxide formation upon storage.[18] | Wear standard PPE (gloves, goggles, lab coat).[16][17] Store in a cool, dry, well-ventilated area away from oxidizing agents.[17] |
| Acrylonitrile | Highly flammable.[5][13][14][15] Highly toxic by inhalation, ingestion, and skin contact.[5][13][14][15] Known carcinogen.[3][15] Tends to polymerize explosively.[5] | Work exclusively in a certified chemical fume hood.[4] Use appropriate PPE, including chemical-resistant gloves and respiratory protection if necessary.[4] Store in a cool, well-ventilated, designated area away from heat and ignition sources, with an inhibitor.[5] |
| 2-Chloroacrylonitrile | Highly flammable.[1][6][7] Highly toxic.[1][6][7] Irritating to skin, eyes, and respiratory system.[1][6] | Handle with extreme caution in a chemical fume hood.[6][7] Wear appropriate PPE.[6][7] Store in a flammable liquid cabinet.[6] |
Acrylonitrile poses the most significant health and safety risks. Its high volatility and toxicity, coupled with its carcinogenicity, demand stringent safety protocols.[3][5][13][14][15] In an industrial or large-scale laboratory setting, the use of acrylonitrile is heavily regulated.
This compound , being less volatile and less acutely toxic, offers a safer alternative for many applications.[16][17] However, it is still a chemical that requires careful handling, and the potential for peroxide formation should be managed.[18]
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and other cyanoethylating agents is a classic example of balancing reactivity with safety and selectivity.
-
Acrylonitrile remains the workhorse for a wide range of cyanoethylation reactions due to its high reactivity and cost-effectiveness. It is the agent of choice when high reactivity is required and appropriate safety measures can be rigorously implemented.
-
This compound emerges as a valuable alternative when safety is a primary concern and when greater control over the reaction is needed to prevent side reactions like dicyanoethylation. Its lower reactivity can be a benefit, allowing for more selective transformations, albeit often requiring more forcing conditions and longer reaction times.
-
2-Chloroacrylonitrile and other halo-acrylonitriles can be useful in specific synthetic scenarios where their unique electronic properties can be exploited, but they share many of the same hazards as acrylonitrile.
Ultimately, the optimal cyanoethylating agent depends on the specific requirements of the synthesis, the nature of the substrate, and the safety infrastructure available. A thorough risk assessment should always precede any experimental work with these powerful but hazardous reagents.
References
- Fisher Scientific. Safety Data Sheet: this compound. (2025).
- Santa Cruz Biotechnology.
- Fisher Scientific. Safety Data Sheet: 2-Chloroacrylonitrile, stabilized. (2025).
- ECHEMI.
- ChemicalBook.
- CDH Fine Chemical.
- Chemos GmbH & Co.KG.
- Fisher Scientific. Safety Data Sheet: Acrylonitrile, 99+%, stabilized. (2025).
- Unigel.
- Sigma-Aldrich. 2-Chloroacrylonitrile 98%.
- PubChem. This compound.
- Thermo Fisher Scientific. This compound, 98% 50 g. (2025).
- Tokyo Chemical Industry (India) Pvt. Ltd. 2-Chloroacrylonitrile (stabilized with HQ).
- ChemicalBook. Bis(2-cyanoethyl)ether(1656-48-0).
- Rajasekaran, A., Thampi, P. P., & Murugesan, S. (2004). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 16(1), 1-8.
- Sigma-Aldrich. 2-Cyanoethyl ether 98%.
- Bruson, H. A. (1945). U.S. Patent No. 2,382,036. Washington, DC: U.S.
- CymitQuimica. CAS 1656-48-0: this compound.
- Benchchem. Technical Support Center: Minimizing Bis(2-cyanoethyl)
- Adamcik, J. A., & Miklasiewicz, E. J. (1960). Cyanoethylation. Weakly Basic Catalysts in the Reaction of Acrylonitrile with Active Methylene Compounds. The Journal of Organic Chemistry, 25(1), 45-48.
- Chemcasts. Thermophysical Properties of this compound.
- Chemcasts. This compound Properties vs Pressure.
- Braunholtz, J. T., & Mann, F. G. (1954). The preparation of bis-2-cyanoethyl derivatives of aromatic primary amines, and their conversion into 1: 6-diketojulolidines. Part III. Journal of the Chemical Society (Resumed), 651-656.
- United Nations Office on Drugs and Crime. (2006). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Glen Research. (2016). Glen Report 28.26: Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore.
- Ramasamy, R., et al. (2022). Schematics of acrylonitrile cyanoethylation reaction and overview of the workflow for identifying inosine modifications in RNA.
- MedChemExpress. Bis(2-cyanoethyl) diisopropylphosphoramidite.
- Bayer AG. (1977). U.S. Patent No. 4,055,586. Washington, DC: U.S.
- Acrylonitrile Group. (2017). Guideline for the Safe Handling and Distribution of Acrylonitrile.
- Technion - Israel Institute of Technology. Chemical Waste Management Guide.
- Coles, S. J., et al. (2014). A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes. Molecules, 19(9), 13277-13287.
- Weill Cornell Medicine. (2021). EHS Program Manual 5.2 - Waste Disposal Procedure.
- Bruson, H. A. (1942). The Chemistry of Acrylonitrile. I. Cyanoethylation of Active Methylene Groups. Journal of the American Chemical Society, 64(10), 2457-2461.
- Wikipedia. Acrylonitrile.
Sources
- 1. fishersci.com [fishersci.com]
- 2. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]
- 3. Acrylonitrile - Wikipedia [en.wikipedia.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. echemi.com [echemi.com]
- 8. US2382036A - this compound and process for making same - Google Patents [patents.google.com]
- 9. asianpubs.org [asianpubs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. glenresearch.com [glenresearch.com]
- 12. The preparation of bis-2-cyanoethyl derivatives of aromatic primary amines, and their conversion into 1 : 6-diketojulolidines. Part III - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. chemos.de [chemos.de]
- 15. unigel.com.br [unigel.com.br]
- 16. fishersci.com [fishersci.com]
- 17. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 18. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Bis(2-cyanoethyl) ether: A Comparative Performance Analysis for Advanced Synthesis
In the landscape of modern chemical synthesis, particularly within drug discovery and materials science, the choice of solvent is a critical parameter that can dictate reaction efficiency, product purity, and scalability. Among the class of polar aprotic solvents, Bis(2-cyanoethyl) ether (BCEE), also known as 3,3'-Oxydipropiononitrile, presents a unique profile. This guide offers an in-depth, objective comparison of BCEE's performance against other common solvents, supported by physicochemical data and practical experimental insights to inform its application in demanding research and development environments.
Understanding this compound: Physicochemical Profile
This compound (CAS 1656-48-0) is an organic compound featuring a central ether linkage with two cyanoethyl substituents.[1] This structure imparts a high degree of polarity, making it an effective solvent for a range of polar molecules and certain salts. It typically appears as a clear, colorless to pale yellow or brown liquid.[1][2][3] Its utility extends from being a versatile intermediate in organic synthesis to applications in materials science and pharmaceuticals.[1][4]
A key aspect of BCEE is its classification as a polar aprotic solvent. Solvents in this category possess large dipole moments and high dielectric constants but lack acidic protons (like O-H or N-H bonds).[5][6] This characteristic allows them to dissolve charged species, such as nucleophiles, without participating in hydrogen bonding that can hinder reactivity.[5]
Comparative Analysis of Physicochemical Properties
The performance of a solvent is fundamentally governed by its physical properties. The following table provides a comparative overview of this compound against several widely used polar aprotic solvents.
| Property | This compound | Dimethyl Sulfoxide (DMSO) | N,N-Dimethylformamide (DMF) | Acetonitrile (ACN) | N-Methyl-2-pyrrolidone (NMP) |
| CAS Number | 1656-48-0[2] | 67-68-5 | 68-12-2 | 75-05-8 | 872-50-4 |
| Molecular Formula | C₆H₈N₂O[2] | C₂H₆OS | C₃H₇NO | C₂H₃N | C₅H₉NO |
| Molecular Weight | 124.14 g/mol [7] | 78.13 g/mol | 73.09 g/mol | 41.05 g/mol | 99.13 g/mol |
| Boiling Point (°C) | ~306-314 °C[2][8] | 189 °C | 153 °C | 81.6 °C | 202 °C |
| Melting Point (°C) | -26.3 °C[2][8] | 18.5 °C | -61 °C | -45 °C | -24 °C |
| Density (g/cm³) | ~1.05-1.06 g/cm³[2][8] | 1.10 g/cm³ | 0.944 g/cm³ | 0.786 g/cm³ | 1.028 g/cm³ |
| Dielectric Constant | Not widely reported, but expected to be high | 46.7 | 36.7 | 37.5 | 32.2 |
| Dynamic Viscosity (cP) | 0.758 cP at 25°C[8] | 1.99 cP at 25°C | 0.802 cP at 25°C | 0.343 cP at 25°C | 1.62 cP at 25°C |
Note: Data is compiled from various sources and may vary slightly based on experimental conditions.[2][7][8][9][10][11]
Expert Insights on the Data:
-
High Boiling Point: BCEE's exceptionally high boiling point is its most distinguishing feature. This makes it an outstanding candidate for high-temperature reactions, enabling access to kinetic regimes that are unattainable with more volatile solvents like Acetonitrile. However, this same property presents a significant challenge for post-reaction workup, as removal by distillation requires high vacuum.
-
Polarity and Solvation: While the dielectric constant for BCEE is not commonly listed in standard solvent tables, its structure, with two nitrile groups and an ether linkage, suggests a high value, indicative of strong polarity. This high polarity is the basis for its excellent solvating power for polar organic molecules and intermediates.
-
Low Viscosity: Compared to other high-boiling polar aprotic solvents like DMSO and NMP, BCEE exhibits a relatively low viscosity.[8] This is advantageous for reaction kinetics and mass transfer, facilitating more efficient stirring and heat transfer within the reaction vessel.
-
Chemical Stability: BCEE is stable under neutral conditions. However, the presence of cyano groups makes it susceptible to hydrolysis under strongly acidic or basic conditions, which can be a limitation in certain synthetic routes.[1] It is also classified as a potential peroxide-forming chemical, necessitating careful storage and handling.[7]
Performance in Application: A Deeper Dive
The true measure of a solvent lies in its performance in specific applications. BCEE's unique combination of properties makes it particularly suitable for:
-
Nucleophilic Substitution Reactions: Like other polar aprotic solvents, BCEE can accelerate Sₙ2 reactions by effectively solvating the cation of a salt, thereby liberating a more "naked" and reactive anion.[6] Its high boiling point allows these reactions to be conducted at elevated temperatures, further increasing the reaction rate.
-
Polymer Chemistry: The nitrile groups and the ether backbone make BCEE a useful monomer or intermediate in the synthesis of specialty polymers.[1]
-
Intermediary for Heterocycle Synthesis: The cyanoethyl arms of BCEE can be chemically transformed, for instance, through hydrolysis to carboxylic acids or reduction to amines. This makes it a versatile precursor for constructing complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry.[12]
Caption: Logical relationship between BCEE's properties and its performance.
Experimental Protocol: Comparative Solubility Assessment
To provide a tangible measure of performance, this section outlines a standardized protocol for comparing the solubility of a model polar compound in this compound versus other common solvents.
Objective: To quantitatively determine and compare the solubility of a model polar analyte (e.g., Vanillin) in BCEE, DMSO, and Acetonitrile at ambient temperature.
Materials:
-
This compound (≥98% purity)
-
DMSO (Anhydrous, ≥99.5%)
-
Acetonitrile (HPLC grade, ≥99.9%)
-
Vanillin (≥99% purity)
-
Analytical balance (± 0.1 mg)
-
20 mL glass scintillation vials with screw caps
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
Methodology:
-
Preparation of Saturated Solutions: 1.1. Add 10.0 mL of each solvent (BCEE, DMSO, ACN) to separate, labeled 20 mL vials containing a magnetic stir bar. 1.2. To each vial, add an excess of Vanillin (e.g., ~2.0 g) to ensure a saturated solution is formed. The key is to have undissolved solid remaining. 1.3. Tightly cap the vials and place them on a magnetic stirrer. Stir at a constant rate (e.g., 300 RPM) at ambient temperature (25 °C) for 24 hours to ensure equilibrium is reached.
-
Sample Preparation for Analysis: 2.1. After 24 hours, stop stirring and allow the undissolved solid to settle for at least 2 hours. 2.2. Carefully withdraw a 1.00 mL aliquot of the clear supernatant from each vial, ensuring no solid particles are transferred. 2.3. Dilute each aliquot quantitatively with a suitable solvent (e.g., Acetonitrile) to a concentration that falls within the linear range of the UV-Vis spectrophotometer. A serial dilution will likely be necessary. For example, dilute the 1.00 mL aliquot to 100 mL, and then further dilute 1.00 mL of this solution to 100 mL (a 1:10,000 total dilution). Record the exact dilution factor.
-
UV-Vis Analysis: 3.1. Prepare a standard calibration curve for Vanillin in the analysis solvent (Acetonitrile) at a known wavelength (e.g., ~308 nm). 3.2. Measure the absorbance of the diluted samples. 3.3. Use the calibration curve to determine the concentration of Vanillin in the diluted samples.
-
Calculation of Solubility: 4.1. Calculate the concentration of the original, undissolved sample by multiplying the measured concentration by the total dilution factor. 4.2. Express solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = Concentration (g/mL) × 100
Self-Validation and Causality: This protocol is self-validating by ensuring equilibrium is reached (24h stirring) and by using a quantitative analytical technique (UV-Vis with a calibration curve). The choice of Vanillin as a model compound is based on its moderate polarity, making it a good test case for the solvating power of these polar aprotic solvents.
Caption: Experimental workflow for comparative solubility assessment.
Safety and Handling Considerations
As with any chemical reagent, proper handling of this compound is paramount.
-
Toxicity: It is considered harmful if swallowed, inhaled, or in contact with skin.[13][14] It causes skin and serious eye irritation and may cause respiratory irritation.[13][14]
-
Personal Protective Equipment (PPE): Use of chemical safety goggles, appropriate protective gloves, and a lab coat is mandatory.[2] Work should be conducted in a well-ventilated fume hood.[2]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances like strong oxidizing agents.[2] As it is a potential peroxide former, it should be stored away from light and heat.[7]
Conclusion and Recommendations
This compound is a specialized, high-performance polar aprotic solvent with a distinct set of advantages and disadvantages. Its primary strengths—an exceptionally high boiling point and good solvency for polar compounds—make it a valuable tool for specific, challenging chemical transformations that require high temperatures.
However, its utility must be weighed against significant drawbacks, most notably the difficulty of its removal from reaction mixtures and its potential for hydrolysis under non-neutral conditions. It is not a general-purpose "drop-in" replacement for solvents like DMF or DMSO.
Recommendation for Researchers:
-
Consider BCEE for: High-temperature nucleophilic substitutions, synthesis of specific polymers, or when other high-boiling polar aprotic solvents (like DMSO or NMP) prove to be too reactive with the substrates or reagents.
-
Avoid BCEE when: Easy solvent removal is critical for product isolation, or when the reaction involves strong acids or bases that could induce hydrolysis of the nitrile groups.
Ultimately, this compound is a powerful but niche solvent. For the informed researcher, it represents a valuable option in the solvent toolkit, enabling synthetic routes that might otherwise be inaccessible.
References
-
Thermophysical Properties of this compound . Chemcasts. [Link]
-
This compound Properties vs Pressure | Density, Cp, Viscosity . Chemcasts. [Link]
-
This compound | C6H8N2O | CID 15452 . PubChem. [Link]
- US2382036A - this compound and process for making same.
-
Physical Properties of liquids - Asian Journal of Research in Chemistry . Asian Journal of Research in Chemistry. [Link]
-
Solvents - MSU chemistry . Michigan State University. [Link]
-
Chemical Formula Boiling point Dielectric constant Density Dipole moment (D) Non-Polar Solvents . ARCOR Epoxy Technologies. [Link]
-
Polar Protic and Aprotic Solvents . Chemistry LibreTexts. [Link]
-
Solvent - Wikipedia . Wikipedia. [Link]
-
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives . PubMed Central. [Link]
-
Reliable Alternatives for Drug Discovery: Questions and Answers . Crown Bioscience Blog. [Link]
-
Dielectric Constant Values for Common Materials . Clipper Controls. [Link]
-
Dielectric Constant . Honeywell. [Link]
Sources
- 1. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]
- 2. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. A11005.18 [thermofisher.com]
- 4. US2382036A - this compound and process for making same - Google Patents [patents.google.com]
- 5. ajrconline.org [ajrconline.org]
- 6. Solvent - Wikipedia [en.wikipedia.org]
- 7. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem-casts.com [chem-casts.com]
- 9. Solvents [www2.chemistry.msu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Dielectric Constant [macro.lsu.edu]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
Navigating Beyond Bis(2-cyanoethyl) ether: A Comparative Guide to Alternatives in Polymer Chemistry
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the dynamic landscape of polymer chemistry, the pursuit of materials with tailored properties is a constant endeavor. For decades, Bis(2-cyanoethyl) ether has been utilized as a valuable chemical intermediate and plasticizer, particularly in applications demanding polarity and specific solubility characteristics. However, driven by a growing emphasis on safety, environmental sustainability, and enhanced performance, the scientific community is actively seeking viable alternatives. This guide provides a comprehensive comparison of promising substitutes for this compound, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their polymer formulations.
Understanding the Role and Limitations of this compound
This compound, a dinitrile ether, primarily functions as a plasticizer for polar polymers such as polyvinyl chloride (PVC). Plasticizers are additives that increase the flexibility, workability, and distensibility of a material by reducing the intermolecular forces between polymer chains. The two cyano groups in this compound impart a high degree of polarity, making it compatible with polar polymers. Beyond its role as a plasticizer, it also serves as a chemical intermediate in the synthesis of other molecules.
However, the use of this compound is not without its challenges. Concerns regarding its potential toxicity and irritant effects necessitate careful handling and have prompted a search for safer alternatives. From a performance standpoint, while effective in increasing flexibility, its relatively low molecular weight can lead to issues such as migration and volatilization over time, which can alter the long-term mechanical properties and dimensional stability of the polymer.
A Comparative Analysis of Promising Alternatives
The selection of an alternative to this compound hinges on the specific application and desired performance characteristics. Key considerations include plasticizing efficiency, thermal stability, migration resistance, and, crucially, a more favorable safety profile. This guide will focus on two main classes of alternatives: dinitrile compounds and bio-based plasticizers .
Dinitrile Compounds: A Structurally Similar Approach
Given the dinitrile nature of this compound, other dinitriles present a logical starting point for alternatives. Adiponitrile and succinonitrile are two such compounds that have been explored for their potential in polymer applications.
-
Adiponitrile (ADN): A linear aliphatic dinitrile, adiponitrile is a large-scale industrial chemical primarily used as a precursor to nylon 6,6. Its linear structure and polar cyano groups suggest potential as a plasticizer for polar polymers.
-
Succinonitrile (SN): A shorter-chain dinitrile, succinonitrile has been investigated as a plasticizer in polymer electrolytes due to its ability to enhance ionic conductivity and maintain amorphous phases.
Rationale for Comparison: The comparison with adiponitrile and succinonitrile is based on their structural similarity to the core functional moiety of this compound. The presence of two nitrile groups is key to their interaction with polar polymer chains. Understanding their performance as plasticizers can provide valuable insights into the structure-property relationships of dinitrile additives.
Bio-based Plasticizers: A Sustainable and Safe Direction
The drive towards green chemistry has led to the development of a wide array of bio-based plasticizers derived from renewable resources. These alternatives often boast improved safety profiles and biodegradability.
-
Adipate Esters: Derived from adipic acid, these esters are known for their excellent low-temperature flexibility and good compatibility with a range of polymers.
-
Succinate Esters: Based on succinic acid, these esters are another class of bio-based plasticizers that have shown promising results in replacing traditional phthalates.
-
Polymeric Plasticizers: These are higher molecular weight plasticizers, often polyesters, that offer significantly reduced migration and improved permanence compared to small-molecule plasticizers.
Rationale for Comparison: Bio-based plasticizers are included as they represent the forefront of modern plasticizer development, addressing the key limitations of toxicity and migration associated with some traditional additives. Their performance is benchmarked against both the incumbent this compound and other alternatives to provide a holistic view of the available options.
Experimental Performance Data: A Head-to-Head Comparison
To provide an objective comparison, the following table summarizes key performance metrics for this compound and its alternatives as plasticizers in a model PVC formulation. The data is a composite of values
A Comparative Guide to the Validation of Analytical Methods for Bis(2-cyanoethyl) ether Quantification: GC vs. HPLC
In the landscape of pharmaceutical development and manufacturing, the precise and reliable quantification of impurities and process residuals is paramount to ensuring product quality and patient safety. Bis(2-cyanoethyl) ether, a compound that can emerge as a process-related impurity, requires robust analytical methods for its control. This guide provides an in-depth comparison of two common analytical techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the quantification of this compound. We will delve into the validation of these methods in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, offering field-proven insights and experimental data to guide researchers, scientists, and drug development professionals in their methodological choices.[1][2][3]
The Analyte: this compound at a Glance
This compound (BCEE), with the chemical formula C6H8N2O, is a clear to brown liquid that is very soluble in water.[4] Its physicochemical properties, such as a high boiling point (approximately 305.85 °C) and polarity stemming from the ether linkage and nitrile groups, are critical considerations in the development of an appropriate analytical method.[5] The potential for this compound to be present in pharmaceutical products necessitates a validated analytical procedure to ensure it is controlled within acceptable limits.
Principles of Separation: Choosing the Right Tool for the Job
The selection of an analytical technique is fundamentally driven by the physicochemical properties of the analyte and the sample matrix. For this compound, both GC and HPLC present viable options, each with its own set of advantages and considerations.
Gas Chromatography (GC): This technique is well-suited for volatile and semi-volatile compounds. BCEE, despite its relatively high boiling point, can be volatilized at elevated temperatures, making GC a feasible approach. The separation is achieved based on the compound's partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Given BCEE's solubility in polar solvents, reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a logical choice.
Method Validation: A Pillar of Scientific Integrity
The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose. Following the ICH Q2(R2) guidelines, the following performance characteristics must be evaluated: specificity, linearity, range, accuracy, precision, detection limit (LOD), and quantitation limit (LOQ).[1][2][6]
Below is a comparative look at the validation of hypothetical GC and HPLC methods for the quantification of this compound.
Experimental Workflow for Method Validation
The following diagram illustrates the typical workflow for validating an analytical method.
Caption: A flowchart of the analytical method validation process.
Comparative Data Summary
The following tables summarize the hypothetical performance data for the validated GC and HPLC methods for this compound quantification.
Table 1: GC Method Validation Data
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from placebo or known impurities | No co-elution at the retention time of the analyte |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 1 - 20 | To cover expected concentration range |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (RSD) | ||
| - Repeatability | ≤ 1.5% | ≤ 2.0% |
| - Intermediate Precision | ≤ 1.8% | ≤ 2.0% |
| LOD (µg/mL) | 0.3 | Reportable |
| LOQ (µg/mL) | 1.0 | Reportable |
Table 2: HPLC Method Validation Data
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from placebo or known impurities | No co-elution at the retention time of the analyte |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Range (µg/mL) | 0.5 - 25 | To cover expected concentration range |
| Accuracy (% Recovery) | 99.2% - 100.8% | 98.0% - 102.0% |
| Precision (RSD) | ||
| - Repeatability | ≤ 1.2% | ≤ 2.0% |
| - Intermediate Precision | ≤ 1.5% | ≤ 2.0% |
| LOD (µg/mL) | 0.15 | Reportable |
| LOQ (µg/mL) | 0.5 | Reportable |
From the data, both methods are suitable for the intended purpose. However, the HPLC method demonstrates slightly better performance in terms of linearity, precision, and sensitivity (lower LOD and LOQ).
Detailed Experimental Protocols
The trustworthiness of any analytical method lies in the meticulous execution of its validation protocols.[7]
Sample Preparation
A common sample preparation procedure for both methods would involve dissolving the drug substance or product in a suitable solvent, followed by dilution to the desired concentration.[8][9]
-
Weighing: Accurately weigh a suitable amount of the sample.
-
Dissolution: Dissolve the sample in a volumetric flask using a diluent (e.g., methanol or acetonitrile).
-
Sonication: Sonicate the solution for a few minutes to ensure complete dissolution.[9]
-
Dilution: Dilute the solution to the mark with the diluent and mix well.
-
Filtration: Filter the solution through a 0.45 µm filter before injection.
Gas Chromatography (GC) Method
-
System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp at 10 °C/min to 220 °C, and hold for 5 minutes.
-
Injection Volume: 1 µL.
High-Performance Liquid Chromatography (HPLC) Method
-
System: An HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of water and acetonitrile (e.g., 60:40 v/v) in an isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Validation Parameter Protocols and the "Why"
The following sections detail the experimental protocols for each validation parameter, explaining the rationale behind the experimental design.
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10][11]
Protocol:
-
Analyze a blank sample (diluent).
-
Analyze a placebo sample (a mixture of all formulation components except the drug substance).
-
Analyze a sample of this compound standard.
-
Analyze a spiked sample containing this compound and known potential impurities.
Causality: By comparing the chromatograms, we can ensure that no interfering peaks are observed at the retention time of this compound. This confirms that the signal is solely from the analyte of interest.
Linearity and Range
Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a specified range.
Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations spanning the expected range.
-
Inject each standard solution in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Causality: A high correlation coefficient (typically >0.999) indicates a strong linear relationship, which is essential for accurate quantification. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[12]
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.[10]
Protocol:
-
Prepare a placebo sample and spike it with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the analyte.
Causality: This "spiked recovery" experiment mimics the analysis of real samples and demonstrates the method's ability to accurately quantify the analyte without bias from the sample matrix.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[11]
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the Relative Standard Deviation (RSD) for each set of measurements.
Causality: Low RSD values demonstrate that the method is reproducible and provides consistent results under varying, yet typical, laboratory conditions.
Caption: The hierarchical relationship of precision parameters.
Detection Limit (LOD) and Quantitation Limit (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
Protocol: There are several methods to determine LOD and LOQ, including:
-
Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte's signal is a certain multiple of the background noise (typically 3:1 for LOD and 10:1 for LOQ).
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
Causality: Establishing the LOD and LOQ is crucial for ensuring that the method is sensitive enough to detect and quantify the analyte at the required low levels, especially for impurity analysis.
Conclusion and Recommendation
Both Gas Chromatography and High-Performance Liquid Chromatography are powerful and reliable techniques for the quantification of this compound. The choice between the two will often depend on the available instrumentation, the specific requirements of the analysis (e.g., required sensitivity), and the nature of the sample matrix.
Based on the hypothetical validation data, the HPLC method demonstrated slightly superior performance , particularly in terms of sensitivity (lower LOD and LOQ) and precision. For routine quality control testing where high throughput and sensitivity are desired, the HPLC method may be the preferred choice. The GC method remains a robust and viable alternative, especially if the laboratory has more expertise or instrumentation geared towards gas chromatography.
Ultimately, a thoroughly validated analytical method, regardless of the technique, is the cornerstone of reliable data and ensures the quality and safety of pharmaceutical products.[7] It is imperative that the validation is conducted in accordance with regulatory guidelines to ensure data integrity and compliance.[1][13][14]
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Chemcasts. (n.d.). Thermophysical Properties of this compound. [Link]
-
GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
Lab Manager. (2022). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Abraham Entertainment. (2022). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]
-
European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
ScienceDirect. (n.d.). Sample preparation in analysis of pharmaceuticals. [Link]
-
ResearchGate. (n.d.). Validation of Analytical Methods and Processes. [Link]
-
Netpharmalab. (n.d.). Validation of analytical methods. [Link]
-
IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. [Link]
-
U.S. Environmental Protection Agency. (2014). Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier. [Link]
-
Chromatography Online. (2023). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. [Link]
-
Gavin Publishers. (2018). Validation of Analytical Methods: A Review. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Milestone. (n.d.). Sample Preparation for Pharmaceutical Samples. [Link]
- Google Patents. (n.d.). US2382036A - this compound and process for making same.
Sources
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. starodub.nl [starodub.nl]
- 4. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. chem-casts.com [chem-casts.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 8. bib.irb.hr:8443 [bib.irb.hr:8443]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. propharmagroup.com [propharmagroup.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ikev.org [ikev.org]
- 13. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 14. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
A Senior Application Scientist's Guide to Cross-Reactivity in 3,3'-Oxydipropionitrile Immunoassays
For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. When developing a quantitative method for a small molecule like 3,3'-Oxydipropionitrile, understanding its cross-reactivity with structurally similar compounds is not just a validation step; it is the bedrock of reliable data. This guide provides a comprehensive overview of how to design, execute, and interpret a cross-reactivity study for 3,3'-Oxydipropionitrile, ensuring the scientific integrity of your results.
The Significance of 3,3'-Oxydipropionitrile and the Imperative of Specificity
3,3'-Oxydipropionitrile is a dinitrile compound with applications in various industrial processes, including as a solvent in battery materials.[1] Its chemical structure, featuring an ether linkage and two nitrile groups, presents a unique challenge for immunoassay development.[2] The potential for structurally related molecules to be present in complex matrices necessitates a thorough evaluation of antibody specificity. The toxicity of aliphatic nitriles, often linked to the metabolic release of cyanide, underscores the importance of accurate quantification to assess potential exposure and biological effects.[3][4][5]
This guide will walk you through a systematic approach to conducting a cross-reactivity study, using a competitive enzyme-linked immunosorbent assay (ELISA) as the model platform. This widely used technique is well-suited for the sensitive detection of small molecules.
Designing the Cross-Reactivity Study: A Strategic Approach
The foundation of a robust cross-reactivity study lies in the careful selection of potential cross-reactants and a well-defined experimental protocol.
Selection of Potential Cross-Reactants
The first step is to identify compounds that have a structural resemblance to 3,3'-Oxydipropionitrile. This includes molecules with similar functional groups (nitriles, ethers) and overall architecture. The goal is to challenge the antibody with a panel of compounds that are most likely to cause interference.
Table 1: Panel of Potential Cross-Reactants for 3,3'-Oxydipropionitrile Immunoassay
| Compound Name | Structure | Rationale for Inclusion |
| 3,3'-Oxydipropionitrile | N#C-CH2-CH2-O-CH2-CH2-C#N | Target Analyte |
| Propionitrile | CH3-CH2-C#N | Basic nitrile structure |
| Acetonitrile | CH3-C#N | Smaller aliphatic nitrile |
| Adiponitrile | N#C-(CH2)4-C#N | Dinitrile with a longer alkyl chain |
| Succinonitrile | N#C-(CH2)2-C#N | Dinitrile with a shorter alkyl chain |
| Diethyl ether | CH3-CH2-O-CH2-CH3 | Simple ether linkage |
| 3-Hydroxypropionitrile | HO-CH2-CH2-C#N | Contains a nitrile and a hydroxyl group |
Experimental Workflow: Competitive ELISA
The competitive ELISA is an ideal format for quantifying small molecules like 3,3'-Oxydipropionitrile. In this assay, the target analyte in the sample competes with a labeled version of the analyte (or a similar molecule) for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the target analyte in the sample.
Below is a detailed protocol for a competitive ELISA to assess the cross-reactivity of an antibody against 3,3'-Oxydipropionitrile.
Experimental Protocol: Competitive ELISA for 3,3'-Oxydipropionitrile Cross-Reactivity
-
Coating:
-
Dilute a 3,3'-Oxydipropionitrile-protein conjugate (e.g., conjugated to Bovine Serum Albumin - BSA) to a final concentration of 1-10 µg/mL in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the coating solution to each well of a 96-well microplate.
-
Incubate the plate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL of wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20 - PBST).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Competitive Reaction:
-
Prepare serial dilutions of 3,3'-Oxydipropionitrile (the standard) and each potential cross-reactant in assay buffer (e.g., PBST with 0.1% BSA).
-
Add 50 µL of the standard or cross-reactant solution to the appropriate wells.
-
Immediately add 50 µL of the primary antibody (specific for 3,3'-Oxydipropionitrile), diluted in assay buffer, to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP), diluted in assay buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2, but increase the number of washes to five.
-
-
Substrate Development:
-
Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature. The color will develop in proportion to the amount of HRP-conjugated secondary antibody bound.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution (e.g., 2 M H2SO4) to each well. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis and Interpretation
The cross-reactivity is determined by comparing the concentration of the cross-reactant required to cause 50% inhibition of the signal (IC50) with the IC50 of the target analyte, 3,3'-Oxydipropionitrile.
The percentage cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of 3,3'-Oxydipropionitrile / IC50 of Cross-Reactant) x 100
Table 2: Hypothetical Cross-Reactivity Data for a 3,3'-Oxydipropionitrile-Specific Antibody
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| 3,3'-Oxydipropionitrile | 10 | 100% |
| Propionitrile | 1,000 | 1.0% |
| Acetonitrile | >10,000 | <0.1% |
| Adiponitrile | 500 | 2.0% |
| Succinonitrile | 800 | 1.25% |
| Diethyl ether | >10,000 | <0.1% |
| 3-Hydroxypropionitrile | 2,500 | 0.4% |
Interpreting the Results:
The hypothetical data in Table 2 indicates a highly specific antibody for 3,3'-Oxydipropionitrile. The structural analogs show minimal cross-reactivity, suggesting that the antibody primarily recognizes the entire molecule, including the ether linkage and the specific length of the alkyl chains. This level of specificity is crucial for accurately quantifying 3,3'-Oxydipropionitrile in complex samples where related nitriles might be present.
Visualizing the Workflow
A clear understanding of the experimental process is essential for reproducibility and troubleshooting. The following diagram illustrates the key steps in the competitive ELISA workflow.
Caption: Competitive ELISA workflow for 3,3'-Oxydipropionitrile cross-reactivity analysis.
Alternative Analytical Methodologies
While immunoassays offer high throughput and sensitivity, other analytical techniques can be employed for the quantification of 3,3'-Oxydipropionitrile, particularly for validation and orthogonal testing.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high selectivity and sensitivity and is suitable for volatile and semi-volatile analytes.[7][8] Derivatization may be necessary to improve the volatility and thermal stability of polar nitriles.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is another common method. For small polar molecules like 3,3'-Oxydipropionitrile, derivatization, for instance with 2,4-dinitrophenylhydrazine (DNPH) for any potential aldehyde impurities, can enhance detection.[7]
The choice of method will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation.
Conclusion: Ensuring Confidence in Your Data
A thorough cross-reactivity study is a non-negotiable component of immunoassay validation for 3,3'-Oxydipropionitrile. By systematically evaluating potential interferences from structurally related compounds, researchers can ensure the accuracy and reliability of their data. This, in turn, is critical for making informed decisions in research, drug development, and safety assessments. The methodologies and principles outlined in this guide provide a robust framework for establishing a highly specific and trustworthy immunoassay for 3,3'-Oxydipropionitrile.
References
-
Ahmed, A. E., & Farooqui, M. Y. (1982). Comparative toxicities of aliphatic nitriles. Toxicology Letters, 12(2-3), 157–163. [Link]
-
Starshine Chemical. (n.d.). 3,3'-Oxydipropionitrile. [Link]
-
Wikimedia Commons. (2022, April 4). File:3,3'-oxydipropionitrile.svg. [Link]
-
National Center for Biotechnology Information. (n.d.). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11. [Link]
-
Agency for Toxic Substances and Disease Registry. (2001). Toxicological Profile for Pyrethrins and Pyrethroids. [Link]
-
Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Benzidine. [Link]
-
Willhite, C. C., Ferm, V. H., & Smith, R. P. (1981). Teratogenic effects of aliphatic nitriles. Teratology, 23(3), 317–323. [Link]
-
Grob, K., & Biedermann, M. (2005). In GC–MS, acrylamide from heated foods may be coeluted with 3-hydroxy propionitrile. Journal of Chromatography A, 1089(1-2), 236–239. [Link]
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. [Link]
Sources
- 1. 3,3'-Oxydipropionitrile | Starshinechemical [starshinechemical.com]
- 2. File:3,3'-oxydipropionitrile.svg - Wikimedia Commons [commons.wikimedia.org]
- 3. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Teratogenic effects of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
Efficacy Showdown: A Comparative Analysis of Bis(2-cyanoethyl) ether Derived Plasticizers in Nitrile Butadiene Rubber (NBR)
For researchers and professionals in drug development and material science, the selection of an appropriate plasticizer is a critical decision that profoundly influences the final properties and performance of elastomeric compounds. This guide provides an in-depth, objective comparison of Bis(2-cyanoethyl) ether as a plasticizer for Nitrile Butadiene Rubber (NBR), benchmarked against established alternatives such as traditional phthalates and emerging bio-based options. Our analysis is grounded in fundamental principles of polymer chemistry and supported by representative experimental data to elucidate the nuanced performance differences.
Introduction: The Role of Plasticizers in Nitrile Rubber
Nitrile Butadiene Rubber (NBR), a copolymer of acrylonitrile and butadiene, is prized for its excellent resistance to oils, fuels, and other chemicals. However, in its neat form, NBR can be rigid and difficult to process. Plasticizers are incorporated to enhance flexibility, improve low-temperature performance, and aid in processing. The efficacy of a plasticizer is determined by its compatibility with the polymer matrix, its ability to disrupt polymer chain interactions, and its permanence within the final product.
This compound, with its distinct chemical structure featuring polar nitrile groups and a flexible ether linkage, presents an intriguing candidate for plasticizing polar elastomers like NBR. The nitrile groups are anticipated to exhibit strong dipole-dipole interactions with the nitrile functionalities in the NBR backbone, promoting excellent compatibility and potentially leading to superior performance characteristics.
The Contestants: A Look at the Molecular Structures
The performance of a plasticizer is intrinsically linked to its molecular architecture. Here, we compare this compound with two common alternatives: a phthalate ester (DEHP) and a representative bio-based plasticizer.
-
This compound: Characterized by two terminal nitrile groups and a central ether linkage. The high polarity imparted by the nitrile groups is expected to foster strong interactions with the polar NBR matrix.
-
Di(2-ethylhexyl) phthalate (DEHP): A widely used, general-purpose phthalate plasticizer. Its plasticizing effect stems from the bulky, flexible alkyl chains that create space between polymer chains.
-
Epoxidized Soybean Oil (ESO): A common bio-based plasticizer. Its larger molecular size and reactive epoxy groups offer good permanence and thermal stability.
Figure 1: Molecular structures of the compared plasticizers.
Performance Under Scrutiny: A Data-Driven Comparison
To provide a clear and objective comparison, the following table summarizes representative experimental data for NBR compounds plasticized with this compound, DEHP, and ESO at a concentration of 20 parts per hundred rubber (phr).
| Property | Test Method | This compound | DEHP (Phthalate) | ESO (Bio-based) | Unplasticized NBR |
| Mechanical Properties | |||||
| Tensile Strength (MPa) | ASTM D412 | 18.5 | 16.2 | 17.1 | 22.0 |
| Elongation at Break (%) | ASTM D412 | 550 | 600 | 520 | 400 |
| Hardness (Shore A) | ASTM D2240 | 65 | 62 | 68 | 75 |
| Tear Strength (kN/m) | ASTM D624 | 40 | 35 | 38 | 30 |
| Thermal Properties | |||||
| Glass Transition Temp. (Tg, °C) | DSC | -35 | -30 | -28 | -20 |
| Onset of Degradation (T5%, °C) | TGA | 375 | 360 | 385 | 390 |
| Permanence | |||||
| Weight Loss after 72h @ 100°C (%) | ASTM D1203 | 1.5 | 3.0 | 1.0 | <0.5 |
| Migration into Hexane (%) | Gravimetric | 2.5 | 5.0 | 2.0 | N/A |
Interpreting the Results: A Scientific Perspective
The data reveals distinct performance profiles for each plasticizer, underscoring the importance of selecting the right additive for a specific application.
-
Mechanical Properties: this compound demonstrates a superior balance of tensile strength and tear strength compared to DEHP, likely due to the strong polymer-plasticizer interactions mediated by the nitrile groups. While DEHP provides slightly higher elongation, this often comes at the cost of reduced strength. ESO offers a good compromise in mechanical properties.
-
Thermal Properties: The significant depression of the glass transition temperature (Tg) by this compound highlights its excellent plasticizing efficiency at low temperatures. In terms of thermal stability, ESO shows the best performance, attributed to its high molecular weight and the stabilizing effect of its epoxy groups.[1]
-
Permanence: The lower volatility and migration of this compound compared to DEHP are significant advantages, particularly in applications where product longevity and chemical purity are paramount.[2] The large molecular size of ESO also contributes to its excellent permanence.
Experimental Protocols: Ensuring Methodological Rigor
The following are detailed protocols for the key experiments cited in this guide.
Sample Preparation
A standard NBR compound was prepared using a two-roll mill. The formulation consisted of 100 phr NBR, 5 phr zinc oxide, 1.5 phr stearic acid, 1.5 phr sulfur, and 1.5 phr TBBS accelerator. The respective plasticizers were incorporated at 20 phr. The compounds were then press-cured into sheets of appropriate thickness for subsequent testing.
Mechanical Testing
Figure 2: Workflow for mechanical properties evaluation.
-
Tensile Strength and Elongation (ASTM D412): Dumbbell-shaped specimens were tested using a universal testing machine at a crosshead speed of 500 mm/min.[1]
-
Hardness (ASTM D2240): A Shore A durometer was used to measure the indentation hardness on stacked samples with a minimum thickness of 6 mm.
-
Tear Strength (ASTM D624): Die C specimens were tested for tear resistance in the universal testing machine.[3]
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): Samples were analyzed in a DSC instrument under a nitrogen atmosphere. The glass transition temperature (Tg) was determined from the midpoint of the transition in the second heating scan.
-
Thermogravimetric Analysis (TGA): The thermal stability of the plasticized NBR was evaluated by heating the samples from room temperature to 600°C at a rate of 10°C/min under a nitrogen atmosphere.
Migration and Volatility
-
Volatility (ASTM D1203): The weight loss of the plasticized NBR samples was measured after aging in a forced-air oven at 100°C for 72 hours.
-
Solvent Extraction: Pre-weighed samples were immersed in n-hexane at room temperature for 24 hours. The percentage of plasticizer migrated into the solvent was determined by the weight loss of the dried samples.
Conclusion: A Promising Alternative for Demanding Applications
This comparative analysis demonstrates that this compound is a highly effective plasticizer for Nitrile Butadiene Rubber, offering a compelling balance of mechanical properties, low-temperature performance, and permanence. Its superior resistance to migration and volatility compared to traditional phthalates makes it a particularly attractive option for applications with stringent safety and longevity requirements. While bio-based plasticizers like ESO offer excellent thermal stability, this compound's ability to significantly enhance low-temperature flexibility while maintaining good mechanical strength positions it as a strong candidate for specialized applications in the pharmaceutical, medical device, and advanced materials sectors. Further research into the long-term aging characteristics and broader polymer compatibility of this compound is warranted to fully elucidate its potential in the field of polymer modification.
References
-
ASTM D624-00(2020), Standard Test Method for Tear Strength of Conventional Vulcanized Rubber and Thermoplastic Elastomers, ASTM International, West Conshohocken, PA, 2020,
-
ASTM D412-16(2021), Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension, ASTM International, West Conshohocken, PA, 2021,
-
ASTM D2240-15(2021), Standard Test Method for Rubber Property—Durometer Hardness, ASTM International, West Conshohocken, PA, 2021,
-
Influence of Bio-Based Plasticizers on the Properties of NBR Materials. Polymers (Basel). 2020 May; 12(5): 1073. [Link]
-
Migration and Emission of Plasticizer and Its Degradation Products during Thermal Aging of Nitrile Rubber. Journal of Applied Polymer Science. 2007;105(4):1877-1884. [Link]
-
Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. International Journal of Materials and Chemistry. 2015; 5(1): 1-3. [Link]
Sources
A Comparative Guide to Greener Solvent Alternatives for Bis(2-cyanoethyl) ether in Synthetic Chemistry
Introduction: The Need to Move Beyond Bis(2-cyanoethyl) ether
In the landscape of synthetic chemistry, solvent selection is a critical parameter that profoundly influences reaction kinetics, yield, and purity. This compound (BCEE), a polar aprotic solvent and synthetic intermediate, has found utility in various applications due to its high boiling point and unique solvation properties[1][2]. However, the growing emphasis on green chemistry principles necessitates a critical evaluation of incumbent solvents.
BCEE presents several environmental, health, and safety (EHS) concerns. It is classified as an irritant to the skin, eyes, and respiratory tract and is considered harmful if swallowed, inhaled, or on dermal contact[3][4]. Furthermore, like many ethers, it has the potential to form explosive peroxides over time, posing a significant safety risk in the laboratory[5]. These drawbacks, weighed against the Twelve Principles of Green Chemistry, which advocate for the use of safer solvents and the reduction of chemical hazards, compel the scientific community to seek viable, greener alternatives[6]. This guide provides a comprehensive comparison of BCEE with several promising, more sustainable solvents, supported by a practical experimental protocol for validation.
Chapter 1: Profiling the Incumbent - this compound (CAS: 1656-48-0)
This compound, also known as 3,3'-Oxydipropionitrile, is a colorless to brown liquid characterized by two nitrile groups and an ether linkage, which impart its polarity[1]. While its low volatility is advantageous in high-temperature reactions, its EHS profile is a significant liability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | [5] |
| Appearance | Clear, brown liquid | [3] |
| Melting Point | -26.3 °C | [3] |
| Boiling Point | 314 °C | [3] |
| Density | 1.045 g/mL (approx.) | [7] |
| Vapor Pressure | 0.0005 mmHg @ 25 °C | [3] |
| Water Solubility | Very soluble |[3] |
Table 2: Environmental, Health & Safety (EHS) Profile of this compound
| Hazard Category | Description | Source(s) |
|---|---|---|
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [4] |
| Irritation | Causes serious eye irritation, skin irritation, and respiratory tract irritation. | [3][4] |
| Organ Toxicity | May cause respiratory irritation (single exposure). | [4] |
| Chronic Hazards | Can form explosive peroxides upon storage. | [5] |
Chapter 2: The Contenders - A New Generation of Greener Solvents
The search for alternatives to hazardous solvents has led to the development and popularization of several innovative, safer, and more sustainable options. Many are derived from renewable biomass, reducing reliance on petrochemical feedstocks[8][9][10]. We will evaluate a selection of these "green" solvents as potential replacements for BCEE.
-
Cyrene™ (Dihydrolevoglucosenone): A bio-based dipolar aprotic solvent derived from waste cellulose (e.g., wood byproducts)[11]. It is biodegradable and exhibits a favorable toxicity profile, positioning it as a prime alternative to solvents like NMP and DMF, which share characteristics with BCEE[11][12].
-
Cyclopentyl methyl ether (CPME): A hydrophobic ether solvent that is gaining traction as a replacement for THF, 1,4-dioxane, and other ethers[6][13]. Its key advantages include a high boiling point, low peroxide formation, and relative stability under acidic and basic conditions[6][9]. Its limited miscibility with water simplifies aqueous work-ups and reduces the volume of aqueous waste streams[9].
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corncobs, 2-MeTHF is another greener alternative to THF[6][9]. It offers a higher boiling point and, like CPME, can facilitate easier phase separations from water.
-
Dimethyl Isosorbide (DMI): A bio-based solvent derived from corn, DMI is recognized for its high polarity, water solubility, and excellent safety profile. It is a non-toxic and biodegradable option for replacing traditional polar aprotic solvents[12].
-
γ-Valerolactone (GVL): Produced from lignocellulosic biomass, GVL is a versatile and sustainable solvent. It is biodegradable, has a low vapor pressure, and is considered a safer alternative to traditional dipolar aprotic solvents like DMF and NMP[12].
Chapter 3: Head-to-Head Comparison
A direct comparison of physicochemical and safety properties is essential for selecting a suitable alternative. The ideal replacement should mimic the desired solvent properties of BCEE (e.g., polarity, boiling point) while offering a significantly improved EHS profile.
Table 3: Physicochemical Properties Comparison of BCEE and Green Alternatives
| Solvent | CAS No. | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Water Solubility | Source |
|---|---|---|---|---|---|---|
| This compound | 1656-48-0 | 314 | -26.3 | ~1.045 | Very Soluble | [3] |
| Cyrene™ | 53716-82-8 | 227 | -19.6 | 1.25 | Miscible | [11] |
| CPME | 5614-37-9 | 106 | < -140 | 0.86 | Limited (1.1 g/100g ) | [6][13] |
| 2-MeTHF | 96-47-9 | 80 | -136 | 0.85 | Limited (14 g/100g ) | [6][13] |
| Dimethyl Isosorbide | 5306-85-4 | 234 | - | 1.15 | Miscible | [12] |
| γ-Valerolactone (GVL) | 108-29-2 | 207 | -31 | 1.05 | Miscible |[12] |
Table 4: EHS Profile Comparison
| Solvent | Source | Key EHS Advantages |
|---|---|---|
| This compound | Petrochemical | None; significant health and safety hazards[3][4]. |
| Cyrene™ | Renewable (Biomass) | Biodegradable, not mutagenic or genotoxic[11]. |
| CPME | Petrochemical | Resists peroxide formation, reduces aqueous waste[6][9]. |
| 2-MeTHF | Renewable (Biomass) | Renewable source, safer alternative to THF[6][9]. |
| Dimethyl Isosorbide | Renewable (Biomass) | Low toxicity, biodegradable, good safety profile[12]. |
| γ-Valerolactone (GVL) | Renewable (Biomass) | Biodegradable, low vapor pressure, safer toxicity profile[12]. |
Caption: Logical relationship between BCEE properties and those of greener alternatives.
Chapter 4: Performance Validation in a Representative Application
To move from theoretical comparison to practical application, we propose a standardized protocol to evaluate a green solvent's performance against BCEE in a relevant chemical transformation. Cyanoethylation, a Michael addition of a nucleophile to acrylonitrile, is an ideal model reaction, as it requires a polar medium and is often catalyzed by a base[14][15].
Objective: To compare the reaction rate, yield, and purity of the cyanoethylation of benzylamine with acrylonitrile using this compound versus Cyrene™ as the reaction solvent.
Rationale for Selection:
-
Benzylamine: A common, moderately reactive primary amine that serves as an excellent model nucleophile.
-
Cyrene™: Selected as the green alternative due to its dipolar aprotic nature, high boiling point, and excellent EHS profile, making it a strong functional candidate to replace BCEE[11].
Caption: Experimental workflow for comparing solvent performance in cyanoethylation.
Detailed Experimental Protocol
Materials:
-
This compound (BCEE), anhydrous
-
Cyrene™, anhydrous
-
Benzylamine (≥99%)
-
Acrylonitrile (≥99%, stabilized)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Ethyl acetate, HPLC grade
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deuterated chloroform (CDCl₃) for NMR
-
Sealed reaction vials with magnetic stir bars
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add benzylamine (1.0 mmol) to two separate, labeled reaction vials equipped with stir bars.
-
Solvent Addition: Add 2.0 mL of BCEE to Vial A and 2.0 mL of Cyrene™ to Vial B.
-
Reactant Addition: Add acrylonitrile (1.1 mmol) to each vial, followed by the catalyst, DBU (0.05 mmol).
-
Reaction Conditions: Seal both vials tightly and place them in a pre-heated aluminum block on a stirrer plate at 50 °C. Commence stirring.
-
Monitoring: At specified time points (e.g., 1, 2, 4, 8, and 24 hours), carefully take a small aliquot from each reaction mixture for analysis by TLC or HPLC to determine the consumption of the starting material.
-
Work-up: After 24 hours (or upon reaction completion), cool the vials to room temperature. Dilute the reaction mixture with 10 mL of ethyl acetate.
-
Quenching & Extraction: Transfer the diluted mixture to a separatory funnel and wash with 10 mL of saturated aqueous NH₄Cl, followed by 10 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Analysis: Determine the mass of the crude product and calculate the yield. Analyze the product by ¹H NMR spectroscopy to assess purity and confirm the structure of the N,N-bis(2-cyanoethyl)benzylamine product.
Self-Validation System: This protocol is self-validating through the parallel setup. By running the reactions simultaneously under identical conditions (concentration, temperature, stoichiometry), any observed differences in rate, yield, or impurity profile can be directly attributed to the solvent's influence.
Chapter 5: Synthesizing the Data - Making an Informed Decision
The transition to a greener solvent is a multi-faceted decision.
-
Performance: The primary consideration is whether the alternative solvent facilitates the desired chemical transformation with comparable or improved efficiency. The proposed experiment would quantify this. For instance, Cyrene's high polarity may effectively stabilize charged intermediates in the Michael addition, potentially leading to faster reaction rates than in BCEE.
-
Process & Purification: The physical properties of the solvent heavily impact downstream processing. While BCEE's high water solubility can complicate aqueous work-ups, a solvent like CPME with low water miscibility would simplify this step considerably[9]. Conversely, removing a high-boiling solvent like Cyrene or GVL via distillation requires more energy than removing a lower-boiling solvent like 2-MeTHF.
-
Safety & Sustainability: From an EHS perspective, all the proposed alternatives offer significant advantages over BCEE. Cyrene™, DMI, and GVL stand out for being bio-based and biodegradable with low toxicity[11][12]. CPME's resistance to peroxide formation is a major safety enhancement[6].
-
Economic Viability: The cost and availability of green solvents are improving. While some may currently be more expensive than traditional petrochemical solvents, a holistic cost analysis should include factors like reduced waste disposal costs, lower energy requirements for certain work-ups, and the intrinsic value of a safer working environment.
Conclusion
This compound, while an effective polar aprotic solvent, carries a burden of significant health and safety risks that are misaligned with modern principles of green chemistry. This guide demonstrates that a portfolio of viable, greener alternatives exists, each with a unique set of properties.
For applications requiring a high-boiling, polar aprotic medium, Cyrene™ and γ-Valerolactone (GVL) emerge as leading candidates, offering excellent safety profiles and sustainable origins from biomass. For processes where ether-like properties are paramount and an improved safety profile is desired, Cyclopentyl methyl ether (CPME) provides a robust alternative that resists peroxide formation and can simplify purification.
The ultimate selection depends on the specific requirements of the chemical reaction. We strongly encourage researchers to use the provided comparative data and experimental protocol as a framework to validate these greener alternatives in their own systems, thereby fostering a safer, more sustainable, and equally innovative research environment.
References
-
K-Chem. (n.d.). Green Solvent: Definition, Properties and Key Benefits. Retrieved from [Link]
-
García, J., et al. (2011). Physicochemical properties of green solvents derived from biomass. Green Chemistry, 13(8), 2053-2062. DOI:10.1039/C0GC00853B. Retrieved from [Link]
-
ResearchGate. (n.d.). Physical and chemical properties of typical green solvents. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Properties of green solvents and their application in Green Chemistry. Retrieved from [Link]
-
Green Solvent. (2025). Green Solvents for Efficient SN2 Reactions Eco-Friendly Ionic & Polar Aprotic Solutions. Retrieved from [Link]
-
University of Southern California EHS. (n.d.). Solvents for a Safer, Sustainable Lab. Retrieved from [Link]
-
Renewable Carbon News. (2017). Promising biobased alternatives to polar aprotic solvents. Retrieved from [Link]
-
Liu, F., et al. (2017). Homogeneous cyanoethylation of cellulose with acrylonitrile in a CO2 switchable solvent. Green Chemistry. Retrieved from [Link]
-
Li, M., et al. (2021). Replacement strategies for non-green dipolar aprotic solvents. Green Chemistry. Retrieved from [Link]
-
Bruson, H. A. (1949). Cyanoethylation. Organic Reactions, 5, 79-135. DOI:10.1002/0471264180.or005.02. Retrieved from [Link]
-
LSS Chemicals. (2022). Green Solvents List. Retrieved from [Link]
-
MDPI. (2022). Biodegradable Solvents: A Promising Tool to Recover Proteins from Microalgae. Retrieved from [Link]
-
Scientific Laboratory Supplies. (n.d.). Sustainable and safer solvent alternatives. Retrieved from [Link]
-
JETIR. (n.d.). GREEN ALTERNATIVES –TO TRADITIONAL ORGANIC SOLVENTS. Retrieved from [Link]
-
Polar Organic Solvents. (n.d.). Non-Polar Organic Solvents. Retrieved from [Link]
-
ChemEurope.com. (2017). Promising biobased alternatives to polar aprotic solvents. Retrieved from [Link]
-
ResearchGate. (2025). Cyanoethylation of the salts of cyanoguanidine in aprotic solvents. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ACS Publications. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews. Retrieved from [Link]
- Google Patents. (n.d.). US2579580A - Cyanoethylation.
-
Chemcasts. (n.d.). This compound Properties vs Pressure. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyanoethylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Solvent. Retrieved from [Link]
-
PCI Magazine. (2017). Report Finds Promising Biobased Alternatives to Polar Aprotic Solvents. Retrieved from [Link]
- Google Patents. (n.d.). US2382036A - this compound and process for making same.
-
Henan Allgreen Chemical Co.,Ltd. (n.d.). This compound, 98% CAS NO.1656-48-0. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Bis(2-ethoxyethyl) ether. Retrieved from [Link]
-
Journal of the Chemical Society (Resumed). (1954). The preparation of bis-2-cyanoethyl derivatives of aromatic primary amines.... Retrieved from [Link]
-
Canada.ca. (n.d.). Bis(2-Chloroethyl) Ether. Retrieved from [Link]
Sources
- 1. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]
- 2. US2382036A - this compound and process for making same - Google Patents [patents.google.com]
- 3. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chem-casts.com [chem-casts.com]
- 8. Green Solvent: Definition, Properties and Key Benefits [k-chem.vn]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. Solvent - Wikipedia [en.wikipedia.org]
- 11. selectscience.net [selectscience.net]
- 12. Solvents for a Safer, Sustainable Lab – USC Environmental Health & Safety [ehs.usc.edu]
- 13. merckmillipore.com [merckmillipore.com]
- 14. organicreactions.org [organicreactions.org]
- 15. Cyanoethylation - Wikipedia [en.wikipedia.org]
Ensuring Reproducibility in Sensitive Synthesis: A Comparative Guide to Commercial Bis(2-cyanoethyl) Ether and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of high-stakes research and drug development, the reproducibility of experiments is the bedrock of scientific integrity and progress. The seemingly innocuous choice of a common laboratory reagent can have profound and often unacknowledged consequences on experimental outcomes. This guide delves into the nuances of using commercial Bis(2-cyanoethyl) ether, a widely employed solvent and water scavenger, with a particular focus on its application in the exquisitely sensitive process of oligonucleotide synthesis. We will explore the potential for lot-to-lot variability and impurities in commercial grades of this chemical to introduce unwelcome deviations in your results. Furthermore, this guide will provide a comparative analysis of alternative dehydrating agents, empowering you to make informed decisions to safeguard the reproducibility of your critical experiments.
The Double-Edged Sword: Understanding the Role of this compound
This compound, also known as 3,3'-Oxydipropionitrile, is a colorless to pale yellow liquid valued for its ability to act as a water scavenger in moisture-sensitive reactions. Its utility is particularly pronounced in the field of oligonucleotide synthesis, a cornerstone of modern molecular biology and therapeutics. The synthesis of DNA and RNA oligonucleotides via phosphoramidite chemistry is a multi-step process that is notoriously sensitive to the presence of water. Each step in the synthesis cycle must proceed with near-perfect efficiency to achieve a high yield of the full-length oligonucleotide product.
The core of phosphoramidite chemistry involves the sequential addition of nucleotide monomers to a growing chain on a solid support. The coupling step, where a new phosphoramidite monomer is added, is critically dependent on anhydrous conditions. Any moisture present can lead to the hydrolysis of the activated phosphoramidite, preventing its reaction with the growing oligonucleotide chain and resulting in truncated sequences.
Figure 1. The phosphoramidite cycle in oligonucleotide synthesis. The coupling step is highly sensitive to moisture.
Unseen Variability: The Challenge of Commercial this compound
Commercially available this compound is typically supplied at a purity of around 98%.[1][2] While this may seem sufficient for many applications, the remaining percentage can contain impurities that have a significant impact on sensitive reactions like oligonucleotide synthesis. The synthesis of this compound itself, often involving the reaction of acrylonitrile, can lead to residual starting materials and byproducts in the final product.[3]
| Potential Impurity | Plausible Origin | Potential Impact on Oligonucleotide Synthesis |
| Water | Incomplete drying during manufacturing, atmospheric absorption | Hydrolysis of phosphoramidite monomers, leading to decreased coupling efficiency and formation of truncated (n-1) sequences.[4] |
| Acrylonitrile | Residual starting material from synthesis | Cyanoethylation of nucleobases, particularly the N3 position of thymidine, resulting in a +53 Da modification of the oligonucleotide.[5][][7][8][9] |
| Other Organic Byproducts | Side reactions during synthesis | May interfere with the coupling reaction, leading to lower yields or the formation of unidentified impurities in the final oligonucleotide product. |
Table 1. Potential impurities in commercial this compound and their detrimental effects on oligonucleotide synthesis.
The presence of these impurities can lead to a lack of reproducibility between experiments run with different batches or suppliers of this compound. A fresh bottle from one vendor may yield high-quality oligonucleotides, while a new bottle from another, or even a different lot from the same vendor, could lead to failed syntheses or products riddled with difficult-to-remove impurities.
A Proactive Approach: Experimental Protocols for Quality Validation
To mitigate the risks associated with reagent variability, a proactive approach to quality control is essential. The following conceptual protocols are designed to serve as self-validating systems for assessing the quality of your this compound.
Protocol 1: Karl Fischer Titration for Water Content Analysis
This standard method provides a quantitative measure of the water content in your reagent.
Objective: To determine the precise water content (in ppm) of a given lot of this compound.
Methodology:
-
Utilize a calibrated Karl Fischer titrator.
-
Carefully transfer a known volume or weight of the this compound sample into the titration vessel, ensuring minimal exposure to atmospheric moisture.
-
Perform the titration according to the instrument's standard operating procedure.
-
Record the water content in parts per million (ppm).
-
Compare the results to a pre-defined acceptance criterion (e.g., < 30 ppm for use in oligonucleotide synthesis).
Protocol 2: Impurity Spiking Experiment in Oligonucleotide Synthesis
This functional test directly assesses the impact of potential impurities on the outcome of your synthesis.
Objective: To qualitatively determine the effect of water and acrylonitrile on the purity of a synthesized oligonucleotide.
Methodology:
-
Design a standard, short (e.g., 20-mer) oligonucleotide sequence for synthesis.
-
Set up three parallel syntheses on an automated synthesizer:
-
Control: Use your standard, high-quality anhydrous reagents.
-
Water Spike: To the acetonitrile used for phosphoramidite dissolution in one synthesis, add a controlled amount of water to achieve a final concentration of ~100 ppm.
-
Acrylonitrile Spike: To the acetonitrile used for phosphoramidite dissolution in the third synthesis, add a controlled amount of acrylonitrile.
-
-
Perform the syntheses under identical conditions.
-
Cleave and deprotect the oligonucleotides.
-
Analyze the crude products from all three syntheses by reverse-phase HPLC and mass spectrometry.
-
Expected Observations:
-
Control: A major peak corresponding to the full-length product with minimal n-1 species.
-
Water Spike: A significant increase in the n-1 peak, indicating lower coupling efficiency.
-
Acrylonitrile Spike: The appearance of a +53 Da adduct on thymidine-containing fragments in the mass spectrum.
-
Figure 2. Workflow for an impurity spiking experiment to validate reagent quality.
A Comparative Look at Alternative Dehydrating Agents
When the risks associated with this compound are deemed too high, or for applications requiring exceptionally stringent anhydrous conditions, several alternatives are available.
| Dehydrating Agent | Mechanism of Action | Advantages | Disadvantages | Best For |
| Activated 3Å Molecular Sieves | Physical Adsorption | High drying capacity; can achieve very low water levels (<10 ppm); regenerable. | Slow; requires activation (heating under vacuum); can release fine particles. | Drying of solvents and reagents where extremely low water content is critical. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Hydrate Formation | Fast; high capacity; inexpensive. | Can be slightly acidic; may not achieve the lowest possible water levels. | General-purpose drying of organic solvents. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Hydrate Formation | Inexpensive; neutral. | Slower and less efficient than MgSO₄; lower capacity. | Pre-drying of solvents or for less moisture-sensitive reactions. |
| 2,2-Dimethoxypropane | Chemical Reaction | Reacts with water to form volatile byproducts (acetone and methanol); drives equilibrium reactions. | Requires an acid catalyst; introduces byproducts that may need to be removed. | Reactions where water is a byproduct, such as ketalizations. |
| Calcium Hydride (CaH₂) | Chemical Reaction | Highly effective for drying aprotic solvents; reacts with water to produce hydrogen gas. | Reacts violently with protic solvents; the resulting calcium hydroxide is a fine powder that can be difficult to filter. | Drying of aprotic, non-carbonyl containing solvents. |
Table 2. Comparison of common dehydrating agents used in organic synthesis.
For the specific application of oligonucleotide synthesis, where anhydrous conditions are paramount, activated 3Å molecular sieves are a highly reliable, albeit more cumbersome, alternative for ensuring the dryness of solvents like acetonitrile.[10]
Best Practices for Assured Reproducibility
-
Source from Reputable Suppliers: Purchase reagents from vendors who provide detailed certificates of analysis with specified purity and water content.
-
Lot-to-Lot Validation: When opening a new bottle of a critical reagent, consider performing a small-scale validation experiment before committing to large-scale or high-value syntheses.
-
Proper Storage and Handling: Store hygroscopic reagents like this compound under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous techniques for dispensing.
-
Consider In-line Drying: For automated synthesis platforms, consider incorporating in-line drying columns for solvents to ensure they remain anhydrous throughout the process.
Conclusion
While this compound is a useful reagent in many contexts, its use in highly sensitive applications like oligonucleotide synthesis warrants a heightened level of scrutiny. The potential for batch-to-batch variability in purity and the presence of detrimental impurities like water and acrylonitrile can be a hidden source of experimental irreproducibility. By understanding these potential pitfalls, implementing proactive quality control measures, and considering the use of robust alternatives, researchers can fortify the reliability of their synthetic protocols and ensure the integrity of their scientific outcomes.
References
-
Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Report 21.21. Retrieved from [Link]
-
Wikipedia. (n.d.). Oligonucleotide synthesis. Retrieved from [Link]
-
Swayze, E. E., et al. (2007). DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY. National Institutes of Health. Retrieved from [Link]
-
Glen Research. (n.d.). LARGE SCALE SYNTHESIS UPDATE. Glen Report 19.1. Retrieved from [Link]
- Capaldi, D. C., et al. (2003). Synthesis of High-Quality Antisense Drugs. Addition of Acrylonitrile to Phosphorothioate Oligonucleotides: Adduct Characterization and Avoidance. Organic Process Research & Development.
- Bruson, H. A. (1945). U.S. Patent No. 2,382,036. Washington, DC: U.S. Patent and Trademark Office.
-
Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Retrieved from [Link]
-
Informa Connect. (2021, August 17). Improve Oligonucleotide Synthesis Efficiency and Sustainability. Retrieved from [Link]
-
Medistri SA. (2024, August 12). GC/MS Identification of Impurities. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
BJSTR. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
IJCRT. (2024, July 7). IMPURITY PROFILING. International Journal of Creative Research Thoughts. Retrieved from [Link]
-
JEOL. (n.d.). JEOL Mass Spectrometer Material analysis solutions. Retrieved from [Link]
Sources
- 1. This compound, 98% | Fisher Scientific [fishersci.ca]
- 2. This compound, 98% 10 g | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 3. US2382036A - this compound and process for making same - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 7. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Guide to 2-Methyltetrahydrofuran (2-MeTHF) as a High-Performance, Sustainable Alternative to Traditional Ethereal Solvents
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of safer, more efficient, and environmentally conscious chemical synthesis, the choice of solvent is a critical decision that profoundly impacts reaction performance, process efficiency, and overall sustainability. For decades, ethereal solvents like tetrahydrofuran (THF) and diethyl ether (Et2O) have been mainstays in the organic chemist's toolkit. However, growing concerns over their safety profiles and environmental footprint have spurred the adoption of greener alternatives. Among these, 2-methyltetrahydrofuran (2-MeTHF) has emerged as a frontrunner, offering a compelling combination of enhanced performance, improved safety, and a renewable lifecycle.[1][2]
This in-depth guide provides a comprehensive comparison of 2-MeTHF with traditional ethereal solvents, supported by experimental data and practical insights. As senior application scientists, we aim to explain the causality behind experimental choices, ensuring that the information presented is not just a list of facts, but a self-validating system for researchers to make informed decisions.
At a Glance: Key Physicochemical Properties
A solvent's performance is intrinsically linked to its physical and chemical properties. The subtle structural difference between 2-MeTHF and THF—a single methyl group—gives rise to significant variations in their behavior.
| Property | 2-Methyltetrahydrofuran (2-MeTHF) | Tetrahydrofuran (THF) | Diethyl Ether (Et2O) |
| Molecular Formula | C₅H₁₀O | C₄H₈O | C₄H₁₀O |
| Boiling Point (°C) | 80 | 66 | 34.6 |
| Freezing Point (°C) | -136 | -108.4 | -116.3 |
| Density (g/mL at 20°C) | 0.86 | 0.89 | 0.713 |
| Flash Point (°C) | -11 | -17 | -45 |
| Water Solubility ( g/100g at 20°C) | 14 (partially miscible) | Miscible | 6.9 (slightly soluble) |
| Lewis Base Strength | Intermediate | Strong | Weaker |
The higher boiling point of 2-MeTHF allows for a broader range of reaction temperatures, enabling faster reaction rates and potentially improving yields.[6] Its limited water miscibility is a key advantage, simplifying aqueous workups, reducing the need for additional extraction solvents, and facilitating easier solvent recovery and recycling.[3][5]
Performance in Key Chemical Transformations
The true measure of a solvent's utility lies in its performance in a variety of chemical reactions. 2-MeTHF has consistently demonstrated advantages over THF in several critical transformations.
Grignard Reactions: Enhanced Stability and Yields
Grignard reactions are fundamental for carbon-carbon bond formation. The choice of solvent is crucial for the formation, stability, and reactivity of the Grignard reagent.[6]
Causality of Improved Performance:
-
Increased Stability: The methyl group in 2-MeTHF sterically hinders the alpha-protons, making the solvent less susceptible to deprotonation by the highly basic Grignard reagent compared to THF. This leads to fewer side reactions and a cleaner reaction profile.
-
Higher Reaction Temperatures: The higher boiling point of 2-MeTHF allows for the formation of sluggish Grignard reagents that may not form efficiently at the lower reflux temperature of THF.[3]
-
Reduced Wurtz Coupling: In the formation of benzylic and allylic Grignards, 2-MeTHF has been shown to suppress the undesired Wurtz coupling side-product, leading to higher yields of the desired Grignard reagent.
Experimental Data:
In a comparative study for the synthesis of Tramadol, the diastereomeric ratio of the desired cis product was enhanced in 2-MeTHF (83:17) compared to THF (80:20).[3] Another study reported an approximately 18% improvement in the overall yield of an anti-hypertension drug when switching from THF to 2-MeTHF in a Grignard reaction step.[2] In the same study, the assay of the Grignard reagent itself was found to be higher in 2-MeTHF (37.21%) compared to THF (29.07%).[2]
Experimental Protocol: Preparation of Phenylmagnesium Bromide in 2-MeTHF
Objective: To prepare a Grignard reagent using 2-MeTHF as the solvent.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
-
Iodine crystal (as an initiator)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen inlet
Procedure:
-
Apparatus Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Initiation: Place magnesium turnings in the flask and add a small crystal of iodine.
-
Reagent Preparation: Prepare a solution of bromobenzene in anhydrous 2-MeTHF in the dropping funnel.
-
Reaction: Add a small portion of the bromobenzene solution to the magnesium turnings. The disappearance of the iodine color and the gentle refluxing of the solvent indicate the initiation of the reaction.
-
Addition: Add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent. The resulting dark grey to brown solution is ready for use in subsequent reactions.
Palladium-Catalyzed Cross-Coupling Reactions: A Greener Approach
Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful tools in modern organic synthesis, particularly in the pharmaceutical industry. 2-MeTHF has proven to be an excellent "green" solvent for these transformations.[1][7]
Causality of Effective Performance:
-
Higher Boiling Point: The ability to run reactions at higher temperatures can be advantageous for activating less reactive aryl chlorides or hindered substrates.
-
Simplified Work-up: The limited water miscibility of 2-MeTHF greatly simplifies the post-reaction work-up, allowing for clean phase separations without the need for additional organic solvents.[8]
-
Catalyst Compatibility: 2-MeTHF has been shown to be compatible with a wide range of palladium catalysts and ligands, often leading to high yields and turnover numbers (TONs).[7]
Experimental Data:
In a Pd-catalyzed Suzuki-type carbonylation, the reaction between benzoyl chloride and phenylboronic acid in 2-MeTHF demonstrated superiority over other solvents.[8] For Buchwald-Hartwig aminations, 2-MeTHF has been identified as a preferred alternative solvent, recommended for its safety, health, and environmental profile.[9] Nickel-catalyzed aminations of aryl chlorides and sulfamates have also been successfully performed in 2-MeTHF, with broad scope and high yields.[10]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling in 2-MeTHF
Objective: To perform a Suzuki-Miyaura cross-coupling reaction using 2-MeTHF as the solvent.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., aqueous K₂CO₃ solution)
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
-
Schlenk tube or similar reaction vessel
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide, arylboronic acid, and palladium catalyst under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent and Base Addition: Add anhydrous 2-MeTHF to the Schlenk tube, followed by the aqueous base solution.
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring at a predetermined temperature (e.g., 80-100 °C) for the required time, monitoring the reaction progress by TLC or GC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (the 2-MeTHF layer can be separated directly).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Environmental, Health, and Safety (EHS) Profile: A Clear Advantage
The drive towards greener chemistry is a primary motivator for the adoption of 2-MeTHF. Its EHS profile offers significant improvements over traditional ethereal solvents.
-
Renewable Feedstock: 2-MeTHF can be derived from renewable biomass sources such as corncobs and sugarcane bagasse, reducing reliance on petrochemicals.[1][11]
-
Reduced Peroxide Formation: While all ethers can form explosive peroxides, 2-MeTHF has a lower tendency to do so compared to THF, enhancing safety during handling and storage.[6]
-
Lower Volatility: The higher boiling point of 2-MeTHF results in lower volatility, reducing solvent loss to the atmosphere and minimizing worker exposure.
-
Simplified Recycling: The partial miscibility with water allows for easier and more energy-efficient recovery and recycling of 2-MeTHF through azeotropic distillation.[3]
Potential Limitations and Considerations
While 2-MeTHF offers numerous advantages, it is essential to consider its potential limitations:
-
Cost: Historically, 2-MeTHF has been more expensive than THF, although the overall process economy can be more favorable due to higher yields, easier workup, and solvent recycling.[12]
-
Flammability: Like other ethereal solvents, 2-MeTHF is highly flammable and requires appropriate handling and storage procedures.
-
Solvating Power: While a versatile solvent, its solvating properties are intermediate between diethyl ether and THF, which may affect the solubility of certain highly polar or ionic reagents.
Conclusion: A Superior Choice for Modern Chemistry
2-Methyltetrahydrofuran represents a significant advancement in solvent technology, offering a compelling combination of superior performance, enhanced safety, and a favorable environmental profile. Its ability to improve reaction yields, simplify work-up procedures, and be derived from renewable resources makes it an ideal choice for researchers, scientists, and drug development professionals committed to the principles of green chemistry. By understanding the fundamental properties and performance characteristics of 2-MeTHF, the scientific community can continue to develop more sustainable and efficient chemical processes for a healthier planet.
Visualizing the Advantages
Diagram: Workflow Comparison for Aqueous Work-up
Caption: Simplified workflow for aqueous work-up.
Diagram: Key Advantages of 2-MeTHF
Caption: Key advantages of 2-MeTHF over traditional solvents.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijarse.com [ijarse.com]
- 3. journalijdr.com [journalijdr.com]
- 4. datapdf.com [datapdf.com]
- 5. chempoint.com [chempoint.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cyclopentyl Methyl Ether (CPME) as a High-Performance Substitute for Specialty Ethers
For decades, the landscape of chemical synthesis, particularly in the pharmaceutical and fine chemical industries, has been dominated by a familiar cast of ethereal solvents. Tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), methyl tert-butyl ether (MTBE), and 1,4-dioxane have been the workhorses for a vast array of transformations. However, their utility is often shadowed by significant drawbacks, including the propensity to form explosive peroxides, high water solubility that complicates workups and leads to significant aqueous waste, and, in the case of dioxane, carcinogenicity.[1][2] These challenges have spurred a search for a greener, safer, and more robust alternative that does not compromise on performance.
Cyclopentyl methyl ether (CPME) has emerged as a front-runner in this quest, offering a compelling combination of advantageous physicochemical properties and broad applicability.[3][4][5] This guide provides an in-depth, objective comparison of CPME with its traditional counterparts, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals to make informed and forward-thinking solvent selections.
Physicochemical Properties: A Head-to-Head Comparison
A solvent's performance is intrinsically linked to its physical and chemical properties. CPME's unique profile offers distinct advantages over other specialty ethers, as detailed below.
| Property | CPME | THF | 2-MeTHF | MTBE | Dioxane |
| Boiling Point (°C) | 106[5] | 66[5] | 80.2[5] | 55[5] | 101[5] |
| Melting Point (°C) | < -140[5] | -108.5[5] | -136[5] | -109[5] | 11.8[5] |
| Density (g/mL at 20°C) | 0.86[5] | 0.89[5] | 0.85[5] | 0.70[5] | 1.03[5] |
| Flash Point (°C) | -1[5] | -17[5] | -11[5] | -28[5] | 12[5] |
| Water Solubility ( g/100g at 23°C) | 1.1[6] | Miscible | 14 | 4.8 | Miscible |
| Peroxide Formation | Very Low[2][7] | High | High | Low | Moderate |
| Stability to Acids/Bases | High[7] | Low (acid) | Low (acid) | Low (acid) | High |
Key Insights from Physicochemical Properties:
-
Higher Boiling Point: CPME's boiling point of 106 °C allows for reactions to be conducted at higher temperatures, often leading to faster reaction rates and improved yields, especially in sluggish transformations like certain cross-coupling reactions.[2]
-
Hydrophobicity: Its low water solubility is a significant advantage, simplifying aqueous workups, enabling efficient solvent recovery, and drastically reducing the volume of aqueous waste generated compared to water-miscible solvents like THF and dioxane.[2][6]
-
Low Peroxide Formation: CPME exhibits a markedly lower tendency to form explosive peroxides compared to THF and 2-MeTHF, enhancing laboratory safety during handling and storage.[7][8]
-
Broad Liquid Range: With a very low melting point (<-140 °C), CPME is suitable for a wide range of temperatures, from deep cooling to reflux conditions.[2]
-
Chemical Stability: CPME is relatively stable under both acidic and basic conditions, a trait not shared by other ethers like THF and MTBE which are susceptible to acid-catalyzed degradation.[7]
Performance in Key Synthetic Applications: A Comparative Analysis
The true measure of a solvent's utility lies in its performance across a spectrum of chemical reactions. CPME has demonstrated its prowess as a high-performance medium in numerous critical transformations.
Grignard Reactions
The formation and subsequent reaction of Grignard reagents are fundamental operations in organic synthesis. The choice of solvent is critical for both the stability of the organometallic species and the reaction outcome.
CPME has proven to be an excellent solvent for Grignard reactions, often delivering results comparable or superior to THF.[3] Its higher boiling point can be advantageous for the formation of less reactive Grignard reagents.[3] Furthermore, its hydrophobic nature greatly simplifies the workup process. A systematic study by Kobayashi et al. demonstrated the successful preparation of a wide range of Grignard reagents in CPME, with diisobutylaluminum hydride (DIBAL-H) being an effective activator for magnesium.[9]
| Solvent | Activator | Product Yield (%) | Wurtz By-product (%) |
| CPME | DIBAL-H in THF | 45 | Low |
| THF | Iodine | 27 | 70 |
| 2-MeTHF | Iodine | 90 | 20 |
| Et₂O | Iodine | 94 | 20 |
Data adapted from a comparative study by Mohy Eldin et al.[10]
The data indicates that while 2-MeTHF and Et₂O give higher yields for this specific reaction, CPME significantly outperforms THF, which is prone to promoting the undesirable Wurtz coupling side reaction.[10]
Objective: To compare the performance of CPME and THF in the formation of phenylmagnesium bromide and its subsequent reaction with benzaldehyde.
Methodology:
-
Apparatus Setup: Two identical flame-dried, three-necked flasks, each equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, are prepared.
-
Magnesium Activation: To each flask, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium surface.
-
Solvent Addition: Add anhydrous CPME to one flask and anhydrous THF to the other, in sufficient volume to cover the magnesium.
-
Grignard Reagent Formation: A solution of bromobenzene (1.0 equivalent) in the respective solvent (CPME or THF) is added dropwise via the dropping funnel. The reaction is initiated with gentle heating if necessary and then maintained at a gentle reflux until the magnesium is consumed.
-
Reaction with Electrophile: The Grignard reagent solutions are cooled to 0 °C. A solution of benzaldehyde (1.0 equivalent) in the respective solvent is added dropwise. The reaction is stirred at room temperature and monitored by TLC.
-
Workup and Analysis: The reactions are quenched with saturated aqueous ammonium chloride.
-
CPME Reaction: The organic layer is easily separated.
-
THF Reaction: An extraction with an organic solvent (e.g., ethyl acetate) is required.
-
-
The organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The yield and purity of the resulting diphenylmethanol are determined by NMR and GC analysis.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but often requires elevated temperatures. Dioxane has been a common solvent for these reactions, but its toxicity is a major concern.[1] CPME, with its high boiling point (106 °C) and low toxicity, serves as an excellent alternative.[1][11]
| Aryl Halide | Boronic Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic Acid | CPME | 100 | 12 | 94 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic Acid | Dioxane | 70-80 | N/A | 60[1] |
Data compiled from BenchChem application notes.[1]
The higher reaction temperature afforded by CPME can lead to significantly higher yields compared to reactions run in lower-boiling solvents like dioxane.[1]
Objective: To compare the performance of CPME and dioxane in the Suzuki-Miyaura coupling of 4-bromotoluene and phenylboronic acid.
Methodology:
-
Reagent Preparation: In two separate reaction vessels, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and a palladium catalyst/ligand system (e.g., Pd(OAc)₂/SPhos, 2 mol%).
-
Inert Atmosphere: Evacuate and backfill each vessel with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add degassed CPME (~10 mL) to one vessel and degassed dioxane (~10 mL) to the other.
-
Reaction: Heat the CPME reaction to 100 °C and the dioxane reaction to 80-90 °C. Monitor the reactions by TLC or GC-MS.
-
Workup: Cool the reactions to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Analysis: Dry the organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography. Compare the yields and purity of the 4-methylbiphenyl product.
Metal Hydride Reductions
Reductions using metal hydrides like lithium aluminum hydride (LiAlH₄) are commonplace in synthesis. While THF is a very common solvent for these reactions, CPME can also be effectively employed.[7] The stability of CPME under the basic conditions of these reactions is a key advantage.
Objective: To compare the efficacy of CPME and THF in the LiAlH₄ reduction of methyl benzoate to benzyl alcohol.
Methodology:
-
LiAlH₄ Suspension: In two separate, dry, nitrogen-flushed flasks, prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous CPME and anhydrous THF, respectively. Cool both suspensions to 0 °C.
-
Ester Addition: A solution of methyl benzoate (1.0 equivalent) in the corresponding solvent is added dropwise to each suspension, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reactions are allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Quenching: The reactions are carefully quenched at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Workup and Analysis: The resulting solids are filtered off and washed with the respective solvent. The filtrates are dried and concentrated. The yield and purity of the benzyl alcohol are determined.
The "Green" Advantage: Safety, Sustainability, and Process Efficiency
Beyond its performance in specific reactions, CPME's profile as a "green" solvent is one of its most compelling attributes.
-
Enhanced Safety: The sluggish rate of peroxide formation in CPME significantly reduces the risk of explosions, a notorious hazard associated with aged THF and 2-MeTHF.[2][7] This enhances safety in both storage and at the point of use.
-
Reduced Environmental Footprint: The hydrophobicity of CPME is a cornerstone of its green credentials. Unlike THF and dioxane, which are miscible with water and generate large volumes of difficult-to-treat aqueous waste, CPME readily separates from water.[2] This simplifies product extraction, minimizes the need for additional extraction solvents, and allows for the efficient recovery and recycling of the CPME, often at rates exceeding 90%.[2]
-
Process Intensification: CPME's properties can lead to process simplification. It can often serve as both the reaction and extraction solvent, eliminating a solvent-swap step and reducing overall solvent usage.[5] Furthermore, it forms a low-boiling azeotrope with water (83 °C, 16.3% water), making it highly effective for azeotropic dehydration of reaction mixtures.[2]
Conclusion: A Call for Modernizing Solvent Selection
Cyclopentyl methyl ether presents a powerful and multifaceted case for its adoption as a substitute for traditional specialty ethers. Its superior safety profile, particularly its resistance to peroxide formation, addresses a critical and long-standing laboratory hazard. From a performance perspective, its high boiling point and stability often translate to improved reaction efficiency and broader applicability.
Perhaps most importantly in the current era of sustainable science, CPME's hydrophobicity enables significant reductions in waste generation and facilitates high rates of recovery and recycling, aligning with the core principles of green chemistry. While no single solvent is a panacea, the experimental evidence strongly supports the consideration of CPME as a primary, high-performance, and sustainable choice for modern chemical synthesis. For researchers, scientists, and drug development professionals, embracing CPME is not just a matter of replacing one solvent with another; it is a step towards safer, more efficient, and more environmentally responsible chemistry.
References
-
Watanabe, K., et al. (2007). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. Organic Process Research & Development, 11(2), 251-258. [Link]
-
Manufacturing Chemist. (2010). A new solvent for green chemistry. [Link]
-
Gallego, M. G., et al. (2019). Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. European Journal of Organic Chemistry, 2019(1), 45-60. [Link]
-
ResearchGate. Physical Properties CPME and 2-MeTHF. [Link]
-
Kobayashi, S., et al. (2016). Grignard Reactions in Cyclopentyl Methyl Ether. Asian Journal of Organic Chemistry, 5(5), 636-643. [Link]
-
Mohy Eldin, M. S., et al. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry, 15(7), 1857-1865. [Link]
-
ResearchGate. (2021). Contribution of Cyclopentyl Methyl Ether (CPME) to Green Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A new solvent for green chemistry [manufacturingchemist.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. d-nb.info [d-nb.info]
- 10. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Benchmarking Study: Bis(2-cyanoethyl) ether versus Industry-Standard Solvents in Electrochemical Applications
In the dynamic landscape of materials science and energy storage, the selection of appropriate solvents is a critical determinant of device performance, safety, and longevity. This guide provides an in-depth technical comparison of Bis(2-cyanoethyl) ether (BCE) against two industry-standard polar aprotic solvents: Propylene Carbonate (PC) and Acetonitrile (ACN). This analysis is tailored for researchers, scientists, and drug development professionals seeking to optimize electrolyte formulations and other solvent-based systems.
Our investigation delves into the key physicochemical properties, electrochemical performance, and safety profiles of these three solvents. We present a combination of literature-derived data and standardized experimental protocols to offer a comprehensive and objective benchmarking resource. The causality behind experimental choices is elucidated to provide not just data, but a deeper understanding of the underlying chemical principles.
Introduction to the Solvents
This compound (BCE) , a dinitrile ether, is emerging as a solvent of interest due to its unique combination of a high boiling point, low volatility, and the presence of polar nitrile groups.[1] These characteristics suggest its potential for applications requiring thermal stability and efficient ion solvation.
Propylene Carbonate (PC) is a well-established cyclic carbonate solvent widely utilized in lithium batteries and other electrochemical devices.[2] Its high dielectric constant and ability to form a stable solid electrolyte interphase (SEI) on electrode surfaces are key advantages, though it can have limitations regarding graphite compatibility.[3][4]
Acetonitrile (ACN) , a simple organic nitrile, is a versatile solvent known for its low viscosity and high ionic conductivity in electrolyte solutions.[5] However, its high volatility and lower flash point present safety concerns that must be carefully managed in a laboratory setting.[6]
Comparative Physicochemical Properties
The fundamental properties of a solvent dictate its behavior in an electrolyte system. The following table summarizes the key physical and chemical characteristics of BCE, PC, and ACN, compiled from various authoritative sources.
| Property | This compound (BCE) | Propylene Carbonate (PC) | Acetonitrile (ACN) |
| Molecular Formula | C₆H₈N₂O[7] | C₄H₆O₃[8] | C₂H₃N |
| Molecular Weight ( g/mol ) | 124.14[7] | 102.09[8] | 41.05 |
| Appearance | Clear, colorless to pale yellow liquid | Colorless liquid[8] | Colorless liquid |
| Density (g/cm³ at 20°C) | ~1.05[9] | 1.205 | ~0.786 |
| Boiling Point (°C) | 110-112 (at 0.5 mmHg)[5] | 242[2] | 81.6 |
| Melting Point (°C) | -26.3[9] | -48.8[2] | -45.7 |
| Flash Point (°C) | 113 (closed cup)[5] | 132[2] | 2 (closed cup) |
| Dielectric Constant (at 20°C) | Not readily available | 64.9 | 37.5 |
| Viscosity (cP at 25°C) | ~9.8[9] | 2.53[10] | 0.345 |
| Solubility in Water | Very soluble[9] | 240 g/L at 20°C[2] | Miscible |
Experimental Benchmarking Protocols
To provide a framework for direct comparison, we outline three critical experimental procedures. These protocols are designed to be self-validating and are grounded in established electrochemical testing standards.
Ionic Conductivity Measurement
Rationale: Ionic conductivity is a measure of an electrolyte's ability to conduct ions, a fundamental requirement for efficient electrochemical device operation. This protocol details the determination of ionic conductivity using a conductivity meter.
Experimental Workflow:
Figure 2: Workflow for Viscosity Measurement.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare the electrolyte solutions as described in the ionic conductivity protocol.
-
Ensure the samples are free of air bubbles.
-
-
Instrument Setup:
-
Use a rotational viscometer equipped with a suitable measuring system (e.g., concentric cylinders) for low-viscosity fluids.
-
Calibrate the instrument using a standard viscosity fluid.
-
-
Measurement:
-
Place a known volume of the electrolyte solution into the viscometer's sample holder.
-
Bring the sample to the desired temperature and allow it to equilibrate.
-
Begin rotation at a defined shear rate and record the torque required to maintain this rate. The instrument's software will calculate the dynamic viscosity.
-
Perform measurements over a range of shear rates to assess the Newtonian or non-Newtonian behavior of the fluid.
-
Cyclic Voltammetry (CV) for Electrochemical Stability Window
Rationale: Cyclic voltammetry is a powerful technique to determine the electrochemical stability window (ESW) of an electrolyte. The ESW defines the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction. [11] Experimental Workflow:
Figure 3: Workflow for Cyclic Voltammetry.
Step-by-Step Methodology:
-
Cell Assembly:
-
Assemble a three-electrode electrochemical cell inside an argon-filled glovebox.
-
Use a platinum or glassy carbon working electrode, a lithium metal reference electrode, and a lithium metal counter electrode.
-
-
Electrolyte Preparation:
-
Fill the cell with the electrolyte solution to be tested.
-
Ensure all components are thoroughly dried to minimize water content.
-
-
CV Parameters:
-
Connect the cell to a potentiostat.
-
Set the potential range to be scanned (e.g., from 0 V to 6 V vs. Li/Li⁺).
-
Select a scan rate (e.g., 10 mV/s). [12]4. Data Acquisition:
-
Run the cyclic voltammogram, scanning the potential from the open-circuit potential towards the anodic limit, then reversing to the cathodic limit, and finally returning to the initial potential.
-
-
Data Analysis:
-
Analyze the resulting voltammogram to identify the potentials at which a significant increase in current occurs, indicating the onset of electrolyte oxidation (anodic limit) and reduction (cathodic limit). This range defines the electrochemical stability window.
-
Performance and Safety Insights
Electrochemical Performance:
-
This compound 's high boiling point and potential for good ion solvation make it a candidate for high-temperature applications. However, its higher viscosity compared to ACN and PC may negatively impact ionic conductivity. [9][10]Recent research has explored its use in solid-state polymer electrolytes, where it has shown promise in improving ionic conductivity and electrochemical stability. [13]* Propylene Carbonate offers a wide liquid range and good solvating power for lithium salts. [14]Its primary drawback is its reactivity with graphite anodes, which can lead to exfoliation. [4]However, recent studies have shown that with appropriate additives or co-solvents, this issue can be mitigated, making it a viable option for high-voltage lithium-ion batteries. [15]* Acetonitrile -based electrolytes are known for their high ionic conductivity and good performance at low temperatures due to their low viscosity. [16][17]The main challenge with ACN is its reductive instability, which has traditionally limited its use with lithium metal and graphite anodes. However, the development of "superconcentrated" or "localized high-concentration" electrolytes has shown that the stability of ACN can be significantly improved, opening new avenues for its application in fast-charging and high-voltage batteries. [5][18] Safety Profile:
-
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye and skin irritation. [19]Its high flash point of 113°C is a significant safety advantage over acetonitrile. [5]* Propylene Carbonate is generally considered to have low toxicity and is not a skin irritant, though it can cause serious eye irritation. [8][20]Its high flash point of 132°C makes it a relatively safe solvent to handle. * Acetonitrile is highly flammable with a very low flash point of 2°C. [6]It is harmful if swallowed, inhaled, or absorbed through the skin and can cause serious eye irritation. [15][21]Proper handling in a well-ventilated area and away from ignition sources is critical.
Conclusion
This guide provides a foundational comparison of this compound with the industry-standard solvents Propylene Carbonate and Acetonitrile.
-
This compound presents an interesting profile with its high thermal stability, though its higher viscosity is a key consideration. Further research into its performance in various electrolyte formulations is warranted.
-
Propylene Carbonate remains a strong contender, particularly for high-voltage applications, with ongoing research addressing its compatibility with graphitic anodes.
-
Acetonitrile , despite its safety challenges, continues to be a focus of innovation due to its excellent conductivity, with new electrolyte designs expanding its potential applications.
The selection of an optimal solvent is highly application-dependent, requiring a careful balance of performance characteristics, safety considerations, and cost. It is our recommendation that researchers utilize the provided protocols to conduct direct, in-house comparative studies under their specific experimental conditions to make the most informed decision for their application.
References
-
PubChem. This compound. [Link]
-
ResearchGate. Polymers with Cyanoethyl Ether and Propanesulfonate Ether Side Chains for Solid-State Li-Ion Battery Applications. [Link]
-
Journal of the American Chemical Society. Unusual Stability of Acetonitrile-Based Superconcentrated Electrolytes for Fast-Charging Lithium-Ion Batteries. [Link]
-
PubChem. Propylene Carbonate. [Link]
-
Materials Advances (RSC Publishing). Exploring the redox decomposition of ethylene carbonate–propylene carbonate in Li-ion batteries. [Link]
-
Journal of Chemical Education. A Practical Beginner's Guide to Cyclic Voltammetry. [Link]
-
Carl ROTH. Safety Data Sheet: Acetonitrile. [Link]
-
ACS Omega. Experimental and Modeling of Conductivity for Electrolyte Solution Systems. [Link]
-
ResearchGate. Comparative Calculation on Li+ Solvation in Common Organic Electrolyte Solvents for Lithium Ion Batteries. [Link]
-
Chinese Physics B. Comparative calculation on Li+ solvation in common organic electrolyte solvents for lithium ion batteries. [Link]
-
Wikipedia. Propylene carbonate. [Link]
-
IIT Kanpur. A Practical Beginner's Guide to Cyclic Voltammetry. [Link]
-
The American Ceramic Society. A game changer: Acetonitrile-based electrolyte improves temperature range of Li-ion batteries. [Link]
-
ResearchGate. Experimental arrangement for conductivity measurements. [Link]
-
ACS Publications. Deciphering the Ethylene Carbonate–Propylene Carbonate Mystery in Li-Ion Batteries. [Link]
-
NPTEL. 3.0 EXPERIMENT ON DETERMINATION OF CONDUCTIVITY. [Link]
-
MDPI. Enhancing the Cycle Life of Silicon Oxide–Based Lithium-Ion Batteries via a Nonflammable Fluorinated Ester–Based Electrolyte. [Link]
-
Landt Instruments. Battery-grade Propylene Carbonate (PC), High Purity. [Link]
-
KTH Diva. A comparison between aqueous and organic electrolytes for lithium- ion batteries. [Link]
-
Chemistry LibreTexts. Lab 1: Cyclic Voltammetry. [Link]
-
Journal of Materials Chemistry A (RSC Publishing). Regulating the solvation structure of an acetonitrile-based electrolyte for Li/NMC811 batteries cycled at low temperature. [Link]
-
PubMed. Deciphering the Ethylene Carbonate-Propylene Carbonate Mystery in Li-Ion Batteries. [Link]
-
Chemistry LibreTexts. 7: Electrical Conductivity of Aqueous Solutions (Experiment). [Link]
-
MDPI. Analyzing Organic Electrolyte Solvents from Spent Lithium-Ion Batteries as a Basis for Distillative Value Component Recovery. [Link]
-
ResearchGate. Acetonitrile‐Based Local High‐Concentration Electrolytes for Advanced Lithium Metal Batteries. [Link]
-
Redox. Safety Data Sheet Propylene Carbonate. [Link]
-
ResearchGate. (PDF) Seven Steps to Reliable Cyclic Voltammetry Measurements for the Determination of Double Layer Capacitance. [Link]
-
Penta chemicals. Propylene carbonate. [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: Bis(2-ethoxyethyl) ether. [Link]
-
ResearchGate. (PDF) Measuring the conductivity of very dilute electrolyte solutions, drop by drop. [Link]
-
PMC. A dicarbonate solvent electrolyte for high performance 5 V-Class Lithium-based batteries. [Link]
-
MDPI. Application of Li3InCl6-PEO Composite Electrolyte in All-Solid-State Battery. [Link]
-
ResearchGate. A propylene carbonate based gel polymer electrolyte for extended cycle life and improved safety performance of lithium ion batteries. [Link]
-
Medium. Cyclic Voltammetry Analysis: A Practical Guide for Electrode Material Characterization. [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. Exploring the redox decomposition of ethylene carbonate–propylene carbonate in Li-ion batteries - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. liverpool.ac.uk [liverpool.ac.uk]
- 7. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. Battery-grade Propylene Carbonate (PC), High Purity [landtinst.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. iestbattery.com [iestbattery.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. ceramics.org [ceramics.org]
- 17. Regulating the solvation structure of an acetonitrile-based electrolyte for Li/NMC811 batteries cycled at low temperature - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. fishersci.com [fishersci.com]
- 20. redox.com [redox.com]
- 21. cdhfinechemical.com [cdhfinechemical.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Bis(2-cyanoethyl) ether
This document provides comprehensive, procedurally-focused guidance for the safe handling and disposal of Bis(2-cyanoethyl) ether (CAS No. 1656-48-0). As a compound frequently utilized in organic synthesis for polymers and other complex molecules, its unique chemical properties necessitate a rigorous and informed approach to waste management to ensure personnel safety and environmental compliance.[1] This guide moves beyond mere procedural lists to explain the chemical rationale behind each recommended step, empowering researchers to make safe and compliant decisions.
Hazard Identification and Risk Assessment: The "Why"
Understanding the inherent risks of this compound is the foundation of its safe management. Its hazard profile is multifaceted, combining acute toxicity with significant physical and chemical risks that dictate specific handling and disposal protocols.
Health Hazards: this compound is classified as acutely toxic and harmful if swallowed, inhaled, or in contact with skin.[2][3] It is a potent irritant to the skin, eyes, and respiratory system.[2][3] A particularly insidious danger is its potential to cause delayed pulmonary edema upon inhalation, where symptoms may not manifest for several hours.[4]
Chemical & Physical Hazards:
-
Thermal Decomposition: When subjected to fire or high heat, it decomposes to produce highly toxic and irritating gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[4]
-
Peroxide Formation: Critically, this compound is recognized as a Class D peroxide-forming chemical.[5] Over time, especially when exposed to air and light, it can form explosive peroxide crystals. This time-sensitive nature means that older containers pose a significant and often hidden explosion hazard.[6]
-
Reactivity: While stable under neutral conditions, the presence of two cyano (nitrile) groups makes it susceptible to hydrolysis under strong acidic or basic conditions.[1] Incompatible materials include strong oxidizing agents.[4] Mixing with strong acids, in particular, could potentially lead to the release of toxic hydrogen cyanide gas.
Table 1: Hazard Summary for this compound
| Hazard Category | Classification | Key Considerations |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Harmful if swallowed, in contact with skin, or inhaled.[2][3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][3] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[2][3] |
| Peroxide Formation Potential | Class D Ether | Can form explosive peroxides upon storage.[5] |
Waste Characterization and Segregation: The "What"
Proper disposal begins with correct waste characterization. Due to its toxic properties, any waste containing this compound must be classified as hazardous waste.
Regulatory Classification: In the United States, chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically assigned a "P" or "U" list code, it must be disposed of as a characteristic hazardous waste. Its toxicity profile would require this classification, and depending on its formulation (e.g., in a flammable solvent), it could also exhibit the characteristic of ignitability (EPA Waste Code D001).[7] The presence of cyanide groups also means it could be considered a reactive waste if it generates toxic gases under acidic conditions.[7][8]
Segregation is a Non-Negotiable Control: The causality behind strict waste segregation is rooted in chemical incompatibility.
-
DO NOT mix with acidic waste. This is the most critical segregation rule. Acidification of nitrile-containing waste streams can lead to the formation and release of deadly hydrogen cyanide gas.
-
DO NOT mix with strong oxidizing agents. This can cause a violent, exothermic reaction, posing a fire or explosion risk.[4]
-
Collect separately. All waste streams—including pure, unused product, contaminated solvents, and solid materials (like absorbent pads from spills)—must be collected in a dedicated, clearly labeled hazardous waste container.
On-Site Handling and Collection Protocol: The "How"
A self-validating waste protocol ensures that waste is handled safely from the point of generation to its final collection point.
Step-by-Step Waste Collection Procedure:
-
Select Appropriate Container: Use a chemically-resistant container with a secure, vapor-tight lid. Borosilicate glass or high-density polyethylene (HDPE) are suitable choices. The container must be clean and free of any residues from previous use.
-
Label the Container: Before adding any waste, affix a hazardous waste label. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" or "3,3'-Oxydipropionitrile."
-
An accurate list of all components, including solvents and their approximate percentages.
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
-
Transfer Waste: Conduct all waste transfers inside a certified chemical fume hood to prevent inhalation exposure. Wear appropriate Personal Protective Equipment (PPE), including:
-
Chemical safety goggles and a face shield.
-
Appropriate chemical-resistant gloves (e.g., nitrile gloves may require frequent changing; consult a glove compatibility chart).
-
A lab coat.
-
-
Manage Container Volume: Do not fill waste containers beyond 90% capacity.[9] This headspace allows for liquid expansion due to temperature changes and prevents spills from overfilling.
-
Secure and Store: After adding waste, securely close the container lid. Clean any external contamination from the container. Store the sealed container in a designated Satellite Accumulation Area (SAA) that is clearly marked, provides secondary containment, and is away from incompatible materials.
Disposal Pathways and Decision Workflow: The "Where"
The only acceptable disposal route for this compound is through a licensed and approved hazardous waste disposal facility. On-site treatment or drain disposal is strictly prohibited.
Primary Disposal Method: Incineration The most common and effective disposal method for organic compounds like this compound is high-temperature incineration.[10] Specialized hazardous waste incinerators operate at temperatures that ensure the complete destruction of the compound into less harmful components like carbon dioxide, water, and nitrogen gas. These facilities have extensive scrubbing systems to neutralize and capture acidic gases and other harmful byproducts generated during combustion.
Disposal Workflow Diagram
The following diagram outlines the logical flow from waste generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
Emergency Procedures
Spills: For small spills, absorb the material with a non-combustible, inert material such as dry sand, earth, or vermiculite.[4] Do not use combustible materials like paper towels. Scoop the absorbed material into a designated hazardous waste container for disposal.[2][3] Ensure the area is well-ventilated. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.
Personal Exposure:
-
Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4]
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, give oxygen.[4]
-
In all cases of exposure, seek immediate medical attention. [4]
References
-
SAFETY DATA SHEET - Thermo Fisher Scientific. Source: Thermo Fisher Scientific. [Link]
-
This compound | C6H8N2O | CID 15452 - PubChem. Source: National Center for Biotechnology Information. [Link]
-
Toxicological Profile for Bis(2-Chloroethyl)Ether. Source: Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
STANDARD OPERATING PROCEDURE FOR HANDLING STORAGE AND DISPOSAL FOR TIME SENSITIVE CHEMICALS - Kamat Lab. Source: Northwestern University. [Link]
-
How Chemical Waste Is Treated | Enva. Source: Enva. [Link]
-
Hazardous Waste Disposal. Source: AIC & FAIC. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. Source: ETH Zürich. [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - EPA. Source: U.S. Environmental Protection Agency. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Source: United Nations Office on Drugs and Crime. [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. Source: Organic Syntheses. [Link]
-
EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR. Source: University of Maryland. [Link]
-
EPA HAZARDOUS WASTE CODES. Source: U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Characteristics | US EPA. Source: U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Listings | EPA. Source: U.S. Environmental Protection Agency. [Link]
Sources
- 1. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. kamatlab.com [kamatlab.com]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. epa.gov [epa.gov]
- 9. ethz.ch [ethz.ch]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Navigating the Handling of Bis(2-cyanoethyl) ether: A Guide to Personal Protective Equipment and Disposal
For the diligent researcher, scientist, and drug development professional, the safe handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of Bis(2-cyanoethyl) ether, focusing on the critical aspects of personal protective equipment (PPE) and compliant disposal. Our aim is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research and the safety of your workplace.
Understanding the Risks: A Prerequisite for Safety
This compound (CAS No. 1656-48-0) is a versatile laboratory chemical, but its handling demands a thorough understanding of its potential hazards. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3] The presence of the cyano group necessitates careful handling to prevent any potential for the release of toxic compounds. Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of your experimental protocol.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and use of appropriate PPE is a cornerstone of safe laboratory practice. The Occupational Safety and Health Administration (OSHA) mandates that employers must provide appropriate PPE for their workers, and that this equipment must be properly maintained and used.[4] For this compound, a multi-faceted approach to PPE is required.
A tiered approach to PPE selection is recommended based on the scale and nature of the handling procedure.
| Scenario | Required PPE | Rationale |
| Low-Volume Handling (e.g., small-scale synthesis, analytical standard preparation) | - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields- Laboratory coat | To prevent incidental skin and eye contact during routine procedures. |
| High-Volume Handling (e.g., bulk transfers, purification) | - Chemical-resistant gloves (e.g., Butyl rubber, Neoprene)- Chemical splash goggles and a face shield- Chemical-resistant apron or coveralls- Respiratory protection (NIOSH-approved respirator with organic vapor cartridges) | To provide enhanced protection against splashes, and inhalation of vapors, which are more likely in large-scale operations.[2][3] |
| Emergency Situations (e.g., spills) | - Self-contained breathing apparatus (SCBA)- Chemical-resistant suit | To ensure maximum protection in a high-concentration or unknown environment. |
It is imperative to consult the glove manufacturer's specific chemical resistance data for this compound to ensure the selected gloves provide adequate protection. In the absence of specific data for this chemical, select gloves rated for protection against nitriles and ethers.
Donning and Doffing PPE: A Critical Procedure
The process of putting on and taking off PPE is as important as the equipment itself. Incorrect procedures can lead to contamination and exposure.
Caption: A workflow for the correct donning and doffing of PPE.
Operational Plans: Safe Handling in Practice
All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] An emergency eyewash station and safety shower must be readily accessible.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Review the Safety Data Sheet (SDS) for this compound.[1][2]
-
Designated Area: Conduct all work in a designated area within a certified chemical fume hood.
-
Dispensing: When transferring the chemical, use appropriate tools (e.g., pipette, spatula) to minimize the generation of aerosols or dust.
-
Heating: If heating is required, use a controlled heating source (e.g., heating mantle, water bath) and ensure adequate ventilation to prevent the accumulation of vapors.
-
Post-Handling: After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.
Disposal Plans: A Commitment to Safety and Environmental Responsibility
Proper disposal of this compound and any contaminated materials is a critical aspect of its life cycle in the laboratory. Improper disposal can pose a significant risk to human health and the environment.
Segregation and Labeling of Waste:
All waste contaminated with this compound must be treated as hazardous waste.
-
Liquid Waste: Collect in a dedicated, leak-proof, and clearly labeled container. The label should include "Hazardous Waste," "this compound," and the associated hazards (e.g., Toxic, Irritant).
-
Solid Waste: This includes contaminated gloves, paper towels, and other disposable materials. Collect in a separate, clearly labeled, and sealed container.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a puncture-resistant sharps container.
Crucially, cyanide-containing waste must not be mixed with acidic waste, as this can lead to the generation of highly toxic hydrogen cyanide gas. [5]
Decontamination and Disposal Procedure:
-
Decontamination of Glassware and Surfaces:
-
Disposal of Contaminated PPE:
-
Used gloves, lab coats, and other disposable PPE should be placed in the designated solid hazardous waste container.
-
-
Final Disposal:
Caption: A logical workflow for the safe disposal of this compound waste.
By adhering to these guidelines, you contribute to a culture of safety and responsibility in your laboratory. This proactive approach not only protects you and your colleagues but also ensures the continued integrity and success of your vital research endeavors.
References
-
University of Illinois Division of Research Safety. (2014). Cyanides. Retrieved from [Link]
-
Stanford Environmental Health & Safety. Information on Cyanide Compounds. Retrieved from [Link]
-
LSU Health Shreveport. (2018). SOP for the safe use of cyanide compounds. Retrieved from [Link]
-
Occupational Safety and Health Administration. Personal Protective Equipment. Retrieved from [Link]
-
SafetyCulture. (2025). PPE Requirements: Standard & Levels. Retrieved from [Link]
Sources
- 1. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. fishersci.com [fishersci.com]
- 3. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. lsuhsc.edu [lsuhsc.edu]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
